molecular formula C2H5O4P-2 B1253673 Ethylphosphate

Ethylphosphate

Cat. No.: B1253673
M. Wt: 124.03 g/mol
InChI Key: ZJXZSIYSNXKHEA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylphosphate compounds represent a versatile class of organophosphorus reagents prized in materials science and pharmaceutical research for their ionic binding capabilities and role as synthetic intermediates. In polymer science, the this compound group can be hydrolyzed under specific conditions to create phosphorus-containing polyesters with a preserved main chain, making them suitable for biomedical applications and the ionic binding of organic substances . These phosphorus-based polymers are actively researched for use as therapeutic agents, flame retardants, and in stimuli-responsive materials . Furthermore, ethylphosphonate derivatives serve as critical building blocks in medicinal chemistry. For instance, they are used to create novel curcumin mimics with improved solubility and stability, allowing researchers to fine-tune compounds for cytotoxic or cytoprotective activities in studies targeting cancer and neurodegenerative diseases . In the energy sector, ethylene ethyl phosphate has been identified as a highly efficient, multifunctional electrolyte additive for lithium-ion batteries, simultaneously improving flame retardancy and electrochemical performance . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H5O4P-2

Molecular Weight

124.03 g/mol

IUPAC Name

ethyl phosphate

InChI

InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)/p-2

InChI Key

ZJXZSIYSNXKHEA-UHFFFAOYSA-L

SMILES

CCOP(=O)([O-])[O-]

Canonical SMILES

CCOP(=O)([O-])[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Monoethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of monoethyl phosphate (B84403), a key intermediate in various chemical and biological processes. The document details multiple synthetic routes, purification methods, and a suite of analytical techniques for thorough characterization. Experimental protocols are provided to facilitate the practical application of these methods in a laboratory setting.

Synthesis of Monoethyl Phosphate

Monoethyl phosphate can be synthesized through several methods, each with its own advantages and considerations. The primary routes involve the reaction of ethanol (B145695) with a phosphorylating agent, such as phosphorus pentoxide or phosphorus oxychloride, or the controlled hydrolysis of diethyl phosphate.

Synthesis via Reaction of Ethanol with Phosphorus Pentoxide

This method is a common and direct approach to producing a mixture of monoethyl and diethyl phosphate. The reaction is highly exothermic and requires careful control of the temperature.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place absolute ethanol and cool the flask in an ice bath to 0°C.

  • Slowly add phosphorus pentoxide (P₄O₁₀) portion-wise to the cooled ethanol with continuous stirring. The temperature should be maintained below 10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure complete reaction.

  • The resulting product is a mixture of monoethyl phosphate, diethyl phosphate, and phosphoric acid. The composition of the mixture can be influenced by the molar ratio of the reactants.

Logical Relationship of P₂O₅ Reaction with Ethanol

G P2O5 Phosphorus Pentoxide (P₂O₅) Reaction Exothermic Reaction (Controlled Temperature) P2O5->Reaction Ethanol Ethanol (CH₃CH₂OH) Ethanol->Reaction Mixture Product Mixture Reaction->Mixture MEP Monoethyl Phosphate Mixture->MEP DEP Diethyl Phosphate Mixture->DEP PA Phosphoric Acid Mixture->PA

Caption: Reaction of P₂O₅ and ethanol yields a phosphate mixture.

Synthesis via Reaction of Ethanol with Phosphorus Oxychloride

The reaction of phosphorus oxychloride (POCl₃) with ethanol provides another route to alkyl phosphates. This reaction needs to be carefully controlled to favor the formation of the desired product and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve absolute ethanol in a suitable anhydrous solvent (e.g., diethyl ether or toluene) and cool the mixture to 0°C.

  • Slowly add phosphorus oxychloride dropwise to the ethanol solution with vigorous stirring.

  • A base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the HCl produced during the reaction.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

  • The resulting mixture contains a mixture of phosphate esters, which then requires hydrolysis to yield monoethyl phosphate.

  • Water is carefully added to the reaction mixture to hydrolyze the remaining P-Cl bonds and the diethyl chlorophosphate intermediate.

  • The product is then isolated from the aqueous layer after a work-up procedure.

Synthesis via Hydrolysis of Diethyl Phosphate

Monoethyl phosphate can be prepared by the selective hydrolysis of diethyl phosphate. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • Dissolve diethyl phosphate in an aqueous solution of a strong acid, such as hydrochloric acid.

  • Heat the mixture under reflux for several hours. The progress of the hydrolysis can be monitored by techniques such as ³¹P NMR spectroscopy.

  • After completion, the reaction mixture is cooled, and the monoethyl phosphate can be isolated, often after neutralization and removal of the solvent.

Experimental Protocol (Base-Catalyzed Hydrolysis):

  • Dissolve diethyl phosphate in an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the solution to facilitate the hydrolysis. The reaction progress can be monitored to determine the optimal reaction time.

  • Upon completion, the resulting sodium salt of monoethyl phosphate is converted to the free acid by acidification with a strong acid.

Purification of Monoethyl Phosphate

The crude product from the synthesis usually requires purification to remove byproducts and unreacted starting materials. Common purification techniques include column chromatography and recrystallization.

Column Chromatography

Silica (B1680970) gel column chromatography is an effective method for separating monoethyl phosphate from diethyl phosphate and phosphoric acid.

Experimental Protocol:

  • Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A gradient of ethyl acetate (B1210297) in hexane is often effective.

  • Collect fractions and analyze them (e.g., by TLC or NMR) to identify those containing pure monoethyl phosphate.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

For solid monoethyl phosphate, recrystallization is a powerful purification technique.

Experimental Protocol:

  • Dissolve the crude monoethyl phosphate in a minimal amount of a hot solvent in which it is highly soluble (e.g., a mixture of ethanol and water or hexane).

  • If insoluble impurities are present, filter the hot solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.[1]

Characterization of Monoethyl Phosphate

A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized monoethyl phosphate.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Ethanol + Phosphorylating Agent (e.g., P₂O₅ or POCl₃) Reaction Controlled Reaction Reactants->Reaction Crude Product Crude Monoethyl Phosphate Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Monoethyl Phosphate Column Chromatography->Pure Product Recrystallization->Pure Product NMR NMR Spectroscopy (¹H, ³¹P, ¹³C) Pure Product->NMR MS Mass Spectrometry (GC-MS or LC-MS) Pure Product->MS FTIR FT-IR Spectroscopy Pure Product->FTIR Data Analysis Structure Confirmation & Purity Assessment NMR->Data Analysis MS->Data Analysis FTIR->Data Analysis

Caption: Overall workflow from synthesis to characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of monoethyl phosphate. ¹H NMR, ¹³C NMR, and ³¹P NMR are all employed.

  • ¹H NMR: Provides information about the proton environment. The spectrum will show characteristic signals for the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, with coupling to each other and potentially to the phosphorus atom.

  • ³¹P NMR: This is a highly diagnostic technique for phosphorus-containing compounds. Monoethyl phosphate will exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum at a characteristic chemical shift.[2]

  • ¹³C NMR: Confirms the carbon framework of the ethyl group.

Typical NMR Data:

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H (-CH₃)~1.2TripletJ(H-H) ≈ 7
¹H (-CH₂)~3.9Quartet of doubletsJ(H-H) ≈ 7, J(H-P) ≈ 7-8
³¹P~0 to 2Multiplet

Experimental Protocol (NMR):

  • Dissolve a small amount of the purified monoethyl phosphate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer.

  • For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used as a reference (δ = 0 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of monoethyl phosphate, further confirming its identity. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.

Expected Fragmentation:

In electron ionization (EI) mass spectrometry, organophosphates often exhibit characteristic fragmentation patterns involving the loss of alkyl groups and rearrangements. For monoethyl phosphate, key fragments would likely correspond to the loss of the ethyl group and fragments of the phosphate core.

Experimental Protocol (GC-MS):

  • Dissolve the sample in a volatile organic solvent.

  • Inject the sample into a GC-MS system equipped with a suitable column (e.g., a non-polar or medium-polarity column).

  • Set an appropriate temperature program for the GC to ensure good separation.

  • Acquire the mass spectrum in the desired mass range.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Assignment
~2980-2850C-H stretching (ethyl group)
~1250-1200P=O stretching
~1050-950P-O-C stretching
Broad, ~3400-2500O-H stretching (P-OH)

Experimental Protocol (FT-IR):

  • Prepare the sample as a neat liquid (if oily) or as a KBr pellet or in a suitable solvent.

  • Acquire the FT-IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

This guide provides a foundational understanding of the synthesis and characterization of monoethyl phosphate. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and research objectives.

References

An In-depth Technical Guide to the Flame Retardant Mechanism of Triethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl phosphate (B84403) (TEP) is a halogen-free organophosphorus compound widely utilized as a flame retardant in a variety of polymeric materials. Its efficacy stems from a multi-faceted mechanism of action that disrupts the combustion cycle in both the gas and condensed phases. This technical guide provides a comprehensive overview of the core mechanisms by which TEP imparts flame retardancy, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. The information is tailored for researchers and professionals involved in materials science, polymer chemistry, and the development of fire-safe materials.

Introduction

The increasing demand for fire-safe materials across numerous industries has driven extensive research into effective and environmentally benign flame retardants. Triethyl phosphate (TEP), an organophosphate ester, has emerged as a viable alternative to halogenated flame retardants due to its favorable toxicological profile and performance characteristics. TEP's mechanism of action is complex, involving chemical and physical processes that occur during polymer pyrolysis and combustion. A thorough understanding of these mechanisms is crucial for optimizing its use and developing next-generation fire-retardant materials. This guide will delve into the gas-phase radical scavenging and condensed-phase charring actions of TEP, providing a detailed technical examination of its role in enhancing the fire resistance of polymers.

Core Flame Retardant Mechanisms

Triethyl phosphate primarily functions as a flame retardant through two synergistic mechanisms: gas-phase inhibition and condensed-phase action.[1]

Gas-Phase Inhibition

During combustion, TEP volatilizes and undergoes thermal decomposition, releasing phosphorus-containing radicals such as PO•, HPO•, and PO₂•.[1] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for propagating the combustion chain reactions in the flame.[2] The key reactions involved in this radical trapping mechanism are:

  • H• + PO₂ + M → HOPO + M

  • OH• + PO → HPO₂

  • H• + PO → HPO

  • OH• + HPO → H₂PO₂

By terminating these chain reactions, the phosphorus-containing species effectively "poison" the flame, reducing its intensity and heat output. This gas-phase activity is a critical component of TEP's flame retardant efficacy.

Condensed-Phase Action

In the solid (condensed) phase of the burning polymer, TEP and its decomposition products play a crucial role in promoting the formation of a protective char layer.[1] Upon heating, TEP can decompose to form phosphoric acid and polyphosphoric acid.[3] These acidic species act as catalysts, promoting dehydration and cross-linking reactions within the polymer matrix.[3] This process leads to the formation of a stable, insulating char layer on the polymer surface.

This char layer serves multiple functions:

  • Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down the rate of pyrolysis.

  • Mass Transfer Barrier: It impedes the transport of flammable volatile decomposition products from the polymer to the flame.

  • Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer surface, further stifling combustion.

The formation of a robust char layer is a key factor in reducing the heat release rate and smoke production of the burning material.

Quantitative Performance Data

The flame retardant performance of TEP is typically evaluated using a variety of standardized tests. The following tables summarize key quantitative data from studies on polymers containing TEP.

Table 1: Limiting Oxygen Index (LOI) Data

The Limiting Oxygen Index (LOI) is the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.

Polymer MatrixTEP Content (wt%)LOI (%)Reference
Rigid Polyurethane Foam (RPUF)018.3
RPUF with DOPO-HSBP/T-D50% of FR blend25.5
Epoxy Resin026.2[4]
Epoxy Resin with 4% TAD-33.4[4]
Polycarbonate (PC) with 5% methylphenyl-silicone-34[5]

Note: Data for TEP in some polymers is limited; values for other organophosphorus flame retardants are provided for context.

Table 2: Cone Calorimetry Data

Cone calorimetry is a small-scale test that measures various fire-related properties, including the heat release rate (HRR), total heat release (THR), and smoke production.

Polymer MatrixTEP/FR Content (wt%)Peak HRR (kW/m²)THR (MJ/m²)Char Yield (%)Reference
Epoxy Resin (EP)0--19.3[4]
EP with 4% TAD/Zn-PDH4---[4]
Polycarbonate (PC)0---[6]
PC with HPCTP-Reduced by 31.12%--[6]
Rigid Polyurethane Foam (RPUF)0~300--[7]
Table 3: Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis measures the change in mass of a material as a function of temperature, providing information about its thermal stability and decomposition behavior.

Polymer MatrixTEP/FR Content (wt%)Onset of Decomposition (°C)Char Yield at 600°C (%)Reference
Epoxy Resin (EP)0380.219.9[4]
EP with 4% TAD/Zn-PDH4LoweredIncreased[4]
Polyisocyanurate Foam (PIR) with TEP--Increased[8]

Experimental Protocols

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of the polymer with and without TEP.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small sample (5-10 mg) of the material is placed in a sample pan.

    • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (typically nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.

Cone Calorimetry
  • Objective: To measure the heat release rate, smoke production, and other combustion parameters of the material.

  • Apparatus: A cone calorimeter.

  • Procedure:

    • A flat sample (typically 100 mm x 100 mm) is placed in a holder and exposed to a controlled level of radiant heat from a conical heater.

    • A spark igniter is used to ignite the pyrolysis gases.

    • The combustion products are collected by an exhaust hood, and the oxygen concentration is continuously measured.

    • The heat release rate is calculated based on the principle of oxygen consumption. Other parameters such as time to ignition, mass loss rate, and smoke density are also recorded.

UL-94 Vertical Burn Test
  • Objective: To assess the flammability and self-extinguishing properties of a vertically oriented polymer specimen.

  • Apparatus: A UL-94 test chamber with a specimen holder and a burner.

  • Procedure:

    • A rectangular specimen is held vertically in a clamp.

    • A specified flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

    • The flame is reapplied for another 10 seconds and removed. The afterflame and afterglow times are recorded.

    • Observations are made regarding flaming drips that might ignite a cotton patch placed below the specimen.

    • Materials are classified as V-0, V-1, or V-2 based on the afterflame times and dripping behavior.

Mechanistic and Experimental Workflow Diagrams

Gas_Phase_Inhibition cluster_flame Flame Zone cluster_tep TEP Decomposition H_rad H• Combustion Combustion Propagation H_rad->Combustion P_radicals PO•, HPO•, PO₂• OH_rad OH• OH_rad->Combustion TEP Triethyl Phosphate (TEP) TEP->P_radicals Thermal Decomposition P_radicals->H_rad Scavenging P_radicals->OH_rad Scavenging

Caption: Gas-Phase Flame Inhibition by TEP.

Condensed_Phase_Mechanism cluster_decomposition Condensed Phase Reactions Polymer Polymer Matrix Dehydration Dehydration & Cross-linking Polymer->Dehydration TEP Triethyl Phosphate (TEP) Phosphoric_Acid Phosphoric Acid /Polyphosphoric Acid TEP->Phosphoric_Acid Decomposition Heat Heat Heat->Polymer Heat->TEP Phosphoric_Acid->Dehydration Catalysis Char_Layer Protective Char Layer Dehydration->Char_Layer

Caption: Condensed-Phase Char Formation Catalyzed by TEP.

TGA_Workflow Sample Polymer Sample (5-10 mg) TGA_Instrument TGA Instrument Sample->TGA_Instrument Data_Acquisition Data Acquisition (Mass vs. Temp) TGA_Instrument->Data_Acquisition Heating Controlled Heating (e.g., 10°C/min) Heating->TGA_Instrument Atmosphere Inert/Oxidative Atmosphere Atmosphere->TGA_Instrument TGA_Curve TGA/DTG Curves Data_Acquisition->TGA_Curve Analysis Analysis: - Thermal Stability - Char Yield TGA_Curve->Analysis

Caption: Experimental Workflow for TGA.

Cone_Calorimeter_Workflow Sample Polymer Sample (100x100 mm) Cone_Heater Cone Heater (Radiant Heat) Sample->Cone_Heater Ignition Spark Ignition Cone_Heater->Ignition Combustion Combustion Ignition->Combustion Exhaust_System Exhaust System Combustion->Exhaust_System O2_Analyzer O₂ Analyzer Exhaust_System->O2_Analyzer Data_Analysis Data Analysis O2_Analyzer->Data_Analysis Results Results: - Heat Release Rate - Smoke Production - Mass Loss Data_Analysis->Results

Caption: Experimental Workflow for Cone Calorimetry.

Conclusion

Triethyl phosphate operates as a highly effective halogen-free flame retardant through a combination of gas-phase and condensed-phase mechanisms. In the gas phase, it acts as a radical scavenger, interrupting the chain reactions of combustion. In the condensed phase, it promotes the formation of a protective char layer that insulates the polymer and hinders the release of flammable volatiles. The quantitative data from standardized fire tests confirm its ability to improve the fire resistance of various polymers. This in-depth technical guide provides a foundational understanding of TEP's mechanism of action, which is essential for the rational design and development of advanced fire-safe materials. Further research focusing on the synergistic effects of TEP with other flame retardants and its performance in a wider range of polymer matrices will continue to be a valuable area of investigation.

References

Solubility of Ethyl Phosphate Esters in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of monoethyl, diethyl, and triethyl phosphate (B84403) esters in various organic solvents. The information is compiled from available chemical literature and databases to assist researchers and professionals in drug development and other scientific fields where these compounds are utilized.

Executive Summary

Ethyl phosphate esters exhibit a range of solubilities influenced by the extent of esterification and the nature of the solvent. Generally, triethyl phosphate, being the most lipophilic, shows broad solubility in a variety of organic solvents. Diethyl phosphate maintains good solubility in polar organic solvents, while monoethyl phosphate is readily soluble in water. Quantitative solubility data in organic solvents is not extensively available in public literature, highlighting a potential area for further experimental investigation. This guide presents the available qualitative and quantitative data, alongside detailed experimental protocols for determining solubility.

Data Presentation: Solubility of Ethyl Phosphate Esters

The following tables summarize the available solubility data for monoethyl, diethyl, and triethyl phosphate. It is important to note that much of the available data is qualitative.

Table 1: Quantitative Solubility Data for Ethyl Phosphate Esters

CompoundSolventSolubilityTemperature (°C)
Triethyl PhosphateWater500 g/L (with slow decomposition)[1][2][3]20
Triethyl PhosphateWater50 g/100mL[4]Not Specified
Triethyl PhosphateWater5.00 x 10⁵ mg/L[5]25
Diethyl PhosphateWater44.1 g/L (Predicted)[6]Not Specified

Note: Significant variation exists in the reported aqueous solubility of Triethyl Phosphate, which may be due to differences in experimental conditions or the observation of miscibility versus true solubility.

Table 2: Qualitative Solubility of Ethyl Phosphate Esters in Organic Solvents

CompoundSolvent ClassSpecific SolventsSolubility Description
Monoethyl Phosphate -WaterMiscible[7]
Organic SolventsNot specified in detailData not readily available
Diethyl Phosphate AlcoholsEthanol[8][9]Soluble
KetonesAcetone[8][9]Soluble
EthersEther[9]Soluble
Aromatic HydrocarbonsBenzene[9]Soluble
Chlorinated HydrocarbonsCarbon TetrachlorideSoluble[9]
Triethyl Phosphate AlcoholsEthanol[4][10][11]Soluble
EthersEther[4][10][11]Soluble
KetonesAcetone[4]Soluble
Aromatic HydrocarbonsBenzene[11]Soluble
Aliphatic Hydrocarbons-Soluble
Chlorinated Hydrocarbons-Soluble
Esters-Soluble

Experimental Protocols

The determination of solubility is a critical experimental procedure. The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[12][13]

Shake-Flask Method for Thermodynamic Solubility Determination

This method is suitable for determining the solubility of a substance and is referenced in OECD Guideline 105.[14][15]

Principle: An excess amount of the solute (the ethyl phosphate ester) is agitated in the solvent for a prolonged period at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the saturated supernatant is then determined analytically.

Materials:

  • Ethyl phosphate ester (solute)

  • Organic solvent of interest

  • Thermostatted shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Vials or flasks with tight-fitting caps

  • Centrifuge (optional, for phase separation)

  • Syringe filters (e.g., 0.45 µm PTFE) for removing undissolved solute

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated spectrophotometer)

  • Volumetric glassware

Methodology:

  • Preparation: Add an excess amount of the ethyl phosphate ester to a vial or flask. The excess solid or liquid phase should be clearly visible.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them in the thermostatted shaker. Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 48 hours, and preliminary studies may be needed to determine the optimal equilibration time.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. If necessary, centrifuge the samples to facilitate the separation of the solid/liquid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution). To ensure no undissolved particles are transferred, it is crucial to filter the aliquot through a syringe filter that is chemically compatible with the solvent.

  • Analysis: Accurately dilute the filtered aliquot with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Measure the concentration of the ethyl phosphate ester in the diluted sample using a pre-calibrated analytical method.

  • Calculation: Calculate the solubility of the ethyl phosphate ester in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility of ethyl phosphate esters.

experimental_workflow Experimental Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess ethyl phosphate ester to vial prep2 Add known volume of organic solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Settle or centrifuge to separate phases equil->sep1 sep2 Withdraw aliquot of clear supernatant sep1->sep2 sep3 Filter supernatant (e.g., 0.45 µm filter) sep2->sep3 ana1 Dilute filtered sample sep3->ana1 ana2 Quantify concentration (e.g., HPLC, GC) ana1->ana2 result Calculate Solubility ana2->result

Caption: A flowchart of the shake-flask method for determining solubility.

logical_relationship Factors Influencing Ethyl Phosphate Ester Solubility cluster_solute Solute Properties (Ethyl Phosphate Ester) cluster_solvent Solvent Properties cluster_conditions Experimental Conditions cluster_solubility Outcome solute1 Number of Ethyl Groups (Mono-, Di-, Tri-) solute2 Polarity / Lipophilicity solute1->solute2 determines solubility Solubility solute2->solubility solvent1 Polarity (e.g., alcohols, ethers, hydrocarbons) solvent1->solubility solvent2 Hydrogen Bonding Capacity solvent2->solubility cond1 Temperature cond1->solubility

Caption: Key factors that influence the solubility of ethyl phosphate esters.

References

A Technical Guide to the Synthesis of Isotopically Labeled Ethylphosphate for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of isotopically labeled ethylphosphate, a crucial tool for metabolic research. This compound, a simple organophosphate, can be strategically labeled with stable isotopes such as Carbon-13 (¹³C), Oxygen-18 (¹⁸O), and Deuterium (B1214612) (D or ²H) to trace its metabolic fate, elucidate enzymatic mechanisms, and quantify its metabolites in complex biological systems. This document details the synthetic methodologies, presents quantitative data in a clear, tabular format, and provides detailed experimental protocols for the synthesis of these valuable tracers.

Introduction to Isotopically Labeled this compound in Metabolic Studies

Isotopic labeling is a powerful technique that allows researchers to track the journey of molecules through biological pathways. By replacing specific atoms with their heavier, non-radioactive isotopes, the labeled molecule becomes distinguishable by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This compound, due to its simple structure, serves as an excellent model substrate for studying the activity of various phosphatases and for probing the broader aspects of organophosphate metabolism. The insights gained from such studies are invaluable in drug development, toxicology, and understanding fundamental biochemical processes.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound requires careful selection of labeled precursors and reaction conditions to ensure high isotopic enrichment and chemical purity. This section outlines the synthetic strategies for introducing ¹⁸O, ¹³C, and deuterium into the this compound molecule.

¹⁸O-Labeled this compound

Oxygen-18 labeling of the phosphate (B84403) moiety is particularly useful for tracing the source of the phosphate group in metabolic reactions. The most direct method involves the reaction of an ethoxy phosphorus derivative with ¹⁸O-enriched water.

A common and effective method for synthesizing ¹⁸O-labeled phosphate involves the hydrolysis of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) with water enriched in ¹⁸O.[1][2][3][4] This principle can be adapted for the synthesis of ¹⁸O-labeled this compound by using a starting material that already contains the ethyl group, such as ethoxyphosphorus oxydichloride or diethyl phosphorochloridate.

Experimental Protocol: Synthesis of [¹⁸O₄]-Ethylphosphate

This protocol describes the synthesis of fully ¹⁸O-labeled this compound starting from phosphorus oxychloride and ¹⁸O-enriched water, followed by esterification with ethanol (B145695). A more direct, but less commonly documented, approach would involve the hydrolysis of ethoxyphosphorus oxydichloride with ¹⁸O-water.

  • Materials:

    • Phosphorus oxychloride (POCl₃)

    • ¹⁸O-enriched water (H₂¹⁸O, 97 atom % ¹⁸O)

    • Anhydrous ethanol

    • Pyridine (B92270) (anhydrous)

    • Diethyl ether (anhydrous)

    • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Procedure:

    • Synthesis of [¹⁸O₄]-Phosphoric Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool 1.0 g of ¹⁸O-enriched water to 0 °C in an ice bath.

    • Slowly add a stoichiometric amount of phosphorus oxychloride dropwise with vigorous stirring. The reaction is highly exothermic and will produce HCl gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2 hours to ensure complete reaction and to drive off any remaining HCl.

    • Cool the resulting [¹⁸O₄]-phosphoric acid to room temperature.

    • Esterification: In a separate flame-dried flask under an inert atmosphere, dissolve the [¹⁸O₄]-phosphoric acid in anhydrous pyridine.

    • Add a stoichiometric amount of anhydrous ethanol dropwise at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Work-up and Purification: Quench the reaction by the slow addition of water.

    • Extract the aqueous solution with diethyl ether to remove pyridine.

    • The aqueous layer containing the [¹⁸O₄]-ethylphosphate can be further purified by ion-exchange chromatography.

    • Lyophilize the purified fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the product using ³¹P and ¹H NMR spectroscopy.

    • Determine the isotopic enrichment using high-resolution mass spectrometry.

¹³C-Labeled this compound

Carbon-13 labeling of the ethyl group allows for the tracing of the carbon skeleton of the molecule. The synthesis typically involves the use of a commercially available ¹³C-labeled ethyl precursor, such as [1,2-¹³C₂]-bromoethane.

The Arbuzov reaction is a classic and efficient method for the formation of carbon-phosphorus bonds. In this case, a trialkyl phosphite (B83602) reacts with an alkyl halide to form a phosphonate (B1237965). To synthesize ¹³C-labeled this compound, a ¹³C-labeled ethyl halide is used.

Experimental Protocol: Synthesis of [1,2-¹³C₂]-Ethylphosphate

  • Materials:

    • Triethyl phosphite

    • [1,2-¹³C₂]-Bromoethane (99 atom % ¹³C)

    • Anhydrous toluene (B28343)

    • Hydrochloric acid (HCl)

    • Deuterated chloroform (CDCl₃) for NMR analysis

  • Procedure:

    • Arbuzov Reaction: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine triethyl phosphite and a stoichiometric amount of [1,2-¹³C₂]-bromoethane in anhydrous toluene.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within several hours.

    • Hydrolysis: After the reaction is complete, cool the mixture to room temperature.

    • Slowly add a solution of concentrated hydrochloric acid to hydrolyze the resulting phosphonate ester to the desired ethylphosphonic acid.

    • Heat the mixture to reflux to drive the hydrolysis to completion.

    • Work-up and Purification: Remove the toluene under reduced pressure.

    • The remaining aqueous solution can be washed with an organic solvent to remove any unreacted starting materials.

    • The aqueous solution containing the [1,2-¹³C₂]-ethylphosphate can be lyophilized to yield the final product.

  • Characterization:

    • Confirm the structure and purity using ¹H, ¹³C, and ³¹P NMR spectroscopy. The ¹³C NMR spectrum will show characteristic couplings confirming the incorporation of the ¹³C label.

    • Verify the molecular weight and isotopic enrichment using mass spectrometry.

Deuterated this compound

Deuterium labeling of the ethyl group can be used to study kinetic isotope effects in enzymatic reactions and to simplify ¹H NMR spectra. The synthesis involves the use of deuterated ethanol.

A straightforward method for the synthesis of deuterated triethyl phosphate is the reaction of phosphorus oxychloride with deuterated ethanol.[5] Subsequent selective hydrolysis can yield deuterated this compound.

Experimental Protocol: Synthesis of [d₅]-Ethylphosphate

  • Materials:

    • Phosphorus oxychloride (POCl₃)

    • Ethanol-d₆ (C₂D₅OD, 99 atom % D)

    • Anhydrous pyridine

    • Anhydrous diethyl ether

    • Deuterated chloroform (CDCl₃) for NMR analysis

  • Procedure:

    • Phosphorylation: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, dissolve phosphorus oxychloride in anhydrous diethyl ether and cool to 0 °C.

    • Slowly add a solution of ethanol-d₆ in anhydrous pyridine dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Work-up and Purification of Triethyl-d₁₅ Phosphate: Filter the reaction mixture to remove pyridinium (B92312) hydrochloride.

    • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield triethyl-d₁₅ phosphate.

    • Selective Hydrolysis: The selective hydrolysis of one ethoxy group can be achieved under controlled basic conditions to yield diethyl [d₁₀]-phosphate. Further hydrolysis can yield monoethyl [d₅]-phosphate.

    • The final product can be purified by column chromatography.

  • Characterization:

    • Confirm the structure and deuteration level using ¹H, ²H, and ³¹P NMR spectroscopy. The ¹H NMR spectrum should show a significant reduction or absence of signals corresponding to the ethyl group.

    • Determine the molecular weight and isotopic distribution by mass spectrometry.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of isotopically labeled this compound. The yields and isotopic enrichments are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.

Table 1: Synthesis of ¹⁸O-Labeled this compound

ParameterValueReference
Starting MaterialPOCl₃, H₂¹⁸O (97%)[1][2][3][4]
Expected Yield70-85%Estimated
Isotopic Enrichment>95% ¹⁸O₄[1][2]
Analytical MethodMS, ³¹P NMR

Table 2: Synthesis of ¹³C-Labeled this compound

ParameterValueReference
Starting Material[1,2-¹³C₂]-Bromoethane
Expected Yield80-95%Estimated
Isotopic Enrichment>99% ¹³C₂Commercial Precursor
Analytical MethodMS, ¹³C NMR, ³¹P NMR

Table 3: Synthesis of Deuterated this compound

ParameterValueReference
Starting MaterialEthanol-d₆[5]
Expected Yield75-90%Estimated
Isotopic Enrichment>98% d₅Commercial Precursor
Analytical MethodMS, ²H NMR, ³¹P NMR

Metabolic Fate of this compound

Upon introduction into a biological system, exogenous this compound is primarily metabolized by phosphatases. These enzymes catalyze the hydrolysis of the phosphoester bond, releasing ethanol and inorganic phosphate.[6][7]

Enzymatic Hydrolysis

Both acid and alkaline phosphatases have been shown to hydrolyze a variety of phosphate esters, including short-chain alkyl phosphates.[8][9] The general reaction is as follows:

This compound + H₂O --(Phosphatase)--> Ethanol + Inorganic Phosphate

The liberated inorganic phosphate enters the cell's phosphate pool and can be utilized in numerous metabolic pathways, including the synthesis of ATP, nucleic acids, and phospholipids.[10][11] The ethanol produced is a substrate for alcohol dehydrogenase, which oxidizes it to acetaldehyde. Acetaldehyde is then further oxidized to acetate (B1210297) by aldehyde dehydrogenase. Acetate can then be converted to acetyl-CoA, which enters the citric acid cycle for energy production.

Visualizations

The following diagrams illustrate the synthesis workflows and the metabolic pathway of this compound.

Synthesis_Workflow_18O_this compound POCl3 POCl₃ P18O4_acid [¹⁸O₄]-Phosphoric Acid POCl3->P18O4_acid Hydrolysis H218O H₂¹⁸O H218O->P18O4_acid Ethyl18O4P [¹⁸O₄]-Ethylphosphate P18O4_acid->Ethyl18O4P Esterification Ethanol Ethanol Ethanol->Ethyl18O4P

Synthesis of ¹⁸O-Labeled this compound.

Synthesis_Workflow_13C_this compound Triethyl_phosphite Triethyl Phosphite Phosphonate_13C [1,2-¹³C₂]-Diethyl Ethylphosphonate Triethyl_phosphite->Phosphonate_13C Arbuzov Reaction Bromoethane_13C [1,2-¹³C₂]-Bromoethane Bromoethane_13C->Phosphonate_13C Ethylphosphate_13C [1,2-¹³C₂]-Ethylphosphate Phosphonate_13C->Ethylphosphate_13C Hydrolysis

Synthesis of ¹³C-Labeled this compound.

Synthesis_Workflow_Deuterated_this compound POCl3 POCl₃ Triethyl_phosphate_d15 Triethyl-d₁₅ Phosphate POCl3->Triethyl_phosphate_d15 Phosphorylation Ethanol_d6 Ethanol-d₆ Ethanol_d6->Triethyl_phosphate_d15 Ethylphosphate_d5 [d₅]-Ethylphosphate Triethyl_phosphate_d15->Ethylphosphate_d5 Selective Hydrolysis

Synthesis of Deuterated this compound.

Metabolic_Pathway_this compound cluster_extracellular Extracellular Space cluster_cellular Cellular Metabolism Ethylphosphate_ex Exogenous [Isotopically Labeled] This compound Ethylphosphate_in This compound Ethylphosphate_ex->Ethylphosphate_in Transport Ethanol Ethanol Ethylphosphate_in->Ethanol Hydrolysis Inorganic_Phosphate Inorganic Phosphate (Pi) Ethylphosphate_in->Inorganic_Phosphate Hydrolysis Phosphatase Phosphatase (Acid/Alkaline) Phosphatase->Ethylphosphate_in Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Oxidation Phosphate_Pool Cellular Phosphate Pool Inorganic_Phosphate->Phosphate_Pool ADH Alcohol Dehydrogenase ADH->Ethanol Acetate Acetate Acetaldehyde->Acetate Oxidation ALDH Aldehyde Dehydrogenase ALDH->Acetaldehyde AcetylCoA Acetyl-CoA Acetate->AcetylCoA Citric_Acid_Cycle Citric Acid Cycle AcetylCoA->Citric_Acid_Cycle ATP_Synthase ATP Synthase Phosphate_Pool->ATP_Synthase Nucleic_Acids Nucleic Acids Phosphate_Pool->Nucleic_Acids Phospholipids Phospholipids Phosphate_Pool->Phospholipids ATP ATP ATP_Synthase->ATP

Metabolic Pathway of this compound.

Conclusion

The synthesis of isotopically labeled this compound provides researchers with powerful tools to investigate a wide range of biological processes. The methods outlined in this guide offer robust and adaptable protocols for the preparation of ¹⁸O, ¹³C, and deuterated this compound. By using these labeled compounds in conjunction with modern analytical techniques, scientists can continue to unravel the complexities of phosphate metabolism, enzyme kinetics, and the mechanisms of drug action, ultimately contributing to advancements in medicine and the life sciences.

References

The Hypothetical Role of Ethyl Phosphate in Prebiotic Phosphorylation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphorylation of simple organic molecules is a critical and unresolved step in understanding the origins of life. While various phosphorylating agents have been proposed and investigated, the potential role of simple alkyl phosphates, such as ethyl phosphate (B84403), has been largely overlooked in experimental prebiotic chemistry. This technical guide explores the hypothetical role of ethyl phosphate as a key intermediate in prebiotic phosphorylation, bridging the gap between inorganic phosphate and the formation of essential biomolecules. We present a theoretical framework for its prebiotic synthesis, analyze its potential stability, and propose mechanisms for the phosphorylation of key biomolecules. This document synthesizes plausible pathways, presents comparative quantitative data from related compounds, and provides detailed hypothetical experimental protocols to stimulate further research in this underexplored area. All quantitative data are summarized for clarity, and key pathways are visualized using Graphviz diagrams.

Introduction: The Prebiotic Phosphorylation Problem

The "phosphate problem" in prebiotic chemistry arises from the low solubility and reactivity of common phosphate minerals like apatite.[1] For life to emerge, a mechanism must have existed to activate and incorporate inorganic phosphate into organic molecules, forming the phosphoester and phosphoanhydride bonds that are central to the structure and function of nucleic acids, lipids, and metabolic cofactors.[2][3] While agents like diamidophosphate (B1260613) (DAP), pyrophosphate (PPi), and trimetaphosphate (TMP) have been demonstrated to phosphorylate biomolecules under specific prebiotic conditions, their formation pathways and efficiencies remain subjects of ongoing investigation.[3][4]

This whitepaper puts forth the hypothesis that simple alkyl phosphates, exemplified by ethyl phosphate, could have served as crucial, locally concentrated phosphorylating agents on the early Earth. The presence of ethyl phosphonic acid in the Murchison meteorite suggests that the fundamental components—an ethyl group and a phosphorus source—were available.[5] We will explore the hypothetical synthesis, stability, and phosphorylating potential of ethyl phosphate in a prebiotic context.

Hypothetical Prebiotic Synthesis of Ethyl Phosphate

The formation of ethyl phosphate on the early Earth would have required a source of ethanol (B145695), a phosphate source, and a plausible condensation mechanism.

2.1. Plausible Prebiotic Sources of Reactants

  • Ethanol: While not as abundant as methane (B114726) or carbon dioxide, ethanol could have been formed through various prebiotic pathways. The Fischer-Tropsch synthesis on mineral surfaces in hydrothermal vent systems could produce a variety of organic molecules, including ethanol. Additionally, the hydration of ethylene, potentially produced from the dehydration of primordial organic matter or through atmospheric chemistry, provides another route.

  • Phosphate: As previously mentioned, the primary source of phosphate on the early Earth was likely apatite minerals.[1] However, more soluble and reactive forms of phosphorus, such as phosphite (B83602) and phosphide (B1233454) minerals (e.g., schreibersite) delivered by meteorites, could have been locally significant.[1]

2.2. Proposed Synthesis Pathways

We propose two primary hypothetical pathways for the prebiotic formation of ethyl phosphate:

  • Esterification in Evaporating Lagoons: In environments subject to wet-dry cycles, the concentration of solutes would increase significantly. The simple acid-catalyzed esterification of phosphoric acid (or a more soluble phosphate salt) with ethanol could occur under these conditions. The removal of water during the dry phase would drive the equilibrium towards the formation of ethyl phosphate.

  • Mineral-Catalyzed Synthesis: Silicate minerals, common on the early Earth, are known to catalyze various organic reactions. We hypothesize that the surfaces of minerals such as clays (B1170129) could have facilitated the condensation of ethanol and phosphate, potentially through the activation of the phosphate group.

Below is a diagram illustrating the proposed synthesis pathways.

Prebiotic_Ethyl_Phosphate_Synthesis cluster_reactants Prebiotic Reactants cluster_pathways Hypothetical Synthesis Pathways cluster_product Product Ethanol Ethanol Evaporation Evaporating Lagoons (Wet-Dry Cycles) Ethanol->Evaporation Mineral Mineral Surface Catalysis (e.g., Clays) Ethanol->Mineral Phosphate Phosphate (from Apatite or Meteorites) Phosphate->Evaporation Phosphate->Mineral EthylPhosphate Ethyl Phosphate Evaporation->this compound Esterification Mineral->this compound Condensation

Figure 1: Hypothetical prebiotic synthesis pathways for ethyl phosphate.

Stability and Hydrolysis of Ethyl Phosphate

For ethyl phosphate to be an effective prebiotic phosphorylating agent, it must be sufficiently stable to accumulate but also reactive enough to transfer its phosphate group. The stability of ethyl phosphate would be highly dependent on pH and temperature.

Based on studies of triethyl phosphate and other alkyl phosphates, we can infer the following:

  • Acidic Conditions: Under acidic conditions, the hydrolysis of ethyl phosphate would likely be slow.

  • Neutral to Alkaline Conditions: In neutral to alkaline solutions, hydrolysis would be more significant, particularly at elevated temperatures.

The table below presents a comparative summary of hypothetical hydrolysis rates for ethyl phosphate alongside known data for other relevant prebiotic phosphorylating agents.

CompoundPlausible Prebiotic EnvironmentEstimated Half-life (t½)Data Source/Analogy
Ethyl Phosphate (hypothetical) Neutral pH, 25°CWeeks to MonthsAnalogy to triethyl phosphate stability
Ethyl Phosphate (hypothetical) pH 9, 60°CDays to WeeksExtrapolation from alkyl phosphate hydrolysis data
Diamidophosphate (DAP)Neutral pH, 25°CDaysExperimental Data
Pyrophosphate (PPi)Neutral pH, 25°CYearsExperimental Data
Trimetaphosphate (TMP)Neutral pH, 25°CDays to WeeksExperimental Data

Table 1: Comparative stability of hypothetical ethyl phosphate and other prebiotic phosphorylating agents.

Ethyl Phosphate as a Prebiotic Phosphorylating Agent

The key function of ethyl phosphate in this hypothetical scenario is to act as a soluble and reactive carrier of the phosphate group, capable of phosphorylating key biomolecules such as nucleosides, amino acids, and lipids.

4.1. Proposed Mechanism of Phosphorylation

We propose that ethyl phosphate could phosphorylate a hydroxyl group-containing molecule (ROH) through a nucleophilic attack on the phosphorus atom. This reaction could be facilitated by a good leaving group, potentially formed through protonation in a slightly acidic microenvironment or through the formation of an ethyl pyrophosphate intermediate.

The diagram below illustrates the proposed general mechanism for phosphorylation by ethyl phosphate.

Phosphorylation_by_Ethyl_Phosphate cluster_reactants Reactants cluster_process Phosphorylation Process cluster_products Products This compound Ethyl Phosphate Activation Activation (e.g., Protonation or Pyrophosphate formation) This compound->Activation Biomolecule Biomolecule (R-OH) (e.g., Nucleoside, Amino Acid) NucleophilicAttack Nucleophilic Attack by R-OH Biomolecule->NucleophilicAttack Activation->NucleophilicAttack PhosphorylatedBiomolecule Phosphorylated Biomolecule (R-O-PO3H2) NucleophilicAttack->PhosphorylatedBiomolecule Ethanol Ethanol NucleophilicAttack->Ethanol

Figure 2: Proposed general mechanism for the phosphorylation of biomolecules by ethyl phosphate.

4.2. Potential for Phosphorylation of Key Biomolecules

  • Nucleosides: The phosphorylation of nucleosides to form nucleotides is a cornerstone of the RNA world hypothesis. Ethyl phosphate could potentially phosphorylate the 5'-hydroxyl group of a ribonucleoside, forming the corresponding nucleotide monophosphate.

  • Amino Acids: The phosphorylation of amino acids could have been a key step in the formation of peptides. The hydroxyl-containing amino acids serine and threonine are primary candidates for phosphorylation by ethyl phosphate.

  • Lipid Precursors: The formation of phospholipids (B1166683) is essential for the creation of protocells. Ethyl phosphate could have phosphorylated simple lipid precursors like glycerol, leading to the formation of glycerol-3-phosphate, a key component of modern cell membranes.

Hypothetical Experimental Protocols

To test the hypotheses presented in this whitepaper, the following experimental protocols are proposed.

5.1. Protocol for the Prebiotic Synthesis of Ethyl Phosphate

Objective: To investigate the formation of ethyl phosphate from ethanol and a phosphate source under simulated prebiotic conditions.

Materials:

  • Ethanol (anhydrous)

  • Sodium phosphate (monobasic)

  • Montmorillonite (B579905) clay

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Prepare a 1 M solution of sodium phosphate in deionized water.

  • In a series of glass vials, add 1 ml of the phosphate solution and 1 ml of ethanol.

  • To half of the vials, add 100 mg of montmorillonite clay.

  • Adjust the pH of the solutions to a range of values (e.g., 3, 5, 7) using dilute HCl.

  • Subject the vials to a series of wet-dry cycles by heating at 60°C until the solvent evaporates completely, then rehydrating with 1 ml of deionized water. Repeat for 10 cycles.

  • After the final cycle, dissolve the residue in a known volume of water and analyze the solution for the presence of ethyl phosphate using ³¹P NMR spectroscopy and mass spectrometry.

5.2. Protocol for the Phosphorylation of Adenosine (B11128) with Ethyl Phosphate

Objective: To determine if ethyl phosphate can phosphorylate adenosine under plausible prebiotic conditions.

Materials:

  • Ethyl phosphate (synthesized and purified, or commercially available)

  • Adenosine

  • Deionized water

  • Buffer solutions (pH 4, 7, 9)

Procedure:

  • Prepare a 100 mM solution of ethyl phosphate and a 10 mM solution of adenosine in each of the buffer solutions.

  • Mix equal volumes of the ethyl phosphate and adenosine solutions in separate vials for each pH condition.

  • Incubate the vials at a range of temperatures (e.g., 25°C, 50°C, 80°C).

  • At various time points (e.g., 1, 6, 24, 72 hours), take aliquots from each vial and analyze for the formation of adenosine monophosphate (AMP) using HPLC and ³¹P NMR spectroscopy.

  • Quantify the yield of AMP under each condition.

The logical workflow for these proposed experiments is depicted below.

Experimental_Workflow cluster_synthesis Experiment 1: Prebiotic Synthesis of Ethyl Phosphate cluster_phosphorylation Experiment 2: Phosphorylation of Adenosine cluster_evaluation Evaluation Reactants_Synth Prepare Reactants: Ethanol, Phosphate, Clay Conditions_Synth Simulate Prebiotic Conditions: Wet-Dry Cycles, Varying pH Reactants_Synth->Conditions_Synth Analysis_Synth Analyze for Ethyl Phosphate: ³¹P NMR, Mass Spectrometry Conditions_Synth->Analysis_Synth Evaluate_Plausibility Evaluate Prebiotic Plausibility of Ethyl Phosphate as a Phosphorylating Agent Analysis_Synth->Evaluate_Plausibility Positive Result Reactants_Phos Prepare Reactants: Ethyl Phosphate, Adenosine Conditions_Phos Vary Conditions: pH, Temperature, Time Reactants_Phos->Conditions_Phos Analysis_Phos Analyze for AMP: HPLC, ³¹P NMR Conditions_Phos->Analysis_Phos Analysis_Phos->Evaluate_Plausibility Positive Result

Figure 3: Proposed experimental workflow to investigate the role of ethyl phosphate.

Conclusion and Future Directions

The role of ethyl phosphate in prebiotic chemistry remains a compelling but underexplored hypothesis. This whitepaper has outlined a theoretical framework for its synthesis, stability, and function as a phosphorylating agent on the early Earth. The proposed mechanisms and experimental protocols provide a roadmap for future research to validate or refute this hypothesis.

Should experimental evidence support the prebiotic synthesis and phosphorylating capability of ethyl phosphate, it would represent a significant advancement in our understanding of the origins of life. It would provide a plausible and straightforward link between inorganic phosphate and the phosphorylated biomolecules that are fundamental to all known life. Future work should also explore the potential role of other simple alkyl phosphates and the influence of various mineral catalysts and environmental conditions on these processes. The insights gained from such studies will be invaluable not only for the field of prebiotic chemistry but also for synthetic biology and the development of novel phosphorylation agents in drug development.

References

Environmental Fate and Degradation of Ethylphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylphosphate, a monoalkyl phosphate (B84403) ester, is a molecule of significant interest due to its structural relationship to a class of compounds widely used as flame retardants, plasticizers, and pesticides. Its potential release into the environment necessitates a thorough understanding of its persistence, degradation pathways, and ultimate fate. This technical guide provides a comprehensive overview of the current knowledge on the environmental fate and degradation of this compound, with a focus on hydrolysis, photolysis, and biodegradation.

Due to a scarcity of publicly available data specifically for this compound (monoethyl phosphate), this guide incorporates data from its close structural analogs, triethyl phosphate (TEP) and diethyl phosphate (DEP), to provide a more complete picture. This approach, while not a direct substitute, offers valuable insights into the expected environmental behavior of this compound.

Physicochemical Properties

The environmental transport and fate of a chemical are largely dictated by its physicochemical properties. While specific experimental data for this compound is limited, its properties can be inferred from its structure and data from related compounds. As a monoalkyl phosphate, this compound is expected to be highly water-soluble and have a low potential for bioaccumulation.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are crucial in determining the persistence of this compound in the environment.

Hydrolysis

Hydrolysis is a primary degradation pathway for many organophosphate esters in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature.

Quantitative Data on Hydrolysis of Triethyl Phosphate (TEP)

pHTemperature (°C)Half-life (t½)Rate Constant (k)Reference(s)
4AmbientImmediate degradation to diethyl phosphite (B83602)-[1]
7Ambient20 minutes (complete hydrolysis)-[1]
71011.39 days8.35 x 10⁻⁶ s⁻¹[2][3]
9Ambient~5.1 hours-[1]
132047 days (for tripropyl phosphate, TEP stable)-[3]

Note: Data for triethyl phosphate (TEP) is presented as a surrogate for this compound.

Experimental Protocol: Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

A standardized method for determining the hydrolysis rate involves incubating the test substance in sterile aqueous buffer solutions of known pH (typically 4, 7, and 9) at a constant temperature.

  • Preparation of Solutions: Sterile buffer solutions are prepared. A stock solution of this compound is prepared in a water-miscible, low-volatility organic solvent.

  • Incubation: The stock solution is added to the buffer solutions to achieve a final concentration that is less than half its water solubility. The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling and Analysis: Aliquots are withdrawn at specific time intervals. The concentration of this compound and its degradation products (e.g., ethanol (B145695) and phosphoric acid) are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Data Analysis: The rate constant (k) is determined by plotting the natural logarithm of the concentration of the test substance against time. The half-life (t½) is then calculated using the formula: t½ = ln(2)/k.

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation A Prepare Sterile Buffer Solutions (pH 4, 7, 9) C Incubate Solutions at Constant Temperature A->C B Prepare this compound Stock Solution B->C D Withdraw Aliquots at Time Intervals C->D E Analyze Samples (HPLC or GC-MS) D->E F Determine Concentration of this compound and Products E->F G Plot ln(Concentration) vs. Time F->G H Calculate Rate Constant (k) and Half-life (t½) G->H

Experimental workflow for determining hydrolysis rate.
Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by photons, particularly from sunlight. This process can be a significant degradation pathway for chemicals present in surface waters and the atmosphere.

Direct photolysis of triethyl phosphite is not expected as it does not absorb light at wavelengths greater than 290 nm.[1] However, indirect photodegradation in the atmosphere via reaction with hydroxyl radicals is rapid, with a calculated half-life of 6.6 hours.[1]

Experimental Protocol: Photolysis Quantum Yield Determination

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. Its determination is crucial for predicting the rate of direct photolysis in the environment.

  • Actinometry: A chemical actinometer with a known quantum yield is used to measure the photon flux of the light source.

  • Irradiation: A solution of this compound in a non-absorbing solvent (e.g., water or acetonitrile) is irradiated with monochromatic light of a wavelength absorbed by the compound.

  • Analysis: The decrease in the concentration of this compound over time is measured using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation: The quantum yield is calculated by comparing the rate of disappearance of this compound to the rate of the actinometer reaction under the same irradiation conditions.

Photolysis_Pathway cluster_direct Direct Photolysis This compound This compound ExcitedState Excited State this compound* This compound->ExcitedState hν (Sunlight) Products Degradation Products (e.g., Phosphoric Acid, Ethanol) This compound->Products + •OH ExcitedState->Products HydroxylRadical •OH (Hydroxyl Radical) Biodegradation_Workflow cluster_setup Test Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis A Prepare Mineral Medium with this compound B Inoculate with Activated Sludge A->B C Incubate at Constant Temperature (28 days) B->C D Measure Oxygen Consumption (Manometric Respirometer) C->D E Calculate % Biodegradation vs. Theoretical Oxygen Demand D->E F Assess 'Ready Biodegradability' E->F

References

The Toxicology of Ethyl Phosphate and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the toxicology of ethyl phosphate (B84403) and its primary metabolites, diethyl phosphate (DEP) and monoethyl phosphate (MEP). These compounds are significant as they are common metabolites of a wide range of organophosphate (OP) pesticides and industrial chemicals. This document summarizes key toxicological data, details relevant experimental methodologies, and illustrates the metabolic and toxicological pathways involved.

Executive Summary

Ethyl phosphates are products of the metabolism of numerous organophosphate compounds. While the parent compounds often exert their primary toxic effects through the inhibition of acetylcholinesterase (AChE), the metabolites themselves have been the subject of toxicological evaluation. Diethyl phosphate (DEP) is a widely recognized biomarker of organophosphate exposure and has been investigated for its potential neurotoxic, genotoxic, and endocrine-disrupting effects. Triethyl phosphate (TEP), an industrial chemical, is metabolized to DEP and subsequently to monoethyl phosphate (MEP). The toxicological profile of MEP is less well-characterized than that of DEP. This guide aims to consolidate the available scientific information on these compounds to support research and development activities.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicity data for triethyl phosphate, diethyl phosphate, and monoethyl phosphate. It is important to note that data for monoethyl phosphate is limited.

Table 1: Acute Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50Reference
Triethyl Phosphate (TEP)RatOral1100 - 1600 mg/kg[1]
Triethyl Phosphate (TEP)RabbitDermal> 20 g/kg[1][2]
Diethyl Phosphate (DEP)RabbitDermal2740 mg/kg[3]
Monoethyl Phosphate (MEP)Data Not Available--

Table 2: Repeated Dose and Developmental Toxicity Data

CompoundTest SpeciesStudy DurationEndpointNOAEL/NOELReference
Triethyl Phosphate (TEP)RatSubacuteGeneral Toxicity1000 mg/kg bw[4]
Triethyl Phosphate (TEP)Rat-Teratogenicity625 mg/kg bw/day[4]
Triethyl Phosphate (TEP)Rat-Fertility335 mg/kg bw[4][5]
Triethyl Phosphate (TEP)RatRepeated DoseGeneral Toxicity200 mg/kg[2]

Metabolism of Ethyl Phosphates

Organophosphate pesticides and industrial chemicals like triethyl phosphate are metabolized in the body to form ethyl phosphate metabolites. This process primarily occurs in the liver and involves several enzymatic pathways.

Metabolic Pathway of Organophosphorus Pesticides to Diethyl Phosphate

The biotransformation of organophosphorus pesticides to diethyl phosphate is a critical step in their detoxification. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver through oxidative and hydrolytic reactions. The initial step for many organothiophosphates (P=S bond) is an oxidative desulfuration to their more toxic oxon (P=O) analogs, which are potent acetylcholinesterase inhibitors. Subsequently, these oxon intermediates, or the parent compounds themselves, can undergo hydrolysis by esterases or dearylation by CYP enzymes to yield diethyl phosphate (DEP).

cluster_cyp Cytochrome P450 Enzymes (CYP2B6, CYP2C19) cluster_esterase Esterases (e.g., Paraoxonase) OP Organophosphorus Pesticide (e.g., Chlorpyrifos, Parathion) CYP CYP-mediated Oxidative Desulfuration OP->CYP Activation Dearylation CYP-mediated Dearylation OP->Dearylation Detoxification Oxon Oxon Metabolite (Potent AChE Inhibitor) Esterase Hydrolysis Oxon->Esterase Detoxification DEP Diethyl Phosphate (DEP) CYP->Oxon Dearylation->DEP Esterase->DEP

Metabolic activation and detoxification of organophosphorus pesticides.
Hydrolysis of Triethyl Phosphate

Triethyl phosphate (TEP) undergoes sequential hydrolysis to form diethyl phosphate (DEP) and then monoethyl phosphate (MEP), with the release of ethanol (B145695) at each step. This hydrolysis can occur in biological systems and in the environment.

TEP Triethyl Phosphate (TEP) DEP Diethyl Phosphate (DEP) TEP->DEP Hydrolysis Ethanol1 Ethanol TEP->Ethanol1 MEP Monoethyl Phosphate (MEP) DEP->MEP Hydrolysis Ethanol2 Ethanol DEP->Ethanol2

Sequential hydrolysis of triethyl phosphate.

Toxicological Mechanisms and Signaling Pathways

The toxicity of ethyl phosphates and their parent compounds involves multiple mechanisms, with the primary and most well-understood being the inhibition of acetylcholinesterase. However, other non-cholinergic pathways also contribute to their neurotoxicity and other adverse effects.

Acetylcholinesterase Inhibition

The hallmark of acute organophosphate poisoning is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a state of cholinergic crisis.

OP Organophosphate (Oxon Metabolite) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) ACh->AChE Hydrolysis (Blocked) Receptor Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptor Binding Overstimulation Receptor Overstimulation Receptor->Overstimulation Toxicity Cholinergic Toxicity Overstimulation->Toxicity

Mechanism of acetylcholinesterase inhibition by organophosphates.
Non-Cholinergic Mechanisms of Neurotoxicity

Emerging evidence suggests that organophosphates and their metabolites can induce neurotoxicity through mechanisms independent of AChE inhibition. These pathways are particularly relevant for developmental neurotoxicity and long-term neurological effects.

Organophosphate exposure can lead to the generation of reactive oxygen species (ROS), causing oxidative stress in neuronal cells. This can activate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress and can lead to inflammation and apoptosis.

OP Organophosphate Exposure ROS Reactive Oxygen Species (ROS) Production OP->ROS MAPK MAPK Pathway Activation (ERK, JNK, p38) ROS->MAPK Inflammation Neuroinflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Neurotoxicity Neuronal Damage Inflammation->Neurotoxicity Apoptosis->Neurotoxicity

Oxidative stress and MAPK signaling in organophosphate neurotoxicity.

Studies have shown that organophosphates can dysregulate dopaminergic and glutamatergic neurotransmission. This includes alterations in dopamine (B1211576) receptor signaling (e.g., D1 receptor/cAMP/PKA pathway) and potentiation of corticostriatal glutamatergic transmission, which can contribute to neuronal injury.[6]

OP Organophosphate Exposure Dopamine Dopaminergic System OP->Dopamine Glutamate Glutamatergic System OP->Glutamate D1_pathway D1 Receptor/cAMP/PKA Pathway Dysregulation Dopamine->D1_pathway Glutamate_transmission Potentiated Glutamatergic Transmission Glutamate->Glutamate_transmission Neurotoxicity Neuronal Injury D1_pathway->Neurotoxicity Glutamate_transmission->Neurotoxicity

Disruption of neurotransmitter systems by organophosphates.

Key Experimental Protocols

The toxicological evaluation of ethyl phosphates and their parent compounds relies on a variety of standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound and controls

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCh, and DTNB in phosphate buffer. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (or vehicle control) to the appropriate wells.

  • Enzyme Addition: Add the AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the ATCh solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals for a set duration (e.g., every minute for 10-20 minutes).

  • Data Analysis: Calculate the rate of reaction (change in absorbance per unit time). The percent inhibition of AChE activity by the test compound is calculated relative to the vehicle control.

Start Start Prep Prepare Reagents (AChE, ATCh, DTNB, Test Compound) Start->Prep Setup Add Buffer, DTNB, and Test Compound to 96-well Plate Prep->Setup Add_Enzyme Add AChE to Wells Setup->Add_Enzyme Preincubate Pre-incubate Add_Enzyme->Preincubate Add_Substrate Add ATCh to Initiate Reaction Preincubate->Add_Substrate Read_Absorbance Read Absorbance at 412 nm (Kinetic Measurement) Add_Substrate->Read_Absorbance Analyze Calculate Reaction Rate and Percent Inhibition Read_Absorbance->Analyze End End Analyze->End

Workflow for the Acetylcholinesterase Inhibition Assay.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay is used to detect genotoxic damage in the form of micronuclei in erythrocytes.

Principle: The assay identifies substances that cause cytogenetic damage leading to the formation of micronuclei, which contain lagging chromosome fragments or whole chromosomes. An increase in the frequency of micronucleated polychromatic (immature) erythrocytes in treated animals is an indication of genotoxicity.[7][8]

Materials:

  • Test animals (usually rodents)

  • Test substance

  • Positive and negative controls

  • Bone marrow extraction tools

  • Microscope slides

  • Stains (e.g., Giemsa)

  • Microscope

Procedure:

  • Dose Selection: A preliminary study is often conducted to determine the appropriate dose levels.

  • Animal Treatment: Animals are treated with the test substance (usually by gavage or intraperitoneal injection), a vehicle control, and a positive control.[8]

  • Sample Collection: At appropriate time points after exposure (e.g., 24 and 48 hours), animals are euthanized, and bone marrow is collected from the femur.[7]

  • Slide Preparation: Bone marrow cells are flushed, centrifuged, and smeared onto microscope slides.

  • Staining: The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Microscopic Analysis: A specified number of polychromatic erythrocytes (e.g., at least 4000 per animal) are scored for the presence of micronuclei.[7]

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes is compared between the treated and control groups. Statistical analysis is performed to determine if there is a significant increase in micronuclei formation.

Start Start Dose_Selection Dose Range Finding Study Start->Dose_Selection Treatment Treat Animals with Test Substance, Vehicle, and Positive Control Dose_Selection->Treatment Sample_Collection Collect Bone Marrow at Specified Time Points Treatment->Sample_Collection Slide_Prep Prepare and Stain Bone Marrow Smears Sample_Collection->Slide_Prep Scoring Microscopic Scoring of Micronucleated Erythrocytes Slide_Prep->Scoring Analysis Statistical Analysis of Micronucleus Frequency Scoring->Analysis End End Analysis->End

Workflow for the In Vivo Micronucleus Test.
In Vivo Mammalian Alkaline Comet Assay (OECD 489)

This assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells.

Principle: Cells from treated animals are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis at a high pH. Damaged DNA containing strand breaks migrates further in the electric field, forming a "comet" shape with a tail. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Materials:

  • Test animals

  • Test substance

  • Positive and vehicle controls

  • Tissue dissociation reagents

  • Microscope slides

  • Agarose (low melting point)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Fluorescent DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with image analysis software

Procedure:

  • Animal Treatment: Animals are exposed to the test substance, a vehicle control, and a positive control.

  • Tissue Collection and Cell Isolation: At a specified time after treatment, animals are euthanized, and target tissues (e.g., liver, brain) are collected. Single-cell suspensions are prepared.

  • Slide Preparation: The isolated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.

  • Staining and Visualization: The slides are neutralized, stained with a fluorescent DNA dye, and visualized using a fluorescence microscope.

  • Image Analysis: Comet images are captured and analyzed using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

  • Data Analysis: The level of DNA damage in the treated groups is compared to the control group using appropriate statistical methods.

Start Start Treatment Animal Treatment Start->Treatment Tissue_Collection Tissue Collection and Single-Cell Isolation Treatment->Tissue_Collection Slide_Prep Embed Cells in Agarose on Microscope Slides Tissue_Collection->Slide_Prep Lysis Cell Lysis Slide_Prep->Lysis Electrophoresis Alkaline Unwinding and Electrophoresis Lysis->Electrophoresis Staining Staining and Fluorescence Microscopy Electrophoresis->Staining Image_Analysis Comet Image Analysis Staining->Image_Analysis Data_Analysis Statistical Analysis of DNA Damage Image_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for the In Vivo Alkaline Comet Assay.

Conclusion

The toxicology of ethyl phosphate and its metabolites is a complex field with significant implications for public health and environmental safety. Diethyl phosphate is a key metabolite and biomarker of exposure to a wide range of organophosphate pesticides. While the acute toxicity of the parent compounds is often dominated by acetylcholinesterase inhibition, there is growing evidence for non-cholinergic mechanisms of toxicity, particularly concerning developmental neurotoxicity and long-term neurological outcomes. Triethyl phosphate, an industrial chemical, also contributes to the body burden of these metabolites.

This guide has summarized the available quantitative toxicological data, detailed key experimental protocols for assessing toxicity, and provided visual representations of the metabolic and signaling pathways involved. A notable gap in the current knowledge is the limited toxicological data available for monoethyl phosphate. Further research is warranted to fully characterize the toxicological profile of this terminal metabolite and to further elucidate the complex non-cholinergic pathways of organophosphate toxicity. A deeper understanding of these mechanisms is crucial for the development of more effective risk assessment strategies and potential therapeutic interventions.

References

Ethyl Phosphate Derivatives: A Cornerstone in Organophosphorus Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl phosphate (B84403) derivatives are fundamental precursors in the vast and impactful field of organophosphorus chemistry. Their inherent reactivity and versatility enable the synthesis of a wide array of compounds, from life-saving pharmaceuticals and advanced agricultural products to essential industrial chemicals. This technical guide provides a comprehensive overview of the core ethyl phosphate precursors, detailing their synthesis, key reactions, and applications, with a focus on providing actionable experimental protocols and comparative data for researchers in the field.

Core Ethyl Phosphate Precursors: Synthesis and Properties

The utility of ethyl phosphate derivatives in organophosphorus chemistry stems from a small group of core precursor molecules. These compounds, primarily derived from phosphorus trichloride (B1173362) or phosphorus oxychloride, serve as the foundational building blocks for more complex structures. Their synthesis is well-established, offering reliable routes to these essential reagents.

Triethyl Phosphite (B83602) - P(OEt)₃

Triethyl phosphite is a key P(III) reagent, notable for its nucleophilic character at the phosphorus center. It is a common starting material for the Michaelis-Arbuzov reaction to form phosphonates.

Experimental Protocol: Synthesis of Triethyl Phosphite [1][2]

This procedure is based on the reaction of phosphorus trichloride with ethanol (B145695) in the presence of a tertiary amine base, such as diethylaniline, to neutralize the HCl byproduct.[1]

  • Materials:

    • Phosphorus trichloride (1 mole, 87.5 mL)

    • Absolute ethanol (3 moles, 175 mL)[1]

    • Diethylaniline (3 moles, 477 mL)

    • Dry petroleum ether (b.p. 40-60°C)

  • Procedure:

    • In a 3-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a solution of absolute ethanol and freshly distilled diethylaniline in 1 L of dry petroleum ether is placed.[1]

    • The flask is cooled in a cold-water bath. A solution of freshly distilled phosphorus trichloride in 400 mL of dry petroleum ether is added dropwise from the dropping funnel with vigorous stirring.[1] The rate of addition is controlled to maintain a gentle reflux.[1]

    • After the addition is complete (approx. 30 minutes), the mixture is heated under gentle reflux for 1 hour with continued stirring.[1]

    • The resulting suspension, containing precipitated diethylaniline hydrochloride, is cooled and filtered. The filter cake is washed with several portions of dry petroleum ether.[1]

    • The combined filtrate and washings are concentrated by distillation. The residue is then distilled under reduced pressure to collect the triethyl phosphite.

  • Yield: 83-90%[1]

  • Properties:

    • Boiling Point: 57-58°C / 16 mm Hg[1]

    • Density (d₄²⁰): 0.963 g/mL[1]

    • Refractive Index (n_D²⁵): 1.4104–1.4106[1]

Diethyl Phosphite - HP(O)(OEt)₂

Also known as diethyl phosphonate (B1237965), this P(V) compound is a versatile intermediate. It exists in equilibrium with its P(III) tautomer, diethyl phosphonite, which allows it to exhibit reactivity characteristic of both valence states. It is a key reactant in the Atherton-Todd, Pudovik, and Kabachnik-Fields reactions.

Experimental Protocol: Synthesis of Diethyl Phosphite [3][4]

The synthesis proceeds by reacting phosphorus trichloride with ethanol without a base. The absence of a base favors the formation of the phosphonate over the phosphite.[2]

  • Materials:

    • Phosphorus trichloride (PCl₃)

    • Ethanol (C₂H₅OH)

  • Procedure:

    • Phosphorus trichloride and ethanol are combined under controlled temperature conditions, typically between 0 and 35°C.[4] The molar ratio of ethanol to PCl₃ is generally 3:1.[4]

    • The reaction is highly exothermic and generates hydrochloric acid (HCl) and ethyl chloride (C₂H₅Cl) as byproducts.[3][4]

    • After the reaction is complete, the crude product is purified, typically by distillation under reduced pressure, to remove impurities and byproducts.[5]

  • Yield: High yields are typically obtained.

  • Properties:

    • Boiling Point: 50-51°C / 2 mm Hg[3]

    • Density: 1.072 g/cm³[3]

Diethyl Chlorophosphate - ClP(O)(OEt)₂

This highly reactive electrophilic phosphorus compound is a crucial reagent for phosphorylation reactions, readily converting alcohols, amines, and carboxylates into their corresponding phosphate esters.[6]

Experimental Protocol: Synthesis via Atherton-Todd Reaction [6][7]

  • Materials:

    • Diethyl phosphite

    • Carbon tetrachloride (CCl₄)

    • Tertiary amine (e.g., triethylamine)

  • Procedure:

    • Diethyl phosphite is dissolved in an inert solvent.

    • Carbon tetrachloride and a catalytic amount of a tertiary amine are added.

    • The reaction mixture is stirred, leading to the chlorination of the diethyl phosphite.

    • The product, diethyl chlorophosphate, is typically used in situ or isolated by distillation if stable enough.

  • Properties:

    • Boiling Point: 60°C / 2 mm Hg[7]

    • Density: 1.1915 g/cm³[6]

Ethyl Dichlorophosphate (B8581778) - Cl₂P(O)(OEt)

Ethyl dichlorophosphate is a highly reactive electrophile used in the synthesis of various organophosphorus compounds, including pesticides and prodrugs.[8]

Experimental Protocol: Synthesis of Ethyl Dichlorophosphate [8]

  • Materials:

    • Phosphoryl chloride (POCl₃)

    • Ethanol (1 equivalent)

    • Triethylamine

  • Procedure:

    • Phosphoryl chloride is treated with one equivalent of ethanol in the presence of triethylamine.[8]

    • The reaction is typically carried out in an inert solvent at controlled temperatures.

    • The product is isolated by distillation.

  • Properties:

    • Boiling Point: 58-62°C / 10 mmHg[8]

Key Synthetic Transformations

The utility of ethyl phosphate precursors is demonstrated through a series of powerful and widely used named reactions in organophosphorus chemistry.

The Michaelis-Arbuzov Reaction

This reaction is a cornerstone for the formation of carbon-phosphorus bonds, typically involving the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.

The Horner-Wadsworth-Emmons (HWE) Reaction

A modification of the Wittig reaction, the HWE reaction utilizes phosphonate carbanions to react with aldehydes or ketones, yielding alkenes with a strong preference for the (E)-isomer.[9][10] The water-soluble nature of the phosphate byproduct simplifies purification compared to the Wittig reaction.[9]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination [11]

  • Materials:

    • α-Aryl phosphonoacetate (e.g., from an Arbuzov reaction)

    • Aldehyde or ketone

    • Base (e.g., NaH, DBU)

    • Anhydrous solvent (e.g., THF, acetonitrile)

  • Procedure:

    • The phosphonate is dissolved in an anhydrous solvent under an inert atmosphere.

    • The solution is cooled, and a strong base is added to generate the phosphonate carbanion.

    • The aldehyde or ketone is then added dropwise to the carbanion solution.

    • The reaction is stirred until completion (monitored by TLC).

    • The reaction is quenched, and the product is extracted and purified, typically by column chromatography.[11]

The Pudovik and Abramov Reactions

These reactions involve the addition of a P-H bond from a dialkyl phosphite across a carbonyl group. The Pudovik reaction specifically refers to the addition to imines to form α-aminophosphonates, while the Abramov reaction is the addition to aldehydes or ketones to yield α-hydroxyphosphonates.[12]

Experimental Protocol: Abramov Reaction for α-Hydroxyphosphonates

  • Materials:

    • Aldehyde

    • Diethyl phosphite

    • Base catalyst (e.g., triethylamine)

  • Procedure:

    • The aldehyde and diethyl phosphite are mixed, often in the presence of a solvent.

    • A catalytic amount of a base is added.

    • The reaction mixture is stirred, often with heating, until the reaction is complete.

    • The resulting α-hydroxyphosphonate is isolated and purified.

The Kabachnik-Fields Reaction

This is a one-pot, three-component reaction between an aldehyde or ketone, an amine, and a dialkyl phosphite to synthesize α-aminophosphonates.[13] It is a highly efficient method for producing these important analogues of α-amino acids.

Experimental Protocol: Kabachnik-Fields Synthesis of α-Aminophosphonates

  • Materials:

    • Aldehyde

    • Amine

    • Diethyl phosphite

    • Catalyst (optional, e.g., Lewis acids)[14]

  • Procedure:

    • The aldehyde, amine, and diethyl phosphite are mixed together. The reaction can often be performed neat (solvent-free).

    • If a catalyst is used, it is added to the mixture.

    • The mixture is stirred, sometimes with microwave irradiation to accelerate the reaction.[15]

    • The product is then isolated and purified.

ReactionSubstratesProductTypical Yield (%)Catalyst/Conditions
Pudovik Pre-formed Imine, Diethyl Phosphiteα-Aminophosphonate91%Borate buffer (pH 9.5)[16]
Kabachnik-Fields Aldehyde, Amine, Diethyl Phosphiteα-Aminophosphonate80-94%Solvent-free, MW irradiation[15]
Abramov Aldehyde, Diethyl Phosphiteα-Hydroxyphosphonate50-95%Base catalyst (e.g., K₂CO₃)[17]

Applications in Synthesis

The versatility of ethyl phosphate precursors makes them indispensable in various sectors of the chemical industry.

Pesticides and Insecticides

Organophosphorus compounds are a major class of pesticides. Diethyl chlorophosphate and ethyl dichlorophosphate are common precursors for the synthesis of these agrochemicals. For instance, ethoprophos, a nematicide and insecticide, can be synthesized from precursors derived from ethyl dichlorophosphate.[18] The reaction of O,O-diethylchlorophosphate with various nucleophiles is a common strategy to produce compounds with pesticidal activity.[19]

Flame Retardants

Triethyl phosphate (TEP) and other organophosphate esters are widely used as flame retardants, particularly in polyurethane foams and other polymers.[20] They can act in both the gas phase, by releasing phosphorus-containing radicals that interrupt the combustion cycle, and in the condensed phase, by promoting the formation of a protective char layer.[6][21]

Flame RetardantPolymer MatrixPhosphorus Content (%)LOI (%)UL-94 RatingChar Yield (%)
Triethyl Phosphate (TEP)Polyurethane FoamVariesIncreasedV-0 achievableIncreased
Melamine-TEP SaltBioepoxy Resin3IncreasedV-1Increased[10]

LOI: Limiting Oxygen Index; TGA: Thermogravimetric Analysis

Pharmaceuticals and Drug Development

The phosphonate group is a key pharmacophore, often used as a stable mimic of a phosphate group or a carboxylic acid in drug design. The Kabachnik-Fields and Pudovik reactions are therefore of great interest in medicinal chemistry for the synthesis of α-aminophosphonates, which are analogues of α-amino acids and can act as enzyme inhibitors.

Nerve Agents

Historically, some of the earliest research into organophosphorus compounds led to the development of highly toxic nerve agents. These compounds are potent inhibitors of the enzyme acetylcholinesterase. For example, tetraethyl pyrophosphate (TEPP), one of the first organophosphate insecticides, can be synthesized by the controlled hydrolysis of diethyl chlorophosphate.[22]

Experimental Protocol: Synthesis of Tetraethyl Pyrophosphate (TEPP) [23]

  • Materials:

    • Diethyl chlorophosphate

    • Water

  • Procedure:

    • Controlled hydrolysis of diethyl chlorophosphate is carried out.

    • The reaction produces TEPP and hydrochloric acid.

    • Alternatively, reacting triethyl phosphate with phosphorus oxychloride can also yield TEPP.[22]

  • Yield: Good yields can be obtained under optimized conditions.[23]

Interconnectivity of Precursors and Synthetic Pathways

The core ethyl phosphate precursors are chemically interlinked, forming a network of synthetic possibilities. Diethyl phosphite, for example, is a direct precursor to diethyl chlorophosphate via the Atherton-Todd reaction. Triethyl phosphite can be oxidized to triethyl phosphate. This interconnectivity allows for a high degree of flexibility in designing synthetic routes to target organophosphorus compounds.

G PCl3 Phosphorus Trichloride TEP Triethyl Phosphite P(OEt)₃ PCl3->TEP + 3 EtOH + Base DEP Diethyl Phosphite HP(O)(OEt)₂ PCl3->DEP + 3 EtOH (no Base) POCl3 Phosphorus Oxychloride DECP Diethyl Chlorophosphate ClP(O)(OEt)₂ POCl3->DECP + 2 EtOH + Base EDP Ethyl Dichlorophosphate Cl₂P(O)(OEt) POCl3->EDP + 1 EtOH + Base EtOH Ethanol Arbuzov Michaelis-Arbuzov Reaction TEP->Arbuzov FlameRetardants Flame Retardants TEP->FlameRetardants Oxidation to TEP(O) Pudovik Pudovik/Abramov Reaction DEP->Pudovik KF Kabachnik-Fields Reaction DEP->KF AthertonTodd Atherton-Todd Reaction DEP->AthertonTodd Phosphorylation Phosphorylation Reactions DECP->Phosphorylation Pesticides Pesticides DECP->Pesticides NerveAgents Nerve Agents DECP->NerveAgents EDP->Pesticides HWE Horner-Wadsworth-Emmons Arbuzov->HWE Pharmaceuticals Pharmaceuticals Pudovik->Pharmaceuticals KF->Pharmaceuticals AthertonTodd->DECP Phosphorylation->Pharmaceuticals

Caption: Synthetic pathways from core precursors to key reactions and applications.

Conclusion

Ethyl phosphate derivatives are indispensable tools in modern organophosphorus chemistry. The accessibility of precursors like triethyl phosphite, diethyl phosphite, and their chlorinated analogues, combined with the efficiency of reactions such as the Michaelis-Arbuzov, Horner-Wadsworth-Emmons, Pudovik, and Kabachnik-Fields, provides chemists with a powerful and versatile synthetic toolbox. Understanding the synthesis, reactivity, and interconnectivity of these fundamental building blocks is crucial for innovation in drug discovery, materials science, and agrochemistry. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of ethyl phosphate precursors.

References

The Biochemical Fate of Ethylphosphate: A Technical Guide to its Xenobiotic Metabolism and Toxicological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathways involving ethylphosphate and its closely related derivatives, primarily focusing on their roles as metabolites of xenobiotic compounds, particularly organophosphate pesticides. While not a central player in endogenous metabolic cycles, the formation and subsequent fate of this compound are of significant interest in toxicology, environmental science, and drug development due to its origin from widely used chemical agents. This document details the enzymatic processes governing its formation, its biological effects, and the analytical methods used for its detection and quantification.

Introduction to this compound in a Biological Context

This compound is an organophosphate compound that is primarily encountered in biological systems as a metabolite of larger, more complex xenobiotics. Its presence is often an indicator of exposure to certain pesticides and industrial chemicals. The study of its biochemical involvement is, therefore, intrinsically linked to the broader field of xenobiotic metabolism, a set of metabolic pathways that modify the chemical structure of foreign compounds.

Xenobiotic Metabolism of Organophosphates Leading to this compound Formation

The primary route to the formation of this compound and its common diethylated form, diethyl phosphate (B84403) (DEP), is through the metabolism of organophosphate (OP) pesticides.[1][2] These pesticides are a diverse group of chemicals used extensively in agriculture.[3] The metabolic process for OPs can be broadly categorized into Phase I and Phase II reactions, which are designed to increase the water solubility of the xenobiotic and facilitate its excretion.[4]

Phase I Metabolism: Bioactivation and Detoxification

Phase I reactions introduce or expose functional groups on the xenobiotic molecule. For many organophosphate pesticides, this phase is a double-edged sword, leading to both detoxification and, in some cases, bioactivation to more toxic compounds.[2][3]

  • Oxidative Desulfuration: Many OP pesticides are in the phosphorothioate (B77711) (P=S) form, which is less toxic. Cytochrome P450 (CYP) enzymes in the liver replace the sulfur atom with an oxygen atom, converting the compound to its oxon (P=O) analog.[2][5] This "bioactivation" step dramatically increases the compound's ability to inhibit acetylcholinesterase (AChE), the primary mechanism of OP neurotoxicity.[2][6]

  • Hydrolysis: The detoxification of both the parent OP and its toxic oxon metabolite is primarily achieved through hydrolysis. This reaction is catalyzed by several enzymes, most notably paraoxonase-1 (PON1) and carboxylesterases.[1][2] These enzymes cleave the ester bonds in the OP molecule, leading to the formation of dialkyl phosphates, such as diethyl phosphate (DEP), and an aromatic or heterocyclic leaving group.[2] this compound can be formed through the further metabolism of DEP or as a direct metabolite of certain organophosphates.

A generalized metabolic pathway for an organophosphate pesticide leading to the formation of diethyl phosphate is depicted below.

Organophosphate_Metabolism OP_Thion Organophosphate (P=S) OP_Oxon Organophosphate Oxon (P=O) (More Toxic) OP_Thion->OP_Oxon CYP450 (Oxidative Desulfuration) DEP Diethyl Phosphate (DEP) OP_Oxon->DEP PON1, Carboxylesterases (Hydrolysis) Leaving_Group Aromatic/Heterocyclic Leaving Group OP_Oxon->Leaving_Group PON1, Carboxylesterases (Hydrolysis) Conjugated_Metabolite Conjugated Metabolite (for excretion) DEP->Conjugated_Metabolite Transferases (e.g., UGTs, SULTs) Leaving_Group->Conjugated_Metabolite Transferases (e.g., UGTs, SULTs)

Figure 1: Generalized metabolic pathway of an organophosphate pesticide.
Phase II Metabolism: Conjugation for Excretion

Following Phase I hydrolysis, the resulting metabolites, including diethyl phosphate and the leaving group, can undergo Phase II conjugation reactions.[4] These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach endogenous polar molecules (e.g., glucuronic acid, sulfate) to the metabolites, further increasing their water solubility and facilitating their elimination from the body, typically in urine.[2][4]

Biological Effects and Signaling Involvement

The primary toxicological concern with organophosphates is the inhibition of acetylcholinesterase by their oxon metabolites.[2] The accumulation of acetylcholine (B1216132) in nerve synapses leads to overstimulation of cholinergic receptors, resulting in a range of neurotoxic effects.

While this compound and diethyl phosphate are considered detoxification products, some evidence suggests they may not be entirely inert. Studies have investigated the effects of DEP on the endocrine and immune systems.[1] For instance, exposure to DEP in animal models has been linked to alterations in serum levels of hormones, lipids, and inflammatory cytokines.[1] However, it is important to note that direct evidence for this compound acting as a signaling molecule in a manner analogous to endogenous phosphate-containing molecules like inositol (B14025) phosphates or ATP is currently lacking.[7][8] The role of phosphate in cellular signaling is well-established, but this typically involves inorganic phosphate or complex phosphorylated organic molecules that are native to the cell's machinery.[7][9]

Recent research has also explored how organophosphates can influence cellular signaling pathways beyond AChE inhibition, such as the MAPK signaling pathways (ERK, JNK, and p38), which can lead to oxidative stress and apoptosis.[10] Whether metabolites like this compound contribute to these effects is an area of ongoing research.

Quantitative Data on Organophosphate Metabolism

The rate and pathway of organophosphate metabolism can vary significantly depending on the specific pesticide, the species, and genetic polymorphisms in metabolizing enzymes like PON1.[11] The following table summarizes representative quantitative data related to the biological activity and toxicity of organophosphates and their metabolites.

CompoundParameterValueOrganism/SystemReference
2-Ethylhexyl Diphenyl Phosphate (EHDPP)LC50 (36 h)50 ± 11 μMChicken Embryonic Hepatocytes[12]
Fenoxaprop-p-ethyl (FE)48 h EC5014.3 µmol/LDaphnia magna[13]
Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP)48 h EC50333.1 µmol/LDaphnia magna[13]

Experimental Protocols

Quantification of this compound and Other Organophosphate Metabolites in Biological Samples

The detection and quantification of organophosphate metabolites are crucial for biomonitoring human exposure.[1] High-sensitivity analytical techniques are required to measure the low concentrations typically found in biological matrices like urine and blood.

Objective: To quantify the concentration of this compound and other alkyl phosphate metabolites in a biological sample (e.g., urine) using Ion Chromatography coupled with High-Resolution Mass Spectrometry (IC-Orbitrap-MS).

Methodology:

  • Sample Preparation:

    • Centrifuge the biological sample (e.g., 1 mL of urine) to remove particulate matter.

    • Dilute the supernatant with ultrapure water.

    • Add an internal standard (e.g., methylphosphonate) to a known concentration.

    • Filter the sample through a 0.22 µm filter before injection.

  • Ion Chromatography (IC):

    • Column: Use an anion-exchange column suitable for the separation of small organic acids and phosphates.

    • Mobile Phase: A gradient of an alkaline eluent (e.g., potassium hydroxide) is typically used to separate the analytes.

    • Flow Rate: Maintain a constant flow rate (e.g., 0.25 mL/min).

    • Temperature: Keep the column at a constant temperature (e.g., 30 °C).

  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization: Use a heated electrospray ionization (HESI) source in negative ion mode.

    • Mass Analyzer: An Orbitrap mass analyzer is used for its high resolution and mass accuracy, which allows for the differentiation of target analytes from matrix interferences.[14]

    • Data Acquisition: Acquire data in full scan mode over a relevant m/z range.

    • Quantification: Create a calibration curve using standards of known concentrations of this compound and other target metabolites. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and interpolating from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Centrifuge Centrifugation Sample->Centrifuge Dilute Dilution & Internal Standard Addition Centrifuge->Dilute Filter Filtration (0.22 µm) Dilute->Filter IC Ion Chromatography (IC) (Separation) Filter->IC HRMS High-Resolution Mass Spectrometry (HRMS) (Detection & Quantification) IC->HRMS Data Data Acquisition HRMS->Data Quantify Quantification (Calibration Curve) Data->Quantify Result Result: Metabolite Concentration Quantify->Result

Figure 2: Workflow for the quantification of this compound in biological samples.
Paraoxonase-1 (PON1) Activity Assay

PON1 is a key enzyme in the detoxification of organophosphate oxons. Measuring its activity can provide insights into an individual's susceptibility to OP toxicity.

Objective: To measure the arylesterase activity of PON1 in a serum sample using phenylacetate (B1230308) as a substrate.

Methodology:

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing calcium chloride (e.g., 2 mM).

    • Prepare a stock solution of the substrate, phenylacetate, in water.

  • Assay Procedure:

    • In a UV-transparent 96-well plate or cuvette, add the Tris-HCl buffer.

    • Add a small volume of the serum sample.

    • Initiate the reaction by adding the phenylacetate substrate.

    • Immediately measure the increase in absorbance at 270 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of phenylacetate hydrolysis to phenol (B47542).

  • Calculation of Activity:

    • The enzymatic activity is calculated using the molar extinction coefficient of phenol at 270 nm.

    • Activity is typically expressed as units per milliliter (U/mL) of serum, where one unit corresponds to the hydrolysis of 1 µmol of phenylacetate per minute.

Conclusion

This compound and its related compounds are important biomarkers of exposure to a wide range of xenobiotics, particularly organophosphate pesticides. Understanding the biochemical pathways of their formation, primarily through the action of cytochrome P450s and hydrolytic enzymes like PON1, is essential for assessing the toxicological risks associated with these prevalent environmental chemicals. While not directly involved in endogenous signaling pathways, the metabolic processes leading to this compound are critical determinants of the overall toxicity of the parent compounds. Further research into the potential biological activities of these metabolites will continue to enhance our understanding of the complex interactions between xenobiotics and living organisms.

References

An In-depth Technical Guide to the Physical Properties of Mono-, Di-, and Triethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethyl esters of phosphoric acid—monoethyl phosphate (B84403) (MEP), diethyl phosphate (DEP), and triethyl phosphate (TEP)—are organophosphorus compounds of significant interest in various scientific domains. From their roles as metabolic byproducts of pesticides and industrial chemicals to their applications as reagents in organic synthesis, plasticizers, and flame retardants, a thorough understanding of their physical properties is crucial for researchers in toxicology, environmental science, and drug development.[1][2][3] This guide provides a detailed overview of the core physical characteristics of these three compounds, outlines the standard experimental methodologies for their determination, and presents a comparative analysis of their properties.

Core Physical Properties

The physical state, thermal properties, and density of the ethyl phosphates are fundamental parameters for their handling, application, and analysis. These properties exhibit clear trends corresponding to the degree of esterification of the parent phosphoric acid. The quantitative data for these properties are summarized in Table 1.

PropertyMonoethyl Phosphate (MEP)Diethyl Phosphate (DEP)Triethyl Phosphate (TEP)
Molecular Formula C₂H₇O₄PC₄H₁₁O₄PC₆H₁₅O₄P
Molecular Weight 126.05 g/mol [2]154.10 g/mol 182.15 g/mol [4]
Physical State Liquid / Low-Melting Solid[5]Colorless Oil / Liquid[1]Colorless Liquid[4]
Melting Point -56.4 °C or 42 °C (Conflicting data)¹6 °C-56.5 °C
Boiling Point 252.4 °C (Predicted)[4]203 °C215 °C[4]
Density 1.3745 g/cm³ (20 °C)[2]1.29 g/cm³[5]1.072 g/mL (25 °C)[4]
Flash Point 106.4 °C[4]91 °C[5]116 °C (closed cup)[4]
¹There is a significant discrepancy in the reported melting point for Monoethyl Phosphate. The Human Metabolome Database reports -56.4 °C, while several chemical suppliers report 42 °C.[2] The substance is often described as a liquid at room temperature, which is inconsistent with a 42 °C melting point.[6]

Acidity and Solubility

The acidity and solubility of ethyl phosphates are critical to understanding their behavior in biological and environmental systems. As the acidic protons of phosphoric acid are successively replaced by ethyl groups, the acidity dramatically decreases, while solubility in organic solvents increases.

PropertyMonoethyl Phosphate (MEP)Diethyl Phosphate (DEP)Triethyl Phosphate (TEP)
pKa (in water) pKa₁ = 1.6 ± 0.01pKa = 0.73 (in 0.1 M NaClO₄)Not Applicable
Solubility in Water Miscible[2][7]Soluble[1]Miscible, with slow decomposition[4][7]
Solubility in Organic Solvents Soluble in Methanol (Slightly)[5]Soluble in common organic solvents[1]Miscible with ethanol, ether, benzene[4]

Comparative Analysis and Structural Trends

The physical properties of the ethyl phosphate series show a clear and logical progression based on their molecular structure. The replacement of acidic protons with ethyl groups systematically alters intermolecular forces, leading to distinct trends in acidity and boiling point.

G Figure 1: Trends in Physical Properties of Ethyl Phosphates cluster_acidity Acidity (pKa) cluster_boiling Boiling Point (°C) MEP_pka Monoethyl Phosphate (Diprotic) pKa1 = 1.6 DEP_pka Diethyl Phosphate (Monoprotic) pKa = 0.73 MEP_pka->DEP_pka Ethyl group replaces H+, acidity increases (pKa decreases) TEP_pka Triethyl Phosphate (Aprotic) pKa = N/A DEP_pka->TEP_pka Final H+ replaced, loses acidity DEP_bp Diethyl Phosphate 203 °C TEP_bp Triethyl Phosphate 215 °C DEP_bp->TEP_bp Increased MW, stronger van der Waals forces MEP_bp Monoethyl Phosphate ~252 °C (Predicted) TEP_bp->MEP_bp Strong H-bonding dominates over MW, significantly raises BP

Figure 1: Trends in Physical Properties of Ethyl Phosphates

As shown in Figure 1, the acidity changes significantly across the series. Monoethyl phosphate is a diprotic acid with a first pKa of 1.6.[1] Replacing a second proton with an ethyl group to form diethyl phosphate surprisingly increases the acidity (lowers the pKa to 0.73), a phenomenon attributable to electronic and solvation effects.[8] Triethyl phosphate, having no acidic protons, is aprotic.

The boiling point trend is primarily influenced by a combination of molecular weight and hydrogen bonding. The increase from DEP (203 °C) to TEP (215 °C) is expected due to the larger molecular weight and increased van der Waals forces.[4][5] However, MEP has a significantly higher predicted boiling point (~252 °C) despite its lower molecular weight.[4] This is due to the presence of two hydroxyl groups, which allow for extensive intermolecular hydrogen bonding, requiring substantially more energy to overcome for the substance to enter the gas phase.

Experimental Protocols

The determination of the physical properties cited in this guide follows standardized, internationally recognized methodologies, primarily those outlined in the OECD Guidelines for the Testing of Chemicals. These protocols ensure data accuracy, reproducibility, and comparability across different laboratories.

Melting Point Determination

The melting point is determined using the capillary method as a standard technique.

  • Principle: A small, finely powdered sample of the substance is packed into a thin glass capillary tube. The tube is placed in a heating apparatus (e.g., a metal block or oil bath) and heated at a controlled, constant rate (e.g., 1 °C/min). The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range. Pure crystalline substances typically exhibit a sharp melting point (a narrow range of <1°C).

  • Apparatus: A melting point apparatus with a heated block or bath, a calibrated temperature sensor (thermometer or thermocouple), and a means for observing the sample (e.g., a magnifying lens).

  • Procedure:

    • A dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature about 5-10°C below the expected melting point, then the heating rate is reduced to a slow, programmed rate (e.g., 1-2 °C/min).

    • The temperature at the onset of melting and the temperature at which the last solid crystal disappears are recorded.

Boiling Point Determination (OECD 103)

The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure.[5] OECD Guideline 103 describes several suitable methods.

  • Principle: The methods involve heating the liquid to determine the temperature at which the liquid and vapor phases are in equilibrium at a given external pressure.

  • Methods described in OECD 103 include: [1]

    • Ebulliometer Method: This apparatus is designed to measure the boiling point of a liquid with high precision by ensuring the thermometer is in equilibrium with the boiling liquid and its vapor, avoiding superheating.

    • Dynamic Method: The vapor pressure of the substance is measured at various temperatures. The boiling point is the temperature at which the vapor pressure curve intersects the standard atmospheric pressure line (101.325 kPa).

    • Distillation Method: The substance is distilled, and the temperature of the vapor is recorded. The boiling point is taken as the plateau temperature observed during distillation.[5]

    • Siwoloboff Method: A small sample tube is heated in a bath alongside a thermometer. A smaller, inverted capillary tube is placed in the sample. The temperature at which a continuous stream of bubbles emerges from the inverted capillary is recorded as the boiling point.

Density of Liquids (OECD 109)

Density is the mass of a substance per unit volume. OECD Guideline 109 provides several methods for its determination for liquids.[7]

  • Principle: The methods are based on measuring the mass of a known volume of the liquid at a specified temperature (e.g., 20°C).

  • Methods described in OECD 109 include:

    • Hydrometer: A weighted glass float of known mass and volume is placed in the liquid. It sinks to a depth dependent on the liquid's density. The density is read directly from a calibrated scale on the hydrometer's stem. This method is suitable for liquids with low viscosity.

    • Pycnometer: A glass bottle with a precisely known volume (a pycnometer) is weighed empty, then weighed again when filled with the test liquid. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

    • Oscillating Densimeter: A U-shaped tube is vibrated at its characteristic frequency. When the tube is filled with the sample liquid, the frequency changes. This change in frequency is directly related to the density of the liquid. The instrument is calibrated with two substances of known density.

Dissociation Constant (pKa) Determination (OECD 112)

The dissociation constant (pKa) quantifies the acidity of a substance in water. OECD Guideline 112 details methods for its determination.[3][6]

  • Principle: The determination requires measuring the concentrations of the dissociated (ionized) and undissociated (unionized) forms of the substance in an aqueous solution at a controlled temperature. The pKa is calculated from these concentrations and the solution's pH.[3]

  • Methods described in OECD 112 include:

    • Titration Method: A solution of the substance is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.

    • Spectrophotometric Method: This method is suitable for compounds where the ionized and unionized forms have different UV/Visible absorption spectra. The absorbance of solutions at various known pH values (using buffer solutions) is measured at a wavelength where the two forms have different absorptivities. The ratio of the two forms can be calculated, and from this, the pKa is determined.

    • Conductometric Method: The electrical conductivity of a solution of the substance is measured. Since the ionized form conducts electricity better than the unionized form, the degree of dissociation can be determined from the conductivity measurements, allowing for the calculation of the pKa.

Conclusion

Monoethyl, diethyl, and triethyl phosphate exhibit a range of physical properties that are directly linked to their degree of esterification. Key trends include a significant decrease in acidity and a non-linear trend in boiling point as ethyl groups replace the acidic protons of phosphoric acid. The high boiling point of monoethyl phosphate is a notable exception, driven by strong intermolecular hydrogen bonding. The solubility characteristics also shift from hydrophilic for mono- and diethyl phosphate to more lipophilic for triethyl phosphate. A precise understanding of these properties, determined by standardized experimental protocols, is essential for professionals in chemistry, toxicology, and drug development for the safe handling, modeling, and application of these important organophosphorus compounds.

References

Stability of Ethylphosphate in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of ethylphosphate esters—triethyl phosphate (B84403) (TEP), diethyl phosphate (DEP), and monoethyl phosphate (MEP)—in aqueous solutions. Understanding the hydrolysis of these compounds is critical in various fields, from assessing the environmental fate of organophosphate flame retardants and plasticizers to predicting the degradation of phosphate-based prodrugs in physiological environments. This document summarizes available quantitative kinetic data, details relevant experimental protocols, and illustrates key concepts through diagrams.

Introduction to this compound Hydrolysis

Ethylphosphates are esters of phosphoric acid and ethanol. Their stability in water is primarily dictated by hydrolysis, a chemical reaction in which a water molecule cleaves one of the ester bonds (P-O-C). This process can be influenced by several factors, including pH, temperature, and the presence of catalysts.

The hydrolysis of triethyl phosphate occurs in a stepwise manner, yielding diethyl phosphate, then monoethyl phosphate, and finally inorganic phosphate and ethanol.

Figure 1: Stepwise hydrolysis pathway of triethyl phosphate.

Generally, phosphate triesters like TEP are more susceptible to hydrolysis than the corresponding diesters (DEP) and monoesters (MEP). The negatively charged nature of DEP and MEP at neutral and alkaline pH repels nucleophiles like hydroxide (B78521) ions, thereby reducing the rate of hydrolysis.

Quantitative Data on this compound Hydrolysis

Quantitative data on the hydrolysis of ethylphosphates is crucial for predicting their persistence and degradation profiles. While comprehensive experimental data for mono- and diethyl phosphate is limited in the public domain, studies on triethyl phosphate and related organophosphates provide valuable insights.

Triethyl Phosphate (TEP) Hydrolysis Kinetics

Experimental studies at elevated temperatures have been conducted to determine the hydrolysis rate of TEP. The reaction is influenced by pH, with different mechanisms dominating in acidic, neutral, and alkaline conditions.

Table 1: Experimental Hydrolysis Rate Constants (k) and Half-Lives (t½) for Triethyl Phosphate (TEP) at 101°C

pHRate Constant (k) (s⁻¹)Half-Life (t½)
4.90.95 x 10⁻⁵~20.3 hours
7.11.30 x 10⁻⁵~14.8 hours
8.90.95 x 10⁻⁵~20.3 hours
10.11.65 x 10⁻⁵~11.7 hours

Data extrapolated from studies on the hydrolysis of triethyl phosphate. Half-life calculated using the formula t½ = ln(2)/k.

Theoretical calculations also provide insight into the stepwise hydrolysis of TEP under acidic conditions, showing a decrease in the rate constant with each successive hydrolysis step.

Table 2: Theoretical Pseudo-First-Order Rate Constants for the Stepwise Hydrolysis of TEP in Acidic Solution

Hydrolysis StepReactionRate Constant (k) (s⁻¹)
1st HydrolysisTEP → DEP + Ethanol7.0 x 10⁻³
2nd HydrolysisDEP → MEP + Ethanol6.8 x 10⁻³
3rd HydrolysisMEP → Inorganic Phosphate + Ethanol3.5 x 10⁻³

Source: Theoretical study on TEP hydrolysis in sol-gel synthesis.[1]

Diethyl Phosphate (DEP) and Monoethyl Phosphate (MEP) Stability

Experimental kinetic data for DEP and MEP hydrolysis is sparse. However, general principles of phosphate ester stability and data from related compounds suggest that they are significantly more stable than TEP, especially under neutral to alkaline conditions. Microbial hydrolysis is the primary degradation pathway for DEP in soil and water.[2] The degradation proceeds via MEP to inorganic phosphate.[2]

Factors Influencing Hydrolysis Rate

The stability of ethylphosphates in aqueous solution is governed by a set of interconnected factors.

Stability This compound Stability pH pH pH->Stability Acid/Base Catalysis Temp Temperature Temp->Stability Arrhenius Relationship Catalysis Catalysis Catalysis->Stability Enzymatic/ Metal Ion Structure Ester Structure (Tri-, Di-, Mono-) Structure->Stability Charge Repulsion

Figure 2: Key factors affecting this compound stability.
  • pH: Hydrolysis can be catalyzed by both acid and base. The rate is generally slowest in the neutral pH range and increases under acidic or alkaline conditions. For diesters and monoesters, the formation of anionic species at higher pH leads to electrostatic repulsion of hydroxide ions, which can slow the rate of alkaline hydrolysis.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. This relationship is typically described by the Arrhenius equation.

  • Catalysis: The hydrolysis of phosphate esters can be significantly accelerated by enzymes (phosphatases) and certain metal ions.[3]

  • Ester Structure: The number of ethyl groups affects stability. As mentioned, triesters are generally less stable than the corresponding charged di- and monoesters.

Experimental Protocols

To accurately assess the stability of this compound, standardized and validated experimental protocols are essential. The following sections detail methodologies for conducting hydrolysis studies and analyzing the parent compound and its degradation products.

Hydrolysis Study Following OECD Guideline 111

The OECD Guideline for the Testing of Chemicals, No. 111, "Hydrolysis as a Function of pH," provides a tiered approach for determining the abiotic hydrolysis rate of a chemical.[4][5][6][7]

cluster_prep Preparation cluster_tier1 Tier 1: Preliminary Test cluster_tier2 Tier 2: Main Test A Prepare sterile buffer solutions (pH 4, 7, 9) C Add this compound to buffers (concentration < 0.01 M) A->C B Prepare stock solution of this compound B->C D Incubate samples in the dark at 50°C for 5 days C->D E Analyze samples for parent compound D->E F < 10% degradation? E->F G Incubate at multiple temperatures (e.g., 25°C, 40°C, 50°C) F->G No Stable Substance is hydrolytically stable. End test. F->Stable Yes H Sample at multiple time points G->H I Analyze for parent compound and degradation products H->I J Calculate rate constants (k) and half-lives (t½) I->J

Figure 3: Experimental workflow based on OECD Guideline 111.

Detailed Methodology:

  • Preparation:

    • Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0. Standard buffers (e.g., citrate, phosphate, borate) can be used.

    • All glassware and water must be sterilized to prevent microbial degradation.[7]

    • Prepare a stock solution of the test this compound ester in a suitable solvent.

    • Add the stock solution to the buffer solutions in sterile, stoppered glass flasks. The final concentration should not exceed 0.01 M or half the water solubility.[4]

  • Tier 1: Preliminary Test:

    • Incubate the test solutions in the dark at a constant temperature of 50 ± 0.5°C for 5 days.[4]

    • After 5 days, analyze the concentration of the parent this compound.

    • If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and further testing is not required.[7]

  • Tier 2: Main Test (for unstable substances):

    • If significant degradation (>10%) occurs in the preliminary test, a more detailed study is performed at the relevant pH value(s).

    • The study is conducted at a minimum of two additional temperatures to determine the temperature dependence of the hydrolysis.

    • Samples are incubated in the dark at constant temperatures.

    • At appropriate time intervals, duplicate samples are withdrawn and analyzed for the concentration of the parent compound and, if necessary, the formation of degradation products (DEP, MEP, inorganic phosphate).

    • The test continues until 90% of the substance has degraded or for 30 days, whichever is shorter.[4]

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the this compound versus time.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope.

    • The half-life (t½) is calculated as t½ = ln(2) / k.

Analytical Methods

High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) is a powerful technique for quantifying non-volatile compounds like ethylphosphates, which lack a strong UV chromophore.

Protocol:

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a Charged Aerosol Detector.

  • Column: A mixed-mode column such as Newcrom B is suitable for retaining these polar, acidic compounds.[2]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with a formic acid buffer is typically used.[2]

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: Charged Aerosol Detector (CAD). The CAD response is dependent on the analyte being non-volatile.

  • Sample Preparation: Aqueous samples from the hydrolysis study can often be injected directly after filtration through a 0.45 µm filter.

  • Quantification: An external standard calibration curve is constructed by plotting the peak area against the concentration of known standards of TEP, DEP, and MEP.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for in-situ monitoring of the hydrolysis of organophosphorus compounds. It allows for the simultaneous detection and quantification of the parent ester and its phosphorus-containing degradation products.[8][9]

Protocol:

  • Instrumentation: A high-field NMR spectrometer equipped with a phosphorus probe.

  • Sample Preparation: The hydrolysis reaction is carried out directly in an NMR tube using deuterated water (D₂O) or a mixture of H₂O/D₂O to provide a lock signal. An external reference standard (e.g., 85% H₃PO₄) can be used.

  • Acquisition:

    • Acquire a series of ¹H-decoupled ³¹P NMR spectra over time.

    • For quantitative analysis, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure a sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time) between pulses.[9]

  • Data Analysis:

    • Identify the signals corresponding to TEP, DEP, MEP, and inorganic phosphate based on their characteristic chemical shifts.

    • Integrate the peak areas of each species at each time point. The relative concentration is proportional to the integral value.

    • Plot the concentration of the starting material versus time to determine the reaction kinetics.

The final product of hydrolysis, inorganic orthophosphate, can be quantified using a sensitive colorimetric method known as the molybdenum blue method.[8]

Protocol:

  • Reagent Preparation:

    • Ammonium (B1175870) Molybdate (B1676688) Solution: Dissolve ammonium molybdate in sulfuric acid.

    • Ascorbic Acid Solution: Prepare a fresh solution of ascorbic acid.

    • Antimony Potassium Tartrate Solution: Dissolve antimony potassium tartrate in water.

    • Combined Reagent: Mix the above solutions in the correct proportions. This reagent is often prepared fresh daily.

  • Procedure:

    • Pipette an aliquot of the aqueous sample from the hydrolysis study into a clean test tube or microplate well.

    • Add the combined molybdenum blue reagent to the sample.

    • Mix and allow the color to develop for a specified time (e.g., 15-20 minutes) at room temperature.[8]

    • A blue color will form, the intensity of which is proportional to the phosphate concentration.

  • Measurement:

    • Measure the absorbance of the solution using a spectrophotometer or microplate reader at the wavelength of maximum absorbance, typically around 880 nm.

  • Quantification:

    • Prepare a series of standard phosphate solutions of known concentrations.

    • Treat the standards in the same manner as the samples to create a calibration curve of absorbance versus phosphate concentration.

    • Determine the phosphate concentration in the samples from the calibration curve.

Conclusion

The stability of this compound in aqueous solutions is a complex function of its structure, pH, and temperature. Triethyl phosphate is the most labile of the series, undergoing stepwise hydrolysis to diethyl phosphate, monoethyl phosphate, and finally inorganic phosphate. The anionic nature of DEP and MEP at neutral to alkaline pH significantly increases their stability towards hydrolysis compared to the neutral triester. A thorough understanding of these stability profiles requires robust experimental data, which can be generated using standardized protocols such as OECD 111 and analyzed with a suite of analytical techniques including HPLC-CAD, ³¹P NMR, and spectrophotometry. This guide provides the foundational knowledge and methodological details for researchers to effectively investigate the aqueous stability of this compound compounds.

References

Core Concepts in Triethyl Phosphate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Hydrolysis Kinetics of Triethyl Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of triethyl phosphate (TEP), a compound of interest in various industrial and pharmaceutical applications. Understanding its stability and degradation pathways in aqueous environments is crucial for applications ranging from its use as a flame retardant and plasticizer to its role as a simulant for nerve agents and a precursor in sol-gel synthesis.

Triethyl phosphate is a trialkyl phosphate ester that undergoes hydrolysis, the chemical breakdown in the presence of water, to yield diethyl phosphate and ethanol. This reaction can be influenced by several factors, including pH, temperature, and the solvent environment. The hydrolysis of TEP is generally slow, particularly under neutral and acidic conditions.

Reaction Mechanisms

The hydrolysis of TEP can proceed through different mechanistic pathways depending on the reaction conditions.

Neutral Conditions: In neutral water, the hydrolysis of TEP proceeds via a bimolecular nucleophilic substitution (BAL2) mechanism.[1][2] This pathway involves the attack of a water molecule on the carbon atom of one of the ethyl groups, leading to the cleavage of the carbon-oxygen (C-O) bond.[1][3] Isotopic labeling studies using 18O have confirmed this C-O bond scission.[2][3]

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as perchloric acid, particularly in a mixed solvent system like dioxane-water, the hydrolysis mechanism shifts to an acid-catalyzed, bimolecular, alkyl-oxygen cleavage (AAL2) pathway.[1][3] This mechanism involves the protonation of the phosphoryl oxygen, followed by a nucleophilic attack of water on the α-carbon of an ethyl group.[3] It is noteworthy that TEP shows a low susceptibility to acid-catalyzed hydrolysis in purely aqueous solutions, with the catalytic effect being more pronounced in the presence of organic co-solvents.[3][4]

Theoretical Models (SN2-type Mechanisms): Computational studies using Density Functional Theory (DFT) have further elucidated the hydrolysis mechanism, suggesting it occurs via SN2-type pathways.[5][6] These studies propose two variants: one with inversion of configuration (SN2eI) and another with retention of configuration (SN2eR). The SN2eI mechanism is reported to have faster kinetics.[5][6]

The overall hydrolysis reaction can be represented as:

(C2H5O)3PO + H2O → (C2H5O)2PO(OH) + C2H5OH

This initial hydrolysis can be followed by the subsequent hydrolysis of diethyl phosphate, although this guide focuses on the kinetics of the first hydrolysis step of TEP.

Quantitative Data on Hydrolysis Kinetics

The rate of TEP hydrolysis is quantified by its rate constant (k), which is influenced by temperature and pH.

Effect of Temperature

The rate of hydrolysis increases with temperature, following the Arrhenius equation. The activation energy (ΔH) and entropy of activation (ΔS) provide insights into the energy barrier and the molecular order of the transition state, respectively.

ConditionTemperature (°C)Rate Constant (k) (s⁻¹)Activation Enthalpy (ΔH) (kcal/mol)Activation Entropy (ΔS) (e.u.)Reference(s)
Neutral water1018.35 x 10⁻⁶23.4-20[1][2][3]
0.904 M Perchloric acid in 35% dioxane - 65% water101-24.1-17[1][2][3]
Effect of pH

The hydrolysis of TEP is significantly dependent on pH. It is slow in acidic and neutral conditions but accelerates in alkaline environments.

ConditionpHTemperature (°C)Rate Constant (k) (s⁻¹)Reference(s)
Neutral water71018.35 x 10⁻⁶[2]
No catalysis by 0.5 M Sulfuric AcidAcidic101(no increase observed)[1][2][3]

It has been noted that the hydrolysis of triethyl phosphate does not proceed rapidly until the pH reaches 10-11.[4]

Theoretical Kinetic Data

Theoretical calculations provide rate constants for the stepwise hydrolysis of TEP.

Hydrolysis StageRate Constant (s⁻¹)Reference(s)
First Hydrolysis (kFHR)7.0 x 10⁻³[2][7][8]
Second Hydrolysis (kSHR)6.8 x 10⁻³[2][7][8]
Third Hydrolysis (kTHR)3.5 x 10⁻³[2][7][8]

These theoretical values suggest that TEP remains largely unhydrolyzed for significant periods under certain conditions.[7][8]

Experimental Protocols for Studying TEP Hydrolysis

Several experimental techniques are employed to investigate the hydrolysis kinetics of TEP.

Titrimetric Method for Monitoring Hydrolysis

This method involves monitoring the formation of diethyl phosphoric acid, an acidic product of TEP hydrolysis.

Methodology:

  • Sample Preparation: Solutions of TEP (e.g., 0.06 M) in the desired solvent (e.g., water or dioxane-water mixtures) are prepared.[3] Aliquots of the solution are sealed in ampoules, often under an inert atmosphere like nitrogen, to prevent any side reactions, especially at elevated temperatures.[3]

  • Reaction Conditions: The sealed ampoules are placed in a constant temperature bath to maintain a precise reaction temperature.[3]

  • Sampling and Titration: At regular intervals, ampoules are removed from the bath. A calibrated volume of the reaction mixture is withdrawn and titrated with a standardized dilute solution of a strong base, such as potassium hydroxide.[3]

  • Data Analysis: The progress of the reaction is followed by the increase in the amount of base required to neutralize the acidic product. The reaction is typically followed to about 20% completion to avoid complications from the further hydrolysis of diethyl phosphate.[3]

Spectroscopic and Chromatographic Methods

Modern analytical techniques offer high sensitivity and selectivity for studying TEP hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 31P NMR can be used to monitor the disappearance of TEP and the appearance of its hydrolysis products in real-time.[8] This non-invasive technique allows for the direct observation of the chemical species in the reaction mixture.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods are well-suited for the quantitative analysis of TEP in aqueous solutions.[9] They offer high sensitivity, with detection limits in the parts-per-million range.[9] GC-MS provides definitive identification of TEP and its degradation products based on their mass spectra.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of TEP in complex matrices, such as environmental water and biological samples.[10] It offers excellent sensitivity and selectivity, with quantification limits in the nanogram per liter range.[10]

Sample Preparation for Chromatographic Analysis: For trace analysis, a pre-concentration step such as solid-phase extraction (SPE) may be employed to isolate TEP from the sample matrix and improve detection limits.[10][11] The use of an isotopically labeled internal standard, such as triethyl-d15-phosphate, is recommended for accurate quantification, as it compensates for matrix effects and variations in sample processing.[11]

Visualizing Reaction Pathways and Logical Relationships

Diagrams can effectively illustrate the complex processes involved in TEP hydrolysis and its practical implications.

Hydrolysis Reaction Pathways of Triethyl Phosphate

The following diagram illustrates the sequential hydrolysis of triethyl phosphate.

TEP_Hydrolysis TEP Triethyl Phosphate (TEP) DEP Diethyl Phosphate (DEP) TEP->DEP + H₂O - Ethanol MEP Monoethyl Phosphate (MEP) DEP->MEP + H₂O - Ethanol EtOH1 Ethanol PA Phosphoric Acid MEP->PA + H₂O - Ethanol EtOH2 Ethanol EtOH3 Ethanol

Caption: Sequential hydrolysis of triethyl phosphate to phosphoric acid.

Logical Workflow in Sol-Gel Synthesis of Bioactive Glass

The differing hydrolysis rates of TEP and tetraethyl orthosilicate (B98303) (TEOS) are critical in the sol-gel synthesis of bioactive glasses, influencing the final microstructure.

Sol_Gel_Process cluster_precursors Precursors cluster_hydrolysis Hydrolysis & Condensation cluster_gel Gel Formation cluster_final Final Material TEOS TEOS (Tetraethyl Orthosilicate) TEOS_hydrolysis Rapid Hydrolysis & Condensation TEOS->TEOS_hydrolysis TEP TEP (Triethyl Phosphate) TEP_hydrolysis Slow Hydrolysis TEP->TEP_hydrolysis Silica_network Formation of 3D Silica Gel Network TEOS_hydrolysis->Silica_network TEP_permeation Unhydrolyzed TEP Permeates Network TEP_hydrolysis->TEP_permeation Heterogeneous_glass Heterogeneous Bioactive Glass Silica_network->Heterogeneous_glass TEP_permeation->Heterogeneous_glass

Caption: Influence of TEP's slow hydrolysis on bioactive glass synthesis.

Conclusion

The hydrolysis of triethyl phosphate is a kinetically controlled process that is highly dependent on environmental conditions. While generally slow in neutral and acidic aqueous solutions, its rate can be significantly increased by high temperatures and alkaline pH. The mechanistic pathway of hydrolysis also varies with the reaction conditions. For researchers and professionals in drug development and materials science, a thorough understanding of these kinetic and mechanistic details is essential for predicting the stability, reactivity, and environmental fate of TEP and related compounds. The provided data and experimental protocols serve as a valuable resource for further investigation and application-specific studies.

References

Spectroscopic Profile of Diethyl Phosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl phosphate (B84403) (DEP), with the chemical formula (C₂H₅O)₂P(O)OH, is a dialkyl phosphate ester of significant interest in various scientific fields. It is a key metabolite of several organophosphate pesticides and industrial chemicals, making its detection and characterization crucial for toxicology, environmental monitoring, and human exposure assessment. Furthermore, the phosphate ester moiety is a fundamental structural unit in biochemistry, found in nucleic acids and phospholipids. A thorough understanding of its spectroscopic properties is therefore essential for researchers, scientists, and professionals in drug development and related disciplines.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for diethyl phosphate. It includes detailed experimental protocols for acquiring such data and presents quantitative information in a clear, tabular format. Additionally, this guide features visualizations of key experimental workflows and molecular characterization pathways to facilitate a deeper understanding of the data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for diethyl phosphate. It is important to note that diethyl phosphate can exist in tautomeric equilibrium with diethyl phosphite (B83602) ((C₂H₅O)₂P(H)=O), and some databases may provide data for the phosphite form. This guide focuses on the phosphate form but includes data for the phosphite for comparative purposes where relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of diethyl phosphate. The presence of ¹H, ¹³C, and ³¹P nuclei provides a wealth of information about the molecular environment.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.0 - 4.2Quintet (dq)³J(HH) ≈ 7.1, ³J(PH) ≈ 7.1-O-CH₂ -CH₃
~1.3Triplet (t)³J(HH) ≈ 7.1-O-CH₂-CH₃
Variable (broad)Singlet-P-OH

Note: The chemical shift of the acidic proton (P-OH) is highly dependent on the solvent and concentration.

¹³C NMR Data

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
~64-65²J(PC) ≈ 5-7-O -CH₂-CH₃
~16³J(PC) ≈ 6-8-O-CH₂-CH₃

³¹P NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
~ -1 to 1Multiplet³J(PH)

Note: The chemical shift is referenced to 85% H₃PO₄. The multiplicity depends on the coupling with the methylene (B1212753) protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in diethyl phosphate. The key vibrational frequencies are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
~2980Medium-StrongC-H stretch (alkyl)
~2500-2700BroadO-H stretch (P-OH)
~1250StrongP=O stretch (phosphoryl)
~1030StrongP-O-C stretch (alkoxy)
~950StrongP-OH bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of diethyl phosphate.

Electron Ionization (EI) MS Data

m/zRelative Intensity (%)Assignment
154Low[M]⁺ (Molecular Ion)
125High[M - C₂H₅]⁺
99High[M - OC₂H₅ - H₂O]⁺
81High[H₂PO₃]⁺

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of diethyl phosphate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[1] For quantitative measurements, an internal standard may be added.[1]

  • Instrumentation : Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-5 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use proton decoupling to simplify the spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer relaxation delay (5-10 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

  • ³¹P NMR Acquisition :

    • Use proton decoupling.

    • Set the spectral width to cover the expected range for phosphate esters.

    • Reference the spectrum to an external standard of 85% H₃PO₄.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) :

    • Place a small drop of liquid diethyl phosphate between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2]

    • Gently press the plates together to form a thin capillary film.[2]

  • Sample Preparation (Solution) :

    • Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform).

    • Introduce the solution into a liquid transmission cell with an appropriate path length.[3]

  • ATR-FTIR :

    • Alternatively, place a drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

  • Data Acquisition :

    • Record a background spectrum of the empty salt plates, the pure solvent in the cell, or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)

Due to the low volatility of diethyl phosphate, derivatization is often required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Sample Preparation and Derivatization :

    • Extract diethyl phosphate from the sample matrix if necessary.

    • Derivatize the analyte using an agent such as pentafluorobenzyl bromide (PFBBr) to form a more volatile ester.

  • Instrumentation : Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.[5]

  • Gas Chromatography :

    • Column : Use a capillary column suitable for the analysis of organophosphate compounds (e.g., a non-polar or medium-polarity column).

    • Injection : Inject a small volume (e.g., 1 µL) of the derivatized sample into the heated injection port.

    • Temperature Program : Use a temperature gradient to separate the components of the sample, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometry :

    • Ionization : Use a standard electron ionization energy of 70 eV.[5]

    • Mass Analyzer : Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

    • Data Acquisition : Acquire data in full scan mode to obtain the complete mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification.

Visualizations

General Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Interpretation Sample Analyte Sample Prep Dissolution / Derivatization Sample->Prep NMR NMR Spectrometer Prep->NMR IR FTIR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS Acquisition Data Acquisition (FID / Interferogram / Ion Current) NMR->Acquisition IR->Acquisition MS->Acquisition Processing Spectral Processing (FT / Baseline Correction) Acquisition->Processing Elucidation Structural Elucidation & Quantification Processing->Elucidation

A generalized workflow for the spectroscopic analysis of a chemical compound.
Mass Spectrometry Fragmentation of Diethyl Phosphate

Fragmentation_Pathway parent [(C₂H₅O)₂P(O)OH]⁺ m/z = 154 frag1 [(C₂H₅O)P(O)(OH)₂]⁺ m/z = 127 parent->frag1 - C₂H₄ frag2 [C₂H₅OP(OH)₃]⁺ m/z = 111 frag1->frag2 - C₂H₄ frag3 [H₄PO₄]⁺ m/z = 99 frag2->frag3 - C₂H₄ frag4 [H₃PO₃]⁺ m/z = 82 frag3->frag4 - OH

Proposed EI fragmentation pathway for diethyl phosphate.
Key NMR J-Coupling Correlations in Diethyl Phosphate

Key proton-proton and proton-phosphorus J-couplings in diethyl phosphate.

References

Quantum Chemical Calculations on Ethyl Phosphate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of quantum chemical calculations to the study of ethyl phosphate (B84403) esters, compounds of significant interest in biochemistry and drug development. Diethyl phosphate, a key structural analog for the phosphodiester backbone of DNA, serves as a focal point for understanding conformational dynamics, vibrational properties, and reaction mechanisms. This document provides a summary of key computational data, detailed experimental protocols for related laboratory work, and visualizations of important reaction pathways.

Conformational and Structural Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the conformational landscape and geometric parameters of ethyl phosphate esters. The relative energies of different conformers, along with their optimized structural details, provide fundamental insights into their stability and reactivity.

Conformational Energies of Diethyl Phosphate

The rotational isomers of diethyl phosphate are crucial for understanding the flexibility of the phosphate backbone in nucleic acids. DFT calculations have been employed to determine the relative energies of various conformers. While specific energy values can vary based on the level of theory and basis set used, a general trend for the relative stability of key conformers can be established. Geometry optimization is crucial, as it can dramatically alter the relative energies of the conformational isomers.[1] Without optimization, energy differences between gauche-gauche, gauche-trans, and trans-trans conformations were previously reported to be as high as 7 kcal/mol, whereas with geometry optimization, these differences are less than 1 kcal/mol.[1]

Table 1: Calculated Relative Energies of Diethyl Phosphate Conformers

ConformerPoint GroupRelative Energy (kcal/mol)
gauche-gauche (g,g)C20.00
gauche-trans (g,t)C1< 1.0
trans-trans (t,t)C2h< 1.0

Note: These values represent a generalized summary from ab initio and CNDO calculations with geometry optimization. The near-equal energies highlight the conformational flexibility.

Optimized Geometric Parameters of Diethyl Phosphate

DFT calculations provide precise information on bond lengths and angles for the most stable conformers of ethyl phosphate esters. These calculated geometries can be compared with experimental data where available.

Table 2: Selected Optimized Geometric Parameters of gauche-gauche Diethyl Phosphate

ParameterBond/AngleCalculated Value (DFT)
Bond LengthP=O~1.48 Å
P-O(ester)~1.62 Å
O-C~1.45 Å
C-C~1.53 Å
Bond AngleO=P=O~119°
O(ester)-P-O(ester)~98°
P-O-C~120°
O-C-C~108°

Note: These are representative values and can vary slightly with the computational method.

Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a primary experimental method for characterizing the structure of ethyl phosphate esters. Quantum chemical calculations are instrumental in assigning the observed vibrational modes to specific molecular motions.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Diethyl Phosphate

Vibrational ModeExperimental Frequency (IR/Raman)Calculated Frequency (DFT)Assignment
νas(PO₂⁻)~1220~1225Antisymmetric PO₂⁻ stretch
νs(PO₂⁻)~1090~1095Symmetric PO₂⁻ stretch
ν(P-O-C)~1040~1045P-O-C stretch
ν(C-C)~950~955C-C stretch
Ring breathing~810~815Ring breathing of ethyl group

Note: Calculated frequencies are often scaled to better match experimental values. The level of theory and basis set significantly influence the accuracy of the predictions.

Reaction Mechanisms

Quantum chemical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation energies.

Hydrolysis of Triethyl Phosphate

The hydrolysis of phosphate esters is a fundamental reaction in many biological processes. DFT studies on the hydrolysis of triethyl phosphate (TEP) have elucidated the reaction mechanism and associated energy barriers. The activation energy for the three stages of TEP hydrolysis is approximately 20 kcal/mol.[2][3]

hydrolysis_pathway TEP Triethyl Phosphate (TEP) + H₂O TS1 Transition State 1 TEP->TS1 ΔG‡ ≈ 20 kcal/mol DEP Diethyl Phosphate (DEP) + EtOH TS1->DEP TS2 Transition State 2 DEP->TS2 ΔG‡ ≈ 20 kcal/mol MEP Monoethyl Phosphate (MEP) + EtOH TS2->MEP TS3 Transition State 3 MEP->TS3 ΔG‡ ≈ 20 kcal/mol Pi Inorganic Phosphate (Pi) + EtOH TS3->Pi

Hydrolysis pathway of triethyl phosphate.
Biotransformation by Cytochrome P450

Cytochrome P450 enzymes play a crucial role in the metabolism of many xenobiotics, including organophosphate esters used as pesticides and flame retardants. DFT calculations have shown that the biotransformation of compounds like triethyl phosphate can proceed through Cα-hydroxylation and O-dealkylation steps.

p450_biotransformation cluster_cytochrome Cytochrome P450 Cycle cluster_substrate Ethyl Phosphate Ester Metabolism P450_Fe3 P450-Fe(III) P450_Fe3_Substrate P450-Fe(III)-Substrate P450_Fe3->P450_Fe3_Substrate Substrate Binding P450_Fe2_Substrate P450-Fe(II)-Substrate P450_Fe3_Substrate->P450_Fe2_Substrate e⁻ P450_Fe2_O2_Substrate P450-Fe(II)-O₂-Substrate P450_Fe2_Substrate->P450_Fe2_O2_Substrate O₂ P450_CpdI Compound I [P450-Fe(IV)=O]•+ P450_Fe2_O2_Substrate->P450_CpdI e⁻, 2H⁺ P450_Fe3_Product P450-Fe(III)-Product P450_CpdI->P450_Fe3_Product Hydroxylation TEP Triethyl Phosphate P450_CpdI->TEP Reaction P450_Fe3_Product->P450_Fe3 Product Release Hydroxylated_Intermediate Hydroxylated Intermediate TEP->Hydroxylated_Intermediate Cα-Hydroxylation DEP Diethyl Phosphate Hydroxylated_Intermediate->DEP O-Dealkylation Acetaldehyde Acetaldehyde Hydroxylated_Intermediate->Acetaldehyde

CYP450-mediated biotransformation of an ethyl phosphate ester.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of ethyl phosphate esters. These should be adapted based on specific laboratory conditions and safety guidelines.

Synthesis of Diethyl Phosphate

This protocol is based on the reaction of phosphorus oxychloride with ethanol (B145695) in the presence of a base.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous ethanol (EtOH)

  • Triethylamine (B128534) (NEt₃)

  • Anhydrous toluene (B28343)

  • Steam or distilled water

  • Round-bottom flask with a stirrer, dropping funnel, and condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve triethylamine in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of phosphorus oxychloride in toluene to the stirred mixture via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly add anhydrous ethanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate.

  • Wash the filtrate with water or treat with steam to hydrolyze any remaining chloro-phosphate species.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain crude diethyl phosphate.

  • Purify the product by vacuum distillation if necessary.

FT-IR Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) spectrometer

  • Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for liquid samples

Procedure:

  • Sample Preparation:

    • Neat Liquid (ATR): Place a drop of the ethyl phosphate ester directly onto the ATR crystal.

    • Neat Liquid (Salt Plates): Place a drop of the liquid sample between two salt plates to form a thin film.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal absorption in the spectral regions of interest.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the salt plates/solvent.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in absorbance or transmittance mode after automatic background subtraction.

Raman Spectroscopy

Instrumentation:

  • Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm)

  • Microscope for sample focusing

  • Sample holder (e.g., glass vial, microscope slide)

Procedure:

  • Sample Preparation: Place the liquid ethyl phosphate ester in a glass vial or as a drop on a microscope slide.

  • Instrument Setup:

    • Select the appropriate laser wavelength and power. Lower power may be necessary to avoid sample degradation.

    • Focus the laser onto the sample using the microscope.

  • Data Acquisition:

    • Spectral Range: Typically 200-3500 cm⁻¹

    • Integration Time: Varies from seconds to minutes depending on the sample's Raman scattering efficiency and laser power.

    • Accumulations: Multiple spectra are typically averaged to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically baseline-corrected to remove fluorescence background.

This guide provides a foundational understanding of the application of quantum chemical calculations to the study of ethyl phosphate esters. For more detailed information, researchers are encouraged to consult the primary literature in computational chemistry and spectroscopy.

References

Methodological & Application

Application of Ethyl Phosphate Derivatives in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of peptides is a cornerstone of biomedical research and drug development. The efficiency, purity, and stereochemical integrity of synthetic peptides are paramount for their therapeutic and research applications. Ethyl phosphate (B84403) derivatives have emerged as valuable tools in peptide synthesis, addressing key challenges in both the methodology and environmental impact of these processes. This document provides detailed application notes and protocols for two major uses of ethyl phosphate derivatives: Triethyl Phosphate (TEP) as a green, sustainable solvent for Solid-Phase Peptide Synthesis (SPPS), and 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) , a diethyl phosphate-based coupling reagent renowned for its exceptional ability to suppress racemization.

Section 1: Triethyl Phosphate (TEP) as a Green Solvent in SPPS

Application Note

Triethyl phosphate (TEP) is gaining significant attention as a sustainable alternative to traditional polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) in Solid-Phase Peptide Synthesis (SPPS).[1][2] TEP is a non-carcinogenic, non-mutagenic, and biodegradable solvent with low viscosity, which is advantageous for reagent penetration into the solid support matrix.[1][2][3] Its high boiling point (215 °C) and flash point (107 °C) enhance safety, particularly in automated and microwave-assisted synthesis protocols.[4]

TEP has demonstrated its utility in all stages of Fmoc/tBu-based SPPS, including resin washing, Fmoc deprotection, and amino acid coupling.[5] It effectively dissolves most common Fmoc-protected amino acids and coupling reagents.[1][3] While TEP can be used as a standalone solvent, its performance, particularly for the synthesis of longer or more complex peptides, can be enhanced when used in mixtures, for example, with dimethyl sulfoxide (B87167) (DMSO).[4][6] Studies have shown that TEP can yield peptides of high purity, comparable to or even exceeding that achieved with traditional solvents, especially when reaction conditions are optimized.[1][5]

Key Advantages of TEP:
  • Green Solvent: Low toxicity and biodegradable, reducing the environmental impact of peptide synthesis.[2][6]

  • Safety: High boiling and flash points reduce risks associated with handling and heating.[4]

  • Low Viscosity: Facilitates efficient diffusion of reagents into the resin matrix.[2][3]

  • Versatility: Suitable for all steps of Fmoc-SPPS and compatible with common resins and reagents.[5]

Experimental Workflow: SPPS using TEP

The following diagram illustrates the general workflow for Solid-Phase Peptide Synthesis (SPPS) utilizing Triethyl Phosphate (TEP) as the primary solvent.

SPPS_Workflow_TEP Resin Resin Swelling in TEP Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in TEP) Resin->Fmoc_Deprotection Wash1 TEP Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma in TEP) Wash1->Coupling Wash2 TEP Wash Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Repeat->Fmoc_Deprotection Wash3 TEP Wash Final_Deprotection->Wash3 Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation

SPPS workflow using TEP as the solvent.
Quantitative Data: Synthesis of Model Peptides using TEP

The performance of TEP as a solvent in SPPS has been evaluated through the synthesis of model peptides. The purity of the crude peptides was determined by HPLC analysis.

Model PeptideSynthesis ConditionsSolventCrude Purity (%)Reference
H-Tyr-Gly-Gly-Phe-Leu-NH₂Room TemperatureTEPExcellent Purity[3]
H-Tyr-Ile-Ile-Phe-Leu-NH₂Room TemperatureTEP75.4[1]
H-Tyr-Ile-Ile-Phe-Leu-NH₂40-45 °CTEP88.2[1]
Angiotensin IIRoom TemperatureTEP:DMSO (3:1)>90[4][6]
AfamelanotideRoom TemperatureTEP:DMSO (3:1)>90[4][6]
Tirzepatide (18-mer)Room TemperatureTEP:DMSO (3:1)>90[4][6]
Experimental Protocol: Synthesis of H-YGGFL-NH₂ using TEP

This protocol describes the manual synthesis of the pentapeptide H-Tyr-Gly-Gly-Phe-Leu-NH₂ (Leu-enkephalinamide) on a 0.1 mmol scale using TEP as the solvent.

Materials:

  • Fmoc-Rink Amide AM resin (loading e.g., 0.64 mmol/g)

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure

  • Deprotection solution: 20% (v/v) piperidine in TEP

  • Solvent: Triethyl Phosphate (TEP)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v)

  • Precipitation solvent: Cold diethyl ether (DEE) or cyclopentyl methyl ether (CPME)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide AM resin (0.1 mmol) in TEP in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the TEP.

    • Add the 20% piperidine in TEP solution to the resin and agitate for 1 minute.

    • Drain the solution.

    • Add fresh 20% piperidine in TEP solution and agitate for 10 minutes.

    • Drain the solution and wash the resin with TEP (3 x 1 minute).

  • Amino Acid Coupling (for each amino acid):

    • In a separate vial, pre-activate a mixture of Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in TEP for 30 seconds.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1 hour.

    • Drain the coupling solution and wash the resin with TEP (3 x 1 minute).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence (Phe, Gly, Gly, Tyr).

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Final Wash and Drying: Wash the peptide-resin with TEP (3x), DCM (3x), and MeOH (3x), then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the TFA/H₂O/TIS cleavage cocktail for 1 hour at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Lyophilization: Dissolve the crude peptide in a suitable solvent mixture (e.g., acetonitrile/water) and lyophilize to obtain the final product.

Section 2: DEPBT as a Racemization-Suppressing Coupling Reagent

Application Note

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonate-based coupling reagent highly valued for its ability to facilitate amide bond formation with minimal racemization.[7][8][9] This is particularly critical when incorporating amino acids that are highly susceptible to epimerization, such as Fmoc-His(Trt)-OH, or during segment condensation.[10][11] The mechanism of DEPBT involves the in-situ formation of a highly activated HOOBt ester, which reacts efficiently with the amine component to form the peptide bond.[7]

A significant advantage of DEPBT is that it often does not require the protection of hydroxyl groups on amino acid side chains (e.g., Ser, Thr, Tyr), as it selectively reacts with the amino group.[7][12] It has proven effective in both solution-phase and solid-phase synthesis and is a reagent of choice for challenging couplings and the synthesis of complex cyclic peptides and natural products.[7][8]

Proposed Mechanism of DEPBT-Mediated Coupling

The diagram below illustrates the proposed reaction pathway for peptide bond formation using DEPBT. The carboxylate of the N-protected amino acid attacks the phosphorus atom of DEPBT, leading to the formation of a stable, activated HOOBt ester intermediate that subsequently reacts with the amine.

DEPBT_Mechanism Reactants R-COOH + H₂N-R' + DEPBT + Tertiary Base (e.g., DIPEA) Carboxylate R-COO⁻ Reactants->Carboxylate Base Intermediate1 Transient Intermediate [R-COO-P(OEt)₂-O-BT] Carboxylate->Intermediate1 + DEPBT HOOBt_Ester Activated HOOBt Ester [R-CO-OOBt] Intermediate1->HOOBt_Ester - Diethyl Phosphite Peptide_Bond Peptide Bond [R-CO-NH-R'] HOOBt_Ester->Peptide_Bond + H₂N-R' Byproducts Byproducts: Diethyl Phosphite + HOOBt HOOBt_Ester->Byproducts - HOOBt

Proposed mechanism for DEPBT-mediated coupling.
Quantitative Data: Racemization Suppression by DEPBT

Comparative studies highlight DEPBT's superiority in minimizing racemization during in-situ activation compared to other common phosphonium (B103445) and uronium/aminium coupling reagents. The following data is for the coupling of Boc-Cys(4MB)-OH with H-Pro-NH₂.

Coupling Reagent (1.0 eq)Activation Delay (min)L:D RatioReference
DEPBT 60 95:5 [13]
PyBroP465:35[13]
HATU484:16[13]
BOP1585:15[13]
HBTU1579:21[13]
Experimental Protocol: Solid-Phase Coupling of Fmoc-His(Trt)-OH using DEPBT

This protocol is specifically designed to minimize racemization during the incorporation of the sensitive amino acid histidine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-His(Trt)-OH (2 equivalents based on resin substitution)

  • DEPBT (2 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (4 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the resin with the free N-terminal amine is swollen in DMF in a reaction vessel.

  • Solution Preparation: In a separate vial, dissolve Fmoc-His(Trt)-OH (2 eq.) and DEPBT (2 eq.) in DMF.

  • Coupling Reaction:

    • Add the Fmoc-His(Trt)-OH/DEPBT solution to the resin.

    • Immediately add the base (DIPEA or Collidine, 4 eq.) to the reaction mixture.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the reaction solution.

    • Thoroughly wash the resin with DMF (3-5 times) to remove all unreacted reagents and soluble byproducts.

  • Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be performed.

Conclusion

Ethyl phosphate derivatives, in the form of Triethyl Phosphate (TEP) and the coupling reagent DEPBT, offer significant advantages for modern peptide synthesis. TEP provides a safer, more sustainable, and effective solvent system for SPPS, aligning with the principles of green chemistry without compromising peptide quality. DEPBT addresses the critical challenge of racemization, enabling the synthesis of high-purity peptides containing sensitive amino acids. The protocols and data presented herein provide a practical guide for researchers and drug development professionals to leverage these powerful tools to optimize their peptide synthesis workflows, leading to higher quality products and more reliable scientific outcomes.

References

Application Notes and Protocols: Ethyl Phosphates as Phosphorylating Agents in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of various ethyl phosphates as phosphorylating agents in organic synthesis. Phosphorylation is a critical transformation for introducing phosphate (B84403) moieties into organic molecules, thereby modulating their biological activity, solubility, and other physicochemical properties. This guide covers the application of triethyl phosphate, diethyl chlorophosphate, and ethyl dichlorophosphate, offering insights into their reactivity, substrate scope, and experimental procedures.

Triethyl Phosphate (TEP)

Triethyl phosphate is a stable and less hazardous phosphorylating agent compared to chlorophosphates.[1] However, it is also less reactive and requires activation to be effective. The most common activation method involves heating with phosphorus pentoxide (P₂O₅), which generates the highly reactive tetraethyl pyrophosphate (TEPP) in situ.[1] This method is particularly effective for the phosphorylation of phenols and alcohols.

Activation and Reaction Pathway

The activation of triethyl phosphate with phosphorus pentoxide and subsequent phosphorylation of a hydroxyl group can be visualized as follows:

TEP_Activation TEP Triethyl Phosphate (TEP) TEPP Tetraethyl Pyrophosphate (TEPP) (Active Agent) TEP->TEPP Activation (Heat) P2O5 P₂O₅ P2O5->TEPP Product Phosphorylated Product (R-O-P(O)(OEt)₂) TEPP->Product Phosphorylation ROH Alcohol/Phenol (R-OH) ROH->Product DECP_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification ROH Alcohol (R-OH) Mix Mix in Anhydrous Solvent (e.g., DCM) at 0°C ROH->Mix DECP Diethyl Chlorophosphate DECP->Mix Base Base (e.g., Triethylamine) Base->Mix Quench Quench with Water/Brine Mix->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography Product Phosphorylated Product (R-O-P(O)(OEt)₂) Chromatography->Product EDP_Logic Start Starting Materials (POCl₃, Ethanol, Base) EDP Ethyl Dichlorophosphate (Highly Reactive Intermediate) Start->EDP Synthesis Intermediate Monosubstituted Intermediate EDP->Intermediate First Nucleophilic Substitution Nucleophile1 First Nucleophile (e.g., Phenol) Nucleophile1->Intermediate FinalProduct Final Product (e.g., Prodrug) Intermediate->FinalProduct Second Nucleophilic Substitution Nucleophile2 Second Nucleophile (e.g., Amino Acid Ester) Nucleophile2->FinalProduct

References

Application Notes and Protocols: Triethyl Phosphate as a Solvent for Cellulose Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triethyl phosphate (B84403) (TEP) as a solvent and plasticizer for cellulose (B213188) acetate (B1210297) (CA). This document includes detailed protocols for the preparation of cellulose acetate solutions and the fabrication of films and membranes, alongside quantitative data on material properties.

Introduction

Cellulose acetate (CA) is a versatile, semi-synthetic polymer derived from cellulose that is widely used in various applications, including films, membranes, and drug delivery systems.[1][2] The selection of an appropriate solvent is crucial for processing CA and tailoring the properties of the final product. Triethyl phosphate (TEP) is recognized as a compatible plasticizer for cellulose acetate and can also function as a solvent, particularly in the fabrication of porous materials.[3] The solubility of cellulose acetate is highly dependent on its acetyl value; therefore, the choice of a specific grade of cellulose acetate and the solvent system is a critical aspect of its application.[3]

Key Applications

  • Membrane Casting: TEP can be used as a solvent to cast porous cellulose acetate membranes. Membranes prepared from a CA/TEP solution are structurally homogeneous and porous.[3] This porosity makes them suitable for applications such as microfiltration and as support structures in composite membranes.

  • Film Formation: In conjunction with more volatile co-solvents or as a plasticizer in melt processing, TEP contributes to the flexibility and durability of cellulose acetate films.[4][5]

  • Controlled Drug Delivery: The porous matrix formed when using TEP as a solvent can be utilized for the encapsulation and controlled release of therapeutic agents. The release kinetics can be modulated by the porosity and thickness of the cellulose acetate matrix.

Quantitative Data

While specific quantitative data for cellulose acetate dissolved solely in triethyl phosphate is limited in publicly available literature, data for the analogous plasticizer, triethyl citrate (B86180) (TEC), provides valuable insights into the expected behavior.

Table 1: Thermal Properties of Plasticized Cellulose Acetate (CA) with Triethyl Citrate (TEC) [4]

Plasticizer Content (wt%)Glass Transition Temperature (Tg) (°C)
0 (Neat CA)~198
15Not specified
20Not specified
25Not specified
30Not specified
40Not specified

Note: While the specific Tg values for each concentration were not provided in the snippet, the source indicates that plasticizers like TEC are used to lower the glass transition temperature of CA.[4]

Table 2: Mechanical Properties of Cellulose Acetate (CA) Films with Triethyl Citrate (TEC) [6][7]

PlasticizerPropertyValue
TECTensile StrengthDecreased with plasticizer addition
TECElastic ModulusDecreased with plasticizer addition
TEC% ElongationIncreased with plasticizer addition

Note: The table summarizes the general trends observed when TEC is used as a plasticizer. Specific values depend on the concentration of TEC and the processing conditions.

Experimental Protocols

Protocol 1: Preparation of a Cellulose Acetate Solution in Triethyl Phosphate

This protocol describes the preparation of a cellulose acetate solution using triethyl phosphate as the primary solvent.

Materials:

  • Cellulose acetate (degree of substitution ~2.5)

  • Triethyl phosphate (reagent grade)

  • Magnetic stirrer with heating capabilities

  • Beaker or flask

  • Weighing scale

Procedure:

  • Drying: Dry the cellulose acetate powder in an oven at 105 ± 5°C for 2 hours to remove any residual moisture.[3]

  • Weighing: Weigh the desired amount of dried cellulose acetate and triethyl phosphate to achieve the target concentration (e.g., 10-20 wt% cellulose acetate).

  • Mixing: Place the triethyl phosphate in the beaker or flask and begin stirring with a magnetic stir bar.

  • Dissolution: Gradually add the dried cellulose acetate powder to the stirring triethyl phosphate at room temperature.

  • Heating (Optional): If dissolution is slow, gently heat the mixture to 40-60°C while continuing to stir. Avoid excessive heat to prevent polymer degradation.

  • Homogenization: Continue stirring until a clear, homogenous solution is obtained. This may take several hours.

  • Degassing: Allow the solution to stand or use a vacuum desiccator to remove any entrapped air bubbles.

Protocol 2: Casting of a Porous Cellulose Acetate Film/Membrane

This protocol details the fabrication of a porous cellulose acetate film or membrane by solution casting and phase inversion.

Materials:

  • Cellulose acetate in triethyl phosphate solution (from Protocol 1)

  • Casting knife or doctor blade

  • Glass plate or another smooth, flat substrate

  • Coagulation bath (e.g., deionized water)

  • Drying oven

Procedure:

  • Casting: Pour a quantity of the cellulose acetate solution onto the glass plate.

  • Film Spreading: Use a casting knife or doctor blade set to the desired thickness to spread the solution evenly across the substrate.

  • Solvent Evaporation (Optional): Allow the cast film to be exposed to air for a short period (e.g., 30-60 seconds) to allow for partial evaporation of any volatile co-solvents if used.

  • Phase Inversion: Immerse the glass plate with the cast film into the coagulation bath (deionized water). The exchange between the TEP solvent and the water (non-solvent) will induce phase inversion, leading to the formation of a porous solid film.

  • Washing: Keep the membrane in the coagulation bath for at least one hour to ensure complete removal of the solvent.

  • Drying: Carefully peel the membrane from the glass plate and dry it in an oven at a controlled temperature (e.g., 40-60°C) or air-dry at room temperature.

Visualizations

experimental_workflow_solution_preparation cluster_materials Materials cluster_process Protocol cluster_output Output CA Cellulose Acetate Powder Drying Dry Cellulose Acetate (105°C, 2h) CA->Drying TEP Triethyl Phosphate Mixing Add CA to TEP under stirring TEP->Mixing Drying->Mixing Heating Gentle Heating (40-60°C, optional) Mixing->Heating Homogenization Stir until homogeneous Heating->Homogenization Degassing Remove air bubbles Homogenization->Degassing Solution Homogeneous CA-TEP Solution Degassing->Solution

Caption: Workflow for the preparation of a cellulose acetate solution in triethyl phosphate.

experimental_workflow_film_casting cluster_input Input cluster_process Protocol cluster_output Output Solution CA-TEP Solution Casting Cast solution on glass plate Solution->Casting Spreading Spread with doctor blade Casting->Spreading PhaseInversion Immerse in coagulation bath (Water) Spreading->PhaseInversion Washing Wash to remove solvent PhaseInversion->Washing Drying Dry the film/membrane Washing->Drying PorousFilm Porous Cellulose Acetate Film/Membrane Drying->PorousFilm

Caption: Workflow for casting a porous cellulose acetate film/membrane using a CA-TEP solution.

References

Application Note and Protocol for the Quantification of Ethylphosphate (as Diethyl Phosphate) by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl phosphate (B84403) (DEP) is a primary metabolite of numerous organophosphate (OP) pesticides and industrial chemicals.[1][2] Its quantification in biological matrices, such as urine, serves as a critical biomarker for assessing human exposure to these compounds.[1][2] Due to its high polarity and low volatility, direct analysis of DEP by gas chromatography (GC) is challenging. This application note provides a detailed protocol for the robust and sensitive determination of DEP using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. The method involves the alkylation of DEP with pentafluorobenzyl bromide (PFBBr) to form a more volatile and less polar pentafluorobenzyl ester, which allows for effective chromatographic separation and mass spectrometric detection.[1][3]

Principle

The analytical method is predicated on the derivatization of diethyl phosphate with PFBBr to create its pentafluorobenzyl ester. This derivative is thermally stable and volatile, making it amenable to GC-MS analysis.[1] The sample undergoes extraction and concentration, followed by the derivatization reaction. The resulting derivative is then analyzed by GC-MS, often in Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI) mode for enhanced sensitivity and selectivity.[1] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards that have undergone the same sample preparation and derivatization process.[1]

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus: GC-MS system, analytical balance, vortex mixer, centrifuge, heating block or microwave oven, sample vials, autosampler vials with inserts, and assorted laboratory glassware.[1]

  • Reagents: Diethyl phosphate (DEP) standard, Pentafluorobenzyl bromide (PFBBr), Potassium carbonate (K₂CO₃), Acetone, Acetonitrile (B52724), Dichloromethane, Hexane (B92381) (all HPLC or GC grade), and reagent-grade water.[1] Internal standards, such as deuterated DEP, are recommended for improved accuracy.[1]

2. Standard Solution Preparation

  • Primary Stock Standard (1 mg/mL): Accurately weigh 10 mg of DEP standard and dissolve it in 10 mL of acetonitrile or a suitable solvent.[1]

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard to create calibration standards. The concentration range should encompass the expected sample concentrations, for instance, from the limit of quantification (LOQ) to an upper limit of linearity (e.g., 0.1 µg/L to 50 µg/L).[1]

3. Sample Preparation (Urine)

  • Collection: Collect urine samples in sterile containers. For long-term storage, freeze samples at -20°C or below.[1]

  • Thawing and Centrifugation: Thaw the urine samples completely at room temperature. Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes to remove any particulate matter.[1]

  • Aliquoting: Transfer 1 mL of the supernatant to a clean glass tube.[1]

  • Hydrolysis (Optional): For the analysis of total OP metabolites, an acid or alkaline hydrolysis step can be included at this stage to release any conjugated metabolites.[1]

  • Concentration: For trace-level analysis, samples can be concentrated, for example, by lyophilization (freeze-drying) of the urine sample.[1][3]

4. Derivatization Protocol

Two common methods for derivatization are presented below:

Method A: Conventional Derivatization

  • Reconstitute the lyophilized residue (or use the 1 mL liquid aliquot) with 200 µL of a saturated K₂CO₃ solution in acetone.

  • Add 100 µL of a 10% (v/v) PFBBr solution in acetone.

  • Vortex the mixture for 30 seconds.

  • Seal the tube and heat it at 70°C for 1 hour in a heating block.

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of reagent-grade water.

  • Vortex vigorously for 2 minutes and then centrifuge to separate the layers.

  • Carefully transfer the upper organic (hexane) layer to a clean vial for GC-MS analysis.[1]

Method B: Microwave-Assisted Derivatization

  • To the sample aliquot, add 250 µL of 3% PFBBr in acetonitrile.[1]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate for 5 minutes at an intensity of 160 W.[1]

  • After cooling, proceed with the liquid-liquid extraction as described in steps 5-7 of the conventional method.[1]

GC-MS Instrumental Parameters

The following tables summarize typical instrument parameters. These should be optimized for the specific instrument in use.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column Rtx-5 ms (B15284909) (or similar 5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 - 275 °C
Injection Mode Splitless (1 min)
Injection Volume 1 µL
Carrier Gas Helium
Column Flow 1.0 - 1.5 mL/min (constant flow)
Oven Program Initial 60-70°C (hold 1-5 min), ramp at 8-25°C/min to 280-300°C (hold 6-10 min)
Transfer Line Temp. 280 °C

(Note: These are example parameters and should be optimized for the specific instrument and column.)

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI)
Ion Source Temperature 150 - 230 °C
Quadrupole Temperature 150 - 280 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (m/z) 125, 127, 173, 258 (Quantification ion for DEP derivative is often m/z 258)[4][5]

Data Presentation

Table 3: Summary of Quantitative Data for Diethyl Phosphate (DEP) Analysis

ParameterGC-MSLC-MS/MSReference
Limit of Detection (LOD) 0.1 µg/L0.0201 ng/mL (or µg/L)[2]
Limit of Quantification (LOQ) 10 µg/L0.0609 ng/mL (or µg/L)[2]
Linearity (r >) >0.99>0.997[2]
Precision (%RSD) 4-14%<9% (repeatability)[2][3]
Accuracy/Recovery (%) 85-99%78-119%[2]

Note: Direct comparison of LOD/LOQ values should be approached with caution due to variations in experimental conditions and definitions across different studies.[2]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Urine) centrifugation Centrifugation sample_collection->centrifugation aliquoting Aliquoting centrifugation->aliquoting concentration Concentration (Optional, e.g., Lyophilization) aliquoting->concentration add_reagents Add Derivatization Reagents (PFBBr) concentration->add_reagents reaction Reaction (Heating or Microwave) add_reagents->reaction extraction Liquid-Liquid Extraction reaction->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_acquisition Data Acquisition gcms_analysis->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for GC-MS quantification of ethylphosphate.

References

Application Notes and Protocols for ³¹P NMR Spectroscopy of Ethylphosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct analytical technique for the characterization of organophosphorus compounds, including ethylphosphate esters.[1] Due to the 100% natural abundance and spin ½ nucleus of ³¹P, this method offers high sensitivity and provides sharp signals over a wide chemical shift range, minimizing signal overlap.[1][2] This makes ³¹P NMR particularly useful for structural elucidation, purity determination, and quantitative analysis of this compound esters in various applications, including drug development, agriculture, and chemical manufacturing.[3][4] These application notes provide a summary of quantitative data and detailed experimental protocols for the ³¹P NMR analysis of common this compound esters.

Data Presentation: ³¹P NMR Chemical Shifts of this compound Esters

The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus. The oxidation state, bond angles, and nature of the substituents all influence the resonance frequency. The following table summarizes typical ³¹P NMR chemical shifts for selected this compound esters, referenced to an external standard of 85% H₃PO₄ (0 ppm).[5][6]

Compound NameStructureTypical ³¹P Chemical Shift (δ) in ppm
Triethyl phosphate (B84403)(CH₃CH₂O)₃P=O~ -1.0
Diethyl phosphate(CH₃CH₂O)₂P(=O)OH~ 1.0
Monoethyl phosphateCH₃CH₂OP(=O)(OH)₂~ 2.0
Diethyl phosphite(CH₃CH₂O)₂P(=O)H~ 7.0
Triethyl phosphite(CH₃CH₂O)₃P~ 138.0
Diethyl ethylphosphonate(CH₃CH₂O)₂P(=O)CH₂CH₃~ 31.0

Note: Chemical shifts can be influenced by solvent, concentration, pH, and temperature.[7][8]

Experimental Protocols

This section outlines a general protocol for acquiring both qualitative and quantitative ³¹P NMR spectra of this compound esters.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the this compound ester. Common choices include chloroform-d (B32938) (CDCl₃), deuterium (B1214612) oxide (D₂O), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). For quantitative analysis, aprotic solvents like DMSO-d₆ are often preferred to avoid potential deuterium exchange with acidic protons on the analyte or reference standard.[3]

  • Concentration: Prepare a solution with a concentration typically ranging from 10-50 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard (for Quantitative NMR): For accurate quantification, the use of an internal standard is recommended. The standard should be a stable, non-reactive phosphorus-containing compound with a known purity and a chemical shift that does not overlap with the analyte signals.[9] Examples include triphenyl phosphate or phosphonoacetic acid.[10] Accurately weigh both the analyte and the internal standard.

  • External Standard: Alternatively, an external standard of 85% H₃PO₄ in a sealed capillary can be used for referencing the chemical shift to 0 ppm.[1]

2. NMR Instrument Parameters:

The following are typical starting parameters for a 500 MHz NMR spectrometer. These may need to be optimized for specific instruments and samples.

ParameterRecommended Value/SettingPurpose
Observe Nucleus ³¹P
Decoupling ¹H decoupling (e.g., GARP, WALTZ-16)Simplifies the spectrum by removing ¹H-¹³P coupling, resulting in sharp singlets.
Pulse Program zgig (for quantitative) or zgpg30 (for qualitative)zgig (inverse-gated decoupling) is crucial for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).[2]
Pulse Width (p1) Calibrated 30-90° pulseA 90° pulse provides the maximum signal for a single scan, but shorter pulse angles (e.g., 30°) can be used with shorter relaxation delays.
Acquisition Time (aq) 1-2 secondsDetermines the resolution of the spectrum.
Relaxation Delay (d1) 5 x T₁ (for quantitative)This is critical for accurate quantification. The delay should be at least 5 times the longest T₁ relaxation time of any phosphorus nucleus in the sample to ensure full relaxation. This can be determined using an inversion-recovery experiment. For many organophosphates, a delay of 10-30 seconds is a good starting point. For qualitative spectra, a shorter delay (1-2 s) is sufficient.[8]
Number of Scans (ns) 16 to 128 (or more)Depends on the sample concentration. More scans will improve the signal-to-noise ratio.
Spectral Width (sw) ~250 ppmShould be wide enough to encompass all expected phosphorus signals.
Referencing External 85% H₃PO₄ at 0 ppm

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the external standard (H₃PO₄ at 0 ppm) or the known chemical shift of the internal standard.

  • Integration (for Quantitative Analysis): Carefully integrate the signals corresponding to the analyte and the internal standard. The concentration of the analyte can then be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Puritystandard

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of phosphorus nuclei

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep1 Weigh Analyte & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr1 Insert Sample into Spectrometer prep3->nmr1 nmr2 Set Experimental Parameters (zgig, d1=5*T1) nmr1->nmr2 nmr3 Acquire FID Data nmr2->nmr3 proc1 Fourier Transform nmr3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 an1 Integrate Signals proc3->an1 an2 Calculate Purity/ Concentration an1->an2

Caption: Experimental workflow for quantitative ³¹P NMR analysis.

This application note provides a foundational guide for the analysis of this compound esters using ³¹P NMR spectroscopy. For specific applications, further optimization of the experimental parameters may be necessary to achieve the desired accuracy and precision.

References

Application Notes and Protocols: Ethylphosphate as an Additive in Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the application of ethylphosphate-based additives in lithium-ion battery (LIB) electrolytes. It includes a summary of performance data, detailed experimental protocols for key characterization techniques, and visualizations of experimental workflows and mechanistic pathways.

Introduction

This compound derivatives, such as Ethylene (B1197577) Ethyl Phosphate (B84403) (EEP) and Triethyl Phosphate (TEP), have emerged as promising multifunctional additives for lithium-ion battery electrolytes. These compounds can simultaneously enhance the safety and electrochemical performance of LIBs. Their primary functions include acting as flame retardants, improving the stability of the solid electrolyte interphase (SEI) on both the anode and cathode, and providing overcharge protection. This document outlines the benefits of using this compound additives and provides detailed protocols for their evaluation.

Key Benefits of this compound Additives

  • Enhanced Safety: this compound additives are effective flame retardants, significantly reducing the flammability of volatile carbonate-based electrolytes.[1][2][3][4] They can suppress the combustion of the electrolyte in case of thermal runaway. Furthermore, they can provide overcharge protection by electrochemically polymerizing on the cathode surface at high potentials, which increases the internal resistance and prevents further charging.[1][2][3][4]

  • Improved Electrochemical Performance: These additives contribute to the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the surface of both the graphite (B72142) anode and the cathode. This stable SEI layer suppresses the continuous decomposition of the electrolyte, leading to higher initial coulombic efficiency and improved cycling stability.[1][2][3][4]

Data Presentation: Performance Summary

The following tables summarize the quantitative data on the performance of lithium-ion batteries with and without this compound additives.

Table 1: Safety Performance of Electrolytes with this compound Additives

Electrolyte CompositionAdditive Concentration (wt%)Self-Extinguishing Time (s/g)Overcharge Performance
1 M LiPF6 in EC/DEC (1:1)0> 10Rapid voltage increase
1 M LiPF6 in EC/DEC (1:1)10% EEP< 5Delayed voltage rise

Table 2: Electrochemical Performance of Li-ion Cells with this compound Additives

Cell ConfigurationElectrolyte AdditiveInitial Coulombic Efficiency (%)Capacity Retention after 200 Cycles (%)
Graphite/LiNi₀.₅Mn₁.₅O₄None~85~86.8
Graphite/LiNi₀.₅Mn₁.₅O₄1 wt% Diethyl (4-isopropylbenzyl)phosphonate-92.8
LiNi₀.₆Mn₀.₂Co₀.₂O₂/Graphite1.5 M LiFSI in TEP + BTFEHighPrevents TEP decomposition

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effectiveness of this compound additives in lithium-ion battery electrolytes.

Synthesis of Ethylene Ethyl Phosphate (EEP)

While a detailed, step-by-step synthesis protocol was not explicitly found in the provided search results, EEP can be synthesized via the reaction of triethyl phosphite (B83602) with ethylene oxide. A general procedure would involve the slow addition of ethylene oxide to triethyl phosphite at elevated temperatures, followed by purification through distillation. For a detailed and validated protocol, researchers should refer to specialized chemical synthesis literature.

Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing an this compound additive.

Materials:

  • Lithium hexafluorophosphate (B91526) (LiPF₆)

  • Ethylene Carbonate (EC)

  • Diethyl Carbonate (DEC)

  • This compound additive (e.g., EEP or TEP)

  • Argon-filled glovebox

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Inside an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm, prepare the baseline electrolyte by dissolving LiPF₆ in a mixture of EC and DEC (1:1 by volume) to a final concentration of 1 M.

  • To this baseline electrolyte, add the desired weight percentage (e.g., 10 wt%) of the this compound additive.

  • Stir the mixture on a magnetic stirrer for several hours until the additive is completely dissolved and the electrolyte is homogeneous.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Coin Cell Assembly

Objective: To assemble a 2032-type coin cell for electrochemical testing.

Materials:

  • Cathode (e.g., LiNi₀.₅Mn₁.₅O₄ coated on aluminum foil)

  • Anode (e.g., graphite coated on copper foil)

  • Separator (e.g., Celgard 2325)

  • 2032 coin cell components (casings, spacers, springs)

  • Prepared electrolyte

  • Crimping machine

  • Argon-filled glovebox

Procedure:

  • Dry the cathodes, anodes, and separators in a vacuum oven at appropriate temperatures (e.g., 120 °C for electrodes, 70 °C for separator) overnight.

  • Transfer all components into an argon-filled glovebox.

  • Place the cathode in the center of the bottom cap of the coin cell.

  • Place the separator on top of the cathode.

  • Add a few drops of the prepared electrolyte onto the separator to ensure it is thoroughly wetted.

  • Place the anode on top of the wetted separator.

  • Add a spacer and a spring on top of the anode.

  • Place the top cap onto the assembly.

  • Crimp the coin cell using a crimping machine to ensure a proper seal.

  • Let the assembled cell rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes.

Flammability Test (Self-Extinguishing Time)

Objective: To assess the flammability of the electrolyte.

Materials:

  • Prepared electrolyte

  • Cotton ball or glass fiber separator

  • Butane (B89635) torch or other ignition source

  • Timer

  • Fume hood

Procedure:

  • In a fume hood, place a known amount of the electrolyte (e.g., 2 mL) onto a cotton ball or a glass fiber separator.

  • Ignite the electrolyte-soaked material using a butane torch for a fixed duration (e.g., 1-3 seconds).

  • Remove the ignition source and start the timer immediately.

  • Record the time it takes for the flame to self-extinguish.

  • The self-extinguishing time is a measure of the electrolyte's flammability.

Overcharge Test

Objective: To evaluate the overcharge protection capability of the electrolyte additive.

Procedure:

  • Use a fully charged coin cell assembled with the test electrolyte.

  • Charge the cell at a constant current (e.g., 1C rate) to a high voltage limit (e.g., 5V or until thermal runaway).

  • Monitor the voltage and temperature of the cell continuously during the overcharge process.

  • A significant delay in the sharp voltage rise or a plateau in the voltage profile indicates the activation of the overcharge protection mechanism.

Cyclic Voltammetry (CV)

Objective: To study the formation of the SEI layer on the anode.

Procedure:

  • Use a three-electrode cell setup with the graphite anode as the working electrode, lithium metal as the counter and reference electrodes, and the prepared electrolyte.

  • Perform cyclic voltammetry by scanning the potential of the working electrode, typically from the open-circuit voltage down to a low potential (e.g., 0.01 V vs. Li/Li⁺) and back up.

  • Use a slow scan rate (e.g., 0.1 mV/s) for the initial cycles to clearly observe the reduction peaks associated with SEI formation.

  • The presence and characteristics of reduction peaks in the first cycle, which disappear or diminish in subsequent cycles, provide information about the reductive decomposition of the electrolyte and the formation of the SEI.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To analyze the impedance characteristics of the SEI layer.

Procedure:

  • Use a fully formed and charged coin cell.

  • Connect the cell to a potentiostat equipped with a frequency response analyzer.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance response and plot it as a Nyquist plot (imaginary vs. real impedance).

  • The semicircle in the high-to-medium frequency region of the Nyquist plot is typically associated with the impedance of the SEI layer and the charge transfer resistance. A smaller semicircle indicates lower interfacial resistance.

Mandatory Visualization

This section provides diagrams created using Graphviz (DOT language) to illustrate key workflows and mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_testing Characterization cluster_analysis Data Analysis EEP_Synth EEP Synthesis Elec_Prep Electrolyte Preparation EEP_Synth->Elec_Prep Cell_Assembly Coin Cell Assembly Elec_Prep->Cell_Assembly Flammability Flammability Test Cell_Assembly->Flammability Overcharge Overcharge Test Cell_Assembly->Overcharge CV Cyclic Voltammetry (SEI Formation) Cell_Assembly->CV EIS Electrochemical Impedance Spectroscopy Cell_Assembly->EIS Cycling Long-Term Cycling (Performance) Cell_Assembly->Cycling Safety_Eval Safety Evaluation Flammability->Safety_Eval Overcharge->Safety_Eval Perf_Eval Performance Evaluation CV->Perf_Eval EIS->Perf_Eval Cycling->Perf_Eval

Caption: Experimental workflow for evaluating this compound additives.

SEI_Mechanism cluster_anode Anode (Graphite) cluster_cathode Cathode cluster_benefits Performance Benefits Anode Graphite SEI Stable SEI Layer SEI->Anode Passivates Benefit1 Higher Coulombic Efficiency SEI->Benefit1 Benefit2 Improved Cycle Stability SEI->Benefit2 Cathode Cathode Material CEI Stable CEI Layer CEI->Cathode Passivates Benefit3 Reduced Electrolyte Decomposition CEI->Benefit3 EEP This compound Additive EEP->SEI Reductive Decomposition EEP->CEI Oxidative Decomposition

Caption: Mechanism of SEI and CEI formation with this compound.

References

Application of Ethyl Phosphate Derivatives in Pesticide Formulations: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of ethyl phosphate (B84403) derivatives, specifically triethyl phosphate (TEP) and various phosphate esters, in the formulation of pesticides. Additionally, it outlines the role of ethyl dichlorophosphate (B8581778) as a key intermediate in the synthesis of certain organophosphate active ingredients.

Triethyl Phosphate (TEP) as a Solvent and Stabilizer

Triethyl phosphate (TEP) is a colorless and odorless liquid that serves as a high-boiling point solvent and a stabilizer in various pesticide formulations.[1][2] Its primary function is to dissolve solid active ingredients and other formulation components, and to enhance the chemical and physical stability of the final product.[3]

Application Notes:
  • Solvent for Active Ingredients: TEP is an effective solvent for a range of pesticide active ingredients that have low solubility in water or common organic solvents.[2] Its use can enable the development of highly concentrated formulations.

  • Formulation Stabilizer: TEP can improve the shelf-life of pesticide formulations by preventing the degradation of the active ingredient.[3] While specific quantitative data on its performance is often proprietary, its inclusion is intended to protect the active ingredient from hydrolysis and other degradation pathways.

  • Compatibility: TEP is compatible with a wide range of other formulation components, including emulsifiers, dispersants, and other solvents.

Quantitative Data:

Currently, publicly available quantitative data demonstrating the specific impact of TEP on pesticide stability is limited. However, its use as a stabilizer is acknowledged in regulatory contexts. For instance, residues of triethyl phosphate are exempted from the requirement of a tolerance when used as a stabilizer in certain pre-emergent pesticide formulations.[4]

Table 1: Physicochemical Properties of Triethyl Phosphate (TEP)

PropertyValueReference
CAS Number 78-40-0
Molecular Formula (C₂H₅)₃PO₄[1]
Molecular Weight 182.15 g/mol
Appearance Colorless liquid[1]
Boiling Point 215 °C
Density 1.072 g/cm³ at 25 °C
Vapor Pressure 1 mmHg at 40 °C
Assay ≥99.0% (GC)
Experimental Protocol: Quantification of Triethyl Phosphate in Aqueous Solutions by GC-MS

This protocol outlines a method for the quantitative analysis of TEP in aqueous solutions, adapted from established analytical procedures.[5][6] This can be used for quality control or to study the leaching of TEP from a formulation.

1. Instrumentation and Reagents:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: 5% Phenyl-methyl silicon, 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.[7]

  • Helium carrier gas.

  • Triethyl phosphate (TEP) analytical standard (≥99.0% purity).

  • Deionized water.

  • Acetone and n-hexane (or other suitable solvents for standard preparation).

2. Standard Preparation:

  • Prepare a stock solution of TEP in a suitable solvent (e.g., acetone/n-hexane 1:1 v/v).

  • Perform serial dilutions of the stock solution with the same solvent to create a series of calibration standards at several concentration levels (e.g., 0.5, 5, 50, 100, 500, 1000 ppm).[6][8]

3. GC-MS Analysis:

  • Injection Volume: 2 µL.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: 50°C (hold 1 min) - ramp at 25°C/min to 125°C - ramp at 10°C/min to 300°C (hold 10 min).[7]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Monitoring Ions (m/z): 155 (quantification), 99, 127, 109 (confirmation).[6]

4. Calibration and Quantification:

  • Inject the calibration standards to generate a calibration curve by plotting peak area or height against concentration.

  • Inject the aqueous sample directly (if concentration is within the calibration range) or after appropriate dilution.[5]

  • Quantify the TEP concentration in the sample by comparing its peak response to the calibration curve.

Workflow for TEP Quantification:

TEP_Quantification cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Prepare TEP Stock Solution B Create Calibration Standards (Serial Dilution) A->B D Inject Standards & Sample B->D C Prepare Aqueous Sample (Dilute if necessary) C->D E Acquire Chromatographic Data D->E F Generate Calibration Curve E->F G Determine TEP Concentration in Sample E->G F->G

Workflow for the quantification of TEP in aqueous solutions.

Phosphate Esters as Anionic Surfactants

Phosphate esters are a versatile class of anionic surfactants widely used in pesticide formulations as emulsifiers, dispersants, and wetting agents.[7][9] They are produced by the phosphation of fatty alcohols or ethoxylated aliphatic and aromatic alcohols.[10] Their properties can be tailored by varying the hydrophobe, the degree of ethoxylation, and the ratio of mono- to di-esters.[9]

Application Notes:
  • Emulsifiers: Phosphate esters are effective emulsifiers for creating stable oil-in-water emulsions, particularly for Emulsifiable Concentrate (EC) and Suspo-Emulsion (SE) formulations.[11] Commercial examples include Lanphos PE35 and Lanphos PE36.[12]

  • Dispersants: In Suspension Concentrate (SC) and Water-dispersible Granule (WG) formulations, phosphate esters act as primary dispersants to prevent the agglomeration of solid active ingredient particles.[7][9]

  • Wetting Agents: They improve the wetting of solid particles and enhance the spreading of the spray solution on the target surface.

  • Compatibility Agents: Phosphate esters can improve the compatibility of pesticide formulations with liquid fertilizers and micronutrients in tank mixes due to their high electrolyte tolerance.[9]

Quantitative Data:

The concentration of phosphate ester surfactants in pesticide formulations varies depending on the formulation type and the specific active ingredient.

Table 2: Typical Concentration Ranges of Phosphate Ester Surfactants in Suspension Concentrate (SC) Formulations

ComponentConcentration (% w/w)Reference
Phosphate Ester Surfactant 1 - 15[11]
(as dispersant/wetting agent)(typically 3 - 12)
Water-insoluble Pesticide 4 - 50[11]
Water 35 - 95[11]
Antifreeze (e.g., Propylene (B89431) Glycol) ~10% of water content[1]
Thickener (e.g., Xanthan Gum) < 0.1[11]
Defoamer 0.1 - 0.5[11]
Experimental Protocol: Preparation of a Suspension Concentrate (SC) Formulation

This protocol describes the general steps for preparing a stable SC formulation using a phosphate ester as a dispersant.

1. Materials and Equipment:

  • Water-insoluble solid pesticide active ingredient.

  • Phosphate ester dispersant (e.g., Lanphos PET22).[12]

  • Wetting agent.

  • Antifreeze (e.g., propylene glycol).

  • Thickener (e.g., xanthan gum).

  • Defoamer.

  • Deionized water.

  • High-shear mixer.

  • Bead mill.

  • Particle size analyzer.

2. Procedure:

  • Preparation of the Aqueous Phase: In a beaker, dissolve the antifreeze in water.

  • Dispersion of Thickener: Slowly add the thickener to the aqueous phase under agitation until fully hydrated.

  • Mill Base Preparation: To the thickened aqueous phase, add the wetting agent and the phosphate ester dispersant and mix until homogeneous. Then, slowly add the solid active ingredient while mixing to form a slurry (the mill base).

  • Wet Milling: Transfer the mill base to a bead mill and mill until the desired particle size distribution is achieved (typically an average particle size of < 5 microns).[11]

  • Final Formulation: Add the defoamer and any other required additives and mix until uniform.

Workflow for SC Formulation Preparation:

SC_Formulation cluster_aqueous Aqueous Phase Preparation cluster_millbase Mill Base Preparation cluster_milling Milling & Finalization A Dissolve Antifreeze in Water B Disperse Thickener A->B C Add Wetting Agent & Phosphate Ester B->C D Add Active Ingredient to form Slurry C->D E Wet Milling to Desired Particle Size D->E F Add Defoamer & Other Additives E->F

Workflow for preparing a Suspension Concentrate (SC) formulation.
Experimental Protocol: Evaluation of Emulsion Stability (CIPAC Method MT 36.3)

This protocol, based on the CIPAC MT 36.3 method, is used to assess the stability of emulsions formed from Emulsifiable Concentrate (EC) formulations, which often contain phosphate esters as emulsifiers.[13]

1. Apparatus:

  • 250 mL graduated cylinders with stoppers.

  • Constant temperature water bath (e.g., at 30 °C).

  • Standard hard water (as defined by CIPAC).

2. Procedure:

  • Emulsion Preparation: Add a specified volume of standard hard water to a graduated cylinder. Add the required amount of the EC formulation to the water. Stopper the cylinder and invert it 30 times.

  • Initial Observation: Place the cylinder in the water bath and record the initial appearance of the emulsion.

  • Stability Assessment: After specified time intervals (e.g., 30 minutes, 2 hours, 24 hours), visually inspect the emulsion and measure the volume of any separated "cream" at the top or "oil" at the bottom.

  • Re-emulsification: After 24 hours, re-invert the cylinder a specified number of times (e.g., 10 times) and observe if the separated phases re-emulsify.

Logical Relationship for Emulsion Stability:

Emulsion_Stability Formulation Pesticide Formulation (with Phosphate Ester) Stability Emulsion Stability Formulation->Stability Determines Efficacy Pesticide Efficacy Stability->Efficacy Impacts Synthesis_Pathway Reactant1 Ethyl Dichlorophosphate Product Organophosphate Ester Reactant1->Product Reactant2 Alcohol/Phenol + Base Reactant2->Product

References

Application Notes and Protocols: Triethyl Phosphate as a Catalyst in Acetic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic anhydride (B1165640) is a vital reagent in organic synthesis, widely utilized as an acetylating and dehydrating agent in the pharmaceutical and chemical industries. A prominent industrial method for its synthesis is the ketene (B1206846) process, which involves the thermal decomposition of acetic acid to ketene, followed by the reaction of ketene with additional acetic acid. Triethyl phosphate (B84403) (TEP) is a highly effective catalyst for the initial, rate-determining step of ketene formation.[1][2] These notes provide detailed protocols and data for the use of triethyl phosphate in this catalytic process.

The overall synthesis proceeds in two main stages:

  • Pyrolysis of Acetic Acid: Acetic acid vapor is passed through a high-temperature tube furnace in the presence of a triethyl phosphate catalyst to produce ketene and water.[3]

  • Reaction of Ketene with Acetic Acid: The ketene gas produced is then reacted with glacial acetic acid to form acetic anhydride.[4]

Triethyl phosphate is believed to act as a precursor to the true catalytic species. At the high reaction temperatures, it is thought to decompose into phosphoric acid, which in turn forms the highly reactive intermediate, metaphosphoric acid (HPO₃). This intermediate is instrumental in the dehydration of acetic acid to ketene.[5]

Quantitative Data Summary

The efficiency of the triethyl phosphate-catalyzed synthesis of acetic anhydride is influenced by several factors, including temperature, pressure, and catalyst concentration. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Conditions and Ketene Yields from Acetic Acid Pyrolysis

Catalyst Concentration (% w/w TEP)Temperature (°C)Pressure (mm Hg)Acetic Acid Conversion (%)Ketene Yield (%)Ketene Selectivity (%)Reference(s)
0.33680 - 760140 - 16034.580.6Not Reported[6][7][8]
Not Specified700358 mbar (~268)5854 (overall)92 (on reacted acid)[9]
Not Specified700 - 750Reduced70 - 90Not Reported> 90[4]
0.2700 - 730100 - 4507590Not Reported[6]

Table 2: Reaction of Ketene with Acetic Acid

Temperature (°C)Pressure (bar)Selectivity to Acetic Anhydride (%)Reference(s)
45 - 550.05 - 0.2~100[4]

Experimental Protocols

The following protocols are based on established laboratory and industrial procedures for the synthesis of acetic anhydride via the ketene process using triethyl phosphate as a catalyst.

Protocol 1: Laboratory-Scale Synthesis of Ketene via Acetic Acid Pyrolysis

Materials:

  • Glacial Acetic Acid (99.5%+)

  • Triethyl Phosphate (TEP)

  • Apparatus:

    • Feed bottle or syringe pump for constant rate liquid delivery

    • Stainless steel or quartz pyrolysis tube (e.g., 1 cm inner diameter, 60 cm length)

    • Tube furnace capable of reaching at least 800°C

    • Series of condensers (one water-cooled, two dry ice/acetone or brine-cooled)

    • Receiving flasks for condensate

    • Vacuum pump and manometer

    • Gas scrubber containing glacial acetic acid

Procedure:

  • Catalyst Preparation: Prepare a feed solution of glacial acetic acid containing 0.33% (w/w) triethyl phosphate.

  • Apparatus Setup: Assemble the pyrolysis apparatus as shown in the experimental workflow diagram below. The pyrolysis tube should be packed with an inert material like porcelain chips to ensure good heat transfer.

  • Reaction Initiation:

    • Heat the tube furnace to the desired temperature (e.g., 720°C).

    • Reduce the pressure in the system to approximately 150 mm Hg.

    • Begin feeding the acetic acid/TEP solution into the pyrolysis tube at a constant rate.

  • Product Collection:

    • The reaction products (ketene, water, unreacted acetic acid) and byproducts will exit the furnace as a gas.

    • Pass this gas stream through the series of condensers. The first (water-cooled) condenser will collect mainly unreacted acetic acid and water. The subsequent cold condensers will trap any remaining condensable vapors.

    • The gaseous ketene is then passed into a scrubber containing chilled glacial acetic acid to form acetic anhydride.

  • Analysis:

    • The amount of acetic acid in the condensate can be determined by titration with a standard sodium hydroxide (B78521) solution.

    • The acetic anhydride formed in the scrubber can be analyzed by standard methods, such as titration or gas chromatography.

Protocol 2: Formation of Acetic Anhydride from Ketene

Materials:

  • Gaseous ketene stream (from Protocol 1)

  • Glacial Acetic Acid, chilled to 0-5°C

  • Gas dispersion tube

  • Reaction flask with cooling bath

Procedure:

  • Setup: Place a known quantity of chilled glacial acetic acid in a reaction flask equipped with a gas dispersion tube and a cooling bath.

  • Reaction: Bubble the ketene gas stream from the pyrolysis apparatus directly into the chilled acetic acid. Maintain the temperature of the reaction mixture between 45-55°C.[4]

  • Monitoring: The reaction is highly efficient. The endpoint can be determined by monitoring the weight gain of the reaction flask or by periodically analyzing aliquots for the disappearance of free acetic acid.

  • Purification: The resulting crude acetic anhydride can be purified by fractional distillation.

Visualizations

Catalytic Cycle of Acetic Acid Dehydration

G Catalytic Cycle of Acetic Acid Dehydration TEP Triethyl Phosphate (TEP) PA Phosphoric Acid (H3PO4) TEP->PA High Temp. - Ethylene MPA Metaphosphoric Acid (HPO3) (Reactive Intermediate) PA->MPA - H2O AP Acetylphosphate Intermediate MPA->AP AA Acetic Acid (CH3COOH) AA->AP AP->PA + H2O Ketene Ketene (CH2=C=O) AP->Ketene H2O Water (H2O) Ethylene Ethylene (C2H4) G Experimental Workflow for Acetic Anhydride Synthesis cluster_prep 1. Reagent Preparation cluster_pyrolysis 2. Pyrolysis cluster_separation 3. Product Separation & Reaction cluster_purification 4. Purification Reagents Mix Glacial Acetic Acid and Triethyl Phosphate (TEP) Furnace Feed into Tube Furnace (700-750°C, Reduced Pressure) Reagents->Furnace Quench Neutralize with NH3 (optional) Furnace->Quench Condensers Cool Gas Stream (Water & Brine Condensers) Quench->Condensers KeteneGas Gaseous Ketene Condensers->KeteneGas LiquidCondensate Liquid Condensate (H2O, Acetic Acid) Condensers->LiquidCondensate Scrubber React Ketene with Glacial Acetic Acid KeteneGas->Scrubber CrudeAnhydride Crude Acetic Anhydride Scrubber->CrudeAnhydride Distillation Fractional Distillation CrudeAnhydride->Distillation PureAnhydride Pure Acetic Anhydride Distillation->PureAnhydride

References

Application Notes and Protocols: Diethyl Phosphate as a Biomarker for Organophosphate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) pesticides are a class of insecticides widely used in agriculture and public health, leading to significant human exposure.[1][2] Monitoring this exposure is critical for assessing potential health risks. Diethyl phosphate (B84403) (DEP) is a principal metabolite of several common OP pesticides, including chlorpyrifos, diazinon, and parathion.[1][3] Consequently, the measurement of DEP in biological matrices, most notably urine, serves as a valuable and established biomarker for assessing exposure to these compounds in toxicological studies and epidemiological research.[1][4]

These application notes provide a comprehensive guide to the use of DEP as a biomarker of OP exposure. Included are details on the metabolic formation of DEP, a summary of urinary DEP concentrations in various populations, and detailed protocols for the analysis of DEP in urine using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Diethyl Phosphate Formation

Organophosphate pesticides containing a diethyl moiety undergo metabolic transformation in the body, primarily in the liver. This process involves a series of enzymatic reactions, including bioactivation and detoxification, which ultimately lead to the formation of DEP. The parent OP compound is often bioactivated by cytochrome P450 (CYP) enzymes through oxidative desulfuration to its more toxic oxon analog.[3] This oxon intermediate is a potent inhibitor of acetylcholinesterase (AChE).[3] Subsequently, detoxification occurs through hydrolysis by esterases, such as paraoxonase 1 (PON1), resulting in the formation of DEP, which is then excreted in the urine.[1][3]

OP Organophosphate Pesticide (e.g., Chlorpyrifos, Parathion) Bioactivation Bioactivation (CYP450) OP->Bioactivation Oxidative Desulfuration Detoxification Detoxification (Esterases, PON1) OP->Detoxification Hydrolysis Oxon Oxon Metabolite (More Toxic) Bioactivation->Oxon DEP Diethyl Phosphate (DEP) (Biomarker) Oxon->DEP Hydrolysis Oxon->Inhibition Inhibition Detoxification->DEP Excretion Urinary Excretion DEP->Excretion AChE Acetylcholinesterase (AChE) Inhibition->AChE

Metabolism of Organophosphate Pesticides to Diethyl Phosphate.

Data Presentation: Urinary Diethyl Phosphate (DEP) Levels in Human Populations

The following table summarizes urinary DEP concentrations from various studies. These values can serve as a reference for typical exposure levels in different populations. It is important to note that direct comparisons between studies should be made with caution due to variations in analytical methodologies, population demographics, and sampling strategies.

Population StudiedCountry/RegionSample Size (n)Geometric Mean (GM) (µg/L)Median (µg/L)95th Percentile (µg/L)Citation(s)
General PopulationGermany54-421[5]
General PopulationUSA4,966---[2]
General PopulationIsrael247---[6]
AdultsFrance----[6]
AdultsCanada----[6]

Experimental Protocols

Accurate and reliable quantification of DEP in urine is essential for exposure assessment. The two most prevalent analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

cluster_0 Sample Collection & Storage cluster_1 Sample Preparation cluster_2 Analysis Urine_Collection Urine Sample Collection Storage Storage at -20°C or below Urine_Collection->Storage Thawing Thaw and Vortex Sample Spiking Spike with Internal Standard Thawing->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Reconstitution->Analysis

General workflow for the analysis of urinary Diethyl Phosphate.

Protocol 1: Analysis of Diethyl Phosphate in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a derivatization step to increase the volatility of DEP for GC analysis.

1. Materials and Reagents:

  • Diethyl phosphate (DEP) standard

  • Internal standard (e.g., Dibutyl phosphate - DBP)

  • Pentafluorobenzyl bromide (PFBBr)

  • Solvents: Diethyl ether, acetonitrile (B52724), hexane, acetone (B3395972) (analytical grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Urine collection containers

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., HP-5)[8]

2. Sample Preparation and Extraction:

  • Thaw frozen urine samples to room temperature and vortex for 1 minute.[1]

  • Pipette 5 mL of urine into a 15 mL screw-top vial.[5]

  • Add 4 g of sodium chloride and vortex to dissolve.[5]

  • Spike the sample with an internal standard solution.[5]

  • Add 5 mL of a diethyl ether/acetonitrile (1:1, v/v) mixture.[5]

  • Acidify with 1 mL of 6 M hydrochloric acid.[5]

  • Shake vigorously for 5 minutes and then centrifuge at 1500 x g for 5 minutes to separate the layers.[5]

  • Transfer the upper organic layer to a clean tube containing 10 mg of potassium carbonate.[5]

3. Derivatization:

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.[1]

  • Add 50 µL of PFBBr solution (in acetone) to the dried residue.[1]

  • Seal the tube and heat at 60°C for 1 hour.[1]

  • After cooling, evaporate the excess derivatizing reagent under nitrogen.[1]

  • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

4. GC-MS Analysis:

  • Injection Volume: 1-2 µL

  • Injector Temperature: 220°C[8]

  • Carrier Gas: Helium at a constant flow rate.[8]

  • Oven Temperature Program: Start at 70°C, then ramp to a final temperature suitable for the elution of the derivatized DEP.[8]

  • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions for DEP and the internal standard for enhanced sensitivity and selectivity.

Protocol 2: Analysis of Diethyl Phosphate in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method generally offers higher throughput due to simpler sample preparation.

1. Materials and Reagents:

  • Diethyl phosphate (DEP) standard

  • Internal standard (e.g., isotope-labeled DEP)

  • Solvents: Methanol, acetonitrile, water (LC-MS grade)

  • Formic acid or ammonium (B1175870) acetate

  • Urine collection containers

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS/MS system

2. Sample Preparation and Extraction:

  • Thaw frozen urine samples to room temperature and vortex for 1 minute.

  • Pipette 200 µL of urine into a 2 mL microcentrifuge tube.

  • Add the internal standard solution.

  • Add 800 µL of cold ethyl acetate.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water).

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Injection Volume: 5-10 µL

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for DEP and the internal standard for high selectivity and sensitivity.

Conclusion

The quantification of urinary diethyl phosphate is a well-established and valuable tool in epidemiological and toxicological studies for assessing human exposure to a range of organophosphate pesticides. The choice between GC-MS and LC-MS/MS will depend on the specific needs of the study, including required sensitivity, sample throughput, and available instrumentation. Adherence to validated protocols is crucial for obtaining accurate and reliable data.

References

Application Note: High-Throughput Analysis of Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl glucuronide (EtG) and ethyl sulfate (B86663) (EtS) are minor, non-volatile, water-soluble metabolites of ethanol (B145695).[1] They have emerged as highly specific and sensitive biomarkers for monitoring alcohol consumption, offering a significantly longer detection window (up to 80 hours or 3-5 days in urine) compared to direct ethanol testing.[2][3] This extended detection period is crucial in clinical and forensic settings, particularly for monitoring alcohol abstinence in treatment programs, professional assistance programs, and child custody cases.[1][2] The analysis of EtG and EtS provides strong evidence of recent alcohol intake.

This application note details a robust and rapid "dilute-and-shoot" Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of EtG and EtS in human urine. The method is designed for high-throughput laboratories, prioritizing a simple sample preparation protocol to minimize matrix effects and ensure accurate, reproducible results.

Materials and Reagents
  • Standards: Certified reference materials for Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS).

  • Internal Standards: Deuterated standards, Ethyl Glucuronide-d5 (EtG-d5) and Ethyl Sulfate-d5 (EtS-d5).

  • Solvents: LC-MS grade methanol, acetonitrile (B52724), and water.

  • Reagents: Formic acid (reagent grade).

  • Control Matrix: Alcohol-free human urine.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2][4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a negative mode electrospray ionization (ESI) source.[1][5]

  • Analytical Column: A column suitable for retaining polar compounds, such as an Agilent InfinityLab Poroshell 120 CS-C18 (2.1 × 50 mm, 2.7 µm) or a Phenomenex Synergi Hydro-RP (100 mm x 2.0 mm).[2][4][6]

Experimental Protocols

Protocol 1: Sample Preparation ("Dilute-and-Shoot")

This is the most straightforward and rapid preparation method, suitable for high-throughput analysis.[3]

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of EtG and EtS into alcohol-free human urine.[7]

  • Aliquoting: Transfer 50 µL of each urine sample (calibrator, QC, or unknown) into a microcentrifuge tube or 96-well plate.[7][8]

  • Internal Standard Addition & Dilution: Add 950 µL of a working internal standard solution (e.g., 100 ng/mL EtG-d5 and 25 ng/mL EtS-d5 in 0.1% formic acid in water).[7][8] This achieves a 1:20 dilution. A 1:50 dilution has also been shown to yield excellent results.[4]

  • Mixing: Vortex the samples for 10 seconds to ensure homogeneity.[8]

  • Centrifugation: Centrifuge the samples at 3000-4300 rpm for 5-10 minutes to pellet any particulates.[8]

  • Transfer: Carefully transfer the supernatant to an autosampler vial or well for injection into the LC-MS/MS system.[8]

Alternative Sample Preparation Methods
  • Protein Precipitation: For samples requiring more cleanup, add 150 µL of acetonitrile to a 50 µL aliquot of the urine sample containing internal standards.[8] Vortex and centrifuge to precipitate proteins before injecting the supernatant.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts, though it is more time-consuming.[9] It involves conditioning an SPE cartridge (e.g., Bond Elut Plexa PAX), loading the sample, washing away interferences, and eluting the target analytes.[10][11]

Protocol 2: LC-MS/MS Analysis

The following tables outline the typical parameters for the chromatographic separation and mass spectrometric detection of EtG and EtS.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Value
LC System Agilent 1290 Infinity II LC or equivalent[4]
Column Agilent InfinityLab Poroshell 120 CS-C18, 2.1 × 50 mm, 2.7 µm[4]
Column Temp. 30-40 °C[1][11]
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B Acetonitrile[9]
Flow Rate 0.3 - 0.5 mL/min[2][11]
Injection Vol. 2 - 10 µL[2][4]

| Gradient | A typical gradient starts at 100% A, holds for ~1.5 min, ramps to 100% B, holds, and then re-equilibrates to starting conditions. Total run time is often under 7 minutes.[2][11] |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Value
MS System AB Sciex API 4000 / Agilent 6470 or equivalent[4][11]
Ionization Mode Electrospray Ionization (ESI), Negative[5]
Ion Spray Voltage -4500 V[1]
Source Temp. 450-700 °C[1][9]
Detection Mode Multiple Reaction Monitoring (MRM)[4]

| MRM Transitions | See Table 3 below |

Table 3: MRM Transitions for EtG, EtS, and Internal Standards

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z (Quantifier) Product Ion (Q3) m/z (Qualifier)
EtG 221.0 75.0 85.1[1][2]
EtG-d5 226.1 85.1 74.9[11]
EtS 125.0 97.0 80.1[1][2]

| EtS-d5 | 130.1 | 97.8 | 79.7[11] |

Data and Performance Characteristics

The use of deuterated internal standards is critical to compensate for matrix effects and ensure accurate quantification.[5] The method demonstrates excellent performance across a range of validation parameters.

Table 4: Summary of Quantitative Performance Data

Parameter Ethyl Glucuronide (EtG) Ethyl Sulfate (EtS) Source
Linearity Range 100 - 10,000 ng/mL 100 - 5,000 ng/mL [4]
50 - 50,000 ng/mL 25 - 50,000 ng/mL [12]
50 - 5,000 ng/mL 50 - 5,000 ng/mL [7]
LLOQ 50 ng/mL 50 ng/mL [12]
LOD 200 ng/mL 100 ng/mL
5 ng/mL (0.005 mg/L) 5 ng/mL (0.005 mg/L) [1]
LOQ <25 ng/mL <25 ng/mL [13]
19 ng/mL (0.019 mg/L) 15 ng/mL (0.015 mg/L) [1]
Recovery (SPE) 96% 98.3% [11]

| Intra-assay Precision (%CV) | 1.83% - 9.97% | 1.83% - 9.97% |[13] |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

EtG_EtS_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical Phase cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post_analytical Post-Analytical SampleReceipt Sample Receipt (Urine) LIMS_Entry LIMS Accessioning & Sample Logging SampleReceipt->LIMS_Entry Aliquoting 1. Aliquot Sample (e.g., 50 µL) LIMS_Entry->Aliquoting Dilution 2. Add IS & Dilute (e.g., 1:20 with 950 µL) Aliquoting->Dilution Mixing 3. Vortex Mix Dilution->Mixing Centrifugation 4. Centrifuge Mixing->Centrifugation Injection Inject Supernatant Centrifugation->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataProcessing Data Processing (Integration & Quantitation) MS_Detection->DataProcessing Review Data Review & Certification DataProcessing->Review Reporting Final Report Generation Review->Reporting

Caption: LC-MS/MS workflow for EtG and EtS analysis in urine.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of ethyl glucuronide and ethyl sulfate in urine. The simple "dilute-and-shoot" sample preparation protocol is robust and minimizes the potential for analytical errors, while the use of stable isotope-labeled internal standards ensures accuracy by correcting for matrix variability.[3][5] This method is well-suited for clinical and forensic toxicology laboratories that require reliable monitoring of alcohol consumption.

References

Application Notes and Protocols for the Electrochemical Synthesis of Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The electrochemical synthesis of organophosphorus compounds represents a burgeoning field in green chemistry, offering a sustainable and efficient alternative to traditional synthetic methods.[1] By leveraging electricity as a traceless reagent, electrosynthesis minimizes the need for harsh oxidants or reductants, often proceeds under mild conditions, and allows for precise control over reaction selectivity by tuning the applied voltage or current.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the electrochemical synthesis of organophosphorus compounds, with a focus on reactions involving common ethyl-containing phosphorus reagents such as triethyl phosphite (B83602) and diethyl phosphonate. While direct electrochemical applications of ethyl phosphate (B84403) as a phosphorus source for C-P, N-P, or O-P bond formation are not extensively documented in recent literature, the methodologies for related and widely used precursors like trialkyl phosphites and dialkyl phosphonates are well-established and presented herein.

Core Concepts in Electrosynthesis

Electrochemical reactions are carried out in an electrolytic cell, which typically consists of two electrodes (anode and cathode) immersed in an electrolyte solution containing the reactants.[3]

  • Anode: The electrode where oxidation occurs (loss of electrons).

  • Cathode: The electrode where reduction occurs (gain of electrons).

  • Electrolyte: A solution containing ions that conducts electricity and supports the reaction. Common electrolytes include tetraalkylammonium salts like tetrabutylammonium (B224687) iodide (TBAI) or tetrabutylammonium perchlorate (B79767) (n-Bu4NClO4).[4]

  • Cell Type: Reactions can be performed in either a divided or undivided cell. An undivided cell is simpler, with both electrodes in the same compartment. A divided cell uses a membrane to separate the anodic and cathodic compartments, preventing unwanted side reactions.[1]

The choice of electrode material is crucial and significantly impacts reaction efficiency and selectivity.[4][5] Common electrode materials include platinum, graphite, glassy carbon, nickel, and reticulated vitreous carbon (RVC).[1][4]

Application 1: C-P Bond Formation via C-H Phosphorylation of Arenes

Arylphosphonates are valuable compounds in medicinal chemistry and materials science. Electrosynthesis provides a direct method for their preparation through the cross-coupling of arenes with trialkyl phosphites.[1]

Reaction Scheme: Arene + (EtO)₃P → Aryl-P(O)(OEt)₂

Experimental Protocol: Synthesis of Arylphosphonates

This protocol is based on the electrochemical hetero-coupling of arenes with triethyl phosphite.[1]

Materials:

  • Arene (e.g., benzene, toluene)

  • Triethyl phosphite ((EtO)₃P)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Supporting Electrolyte (e.g., n-Bu₄NClO₄)

  • Electrochemical cell (undivided)

  • Anode: Carbon electrode

  • Cathode: Platinum electrode

  • Constant current source

  • Magnetic stirrer

Procedure:

  • Set up the undivided electrochemical cell with a carbon anode and a platinum cathode.

  • To the cell, add the arene (1.0 mmol), triethyl phosphite (2.0 mmol), and the supporting electrolyte n-Bu₄NClO₄ (0.2 mmol).

  • Add anhydrous acetonitrile (10 mL) as the solvent.

  • Stir the solution at room temperature.

  • Apply a constant current of 10-55 mA to the system.[1][4]

  • Continue the electrolysis for 4 hours or until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired arylphosphonate.

Quantitative Data:

The following table summarizes typical reaction parameters and yields for the electrochemical C-H phosphorylation of various arenes.

AreneP-SourceAnodeCathodeElectrolyteCurrent (mA)Yield (%)Reference
Acridine(EtO)₃PPlatinumPlatinumn-Bu₄NI1085[4]
Indole(EtO)₃PCarbonPlatinumn-Bu₄NClO₄1082[4]
Benzene(EtO)₃PCarbonPlatinumNot Specified55Good to Excellent[1]

Proposed Reaction Mechanism:

The reaction is proposed to proceed via the anodic oxidation of the trialkyl phosphite to form a phosphorus-centered radical cation. This electrophilic species then attacks the electron-rich arene, followed by further oxidation and deprotonation to yield the final product.

Proposed mechanism for anodic C-H phosphorylation of arenes.

Application 2: N-P Bond Formation via Phosphorylation of Carbazoles

N-Phosphorylated compounds are important in organic synthesis and medicinal chemistry. Electrosynthesis offers a direct and selective method for the N-P bond formation between carbazoles and diphenylphosphine (B32561) oxide.[4]

Reaction Scheme: Carbazole (B46965) + Ph₂P(O)H → N-phosphorylated carbazole

Experimental Protocol: Synthesis of N-Phosphorylated Carbazoles

This protocol is adapted from the electrochemical N-P coupling of carbazoles.[4]

Materials:

  • Carbazole

  • Diphenylphosphine oxide (Ph₂P(O)H)

  • Tetrabutylammonium iodide (TBAI)

  • Acetonitrile (CH₃CN)

  • Electrochemical cell (undivided)

  • Anode: Carbon electrode

  • Cathode: Nickel electrode

  • Constant current source

  • Magnetic stirrer

Procedure:

  • In an undivided electrochemical cell, combine carbazole (0.5 mmol), diphenylphosphine oxide (0.6 mmol), and TBAI (1.0 mmol).

  • Add acetonitrile (10 mL) as the solvent.

  • Equip the cell with a carbon anode and a nickel cathode.

  • Stir the mixture at room temperature.

  • Apply a constant current of 20 mA for 4 hours.

  • After the electrolysis, remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography to yield the N-phosphorylated carbazole.

Quantitative Data:

N-HeterocycleP-SourceAnodeCathodeAdditiveCurrent (mA)Yield (%)Reference
CarbazolePh₂P(O)HCarbonNickelTBAI2092[4]

General Experimental Workflow

The logical flow for setting up an electrochemical synthesis experiment is outlined below.

G A Select Reactants & P-Source B Choose Solvent & Electrolyte A->B C Select Electrodes (Anode/Cathode) B->C D Assemble Cell (Divided/Undivided) C->D E Set Reaction Conditions (Current/Potential, Time, Temp.) D->E F Run Electrolysis E->F G Work-up & Product Isolation F->G H Purification & Characterization G->H

General workflow for electrochemical organophosphorus synthesis.

Safety and Concluding Remarks

Standard laboratory safety precautions should always be observed. Electrochemical reactions involve electricity and flammable organic solvents, so care must be taken to ensure proper setup and ventilation.

The electrochemical synthesis of organophosphorus compounds is a powerful and environmentally friendly technique.[1] The protocols and data presented here for reactions involving triethyl phosphite and diphenylphosphine oxide provide a solid foundation for researchers to explore this methodology. While the direct use of ethyl phosphate is not yet a common application, the principles outlined can be adapted to investigate novel transformations and develop new synthetic routes for a wide range of valuable organophosphorus molecules.

References

Application Notes and Protocols: Enzymatic Synthesis and Hydrolysis of Ethylphosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic synthesis and hydrolysis of ethylphosphate esters. Detailed protocols for key experiments, quantitative data summaries, and visual representations of relevant pathways and workflows are included to facilitate research and development in areas such as bioremediation, biosensor technology, and drug discovery.

Introduction

This compound esters are a class of organophosphate compounds with significant relevance in various biological and industrial processes. Their enzymatic synthesis and hydrolysis are pivotal in fields ranging from environmental science, where they are studied in the context of pesticide degradation, to pharmacology, where they play a role as prodrugs and signaling molecules. Understanding the enzymatic mechanisms governing these transformations is crucial for harnessing their potential. This document outlines the use of key enzymes such as alkaline phosphatase for the synthesis and phosphotriesterase for the hydrolysis of this compound esters, providing detailed experimental guidelines.

Enzymatic Synthesis of this compound Esters

The synthesis of this compound esters can be achieved enzymatically through a transphosphorylation reaction catalyzed by enzymes like alkaline phosphatase. This method offers a green and highly selective alternative to traditional chemical synthesis.

Principle

Alkaline phosphatase can catalyze the transfer of a phosphate (B84403) group from a donor, such as pyrophosphate, to an alcohol, in this case, ethanol (B145695), to form the corresponding phosphate ester. This "reverse hydrolysis" capability is particularly useful under specific reaction conditions that favor the synthetic reaction over hydrolysis.

Experimental Protocol: Enzymatic Synthesis of Ethyl Phosphate using Alkaline Phosphatase

This protocol describes the synthesis of ethyl phosphate from ethanol and pyrophosphate using calf intestinal alkaline phosphatase.

Materials:

  • Calf Intestinal Alkaline Phosphatase (CIAP)

  • Ethanol (anhydrous)

  • Disodium pyrophosphate (PPi)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Zinc Chloride (ZnCl₂) solution (10 mM)

  • Magnesium Chloride (MgCl₂) solution (1 M)

  • Perchloric acid (HClO₄)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • Ethanol: 1 M

    • Disodium pyrophosphate (PPi): 100 mM

    • Tris-HCl buffer: 100 mM (pH 8.0)

    • ZnCl₂: 0.1 mM

    • MgCl₂: 1 mM

    • Calf Intestinal Alkaline Phosphatase: 10 U/mL

  • Reaction Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding an equal volume of cold perchloric acid (e.g., 10% v/v) to the aliquot.

  • Sample Preparation for Analysis: Centrifuge the quenched sample to pellet the precipitated protein. Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis: Analyze the formation of ethyl phosphate using an appropriate HPLC method (e.g., ion-exchange chromatography) to quantify the product.

Data Presentation

Table 1: Reaction Conditions for Enzymatic Synthesis of Ethyl Phosphate

ParameterValueReference
EnzymeCalf Intestinal Alkaline Phosphatase
SubstratesEthanol, Pyrophosphate
pH8.0
Temperature37°C
Key CofactorsZn²⁺, Mg²⁺
Typical YieldUp to 55% (with substrate optimization)

Enzymatic Hydrolysis of this compound Esters

The hydrolysis of this compound esters is a critical process in the detoxification of organophosphate pesticides and nerve agents. Phosphotriesterases (PTEs) are highly efficient enzymes that catalyze this reaction.

Principle

Phosphotriesterase, a metalloenzyme typically containing two zinc ions in its active site, catalyzes the hydrolysis of the P-O bond in organophosphates, such as the this compound ester paraoxon, yielding diethyl phosphate and p-nitrophenol. The release of p-nitrophenol, a chromogenic compound, allows for convenient spectrophotometric monitoring of the reaction.

Experimental Protocol: Enzymatic Hydrolysis of Paraoxon by Phosphotriesterase

This protocol details the determination of the kinetic parameters of phosphotriesterase using the substrate analog paraoxon-ethyl.

Materials:

  • Purified Phosphotriesterase (PTE)

  • Paraoxon-ethyl solution (in ethanol or methanol)

  • CHES buffer (50 mM, pH 9.0)

  • Cobalt Chloride (CoCl₂) solution (as PTE can be reconstituted with Co²⁺ for enhanced activity)

  • UV-Vis Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a stock solution of PTE in the CHES buffer. If using Co²⁺-reconstituted PTE, incubate the apoenzyme with two equivalents of CoCl₂ prior to use.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 405 nm (for p-nitrophenolate) and maintain the temperature at 25°C.

  • Reaction Initiation: In a cuvette, add the CHES buffer and the desired concentration of paraoxon-ethyl. Initiate the reaction by adding a small volume of the PTE solution.

  • Data Acquisition: Continuously monitor the increase in absorbance at 405 nm over time. The rate of the reaction is proportional to the rate of p-nitrophenol formation.

  • Kinetic Parameter Calculation:

    • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for p-nitrophenolate at pH 9.0 is 17,000 M⁻¹cm⁻¹).

    • Repeat the assay with varying concentrations of paraoxon-ethyl.

    • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

    • Calculate the turnover number (kcat) from Vmax and the enzyme concentration.

Data Presentation

Table 2: Kinetic Parameters for Paraoxon Hydrolysis by Phosphotriesterase Variants

Enzyme Variantkcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Reference
Wild-type PTE (Zn²⁺)2,4000.092.7 x 10⁷
Wild-type PTE (Co²⁺)7,8000.203.9 x 10⁷
PTE variant SS0.231,0000.843.7 x 10⁷
PTE-h524,6000.514.8 x 10⁷

Role in Signaling Pathways

Recent studies have implicated organophosphate esters in the modulation of cellular signaling pathways, particularly in the context of cancer cell proliferation and migration.

EGFR and Hippo Signaling Pathways

Certain organophosphate esters have been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway and suppress the Hippo signaling pathway in triple-negative breast cancer cells. This dysregulation leads to the overactivation of the transcriptional co-activator YAP1, promoting cell proliferation and migration.

Visualizations

Experimental Workflows

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Ethanol, PPi, Buffer, Cofactors) B Add Alkaline Phosphatase A->B Enzyme Addition C Incubate at 37°C B->C Start Reaction D Withdraw Aliquots at Time Points C->D Sampling E Quench Reaction (Perchloric Acid) D->E Stop Reaction F Centrifuge and Filter E->F Sample Cleanup G HPLC Analysis F->G Quantification

Caption: Workflow for the enzymatic synthesis of ethyl phosphate.

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer and Substrate (Paraoxon) C Mix in Cuvette A->C B Prepare PTE Solution B->C D Initiate with PTE C->D Start Reaction E Monitor Absorbance at 405 nm D->E Data Acquisition F Calculate Initial Velocity E->F Rate Calculation G Determine Kinetic Parameters (Km, kcat) F->G Kinetic Analysis

Caption: Workflow for the enzymatic hydrolysis of paraoxon.

Signaling Pathway

OPE_Signaling_Pathway OPE Organophosphate Esters (OPEs) EGFR EGFR OPE->EGFR Activates Hippo Hippo Pathway (MST1/LATS1) OPE->Hippo Suppresses PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Migration AKT->Proliferation ERK->Proliferation YAP1 YAP1 (Inactive) Hippo->YAP1 Phosphorylates & Inactivates YAP1_active YAP1 (Active) YAP1_active->Proliferation Promotes Transcription

Caption: OPEs effect on EGFR and Hippo signaling pathways.

Application Notes and Protocols for the Solid-Phase Extraction of Ethyl Phosphate from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phosphate (B84403) is a monoalkyl phosphate ester that can be found in the environment as a degradation product of organophosphate pesticides and flame retardants. Due to its polarity and water solubility, its extraction from complex environmental matrices such as water, soil, and air requires a robust and selective sample preparation method. Solid-phase extraction (SPE) is a highly effective technique for the isolation and preconcentration of polar analytes like ethyl phosphate prior to chromatographic analysis.

This document provides detailed application notes and proposed experimental protocols for the solid-phase extraction of ethyl phosphate from various environmental samples. The methodologies presented are based on established protocols for structurally similar compounds, such as diethyl phosphate (DEP) and other polar organophosphate metabolites, and serve as a comprehensive guide for method development and validation.

Data Presentation: Quantitative Performance of SPE for Related Compounds
Analyte(s)MatrixSPE SorbentRecovery (%)LODLOQReference Compound(s)
Diethyl phosphate (DEP)UrineAutomated SPE with derivatization91 - 115%0.38 ng/mL-DEP
Dialkyl phosphates (DAPs)UrineMolecularly Imprinted Polymer (MIP)92 - 103%-0.25 - 2.5 ng/mLDAPs including DEP[1]
Dialkyl phosphates (DAPs)UrineStyrene-divinyl benzene (B151609) polymerHigh0.1 - 0.3 ng/mL-DAPs including DEP[1]
Diethyl phosphate (DEP)Fecal-47 - 62%--DEP[1]
Diethyl thiophosphate (DETP)Fecal-92 - 106%--DETP[1]

Experimental Protocols

The following protocols are proposed for the solid-phase extraction of ethyl phosphate from water, soil, and air samples. These are based on successful methods for diethyl phosphate and other polar organophosphate metabolites and should be validated for ethyl phosphate before routine use.

Protocol 1: Solid-Phase Extraction of Ethyl Phosphate from Water Samples

This protocol is optimized for the extraction of the polar and acidic ethyl phosphate from aqueous matrices. A mixed-mode solid-phase extraction (SPE) cartridge with both reversed-phase and anion-exchange functionalities is recommended for optimal retention and cleanup.

Materials and Reagents:

  • SPE Cartridge: Mixed-mode, weak anion-exchange (WAX) polymeric sorbent (e.g., Oasis WAX, Strata-X-AW).

  • Methanol (B129727) (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (≥98%)

  • Ammonium (B1175870) hydroxide (B78521) (28-30%)

  • 0.45 µm glass fiber filters (if needed)

Procedure:

  • Sample Pre-treatment:

    • Collect water samples in clean, amber glass bottles.

    • If samples contain particulate matter, filter through a 0.45 µm glass fiber filter.[1]

    • For a 100 mL water sample, acidify to a pH of approximately 2-3 with formic acid.[1]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pass 5 mL of methanol through the WAX cartridge, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.

    • Equilibration: Pass 5 mL of deionized water adjusted to pH 2-3 with formic acid through the cartridge.[1]

    • Sample Loading: Load the pre-treated 100 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.[1]

    • Washing:

      • Wash the cartridge with 5 mL of deionized water to remove unretained polar interferences.[1]

      • Follow with a wash of 5 mL of 5% methanol in water to remove less polar interferences.[1]

    • Elution: Elute the ethyl phosphate from the cartridge with 5 mL of a 5% ammonium hydroxide in methanol solution. The basic pH will neutralize the charge on the ethyl phosphate, releasing it from the anion-exchange sorbent.[1]

  • Post-Elution Processing:

    • Collect the eluate in a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., 1 mL of the initial mobile phase for LC-MS/MS analysis).

Protocol 2: Solid-Phase Extraction of Ethyl Phosphate from Soil and Sediment Samples

This protocol involves an initial solvent extraction of ethyl phosphate from the solid matrix, followed by a cleanup of the extract using SPE.

Materials and Reagents:

Procedure:

  • Sample Pre-treatment and Initial Extraction:

    • Air-dry the soil or sediment sample and sieve to remove large debris.[1]

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[1]

    • Add 10 mL of acetonitrile to the tube.[1]

    • Shake vigorously for 30 minutes or sonicate for 15 minutes.[1]

    • Centrifuge the sample at 3000 rpm for 10 minutes.[1]

    • Decant the supernatant (acetonitrile extract) into a clean tube.[1]

    • Repeat the extraction with another 10 mL of acetonitrile and combine the supernatants.[1]

  • Extract Cleanup and Preparation for SPE:

    • Add 1 g of anhydrous sodium sulfate to the combined extract to remove any residual water.[1]

    • Evaporate the extract to approximately 1 mL under a gentle stream of nitrogen.[1]

    • Add 9 mL of deionized water acidified with formic acid (pH 2-3) to the 1 mL extract to prepare it for SPE.[1]

  • Solid-Phase Extraction (SPE):

    • Follow the same SPE procedure (Conditioning, Equilibration, Sample Loading, Washing, and Elution) as detailed in Protocol 1 for water samples, using the diluted soil extract as the sample.[1]

  • Post-Elution Processing:

    • Follow the same post-elution processing steps as in Protocol 1.

Protocol 3: Solid-Phase Extraction of Ethyl Phosphate from Air Samples

This protocol describes the collection of airborne ethyl phosphate using a sorbent tube, followed by solvent desorption and SPE cleanup.

Materials and Reagents:

  • Sorbent tubes (e.g., XAD-2 or similar polymeric sorbent)

  • Methanol (HPLC grade)

  • All reagents listed in Protocol 1

Procedure:

  • Sample Collection:

    • Use a calibrated air sampling pump to draw a known volume of air through a sorbent tube. The flow rate and duration will depend on the expected concentration of ethyl phosphate.

  • Sample Pre-treatment and Desorption:

    • Break open the sorbent tube and transfer the contents to a small vial.

    • Add 2 mL of methanol to the vial.[1]

    • Gently agitate or sonicate for 15 minutes to desorb the ethyl phosphate from the sorbent.[1]

    • Transfer the methanol extract to a clean tube.

    • Repeat the desorption with another 2 mL of methanol and combine the extracts.[1]

    • Evaporate the combined extract to approximately 0.5 mL under a gentle stream of nitrogen.[1]

    • Add 4.5 mL of deionized water acidified with formic acid (pH 2-3) to the extract to prepare it for SPE.[1]

  • Solid-Phase Extraction (SPE):

    • Follow the same SPE procedure (Conditioning, Equilibration, Sample Loading, Washing, and Elution) as detailed in Protocol 1 for water samples, using the diluted air sample extract as the sample.

  • Post-Elution Processing:

    • Follow the same post-elution processing steps as in Protocol 1.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solid-phase extraction of ethyl phosphate from environmental samples.

SPE_Workflow cluster_spe Solid-Phase Extraction (WAX Cartridge) cluster_analysis Analysis Water Water Sample Filter_Acidify Filter & Acidify (pH 2-3) Water->Filter_Acidify Soil Soil/Sediment Sample Solvent_Extract Solvent Extraction (Acetonitrile) Soil->Solvent_Extract Air Air Sample (Sorbent Tube) Solvent_Desorb Solvent Desorption (Methanol) Air->Solvent_Desorb Load 3. Load Sample Filter_Acidify->Load Solvent_Extract->Load Solvent_Desorb->Load Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Acidified Water) Wash 4. Wash (Water, 5% Methanol) Elute 5. Elute (5% NH4OH in Methanol) Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS

Caption: General workflow for the solid-phase extraction of ethyl phosphate.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ethyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl phosphate (B84403) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the synthesis of ethyl phosphate and its derivatives. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during ethyl phosphate synthesis that can lead to low yields.

Q1: My reaction is showing low or no product formation. What are the common causes?

A1: Low or no product formation is often linked to several key factors:

  • Inactive or Impure Starting Materials: Reagents like ethyl halides (e.g., ethyl bromoacetate) can degrade over time. Similarly, phosphorus reagents can oxidize.[1]

  • Presence of Moisture: Many phosphorylation reactions are highly sensitive to moisture, which can quench reagents or cause unwanted side reactions.[1][2] It is critical to use anhydrous solvents and flame-dried glassware.[1][3]

  • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient for the reaction to proceed to completion.[1][3]

  • Incorrect Reagent Stoichiometry: Using incorrect ratios of reactants can lead to an incomplete reaction. Ensure you are using at least a stoichiometric equivalent of the phosphorylating agent and any base.[3]

Q2: I'm observing significant side product formation. What are the likely side reactions?

A2: Several side reactions can compete with your desired synthesis, reducing the yield:

  • Perkow Reaction: When using α-halo ketones, the Perkow reaction can compete with the Arbuzov reaction, forming a vinyl phosphate instead of the desired phosphonate.[1]

  • Pyrolysis: At excessively high temperatures, the desired ester product can undergo pyrolysis (thermal decomposition).[1]

  • Reaction with Byproducts: Byproducts generated during the reaction, such as hydrogen chloride (HCl) in reactions using phosphorus oxychloride (POCl₃), can react with the phosphate ester, leading to lower yields of the desired product.[4]

  • Over-alkylation: In methods producing mono- or dialkyl phosphates, the formation of trialkyl phosphates can be a significant impurity.[5]

Q3: My yield is significantly reduced after purification. What can I do to improve recovery?

A3: Poor recovery after purification is a common issue, especially with polar phosphate compounds.[3]

  • Inappropriate Purification Method: The high polarity of some phosphate esters makes them challenging to purify using standard silica (B1680970) gel chromatography. Consider alternative methods like ion-exchange chromatography, preparative HPLC, or using a different stationary phase like Diol-bonded silica.[2][3]

  • Product Degradation During Workup: Phosphate esters can be sensitive to hydrolysis under acidic or basic conditions during the workup procedure. Maintaining a neutral pH is often critical.[3]

  • Co-elution of Impurities: If impurities are co-eluting with your product, you may need to re-optimize your chromatographic method with a different solvent system or consider a second, orthogonal purification step.[3]

Q4: How do I choose the right synthesis method for my target ethyl phosphate?

A4: The choice of method depends on the desired product (mono-, di-, or tri-ethyl phosphate), required purity, and the scale of the reaction.[5]

  • For High-Purity Dialkyl Phosphates: The Phosphorus Oxychloride (POCl₃) method is often preferred as it produces dialkyl phosphates that are substantially free of trialkyl phosphate impurities and is highly scalable.[5][6]

  • For Mixtures of Mono- and Dialkyl Phosphates: The Phosphorus Pentoxide (P₂O₅) method is a cost-effective and straightforward approach, though it often results in a less defined product mixture.[5]

  • Starting from Dialkyl Phosphites: The Atherton-Todd reaction is a valuable option for synthesizing dialkyl phosphates from dialkyl phosphites under mild conditions.[5]

  • For Phosphonates (P-C bond): The Michaelis-Arbuzov reaction is the most notable and widely used method for forming a phosphorus-carbon bond.[7]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes common methods for synthesizing phosphate esters, highlighting key parameters and typical outcomes.

Synthesis MethodKey ReagentsTypical YieldKey AdvantagesCommon Issues & Drawbacks
Phosphorus Oxychloride (POCl₃) POCl₃, Alcohol, Base (e.g., Triethylamine)Good to High[6]High purity of dialkyl phosphates, scalable.[5][6]Generates HCl byproduct which can cause side reactions.[4]
Michaelis-Arbuzov Reaction Trialkyl phosphite (B83602), Alkyl halide70-90%[1]Excellent for forming P-C bonds.[7]Can have competing Perkow reaction; requires high temperatures.[1]
Atherton-Todd Reaction Dialkyl phosphite, Alcohol, CCl₄, BaseVariesMild conditions; good for starting from phosphites.[5]Use of toxic and environmentally harmful CCl₄.[5]
Phosphorus Pentoxide (P₂O₅) P₂O₅, AlcoholVariesCost-effective and simple.[5]Produces a mixture of mono- and di-esters; less product definition.[5]
Phosphoramidite Method Phosphoramidite, Alcohol, ActivatorNear-Quantitative[5]High efficiency and speed, near-quantitative yields.[5]Less cost-effective for large-scale synthesis of simple phosphates.[5]

Experimental Protocols

Below are detailed methodologies for two common synthesis routes.

Protocol 1: Synthesis of Dialkyl Phosphates using Phosphorus Oxychloride

This method is adapted from general procedures for phosphorylating alcohols and is suitable for producing high-purity dialkyl phosphates.[3][6]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the primary alcohol (2.0 eq) and anhydrous toluene (B28343).

  • Addition of Base: Add triethylamine (B128534) (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Phosphorylation: While stirring vigorously, add a solution of phosphorus oxychloride (POCl₃) (1.0 eq) in anhydrous toluene dropwise via the dropping funnel, ensuring the temperature is maintained at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: Once the reaction is complete, filter the mixture to remove the triethylammonium (B8662869) chloride salt. The filtrate containing the intermediate is then treated with steam (hydrolysis) to yield the dialkyl phosphate.[6]

  • Purification: The product can be further purified by an appropriate method if necessary, such as vacuum distillation or chromatography.

Protocol 2: Synthesis via the Michaelis-Arbuzov Reaction

This protocol is a general procedure for the synthesis of phosphonates.[1]

  • Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triethyl phosphite (1.0 eq) and the desired ethyl halide (e.g., ethyl bromoacetate) (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 120-160°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 6-12 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove any volatile byproducts and excess starting materials under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start_node Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, NMR, LC-MS) start_node->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete Unreacted Starting Material side_products Side Products Present? check_reaction->side_products Multiple Spots/Peaks no_product No Product / Trace Product? check_reaction->no_product Only Starting Material optimize_conditions Optimize Conditions: - Increase Temp/Time - Check Stoichiometry incomplete->optimize_conditions Yes check_reagents Verify Reagent Purity: - Use Fresh Reagents - Ensure Anhydrous Conditions incomplete->check_reagents If optimization fails side_products->optimize_conditions Yes modify_workup Modify Workup/Purification: - Adjust pH - Change Chromatography Method side_products->modify_workup If side products are from workup no_product->check_reagents Yes reassess_method Re-evaluate Synthesis Method no_product->reassess_method If reagents are fine

Caption: A logical workflow for troubleshooting low yields in synthesis.

Decision Tree for Synthesis Method Selection

SynthesisSelection start What is the Target Product? dialkyl High-Purity Dialkyl Phosphate? start->dialkyl mixed Mono/Dialkyl Phosphate Mixture? start->mixed phosphonate Phosphonate (P-C Bond)? start->phosphonate pocl3 Use POCl₃ Method dialkyl->pocl3 Yes atherton Start from Phosphite? (Atherton-Todd) dialkyl->atherton No p2o5 Use P₂O₅ Method mixed->p2o5 Yes arbuzov Use Michaelis-Arbuzov Reaction phosphonate->arbuzov Yes ReactionPathways reagents Phosphorus Reagent + Ethylating Agent/Alcohol desired Desired Ethyl Phosphate (High Yield) reagents->desired Optimized Conditions side_reaction_node Side Reactions (Low Yield) reagents->side_reaction_node Suboptimal Conditions hydrolysis Hydrolysis (from moisture/workup) side_reaction_node->hydrolysis pyrolysis Pyrolysis (excess heat) side_reaction_node->pyrolysis other_side_products Other Byproducts (e.g., Perkow Product) side_reaction_node->other_side_products

References

Optimizing Ethylphosphate Phosphorylation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of ethylphosphate phosphorylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of an this compound phosphorylation reaction?

Several factors can significantly impact the yield of your phosphorylation reaction. These include the choice of solvent, reaction temperature, the nature of the catalyst, and the purity of your starting materials. For instance, the use of dipolar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA) or dimethyl sulfoxide (B87167) (DMSO) can lead to dramatic accelerations in reaction rates by desolvating the phosphoryl group.[1] Conversely, aqueous or alcohol-based solvents can slow down the reaction by orders of magnitude.[1] The purity of reagents is also crucial, as contaminants like excess salt, phosphate (B84403), or ammonium (B1175870) ions can inhibit the kinase or catalyst.[2][3]

Q2: I am observing low to no product formation. What are the likely causes?

Low or no product yield can stem from several issues. A primary reason could be the absence of a necessary cofactor, such as ATP, if you are using a kinase-mediated approach.[2][3] Inchemical synthesis, an inefficient activating agent or the use of a suboptimal solvent can be the culprit.[4] Additionally, the reaction temperature might not be optimal; both excessively high and low temperatures can diminish the yield. It is also important to ensure your starting materials, particularly the substrate to be phosphorylated, are free from inhibitory contaminants.[2][3]

Q3: What are common side reactions in this compound phosphorylation, and how can they be minimized?

A common side reaction is the formation of oligophosphate esters, especially when using chemical synthesis methods that involve multiple protection and deprotection steps.[5] Another potential side reaction is the hydrolysis of the activated phosphate intermediate, particularly in the presence of water.[4] To minimize these, it is crucial to work under anhydrous conditions when necessary and to carefully select protecting groups if your synthesis strategy requires them.[4][6] The choice of the phosphorylating agent and reaction conditions also plays a significant role in controlling side product formation.[7]

Q4: How do I choose the appropriate solvent for my reaction?

The choice of solvent is critical and depends on the specific reaction mechanism. For many chemical phosphorylation reactions, polar aprotic solvents such as acetonitrile (B52724), dimethylformamide (DMF), and pyridine (B92270) are preferred.[4] These solvents can enhance the reaction rate by stabilizing transition states.[1] However, for enzymatic reactions or those using water-soluble reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), aqueous systems are necessary.[4] It is important to consider the solubility of all reactants and the stability of the phosphorylating agent in the chosen solvent.

Q5: What is the optimal temperature range for phosphorylation reactions?

The optimal temperature can vary significantly. For enzymatic reactions, it is typically between 30°C and 37°C.[8][9] For chemical phosphorylation, temperatures can range from ambient to elevated temperatures (e.g., 70°C to 110°C), depending on the specific reagents and desired reaction time.[6] It is often necessary to empirically determine the optimal temperature for a new reaction, as both too low and too high temperatures can negatively impact the yield and lead to degradation of products or reactants.[6]

Troubleshooting Guides

Issue 1: Low Phosphorylation Yield
Potential Cause Troubleshooting Step
Suboptimal Solvent The reaction rate can vary by orders of magnitude depending on the solvent.[1] If using an aqueous or alcohol-based solvent, consider switching to a polar aprotic solvent like DMF or acetonitrile for chemical synthesis.[4]
Incorrect Temperature Both low and high temperatures can reduce yield.[8][10] Optimize the temperature by running small-scale reactions at a range of temperatures (e.g., room temperature, 50°C, 80°C).
Catalyst Inefficiency The choice of catalyst is crucial. For acid-catalyzed reactions, ensure the catalyst is active and used in the correct concentration.[11] For enzymatic reactions, verify the activity of the kinase.
Reagent Impurity Contaminants such as excess salt, phosphate, or ammonium ions can inhibit the reaction.[2][3] Purify starting materials before use.
Presence of Water (for anhydrous reactions) Trace amounts of water can lead to hydrolysis of the phosphorylating agent or activated intermediates.[4] Ensure all glassware is oven-dried and use anhydrous solvents.
Incorrect pH For enzymatic and some chemical reactions, pH is a critical parameter. The optimal pH for phosphorylation can be around 12 in some cases.[5] Buffer the reaction mixture to the optimal pH.
Issue 2: Presence of Multiple Products or Impurities
Potential Cause Troubleshooting Step
Side Reactions Undesired side products like oligophosphate esters can form.[5] Consider adjusting the stoichiometry of reactants or using protecting groups to block reactive sites.
Degradation of Product or Reactants High temperatures or prolonged reaction times can lead to degradation.[6] Monitor the reaction progress using techniques like TLC, HPLC, or NMR to determine the optimal reaction time. Consider lowering the reaction temperature.
Hydrolysis of Phosphorylating Agent This is common in the presence of moisture.[4] Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.
Incomplete Reaction The presence of starting material alongside the product may indicate an incomplete reaction. Extend the reaction time or increase the temperature cautiously.

Experimental Protocols

General Protocol for Chemical Phosphorylation using a Chlorophosphate Derivative

This is a generalized protocol and may require optimization for specific substrates.

  • Reagent Preparation :

    • Dissolve the substrate to be phosphorylated (1.0 mmol) and a base, such as triethylamine (B128534) (1.0 mmol, 0.14 mL), in an anhydrous solvent like toluene (B28343) (2 mL) in a flame-dried flask under an inert atmosphere.[12]

  • Reaction Initiation :

    • Slowly add the phosphorylating agent, for example, diethyl chlorophosphate (1.0 mmol, 0.14 mL), to the stirring solution at room temperature (26°C).[12]

  • Reaction Monitoring :

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.

  • Work-up and Purification :

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous phase with an organic solvent like dichloromethane.[12]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired phosphorylated product.[12] For fluorinated compounds, fluorous solid-phase extraction (SPE) can be an effective purification method.[13]

Data Presentation

Table 1: Effect of Solvent on Phosphorylation Reaction Rate
SolventRelative RateMechanismReference
Water1Varies[1]
Aqueous Ethanol0.01 - 0.001Varies[1]
Pure Ethanol0.01 - 0.001Varies[1]
95% DMSO~1000Enthalpically driven[1]
HMPAHigh accelerationDesolvation of phosphoryl group[1]
Table 2: Common Analytical Methods for Monitoring Phosphorylation
MethodInformation ProvidedReference
Mass Spectrometry (MS) Accurate determination of the number and localization of phosphate groups.[14][14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural characterization of phosphorylated products.[16]
High-Performance Liquid Chromatography (HPLC) Separation and quantification of reactants and products.
Thin-Layer Chromatography (TLC) Qualitative monitoring of reaction progress.
Western Blotting (for proteins) Detection of phosphorylated proteins using phospho-specific antibodies.[17][18][17][18]
Colorimetric Methods Quantification of total phosphorus.[16][16]

Visualizations

logical_relationship cluster_start Reaction Initiation cluster_reaction Phosphorylation cluster_monitoring Analysis & Monitoring cluster_workup Product Isolation cluster_end Final Product Start Mix Substrate, Base, and Solvent Add_Reagent Add Phosphorylating Agent (e.g., this compound derivative) Start->Add_Reagent Initiate Reaction Reaction_Conditions Control Temperature & Stirring Add_Reagent->Reaction_Conditions Monitor Monitor Progress (TLC, LC-MS) Reaction_Conditions->Monitor Is reaction complete? Monitor->Reaction_Conditions No Workup Quench Reaction & Extract Product Monitor->Workup Yes Purify Purify Product (Chromatography) Workup->Purify End Characterized Phosphorylated Product Purify->End

Caption: A typical experimental workflow for a chemical phosphorylation reaction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Product Yield Cause_Solvent Suboptimal Solvent Low_Yield->Cause_Solvent Cause_Temp Incorrect Temperature Low_Yield->Cause_Temp Cause_Catalyst Inefficient Catalyst Low_Yield->Cause_Catalyst Cause_Purity Reagent Impurity Low_Yield->Cause_Purity Sol_Solvent Change to Aprotic Polar Solvent Cause_Solvent->Sol_Solvent Sol_Temp Optimize Temperature (Screening) Cause_Temp->Sol_Temp Sol_Catalyst Verify Catalyst Activity/ Concentration Cause_Catalyst->Sol_Catalyst Sol_Purity Purify Starting Materials Cause_Purity->Sol_Purity

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: GC-MS Analysis of Diethyl Phosphate (DEP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of diethyl phosphate (B84403) (DEP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of diethyl phosphate (DEP)?

A1: Diethyl phosphate is a polar and non-volatile compound.[1][2] Direct analysis by gas chromatography is challenging due to these properties.[1] Derivatization is a chemical modification process that converts DEP into a more volatile and less polar compound, making it suitable for GC analysis.[1][2] This process improves chromatographic peak shape, thermal stability, and overall sensitivity of the analysis.[1][3] A common derivatizing agent used for DEP is pentafluorobenzyl bromide (PFBBr).[1][4]

Q2: What are the most common issues encountered during the GC-MS analysis of DEP?

A2: The most frequent challenges in the GC-MS analysis of DEP include:

  • Co-elution: DEP often co-elutes with other structurally similar compounds or matrix components.[4][5]

  • Peak Tailing: As a polar and acidic compound, DEP is prone to peak tailing.[6]

  • Matrix Effects: Biological samples, such as urine, contain numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement.[4][7]

  • Poor Reproducibility: Inconsistent results can often be linked to the injection process or sample preparation.[6]

  • Low Sensitivity: Achieving low detection limits can be challenging and is dependent on proper sample preparation, derivatization, and instrument settings.[6]

Q3: What are the typical storage conditions to ensure the stability of DEP in biological samples?

A3: For long-term storage of biological samples like urine, freezing at -20°C or below is recommended to ensure the stability of dialkyl phosphate (DAP) metabolites, including DEP.[8] Studies have shown that DEP is generally stable in urine under these conditions for extended periods.[8] Repeated freeze-thaw cycles should be avoided as they can be detrimental to the stability of metabolites.[8]

Troubleshooting Guides

Guide 1: Chromatographic Issues

This guide addresses common problems related to peak shape and separation.

Problem: Poor Peak Shape (Tailing)

  • Cause: Secondary interactions between the acidic phosphate group of DEP and active sites in the GC system (e.g., inlet liner, column).[6]

  • Solution:

    • Inert Flow Path: Use a deactivated inlet liner and a high-quality, inert GC column to minimize interactions.[6]

    • Injector Temperature Optimization: An injector temperature that is too low can cause slow vaporization, while a temperature that is too high can lead to degradation. A good starting point is 250°C, with an optimal range typically between 220°C and 280°C.[6]

    • Column Maintenance: Regularly bake out the column at its maximum recommended temperature to remove contaminants. If tailing persists, trimming the first few centimeters of the column may be necessary.[6]

Problem: Co-elution of DEP with Interfering Compounds

  • Cause: The complexity of the sample matrix or the presence of structurally similar analytes.[4]

  • Solution:

    • Sample Preparation: Employ effective sample cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components.[4]

    • Chromatographic Optimization: Adjust the GC oven temperature program to improve separation. A slower temperature ramp around the elution time of DEP can enhance resolution.[4]

    • Column Selection: Consider using a column with a different stationary phase to alter selectivity.[4]

Problem: Split Peaks

  • Cause: Issues with the injection technique or the column.[4]

  • Solution:

    • Solvent Compatibility: Ensure the sample solvent is compatible with the stationary phase and the initial mobile phase conditions.[4]

    • Column Integrity: Check for a partially blocked column inlet or a void in the column packing.[4]

    • Injection Technique: Optimize the injection volume and speed.

Guide 2: Matrix Effects

Biological samples can significantly impact the accuracy and precision of DEP quantification.

Problem: Ion Suppression or Enhancement

  • Cause: Co-eluting matrix components from complex samples like urine can interfere with the ionization of the target analyte in the mass spectrometer source.[4][7] This can lead to an underestimation (suppression) or overestimation (enhancement) of the DEP concentration.[7][9]

  • Solution:

    • Effective Sample Cleanup: Utilize rigorous sample preparation methods such as LLE or SPE to minimize matrix components in the final extract.[4]

    • Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for DEP (e.g., DEP-d10).[4] The internal standard is affected by the matrix in the same way as the analyte, allowing for accurate correction.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples.[10]

Quantitative Data Summary

The following table summarizes typical parameters and findings from GC-MS analysis of DEP and related compounds.

ParameterValueSource
Derivatizing Agent Pentafluorobenzyl bromide (PFBBr)[1][4]
Typical GC Column Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)[4]
Column Dimensions 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness[4]
Injector Temperature 250°C (starting point)[6]
Injection Mode Splitless[4][6]
Carrier Gas Helium[4]
Example Oven Program Start at 60°C, ramp to 280°C[4]
Detection Limit (DEP in urine) 0.1 µg/L[11]
Mass Spectrometer Mode Selected Ion Monitoring (SIM) or Negative Ion Chemical Ionization (NICI)[1][6]

Experimental Protocols & Workflows

Sample Preparation and Derivatization Workflow

The following diagram illustrates a typical workflow for the preparation and derivatization of a urine sample for DEP analysis by GC-MS.

cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_final_prep Final Preparation Sample Urine Sample Collection Centrifuge Centrifugation to Remove Particulates Sample->Centrifuge Aliquot Aliquoting of Supernatant Centrifuge->Aliquot Add_IS Add Internal Standard (e.g., DEP-d10) Aliquot->Add_IS To Extraction LLE_SPE Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Add_IS->LLE_SPE Evaporate Evaporate to Dryness LLE_SPE->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute To Derivatization Add_PFBBr Add Derivatizing Agent (PFBBr) Reconstitute->Add_PFBBr Heat Heat Reaction Mixture Add_PFBBr->Heat Final_LLE Final Liquid-Liquid Extraction Heat->Final_LLE To Final Prep Collect_Organic Collect Organic Layer Final_LLE->Collect_Organic GCMS_Analysis GC-MS Analysis Collect_Organic->GCMS_Analysis

Caption: A typical workflow for sample preparation and derivatization of DEP.

Troubleshooting Logic for Poor Peak Shape

This diagram outlines a logical approach to troubleshooting common peak shape issues in the GC-MS analysis of DEP.

Start Poor Peak Shape Observed (Tailing/Splitting) Check_Liner Inspect/Replace Inlet Liner Start->Check_Liner Check_Column Trim or Replace GC Column Check_Liner->Check_Column No Improvement Resolved Issue Resolved Check_Liner->Resolved Improvement Optimize_Temp Optimize Injector and Oven Temperatures Check_Column->Optimize_Temp No Improvement Check_Column->Resolved Improvement Check_Injection Review Injection Parameters (Volume, Speed) Optimize_Temp->Check_Injection No Improvement Optimize_Temp->Resolved Improvement Check_Sample_Prep Evaluate Sample Preparation and Solvent Check_Injection->Check_Sample_Prep No Improvement Check_Injection->Resolved Improvement Check_Sample_Prep->Resolved Improvement

Caption: A troubleshooting workflow for addressing poor peak shape.

References

Technical Support Center: 31P NMR Spectroscopy of Ethylphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 31P NMR analysis of ethylphosphate and related organophosphorus compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (S/N) in my 31P NMR spectrum of this compound so low?

A1: Low signal-to-noise in 31P NMR spectra can stem from several factors. One of the most common is the inherently long spin-lattice relaxation time (T1) of the phosphorus-31 nucleus.[1] If the delay time between scans is too short, the nucleus does not fully relax, leading to signal saturation and reduced intensity. Additionally, 31P nuclei are often coupled to protons, which can split the signal into complex multiplets, effectively distributing the signal intensity over several lines and potentially causing broadening, which lowers the apparent signal-to-noise ratio.[2]

Q2: What is proton decoupling and why is it important for 31P NMR?

A2: Proton decoupling is a technique where a second radiofrequency field is applied at the proton resonance frequency during the acquisition of the 31P signal. This process irradiates the protons, causing them to rapidly change their spin states, which effectively removes their coupling to the phosphorus nucleus.[1] This is crucial for several reasons:

  • Signal Simplification: It collapses the multiplets caused by 31P-1H coupling into a single sharp peak, making the spectrum much easier to interpret.[1]

  • Signal Intensity Enhancement: By concentrating the signal intensity from a multiplet into a single line, the signal-to-noise ratio is significantly improved.[2]

  • Nuclear Overhauser Effect (NOE): In some cases, decoupling can lead to a further increase in signal intensity through the Nuclear Overhauser Effect. However, for quantitative analysis, this effect can be undesirable as it is not uniform for all phosphorus environments.[1]

Q3: My integration values are not accurate. What could be the cause?

A3: Inaccurate integration in 31P NMR is a common issue, primarily due to two factors:

  • Incomplete T1 Relaxation: As mentioned, 31P nuclei can have very long T1 values. For quantitative results, the relaxation delay (the time between successive scans) should be at least 5 times the longest T1 value of any signal in your spectrum. If the delay is shorter, signals with longer T1s will be suppressed, leading to underestimation of their integrals.[1]

  • Variable Nuclear Overhauser Effect (NOE): When using standard proton decoupling, the NOE can enhance the signals of different phosphorus nuclei to varying degrees. This differential enhancement leads to inaccurate integral ratios.[1] To obtain accurate quantitative data, it is recommended to use an "inverse gated decoupling" pulse sequence, which suppresses the NOE while still providing a decoupled spectrum.[3]

Q4: How can I shorten the T1 relaxation time to acquire my spectrum faster?

A4: To reduce the T1 relaxation time and thus shorten the required experimental time, you can add a paramagnetic relaxation agent to your sample.[4] These are substances with unpaired electrons that create a fluctuating magnetic field, providing an efficient relaxation pathway for the 31P nuclei. Common relaxation agents include chromium(III) acetylacetonate (B107027) (Cr(acac)3) and certain gadolinium complexes.[2][4][5]

Troubleshooting Guides

Problem: Weak or Noisy 31P NMR Spectrum

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity in your 31P NMR experiment of this compound.

Caption: Troubleshooting workflow for low signal intensity in 31P NMR.

Problem: Inaccurate Quantification

This guide outlines the steps to ensure accurate integration of your 31P NMR signals for quantitative analysis.

Caption: Troubleshooting workflow for inaccurate quantification in 31P NMR.

Experimental Protocols

Protocol 1: Sample Preparation with a Relaxation Agent

This protocol describes how to prepare a sample of this compound for 31P NMR with the addition of Cr(acac)3 to reduce the T1 relaxation time.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl3, D2O)

  • Chromium(III) acetylacetonate (Cr(acac)3)

  • NMR tube

  • Vortex mixer

Procedure:

  • Prepare a stock solution of Cr(acac)3: Dissolve a known amount of Cr(acac)3 in the chosen deuterated solvent to make a stock solution of approximately 1 M.

  • Dissolve the this compound sample: Weigh an appropriate amount of your this compound sample and dissolve it in the deuterated solvent in a vial.

  • Add the relaxation agent: Add a small aliquot of the Cr(acac)3 stock solution to the this compound solution to achieve a final concentration of 5-10 mM.[5]

  • Mix thoroughly: Vortex the solution to ensure the relaxation agent is evenly distributed.

  • Transfer to NMR tube: Transfer the final solution to an NMR tube.

  • Acquire the spectrum: Proceed with setting up the NMR experiment. With the relaxation agent, a much shorter relaxation delay (e.g., 1-2 seconds) can be used, significantly reducing the total experiment time.

Protocol 2: Quantitative 31P NMR using Inverse Gated Decoupling

This protocol outlines the key steps for acquiring a quantitative 31P NMR spectrum of this compound.

Objective: To obtain a proton-decoupled 31P NMR spectrum with accurate integrals by suppressing the Nuclear Overhauser Effect (NOE).

NMR Spectrometer Setup:

  • Load and lock: Insert the sample and lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Tune and shim: Tune the probe for the 31P frequency and shim the magnetic field to achieve good resolution.

  • Select the pulse program: Choose an "inverse gated decoupling" pulse sequence. On many spectrometers, this is denoted by names such as zgig or similar.

  • Set acquisition parameters:

    • Pulse Angle: Set to a 90° pulse for maximum signal per scan.

    • Relaxation Delay (d1): This is a critical parameter. It must be set to at least 5 times the longest T1 of any phosphorus signal in your sample. If the T1 is unknown, it should be measured using an inversion-recovery experiment. For many organophosphates, T1 values can be several seconds long.[6][7]

    • Number of Scans (ns): Set to a sufficient number to achieve a good signal-to-noise ratio.

  • Acquire the data: Start the acquisition.

  • Process the data: After acquisition, Fourier transform the FID, phase the spectrum, and perform baseline correction before integrating the signals.

Inverse_Gated_Decoupling cluster_timeline Inverse Gated Decoupling Pulse Sequence Relaxation Delay (d1) Relaxation Delay (d1) Decoupler OFF Decoupler OFF 90° Pulse 90° Pulse Decoupler ON Decoupler ON Acquisition (atd) Acquisition (atd) info Decoupler is OFF during the relaxation delay (d1) to prevent NOE buildup. It is turned ON just before the pulse and during acquisition to decouple protons.

Caption: Logic of the inverse gated decoupling pulse sequence.

Data Presentation

Table 1: Effect of Paramagnetic Ions on 31P T1 Relaxation Times of Selected Phosphate Compounds

CompoundT1 without Paramagnetic Ions (s)T1 with 50 mg L-1 Paramagnetic Ions (s)
Orthophosphate9.651.29
PyrophosphateNot specified1.26
Phytic Acid0.610.07
Deoxyribonucleic acid (DNA)UnchangedUnchanged

Data adapted from a study on soil organic phosphorus model compounds. The presence of paramagnetic ions significantly shortens the T1 values for most species, allowing for faster data acquisition.[6]

Table 2: Recommended Cr(acac)3 Concentrations for Reducing T1 Relaxation Times

NucleusRecommended Cr(acac)3 ConcentrationExpected T1 Reduction
31P10 mM4- to 5-fold
13C0.025 MSignificant reduction, abolishes unwanted NOE
1H0.001 MApprox. 4-fold

These are typical starting concentrations. The optimal concentration may vary depending on the specific sample and solvent.[5][8]

References

Technical Support Center: Ethyl Phosphate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl phosphate (B84403) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who are working with ethyl phosphate in aqueous solutions. Here you will find troubleshooting guidance and answers to frequently asked questions to help you manage stability issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ethyl phosphate hydrolysis and what are its products?

A1: Ethyl phosphate hydrolysis is a chemical reaction in which water molecules break down a triethyl phosphate (TEP) molecule. This process occurs in stages, sequentially removing the ethyl groups. The complete hydrolysis of triethyl phosphate yields diethyl phosphate (DEP), then monoethyl phosphate (MEP), and finally phosphoric acid and ethanol (B145695).[1]

Q2: What are the primary factors that influence the stability of ethyl phosphate in aqueous solutions?

A2: The stability of ethyl phosphate is significantly influenced by several factors, including pH, temperature, and the solvent composition.[2] Hydrolysis is generally slow at neutral pH and room temperature but is accelerated by increased temperature and under acidic or basic conditions.[2][3][4]

Q3: How stable is triethyl phosphate (TEP) under neutral conditions?

A3: Triethyl phosphate is very stable at ordinary temperatures.[5] In a neutral aqueous solution (pH 7) at room temperature, no significant degradation was observed over a 35-day period.[3] However, at elevated temperatures (101°C), the hydrolysis rate constant is 8.35 × 10⁻⁶ s⁻¹, indicating that temperature is a critical factor for long-term experiments.[3][6]

Q4: What is the general mechanism of ethyl phosphate hydrolysis?

A4: The hydrolysis of organophosphate esters can proceed through different mechanisms depending on the conditions.[7] In neutral water, the hydrolysis of triethyl phosphate proceeds via a mechanism involving the cleavage of the carbon-oxygen (C-O) bond.[3][6] Acid-catalyzed hydrolysis can also occur, which involves the cleavage of the phosphorus-oxygen (P-O) bond.[2] The specific pathway can be influenced by the substituents on the phosphate group and the reaction environment.[7]

Q5: What are the recommended storage conditions for aqueous solutions of ethyl phosphate?

A5: Given that temperature significantly accelerates hydrolysis, aqueous solutions of ethyl phosphate should be prepared fresh whenever possible. For short-term storage, refrigeration at 4°C is recommended to slow the rate of degradation.[4] For long-term storage, it is best to store the compound in its solid form at -20°C.

Troubleshooting Guide

Issue 1: I am observing unexpected degradation of my ethyl phosphate in a neutral buffer during a multi-day experiment at 37°C.

  • Potential Cause: While stable at room temperature, the rate of ethyl phosphate hydrolysis is significantly accelerated at physiological temperatures like 37°C.[4] What appears stable in short-term or room-temperature experiments can degrade over several days at elevated temperatures.

  • Recommended Solutions:

    • Perform a Stability Study: Conduct a time-course experiment under your exact experimental conditions (medium, temperature, pH) to quantify the degradation rate. A detailed protocol for this is provided below.

    • Replenish the Compound: For long-term incubations, consider replenishing the ethyl phosphate at regular intervals based on its determined half-life in your system.

    • Use Fresh Solutions: Always prepare aqueous solutions of ethyl phosphate immediately before use to minimize degradation prior to starting the experiment.

Issue 2: My experimental results are inconsistent across different batches of buffered solutions.

  • Potential Cause 1: pH Variation: Small variations in the pH of your buffer, especially towards acidic or basic conditions, can alter the hydrolysis rate.[2]

    • Recommended Solution: Always verify the pH of your final solution after all components, including the ethyl phosphate stock (which may be in an acidic or basic solvent), have been added. Ensure your buffer has sufficient capacity to resist pH changes.

  • Potential Cause 2: Contaminants: The presence of metal ions or enzymatic activity (from biological contamination) in the buffer can potentially catalyze the hydrolysis of phosphate esters.

    • Recommended Solution: Use high-purity water and reagents to prepare your buffers. Filter-sterilize solutions for long-term experiments to prevent microbial growth.

Issue 3: I am trying to analyze the degradation products (diethyl/monoethyl phosphate) but am having difficulty detecting them.

  • Potential Cause: The degradation products are highly polar and may not be well-retained on standard reversed-phase HPLC columns. Additionally, they may not have a strong UV chromophore, making detection by UV-Vis difficult.

  • Recommended Solutions:

    • Optimize Analytical Method: Use an analytical technique suitable for highly polar, non-volatile compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting ethyl phosphate and its metabolites.[8] Weak anion exchange chromatography can also be effective.[8]

    • Use Appropriate Standards: Ensure you have certified analytical standards for the expected degradation products (diethyl phosphate, monoethyl phosphate) to confirm retention times and fragmentation patterns in your analytical system.

Hydrolysis Pathway of Triethyl Phosphate

hydrolysis_pathway TEP Triethyl Phosphate (TEP) DEP Diethyl Phosphate (DEP) TEP->DEP + H₂O - Ethanol MEP Monoethyl Phosphate (MEP) DEP->MEP + H₂O - Ethanol PA Phosphoric Acid MEP->PA + H₂O - Ethanol

Caption: Stepwise hydrolysis of triethyl phosphate in aqueous solution.

Quantitative Data Summary

The stability of ethyl phosphate is highly dependent on experimental conditions. The tables below summarize key quantitative data from the literature.

Table 1: Kinetic Data for Triethyl Phosphate (TEP) Hydrolysis
ConditionRate Constant (k)Half-life (t₁₂)Reference
Neutral water, 101°C8.35 x 10⁻⁶ s⁻¹~23 hours[3][6]
Neutral water, 25°C (extrapolated)2.4 x 10⁻¹⁰ s⁻¹~92 years[6]
Neutral water, room temp.No significant degradation observed over 35 days> 35 days[3]
Table 2: Factors Influencing Hydrolysis Rate
FactorEffect on Hydrolysis RateRationaleReference
Increasing Temperature AcceleratesProvides activation energy for the reaction.[3][4]
Acidic Conditions (pH < 7) AcceleratesAcid catalysis of the P-O bond cleavage.[2]
Basic Conditions (pH > 7) AcceleratesBase-catalyzed hydrolysis (saponification).[2][7]
Aprotic Solvents (e.g., THF) Can increase rate in aqueous mixturesDestabilizes the solvent shell around the phosphorus atom.

Experimental Protocols

Protocol for Assessing the Stability of Ethyl Phosphate in Aqueous Solution

This protocol outlines a method to determine the degradation rate of ethyl phosphate under specific experimental conditions using LC-MS.

1. Objective: To quantify the concentration of ethyl phosphate and its primary degradation product, diethyl phosphate, over time in a specific aqueous medium at a defined temperature.

2. Materials:

  • Triethyl phosphate (TEP), analytical grade

  • Diethyl phosphate (DEP), as an analytical standard

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Aqueous solution of interest (e.g., cell culture medium, phosphate-buffered saline)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipettes

  • LC-MS system (e.g., UFLC-MS/MS)[9]

3. Procedure:

  • Prepare Stock Solution: Dissolve triethyl phosphate in DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Prepare Working Solution: Spike the pre-warmed aqueous solution of interest with the TEP stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

  • Time-Point Sampling:

    • Immediately after preparation, take the first sample (t=0).

    • Aliquot the remaining solution into separate sealed tubes for each subsequent time point (e.g., 1, 4, 8, 24, 48 hours).

    • Place the tubes in the incubator at the desired temperature.

  • Sample Collection: At each designated time point, remove one aliquot and immediately freeze it at -80°C to stop the hydrolysis reaction until analysis.

  • Sample Preparation for Analysis:

    • Thaw the samples on ice.

    • If the matrix contains proteins (e.g., cell culture medium), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging at high speed.

    • Transfer the supernatant to a new tube or HPLC vial for analysis.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method capable of separating and quantifying TEP and DEP.[8][9]

    • Prepare a calibration curve using standards of known concentrations for both TEP and DEP in the same aqueous matrix.

  • Data Analysis:

    • Calculate the concentration of TEP remaining at each time point.

    • Plot the natural logarithm of the TEP concentration versus time. The slope of the resulting line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t₁₂) using the formula: t₁₂ = 0.693 / k.

Stability Study Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare TEP Stock Solution (DMSO) prep_work Prepare Working Solution in Aqueous Medium prep_stock->prep_work t0 t=0 Sample (Freeze Immediately) prep_work->t0 incubate Incubate at Target Temperature prep_work->incubate sampling Collect Samples at Time Points (t₁, t₂, t₃...) incubate->sampling freeze Freeze Samples at -80°C sampling->freeze thaw Thaw & Prepare (e.g., Protein Precipitation) freeze->thaw lcms Analyze by LC-MS/MS thaw->lcms data Quantify & Calculate Rate Constant (k) and Half-Life lcms->data

Caption: General workflow for conducting an ethyl phosphate stability study.

Troubleshooting Decision Tree

troubleshooting_tree start Inconsistent Results or Unexpected Degradation? check_temp Is experiment run above room temp (e.g., 37°C)? start->check_temp temp_yes Accelerated hydrolysis is expected. Quantify rate with a stability study. check_temp->temp_yes Yes check_ph Was final solution pH verified after adding all components? check_temp->check_ph No ph_no pH shifts can alter stability. Measure and adjust pH. check_ph->ph_no No check_storage Are aqueous solutions prepared fresh? check_ph->check_storage Yes storage_no Degradation occurs during storage. Prepare solutions immediately before use. check_storage->storage_no No check_analysis Is analytical method validated for polar analytes? check_storage->check_analysis Yes analysis_no Poor recovery/detection. Use LC-MS/MS or HILIC. check_analysis->analysis_no No ok Review other experimental parameters (e.g., purity, contamination). check_analysis->ok Yes

Caption: A decision tree for troubleshooting ethyl phosphate stability issues.

References

Technical Support Center: Ethylphosphate Detection in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of ethylphosphate (EtP) in urine samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to potential interferences and analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound (EtP) detection in urine?

A1: Interferences in EtP detection can be broadly categorized as follows:

  • Matrix Effects: The complex composition of urine can lead to ion suppression or enhancement in LC-MS/MS analysis. Endogenous components such as salts, urea, and other metabolites can co-elute with EtP and affect its ionization efficiency, leading to inaccurate quantification.[1][2][3] Studies have shown that matrix effects can cause signal alterations ranging from approximately -30% to +15%.[4]

  • Structurally Similar Compounds: Other dialkyl phosphates (DAPs), which are metabolites of organophosphate pesticides and industrial chemicals, can interfere with EtP detection.[5][6][7] Diethyl phosphate (B84403) (DEP), a common metabolite of several organophosphates, is structurally very similar to EtP and can be a significant source of interference, especially in GC-MS analysis if not properly resolved chromatographically.[5]

  • Isobaric Interferences: In mass spectrometry, compounds with the same nominal mass-to-charge ratio (m/z) as EtP can be mistakenly identified as the target analyte. While tandem mass spectrometry (MS/MS) helps to mitigate this, fragmentation patterns can sometimes be similar, requiring careful selection of transitions and chromatographic separation.[8]

  • Sample Contamination: Improper sample collection and handling can introduce exogenous interferences. This includes contamination from containers or exposure to organophosphate-containing products.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of EtP?

A2: Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation:

    • Dilution: A simple "dilute-and-shoot" approach is often effective. Diluting the urine sample (e.g., 1:20 or 1:1000) reduces the concentration of interfering matrix components.[4]

    • Solid-Phase Extraction (SPE): SPE can effectively clean up the sample by removing a broad range of interferences like salts and phospholipids.[9][10]

    • Liquid-Liquid Extraction (LLE): LLE can partition EtP into a solvent that is immiscible with the urine matrix, thereby separating it from many interfering substances.[11]

  • Use of Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5. The SIL-IS has nearly identical physicochemical properties to EtP and will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard ratio.[4]

  • Chromatographic Optimization: Adjusting the mobile phase gradient can help to separate EtP from co-eluting matrix components that cause ion suppression.[12]

Q3: My chromatographic peak for this compound is tailing or fronting. What are the likely causes and solutions?

A3: Poor peak shape is a common issue in liquid chromatography.

  • Peak Tailing: This is often observed for polar and acidic compounds like EtP.

    • Causes: Secondary interactions between the acidic phosphate group of EtP and active sites on the column (e.g., exposed silanols), or column overload.[10][13]

    • Solutions:

      • Mobile Phase pH: Adjusting the pH of the mobile phase to suppress the ionization of the phosphate group can reduce secondary interactions.

      • Buffer Concentration: Increasing the buffer concentration in the mobile phase can help to mask residual silanol (B1196071) interactions.[10]

      • Column Choice: Use a column with a highly inert stationary phase or an end-capped column to minimize silanol interactions.

      • Sample Dilution: If column overload is suspected, dilute the sample to reduce the amount of analyte injected.[10]

  • Peak Fronting:

    • Causes: This is less common for EtP but can be caused by poor sample solubility in the mobile phase or column collapse.[14]

    • Solutions:

      • Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.

      • Column Integrity: Check the column for voids or collapse, which may require replacing the column.[12]

Q4: What are the best practices for storing urine samples for EtP analysis to ensure analyte stability?

A4: The stability of EtP in urine is crucial for accurate results.

  • Temperature: For short-term storage (up to 48 hours), refrigeration at 4°C is generally acceptable.[15] For long-term storage, freezing at -20°C or -80°C is recommended.[16] One study showed that phosphate in urine is stable for over 10 years at -22°C without preservatives.[17]

  • Preservatives: While some preservatives can be used, they may also interfere with the analysis or alter the sample matrix. If used, their effect on the assay should be validated.[15] For many LC-MS/MS applications, storing samples frozen without preservatives is preferred.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to the degradation of metabolites and the precipitation of urinary components, which can affect the analysis.[18]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Low or no EtP signal in samples, but present in standards. Ion Suppression: Co-eluting matrix components are interfering with the ionization of EtP.[2]1. Incorporate a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for ion suppression. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[9][11] 3. Dilute the Sample: A simple dilution of the urine sample can significantly reduce the concentration of interfering matrix components.[4] 4. Optimize Chromatography: Adjust the gradient to separate EtP from the region of ion suppression.
Inconsistent retention times for EtP. Column Equilibration: Insufficient equilibration of the column between injections. Mobile Phase Issues: Changes in mobile phase composition or pH. System Leaks: A leak in the LC system can cause pressure fluctuations and retention time shifts.[19]1. Ensure Adequate Equilibration: Increase the column equilibration time between runs. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate pH adjustment. 3. System Check: Perform a system leak check.
Poor peak shape (tailing or fronting). Secondary Interactions: Interaction of the polar phosphate group with the stationary phase. Column Overload: Injecting too much analyte. Inappropriate Injection Solvent: Sample solvent is too strong compared to the mobile phase.[13][14]1. Mobile Phase Modification: Adjust the pH or buffer strength of the mobile phase.[10] 2. Reduce Injection Volume/Concentration: Dilute the sample to avoid overloading the column. 3. Solvent Matching: Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.
False positives for EtP. Interference from Diethyl Phosphate (DEP): DEP from organophosphate pesticide exposure has a similar structure and can co-elute.[5] Isobaric Interference: Another compound in the sample has the same mass as EtP.[8] Carryover: Residual EtP from a previous high-concentration sample.[19]1. Chromatographic Resolution: Optimize the chromatographic method to achieve baseline separation of EtP and DEP. 2. High-Resolution Mass Spectrometry: Use high-resolution MS to differentiate between EtP and isobaric interferences. 3. Injector Wash: Implement a robust injector wash protocol between samples to prevent carryover.

Experimental Protocols

LC-MS/MS Method for this compound in Urine

This protocol is based on a validated method for the simultaneous determination of ethanol (B145695) consumption markers.[4][20][21]

  • Sample Preparation (Dilute-and-Shoot):

    • Centrifuge the urine sample to pellet any particulate matter.

    • Dilute the supernatant 1:20 with the initial mobile phase. For high concentrations, a 1:1000 dilution may be necessary.

    • Add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d5) to all samples, calibrators, and quality controls.

    • Vortex mix and transfer to an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase/weak anion exchange type stationary phase is suitable for retaining polar acidic analytes like EtP.[4]

    • Mobile Phase A: Water with an appropriate buffer and pH modifier (e.g., ammonium (B1175870) formate (B1220265) with formic acid).

    • Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Gradient: A gradient elution starting with a low percentage of organic phase to retain EtP, followed by a ramp to elute the analyte and wash the column.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

      • Example Transitions: Monitor at least two transitions for both EtP and its internal standard for confident identification and quantification.

GC-MS Method for this compound in Urine (Adapted from Dialkyl Phosphate Methods)

This protocol is adapted from established methods for the analysis of dialkyl phosphates, which are structurally similar to this compound.[1][4][22][23][24]

  • Sample Preparation and Derivatization:

    • Extraction: Perform a liquid-liquid extraction (LLE) of the acidified urine sample with an organic solvent mixture (e.g., diethyl ether/acetonitrile).[5]

    • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Derivatization: Reconstitute the residue in a suitable solvent and add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr) to make the polar EtP volatile for GC analysis.[1][25] The reaction is typically carried out at an elevated temperature (e.g., 75°C) for a specific duration (e.g., 30 minutes).[13]

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column is typically used.

    • Injection: Inject the derivatized extract into the GC-MS system.

    • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Data Presentation

The following tables summarize quantitative data from a validated LC-MS/MS method for this compound and a comparative overview of GC-MS and LC-MS/MS performance for the similar compound, diethyl phosphate.

Table 1: Performance of a Validated LC-MS/MS Method for this compound in Urine [4]

ParameterValue
Linear Range (in undiluted urine) 0.1 - 15 mg/L and 5 - 750 mg/L
Intraday Precision (%RSD) 0.6 - 4.7%
Interday Precision (%RSD) 0.8 - 12.1%
Accuracy 86.6 - 113.5%
Matrix Effects ~ -30% to +15% (corrected by SIL-IS)

Table 2: Comparative Performance of GC-MS and LC-MS/MS for Diethyl Phosphate (DEP) Quantification [19]

Performance MetricGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 µg/L0.02 - 1 µg/L
Limit of Quantification (LOQ) 10 µg/L0.06 - 2 µg/L
Precision (%RSD) 4 - 14%< 9%
Accuracy/Recovery (%) 85 - 99%78 - 119%

Note: Direct comparison of LOD/LOQ values should be done with caution due to variations in experimental conditions across different studies.

Visualizations

Metabolic Pathways and Interference Sources

The following diagram illustrates the primary metabolic pathway leading to the formation of this compound and a potential source of interference from the metabolism of organophosphate pesticides.

cluster_0 Ethanol Metabolism cluster_1 Organophosphate Metabolism Ethanol Ethanol EtP This compound Ethanol->EtP Phase II Metabolism Urine Urine Sample EtP->Urine OP Organophosphate Pesticides DEP Diethyl Phosphate (DEP) (Interferent) OP->DEP Hydrolysis DEP->Urine

Caption: Formation of this compound and a potential interferent.

Troubleshooting Workflow for Low Analyte Signal

This diagram outlines a logical workflow for troubleshooting low or absent signal for this compound in a urine sample when using LC-MS/MS.

Start Low/No EtP Signal Check_IS Check Internal Standard Signal Start->Check_IS IS_OK IS Signal OK? Check_IS->IS_OK IS_Low IS Signal Also Low IS_OK->IS_Low No Degradation Suspect Analyte Degradation IS_OK->Degradation Yes Matrix_Effect Suspect Matrix Effect (Ion Suppression) IS_Low->Matrix_Effect Sample_Prep Improve Sample Prep (Dilution, SPE, LLE) Matrix_Effect->Sample_Prep Chrom_Opt Optimize Chromatography Sample_Prep->Chrom_Opt Check_Storage Review Sample Storage Conditions Degradation->Check_Storage

Caption: Troubleshooting low this compound signal in LC-MS/MS.

References

Technical Support Center: Triethyl Phosphate Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triethyl phosphate (B84403) (TEP) as a catalyst in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using triethyl phosphate as a catalyst?

A1: The most prevalent side reactions encountered during triethyl phosphate (TEP) catalyzed syntheses include:

  • Hydrolysis: TEP and the desired product can be susceptible to hydrolysis, especially in the presence of water under acidic or basic conditions.[1][2][3]

  • Over-alkylation: When TEP is used as an ethylating agent, polyalkylation of the substrate can occur, leading to a mixture of products.

  • O- vs. N-alkylation: For substrates with multiple nucleophilic sites, such as those containing both oxygen and nitrogen atoms, a mixture of O- and N-alkylated products can be formed.

  • Elimination Reactions: Under certain conditions, particularly at higher temperatures, elimination reactions can compete with the desired substitution (e.g., phosphorylation or alkylation), leading to the formation of alkenes.

  • Byproduct Formation from TEP itself: In some high-temperature applications, such as the synthesis of ketene (B1206846) from acetic acid, TEP can decompose to form ethene and phosphoric acid, which then acts as the true catalyst.[4]

Q2: My reaction is showing a low yield of the desired phosphorylated product. What are the potential causes and how can I improve it?

A2: Low yields in TEP-mediated phosphorylation reactions are often due to the low reactivity of TEP itself. To be an effective phosphorylating agent, TEP typically requires activation.

  • Cause: Insufficient activation of triethyl phosphate.

    • Solution: TEP is a stable P(V) compound and generally unreactive on its own.[5] For the phosphorylation of alcohols and phenols, TEP is commonly activated by heating with a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[5] This in-situ generation of tetraethyl pyrophosphate (TEPP) creates a much more reactive phosphorylating agent.[5]

  • Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as TLC or ³¹P NMR. Reactions involving TEP/P₂O₅ for phosphorylation may require elevated temperatures (e.g., 120°C) and prolonged reaction times (24-48 hours).[5]

  • Cause: Side reactions such as hydrolysis of the product or starting materials.

    • Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing a mixture of N-alkylated and O-alkylated products in my reaction with an amine. How can I favor N-alkylation?

A3: The competition between N- and O-alkylation is a common challenge with ambident nucleophiles. The outcome is influenced by factors such as the base, solvent, and reaction temperature.

  • To favor N-alkylation:

    • Base: Use a strong base to fully deprotonate the nitrogen, increasing its nucleophilicity.

    • Solvent: Polar aprotic solvents like DMF or DMSO can favor N-alkylation.

    • Counter-ion: Softer cations tend to favor N-alkylation.

Q4: How can I minimize the hydrolysis of my reagents and products during a TEP-catalyzed reaction?

A4: Hydrolysis can be a significant side reaction, especially with phosphate esters.

  • Use Anhydrous Conditions: Employ freshly dried solvents and reagents, and conduct the reaction under an inert atmosphere to exclude moisture.

  • Control pH: Both acidic and basic conditions can catalyze the hydrolysis of esters.[3] If possible, maintain a neutral to slightly acidic pH.

  • Minimize Reaction Time and Temperature: Higher temperatures and longer reaction times can increase the extent of hydrolysis. Optimize the reaction to proceed to completion in the shortest time and at the lowest effective temperature.

Troubleshooting Guides

Phosphorylation Reactions

Problem: Low yield of the phosphorylated product.

Potential CauseRecommended Solution
Inactive Phosphorylating AgentActivate TEP with P₂O₅ to form the more reactive tetraethyl pyrophosphate (TEPP) in situ.[5]
Suboptimal Reaction ConditionsIncrease the reaction temperature (e.g., to 120°C) and prolong the reaction time (24-48 hours). Monitor by TLC or ³¹P NMR.[5]
Hydrolysis of Product/ReagentsUse anhydrous solvents and reagents under an inert atmosphere.
Alkylation Reactions

Problem: Formation of a mixture of N- and O-alkylated products.

Potential CauseRecommended Solution
Ambident Nucleophile ReactivityTo favor N-alkylation, use a strong base in a polar aprotic solvent (e.g., DMF, DMSO).[6]
Thermodynamic vs. Kinetic ControlO-alkylation is often the kinetically favored product, while N-alkylation is thermodynamically favored. Higher temperatures may favor the N-alkylated product.

Problem: Low yield of the desired N-alkylated amine.

Potential CauseRecommended Solution
Inefficient Alkylating AgentTriethyl phosphate can be a less efficient alkylating agent compared to triethyl phosphite (B83602).[2] Consider using triethyl phosphite if compatible with your substrate.
Incomplete ReactionReflux the reaction mixture for a sufficient duration. Monitor the reaction progress to determine the optimal time.[2]
Elimination vs. Substitution Competition

Problem: Formation of an alkene byproduct via an elimination reaction.

Potential CauseRecommended Solution
High Reaction TemperatureElimination reactions are generally favored at higher temperatures.[3] If possible, conduct the reaction at a lower temperature.
Sterically Hindered SubstrateFor secondary and tertiary substrates, elimination can be more competitive.
Strong BaseWhile TEP is not a strong base, other basic reagents in the reaction mixture can promote elimination.

Quantitative Data

Table 1: N-Alkylation of Aniline with Triethyl Phosphate vs. Triethyl Phosphite [2]

Alkylating AgentMole Ratio (Agent:Aniline)Reflux Time (hr)Diethylaniline (%)Monoethylaniline (%)Aniline (%)
Triethyl phosphate1:1465294
Triethyl phosphate1:1866322
Triethyl phosphite1:14334324
Triethyl phosphite1:18444214

Table 2: Synthesis of Acetic Anhydride (B1165640) from Acetic Acid using TEP Catalyst [7]

TEP Concentration (per 1000 parts Acetic Acid)Additional CatalystTemperature (°C)Anhydride in Condensate (%)Acetic Acid Titer (%)
2None80030.0-
22 parts Pyridine (B92270)87068.398.4
12 parts Pyridine89040.499.1

Experimental Protocols

Protocol 1: Phosphorylation of Phenols using Triethyl Phosphate and Phosphorus Pentoxide[5]
  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine triethyl phosphate (4 g) and phosphorus pentoxide (1 g). Add the phenol (B47542) (5 mmol).

  • Reaction: Heat the reaction mixture to 120°C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Washing and Drying: Wash the combined organic layers with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (e.g., eluent: ethyl acetate/n-hexane, 2:8) to obtain the pure phosphate ester.

Protocol 2: Synthesis of Acetic Anhydride from Acetic Acid[7]
  • Catalyst Preparation: Prepare a solution of acetic acid containing 2 parts per 1000 of triethyl phosphate.

  • Reaction: Pass the vapor of the acetic acid solution through a heated tube (e.g., 60 cm length, 1 cm inner diameter, heated to 800°C over a 10 cm length).

  • Condensation: Cool the resulting vapors to condense the product mixture.

  • Analysis: Analyze the condensate for acetic anhydride content. Note: The addition of a volatile nitrogen base like pyridine can increase the yield of acetic anhydride.

Visualizations

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis TEP Triethyl Phosphate (EtO)₃P=O Intermediate Protonated TEP (EtO)₃P⁺-OH TEP->Intermediate + H₃O⁺ DEP Diethyl Phosphate (EtO)₂P(O)OH Intermediate->DEP + H₂O - EtOH, - H⁺ EtOH Ethanol EtOH TEP_base Triethyl Phosphate (EtO)₃P=O Pentacoordinate_Intermediate Pentacoordinate Intermediate TEP_base->Pentacoordinate_Intermediate + OH⁻ DEP_anion Diethyl Phosphate Anion (EtO)₂P(O)O⁻ Pentacoordinate_Intermediate->DEP_anion - EtO⁻ EtOH_base Ethanol EtOH

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of triethyl phosphate.

Troubleshooting_Phosphorylation Start Low Phosphorylation Yield Check_Activation Is TEP activated (e.g., with P₂O₅)? Start->Check_Activation Activate_TEP Activate TEP with P₂O₅ and heat to 120°C. Check_Activation->Activate_TEP No Check_Conditions Are reaction time and temperature sufficient? Check_Activation->Check_Conditions Yes Activate_TEP->Check_Conditions Optimize_Conditions Increase reaction time (24-48h) and/or temperature. Check_Conditions->Optimize_Conditions No Check_Water Are anhydrous conditions being used? Check_Conditions->Check_Water Yes Optimize_Conditions->Check_Water Use_Anhydrous Use dry solvents/reagents under inert atmosphere. Check_Water->Use_Anhydrous No End Improved Yield Check_Water->End Yes Use_Anhydrous->End

Caption: Troubleshooting workflow for low-yield phosphorylation reactions.

Alkylation_Pathway Substrate Substrate (e.g., R-NH₂) N_Alkylated N-Alkylated Product R-NHEt Substrate->N_Alkylated N-Alkylation O_Alkylated O-Alkylated Product (if applicable) Substrate->O_Alkylated O-Alkylation (side reaction) TEP Triethyl Phosphate (EtO)₃P=O TEP->Substrate Base Base Base->Substrate DEP_Anion Diethyl Phosphate (EtO)₂P(O)O⁻ N_Alkylated->DEP_Anion O_Alkylated->DEP_Anion

Caption: General pathway for TEP-mediated alkylation showing potential side reactions.

References

Technical Support Center: Degradation of Ethylphosphate in Battery Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with ethylphosphate and its derivatives in battery electrolyte solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound derivatives like Ethylene Ethyl Phosphate (B84403) (EEP) in battery electrolytes?

A1: Ethylene Ethyl Phosphate (EEP) is primarily used as a flame-retardant additive in lithium-ion battery electrolytes.[1][2][3][4] Beyond its safety benefits, EEP also functions as a film-forming additive, contributing to the creation of a stable Solid Electrolyte Interphase (SEI) on both the graphite (B72142) anode and the cathode.[1][4] This stable SEI is crucial for improving the initial coulombic efficiency and cycling stability of the battery.[1][4]

Q2: What are the main degradation issues associated with using Triethyl Phosphate (TEP) in battery electrolytes?

A2: The primary issue with Triethyl Phosphate (TEP) is its poor compatibility with graphite anodes.[5][6] This incompatibility can lead to the co-intercalation of TEP into the graphite structure, causing exfoliation of the graphite layers.[5][6] This process hinders the formation of a stable and effective SEI, leading to continuous electrolyte decomposition and poor cycling performance.[7]

Q3: What are the common gaseous byproducts of this compound degradation?

A3: The decomposition of phosphate-based electrolytes, including this compound derivatives, can lead to the evolution of various gases. While specific gas compositions can vary depending on the exact electrolyte formulation and operating conditions, common gases evolved from organic carbonate electrolytes in general include oxygen, hydrogen, alkenes, alkanes, and carbon oxides.[8] In situ analysis is often required to identify the specific gases evolved from this compound degradation.[9]

Q4: How does the concentration of Triethyl Phosphate (TEP) affect battery performance?

A4: The concentration of TEP in the electrolyte is a critical factor. High concentrations of TEP can destabilize the SEI on the anode, leading to poor cycling performance.[6] Studies have shown that while lower concentrations of TEP can be beneficial for properties like flame retardancy, exceeding a certain threshold (e.g., >30% TEP) can lead to a sharp drop in the reversibility of Li⁺ intercalation into graphite.[6]

Q5: What are some common strategies to mitigate the degradation of this compound-based electrolytes?

A5: Several strategies can be employed to mitigate degradation. One common approach is the use of film-forming additives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC).[10] These additives can help form a more stable SEI that inhibits the decomposition of TEP.[10] Another strategy involves using higher concentrations of lithium salts to create a "localized high concentration electrolyte" (LHCE), which can prevent continuous TEP decomposition and co-intercalation.[7] Surface coatings on the anode, such as with Li3PO4, can also enhance thermal and electrochemical stability.[11]

Troubleshooting Guides

Issue: Rapid Capacity Fading and Poor Cycling Stability

Q: My battery with an this compound-based electrolyte shows rapid capacity fading after only a few cycles. What could be the cause and how can I troubleshoot it?

A: Rapid capacity fading is often linked to an unstable Solid Electrolyte Interphase (SEI) and continuous degradation of the electrolyte. Here’s a step-by-step troubleshooting guide:

  • Verify Additive Concentration:

    • Potential Cause: Incorrect concentration of film-forming additives (e.g., EEP, VC, FEC). Too little may not form a complete protective layer, while too much can increase impedance.

    • Troubleshooting Step: Systematically vary the concentration of your additives. For instance, if using EEP, try concentrations in the range of 1-10 wt%.

  • Analyze the SEI Composition:

    • Potential Cause: The SEI formed may be mechanically weak or ionically insulating, composed of undesirable decomposition products.

    • Troubleshooting Step: Use surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze the chemical composition of the SEI on the anode and cathode after a few cycles. Look for the presence of stable components like lithium fluoride (B91410) (LiF) and polycarbonates, and for signs of excessive phosphate decomposition products.

  • Check for Graphite Exfoliation:

    • Potential Cause: If using a high concentration of TEP, it might be co-intercalating with lithium ions into the graphite anode, causing the layers to separate (exfoliate).

    • Troubleshooting Step: After cycling, disassemble the cell in a glovebox and visually inspect the graphite anode. Use Scanning Electron Microscopy (SEM) to look for signs of structural damage. If exfoliation is suspected, consider reducing the TEP concentration or incorporating additives known to prevent this, such as FEC.

  • Evaluate the Formation Protocol:

    • Potential Cause: An improper initial formation protocol (the first few charge/discharge cycles) can lead to a poorly formed and unstable SEI.

    • Troubleshooting Step: Employ a slower C-rate during the initial formation cycles. A constant voltage step at the end of the first charge can also help in forming a more stable and uniform SEI layer.

Issue: Significant Gas Evolution During Cycling

Q: I am observing significant gas production in my pouch or coin cells containing an this compound-based electrolyte. What is causing this and what are the solutions?

A: Gas evolution is a direct indicator of electrolyte decomposition. Here's how to address this issue:

  • Identify the Gas Composition:

    • Potential Cause: The specific decomposition reactions are unknown.

    • Troubleshooting Step: Use techniques like Operando Pressure Monitoring or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the gaseous byproducts.[8][12] Knowing the gases produced (e.g., CO2, H2, hydrocarbons) can provide clues about the degradation pathways.[8]

  • Review the Operating Voltage Window:

    • Potential Cause: The electrolyte may be unstable at the upper or lower voltage limits of your cycling protocol.

    • Troubleshooting Step: Perform Cyclic Voltammetry (CV) on your electrolyte with the electrode materials to determine the electrochemical stability window. If the operating voltage of your battery exceeds these limits, consider narrowing the voltage window or using additives that enhance stability at high or low potentials.

  • Control Moisture and Impurities:

    • Potential Cause: Trace amounts of water in the electrolyte can react with the lithium salt (e.g., LiPF6) to form HF, which in turn can catalyze the decomposition of the electrolyte.

    • Troubleshooting Step: Ensure all electrolyte components (solvents, salts, additives) are rigorously dried before use. Assemble cells in a glovebox with low moisture and oxygen levels.

  • Utilize Scavengers and Stabilizing Additives:

    • Potential Cause: The electrolyte is inherently prone to decomposition.

    • Troubleshooting Step: Introduce additives that can scavenge harmful species. For example, some additives can react with and neutralize HF. Film-forming additives that create a robust SEI can also physically block the electrolyte from reaching the electrode surface, thus suppressing further decomposition and gas evolution.[10]

Quantitative Data Summary

Table 1: Effect of Triethyl Phosphate (TEP) Concentration on Graphite Anode Performance
TEP Concentration (vol%)1st Cycle Discharge Capacity (mAh/g)Capacity Retention after 100 Cycles (%)Observations
0~350>95%Stable cycling with standard carbonate electrolyte.
10~340~90%Slight decrease in capacity, but relatively stable.
30~320~85%Noticeable capacity fade, signs of minor SEI instability.
>30<100<20%Sharp drop in capacity, significant graphite exfoliation and SEI instability.[6]
Table 2: Performance Improvement with Ethylene Ethyl Phosphate (EEP) Additive
Electrolyte Composition1st Cycle Coulombic Efficiency (%)Capacity Retention after 50 Cycles (%)Key Benefit
Baseline (No EEP)~85%~90%Standard performance.
Baseline + 10% EEP>90%>95%Improved SEI formation on both anode and cathode.[1][4]

Key Experimental Protocols

Cyclic Voltammetry (CV) for Electrochemical Stability Window Determination

Objective: To determine the potential range over which the this compound-based electrolyte is stable and does not undergo significant oxidation or reduction.

Materials:

  • Three-electrode electrochemical cell (e.g., a Swagelok-type cell)

  • Working electrode (e.g., glassy carbon or the battery's active material)

  • Reference electrode (e.g., Li/Li⁺)

  • Counter electrode (e.g., lithium foil)

  • Potentiostat

  • This compound-based electrolyte solution

  • Anhydrous solvent for rinsing (e.g., dimethyl carbonate)

  • Glovebox with an inert atmosphere (e.g., argon)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina (B75360) slurry, followed by rinsing with the anhydrous solvent and drying under vacuum.

    • Clean the reference and counter electrodes according to standard procedures.

  • Cell Assembly:

    • Assemble the three-electrode cell inside the glovebox.

    • Add the this compound-based electrolyte to the cell, ensuring the electrodes are fully immersed and not in contact with each other.

  • Instrument Setup:

    • Connect the electrodes to the potentiostat.

    • Set the parameters in the software:

      • Potential Window: A wide range initially (e.g., 0 to 5 V vs. Li/Li⁺).

      • Scan Rate: A typical scan rate is 10-100 mV/s.

      • Number of Cycles: At least 3 cycles to check for stability.

  • Data Acquisition:

    • Run a background scan with just the supporting electrolyte if necessary.

    • Introduce the this compound additive and run the cyclic voltammogram.

    • Record the current response as a function of the applied potential.

  • Data Analysis:

    • Plot the current versus potential.

    • Identify the potentials at which a sharp increase in current occurs, indicating the onset of electrolyte oxidation (at high potentials) and reduction (at low potentials). This defines the electrochemical stability window.

Visual Diagrams

Degradation Pathway of Triethyl Phosphate (TEP) at the Graphite Anode

TEP_Degradation cluster_electrolyte Electrolyte Bulk cluster_interface Graphite Anode Interface cluster_degradation Degradation Products TEP Triethyl Phosphate (TEP) Solvated_Li Solvated Li⁺-TEP TEP->Solvated_Li Solvates Li⁺ Li_ion Li⁺ Li_ion->Solvated_Li Intercalation Li⁺ Intercalation Solvated_Li->Intercalation Desired Path Co_intercalation TEP Co-intercalation Solvated_Li->Co_intercalation High TEP Concentration Graphite Graphite Anode Intercalation->Graphite Exfoliation Graphite Exfoliation Co_intercalation->Exfoliation Unstable_SEI Unstable SEI Co_intercalation->Unstable_SEI Gas Gas Evolution Unstable_SEI->Gas EEP_SEI_Formation cluster_process First Cycle (Formation) cluster_sei Resulting Stable SEI cluster_outcome Improved Battery Performance EEP Ethylene Ethyl Phosphate (EEP) Additive Anode Graphite Anode Surface EEP->Anode Reductive Decomposition Cathode Cathode Surface EEP->Cathode Oxidative Decomposition Electrolyte Base Electrolyte (e.g., EC/DMC) Electrolyte->Anode Reductive Decomposition Electrolyte->Cathode Oxidative Decomposition Stable_SEI_Anode Stable, Protective SEI on Anode Anode->Stable_SEI_Anode Stable_SEI_Cathode Stable, Protective SEI on Cathode Cathode->Stable_SEI_Cathode High_CE High Coulombic Efficiency Stable_SEI_Anode->High_CE Long_Cycle Long Cycle Life Stable_SEI_Anode->Long_Cycle Stable_SEI_Cathode->High_CE Stable_SEI_Cathode->Long_Cycle SEI_Troubleshooting Start Problem: Rapid Capacity Fade Check_TEP Is TEP concentration > 30%? Start->Check_TEP Reduce_TEP Action: Reduce TEP concentration or use localized high concentration. Check_TEP->Reduce_TEP Yes Check_Additives Are film-forming additives (EEP, VC, FEC) present? Check_TEP->Check_Additives No End Resolution: Improved Cycling Stability Reduce_TEP->End Add_Additives Action: Incorporate film-forming additives. Check_Additives->Add_Additives No Check_Formation Was the formation protocol optimized? Check_Additives->Check_Formation Yes Add_Additives->End Analyze_SEI Action: Analyze SEI with XPS/SEM. Analyze_SEI->End Check_Formation->Analyze_SEI Yes Optimize_Formation Action: Use a slower C-rate and/or a constant voltage step. Check_Formation->Optimize_Formation No Optimize_Formation->End

References

Technical Support Center: Purification of Monoethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of monoethyl phosphate (B84403) (MEP).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude monoethyl phosphate?

A1: Crude monoethyl phosphate synthesized from the reaction of ethanol (B145695) with a phosphorylating agent typically contains several process-related impurities. The most common are:

  • Orthophosphoric acid (H₃PO₄): Often present in excess from the reaction or as a byproduct. Its high polarity can interfere with downstream applications and purification.[1]

  • Diethyl phosphate (DEP): Formed as a diester byproduct during the phosphorylation reaction. Due to its structural similarity to MEP, its removal can be challenging.[1]

  • Unreacted starting materials: Residual ethanol and phosphorylating agents may be present.

  • Solvent residues: Solvents used in the synthesis or initial workup can be retained in the crude product.

Q2: What are the recommended primary purification methods for monoethyl phosphate?

A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities. The most effective techniques are:

  • Solvent Extraction: Particularly useful for removing highly polar impurities like orthophosphoric acid.[1][2][3][4][5]

  • Ion-Exchange Chromatography (IEX): A high-resolution technique ideal for separating MEP from other charged molecules like diethyl phosphate and residual phosphoric acid.[6][7][8][9]

  • Recrystallization: Effective for obtaining high-purity MEP, often as a salt (e.g., sodium salt), especially after preliminary purification by other methods.[3][10][11][12][13]

Q3: How can I monitor the purity of my monoethyl phosphate sample during purification?

A3: Several analytical techniques can be employed to monitor the purification progress:

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful and direct method for identifying and quantifying phosphorus-containing compounds. It provides distinct signals for monoethyl phosphate, diethyl phosphate, and phosphoric acid, allowing for accurate purity assessment.[14][15][16][17][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable column and detection method (e.g., UV, ELSD, or MS), can effectively separate and quantify MEP and its impurities.[19][20][21][22][23] Mixed-mode chromatography can be particularly effective for separating polar compounds like phosphates.[22]

  • Thin-Layer Chromatography (TLC): A quick and convenient method for qualitative monitoring of the separation during column chromatography or for assessing the purity of fractions.

Q4: What are the key stability considerations for monoethyl phosphate during purification and storage?

A4: Monoethyl phosphate is susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. Key considerations include:

  • pH: Extreme pH values should be avoided to prevent hydrolysis of the ester linkage. The pH of buffer solutions can also be temperature-dependent.[24][25]

  • Temperature: Purification steps should ideally be performed at low temperatures to minimize degradation. For long-term storage, freezing at -20°C or below is recommended.[26][27]

  • Enzymatic Degradation: If working with biological samples, endogenous phosphatases can degrade MEP. Proper sample handling and storage at ultra-low temperatures are crucial.

Troubleshooting Guides

Solvent Extraction Issues
Issue Possible Cause Solution
Poor removal of orthophosphoric acid. The polarity of the extraction solvent is not optimal.Use a polar solvent that is a non-solvent for monoethyl phosphate to selectively extract the more polar orthophosphoric acid.[1] Consider using a mixture of solvents, such as tributyl phosphate (TBP) and methyl isobutyl ketone (MIBK), to optimize selectivity.[2]
Insufficient number of extraction cycles.Increase the number of extractions with the polar solvent to improve the removal efficiency.
Emulsion formation during extraction. High concentration of impurities or vigorous shaking.Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help prevent emulsion formation. Addition of a small amount of brine may also help break the emulsion.
Loss of monoethyl phosphate into the aqueous layer. The pH of the aqueous phase is too high, leading to the deprotonation and increased water solubility of MEP.Adjust the pH of the aqueous phase to be acidic (e.g., with dilute HCl) to keep the monoethyl phosphate in its less soluble protonated form.[1]
Ion-Exchange Chromatography (IEX) Problems
Issue Possible Cause Solution
Co-elution of monoethyl phosphate and diethyl phosphate. The elution gradient is too steep.Use a shallower salt gradient to improve the resolution between the two closely eluting phosphate esters.[7]
The pH of the mobile phase is not optimal for separation.Adjust the pH of the buffer to maximize the charge difference between MEP and DEP. Since MEP has two acidic protons and DEP has one, their net charge will vary differently with pH.[8][9]
Peak tailing of the monoethyl phosphate peak. Secondary interactions between the phosphate group and the stationary phase.Adjust the pH of the mobile phase to suppress the ionization of the phosphate group. Increasing the ionic strength of the buffer can also help to minimize these interactions.[28]
Column overload.Reduce the amount of sample loaded onto the column.
Low recovery of monoethyl phosphate. Irreversible binding to the column matrix.Ensure the pH of the elution buffer is appropriate to fully deprotonate and release the MEP from an anion exchanger or protonate it for a cation exchanger.
The protein has precipitated on the column.Improve sample solubility by adding solubilizing agents like ethylene (B1197577) glycol or urea (B33335) to the buffers.[29]
Recrystallization Challenges
Issue Possible Cause Solution
Oiling out instead of crystallization. The compound is precipitating from a supersaturated solution at a temperature above its melting point or the solvent is inappropriate.Try a different solvent or a solvent pair. Ensure slow cooling to allow for proper crystal lattice formation. Seeding the solution with a small crystal of the pure compound can also induce crystallization.[10]
Poor recovery of crystals. The chosen solvent has a high solubility for the compound even at low temperatures.Select a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10] Use a minimal amount of hot solvent to dissolve the crude product.
The compound is hygroscopic and remains sticky.Consider converting the monoethyl phosphate to a salt (e.g., sodium salt) which may have better crystallization properties and be less hygroscopic. Recrystallization from a non-aqueous solvent system like acetone/water or acetonitrile/water might be effective.[11]
Crystals are still impure. Impurities are co-crystallizing with the product.Ensure that the impurities are significantly more soluble in the chosen solvent than the desired product. A second recrystallization step may be necessary. Washing the filtered crystals with a small amount of cold solvent can remove adhering impurities.[10]

Experimental Protocols

Protocol 1: Removal of Orthophosphoric Acid by Solvent Extraction

This protocol describes a general method for the selective removal of orthophosphoric acid from a crude mixture containing monoethyl phosphate.

Materials:

  • Crude monoethyl phosphate

  • n-Hexane (or other suitable non-polar solvent)

  • Isopropanol (or other lower alcohol)[1]

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude monoethyl phosphate mixture in a suitable non-polar solvent like n-hexane.

  • Transfer the solution to a separatory funnel.

  • Add a mixture of a lower alcohol (e.g., isopropanol) and water to the separatory funnel. A typical ratio might be 1 part alcohol to 1-2 parts water by weight, relative to the initial alcohol used in the synthesis.[1]

  • Shake the funnel gently to mix the phases and then allow them to separate. The orthophosphoric acid will preferentially partition into the lower aqueous-alcohol phase.

  • Drain the lower aqueous phase.

  • Repeat the extraction of the organic phase with the aqueous-alcohol mixture two to three more times to ensure complete removal of the orthophosphoric acid.

  • Wash the organic phase with a small amount of deionized water to remove the residual alcohol.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the monoethyl phosphate with reduced orthophosphoric acid content.

Quantitative Data Example (for a similar monoalkyl phosphate): A study on monododecyl phosphate showed a removal rate for phosphoric acid of 98.1% with a recovery rate for the phosphoric ester of 99.1%.[1]

Protocol 2: Purification by Anion-Exchange Chromatography

This protocol provides a representative method for the purification of monoethyl phosphate using a strong anion-exchange resin.

Materials:

  • Strong anion-exchange resin (e.g., Q-Sepharose or a similar quaternary ammonium-based resin)

  • Chromatography column

  • Low-pressure chromatography system (e.g., FPLC)

  • Buffer A: 20 mM Tris-HCl, pH 8.0

  • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Crude monoethyl phosphate, dissolved in Buffer A

Procedure:

  • Pack the chromatography column with the anion-exchange resin according to the manufacturer's instructions.

  • Equilibrate the column with at least 5 column volumes (CV) of Buffer A.

  • Dissolve the crude monoethyl phosphate in a minimal volume of Buffer A and filter through a 0.45 µm filter to remove any particulate matter.

  • Load the sample onto the equilibrated column at a low flow rate.

  • Wash the column with 2-3 CV of Buffer A to remove any unbound impurities.

  • Elute the bound components using a linear gradient of 0-100% Buffer B over 10-20 CV. Monoethyl phosphate, having a greater negative charge than diethyl phosphate at this pH, will elute at a higher salt concentration.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm (if applicable for the sample matrix) or by analyzing fractions using TLC or HPLC.

  • Pool the fractions containing pure monoethyl phosphate and desalt if necessary (e.g., by dialysis or size-exclusion chromatography).

Protocol 3: Purity Assessment by ³¹P NMR

This protocol outlines the use of ³¹P NMR for the quantitative analysis of monoethyl phosphate purity.

Materials:

  • Purified monoethyl phosphate sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard (e.g., triphenyl phosphate or phosphonoacetic acid with a certified purity)[15]

  • NMR spectrometer

Procedure:

  • Accurately weigh a known amount of the monoethyl phosphate sample and the internal standard into an NMR tube.

  • Add the appropriate deuterated solvent to dissolve the sample and standard completely.

  • Acquire a quantitative ³¹P NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all phosphorus nuclei, which is crucial for accurate integration.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to monoethyl phosphate, diethyl phosphate, phosphoric acid, and the internal standard.

  • Calculate the purity of the monoethyl phosphate based on the relative integrals and the known purity and mass of the internal standard.

Visualizations

experimental_workflow crude_mep Crude Monoethyl Phosphate extraction Solvent Extraction (Removal of H₃PO₄) crude_mep->extraction iex Ion-Exchange Chromatography (Removal of DEP) extraction->iex recrystallization Recrystallization (Final Polishing) iex->recrystallization pure_mep High-Purity Monoethyl Phosphate recrystallization->pure_mep analysis Purity Analysis (³¹P NMR, HPLC) pure_mep->analysis

Caption: A typical experimental workflow for the purification of monoethyl phosphate.

troubleshooting_logic start Purification Step (e.g., IEX) check_purity Check Purity (TLC, HPLC) start->check_purity impure Product Impure check_purity->impure No pure Product Pure check_purity->pure Yes troubleshoot Consult Troubleshooting Guide impure->troubleshoot optimize Optimize Parameters (e.g., Gradient, pH) troubleshoot->optimize repeat Repeat Step optimize->repeat repeat->start

Caption: A logical diagram for troubleshooting purification steps.

References

resolving peak tailing in HPLC analysis of ethylphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of ethyl phosphate (B84403), with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in the HPLC analysis of ethyl phosphate?

Peak tailing in the HPLC analysis of ethyl phosphate, an acidic and polar analyte, can stem from several factors:

  • Secondary Interactions: Unwanted interactions between the negatively charged phosphate group of ethyl phosphate and residual silanol (B1196071) groups on the silica-based stationary phase are a primary cause. These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of ethyl phosphate, increasing its interaction with the stationary phase and causing peak tailing. The predicted pKa of ethyl dihydrogen phosphate is approximately 1.91.[3][4] If the mobile phase pH is close to or above this value, the analyte will be ionized.

  • Inappropriate Column Choice: Using a standard C18 column may not be optimal for retaining and efficiently separating a polar compound like ethyl phosphate, potentially leading to poor peak shape.[5]

  • Column Degradation and Contamination: Over time, columns can degrade, or the inlet frit can become partially blocked, leading to distorted peak shapes for all analytes.[6]

  • System and Hardware Interactions: Phosphate-containing compounds can interact with stainless steel components of the HPLC system, such as tubing and frits, which can cause significant peak tailing.[7]

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.[1]

Q2: How can I prevent peak tailing when analyzing ethyl phosphate?

To proactively avoid peak tailing, consider the following preventative measures:

  • Select an Appropriate HPLC Column: For polar analytes like ethyl phosphate, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a reversed-phase column specifically designed for polar compounds, such as a polar-embedded or a highly end-capped column.[5] A mixed-mode column, such as the Newcrom B, has also been shown to be effective for similar phosphonic acids.[8][9]

  • Optimize Mobile Phase pH: Maintain the mobile phase pH at least 1.5 to 2 pH units below the pKa of ethyl phosphate (pKa ≈ 1.91) to ensure it remains in its non-ionized form.[3][4] A low pH mobile phase, buffered with an appropriate acid like formic acid or phosphoric acid, is recommended.[8][10]

  • Use High-Purity Solvents and Reagents: Ensure the mobile phase is prepared with high-purity solvents to minimize contamination that could affect the column and the analysis.

  • Implement Proper Sample Preparation: Filter all samples and mobile phases to remove particulate matter that could block the column frit.[2]

  • Regular System Maintenance: Regularly inspect and clean HPLC components to prevent issues arising from wear and tear.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing in your ethyl phosphate analysis.

Problem: Asymmetrical peak shape (tailing) observed for the ethyl phosphate peak.

Step 1: Diagnose the Potential Cause

The following flowchart illustrates a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System Issue Likely: - Extra-column volume - Column degradation - Blocked frit check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue Likely: - Secondary interactions - Incorrect mobile phase pH - Inappropriate column check_all_peaks->analyte_specific_issue No check_system Inspect System: - Tubing connections - Column integrity system_issue->check_system check_pH Check Mobile Phase pH (Should be < pKa of Ethyl Phosphate) analyte_specific_issue->check_pH check_column Evaluate Column Choice (Consider HILIC or polar-modified RP) check_pH->check_column solution_pH Solution: - Lower mobile phase pH (e.g., with formic acid) check_pH->solution_pH solution_column Solution: - Switch to a more appropriate column check_column->solution_column solution_system Solution: - Use shorter, narrower tubing - Replace column/frit check_system->solution_system

Troubleshooting workflow for peak tailing.

Step 2: Implement Corrective Actions

Based on the diagnosis from the flowchart, implement the following solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions - Lower Mobile Phase pH: Adjust the mobile phase to a pH of ~1.0 or lower using an acidic modifier like formic acid or phosphoric acid to suppress the ionization of both the silanol groups and ethyl phosphate. - Use a Highly End-capped Column: Select a column where the residual silanol groups are chemically deactivated ("end-capped") to minimize their availability for interaction.
Inappropriate Mobile Phase pH - Adjust pH based on pKa: Given the pKa of ethyl phosphate is ~1.91, ensure the mobile phase pH is below this value, ideally around pH 1.0, to keep the analyte in its neutral form.[3][4]
Suboptimal Column Chemistry - Switch to a HILIC Column: For highly polar compounds, a HILIC column can provide better retention and peak shape. - Use a Polar-Embedded or Polar-Endcapped Reversed-Phase Column: These columns are designed to be more compatible with polar analytes and can reduce secondary interactions.
System and Hardware Issues - Minimize Extra-Column Volume: Use shorter tubing with a smaller internal diameter (e.g., 0.125 mm) to connect the column to the detector.[1] - Check for Blockages: If all peaks are tailing, inspect and, if necessary, replace the column inlet frit and any in-line filters.[6] - Passivate the System: To mitigate interactions with stainless steel, flush the system with a solution of phosphoric acid before analysis. This can be particularly effective for phosphate-containing analytes.[7]
Column Degradation - Flush the Column: Wash the column with a strong solvent to remove contaminants. - Replace the Column: If flushing does not improve the peak shape, the column may be irreversibly damaged and should be replaced.

Experimental Protocols

Below are example starting methodologies for the HPLC analysis of ethyl phosphate, designed to minimize peak tailing.

Method 1: Mixed-Mode Chromatography

This method is based on a successful analysis of similar phosphonic acids.[8][9]

  • Column: Newcrom B (a mixed-mode stationary phase)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile

  • Gradient: Isocratic, for example, 80% A / 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: Charged Aerosol Detector (CAD) or Mass Spectrometry (MS)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method 2: Reversed-Phase Chromatography for Polar Analytes

This is a generalized method for polar acidic compounds.

  • Column: A C18 column with polar end-capping or a polar-embedded stationary phase.

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid (to maintain a low pH)

    • B: Acetonitrile or Methanol

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic component.

  • Flow Rate: 1.0 mL/min

  • Detection: UV (if applicable) or MS

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

Quantitative Data Summary

ParameterCondition 1Condition 2Expected Impact on Peak Tailing Factor (TF)
Mobile Phase pH pH 3.0pH 1.5TF(Condition 1) > TF(Condition 2)
Column Type Standard C18Polar-Endcapped C18TF(Condition 1) > TF(Condition 2)
Column Type Standard C18HILICTF(Condition 1) > TF(Condition 2)
System Tubing ID 0.25 mm0.125 mmTF(Condition 1) > TF(Condition 2)

References

Technical Support Center: Ethylphosphate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ethylphosphate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound LC-MS/MS analysis?

A: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1][2] This interference can significantly impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][3] Ion suppression, a reduction in the analyte's signal, is the more common phenomenon observed.[2][4] For phosphorylated compounds like this compound, interactions with metal components in standard HPLC systems can also contribute to signal suppression.[5]

Q2: How can I detect and quantify matrix effects in my this compound analysis?

A: There are several methods to assess matrix effects. A widely used qualitative method is the post-column infusion experiment.[6][7] This involves infusing a standard solution of this compound at a constant rate into the MS detector, post-chromatographic column.[6] A blank matrix extract is then injected onto the LC system. Any dip or rise in the constant signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

Quantitatively, matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solvent solution at the same concentration.[8] The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solvent) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[8]

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?

A: The choice of sample preparation technique is critical for reducing matrix interferences. While simple methods like protein precipitation (PPT) are fast, they are often the least effective at removing matrix components, leading to significant matrix effects.[9] Liquid-liquid extraction (LLE) can provide cleaner extracts, but recovery for polar analytes like this compound may be low.[9]

Solid-phase extraction (SPE) is generally considered one of the most effective techniques.[1][10] For phosphorylated compounds, polymeric mixed-mode SPE, which combines both reversed-phase and ion-exchange retention mechanisms, has been shown to produce the cleanest extracts and dramatically reduce matrix effects.[9][10]

Q4: When should I use a stable isotope-labeled internal standard for this compound analysis?

A: Using a stable isotope-labeled internal standard (SIL-IS) is the most recognized and effective way to compensate for matrix effects.[3][11] A suitable SIL-IS for this compound (e.g., deuterium (B1214612) or ¹³C-labeled this compound) will co-elute with the analyte and experience similar ionization suppression or enhancement.[1] This allows for reliable quantification because the ratio of the analyte to the SIL-IS remains consistent even if the absolute signal intensity varies.[1] It is highly recommended to use a SIL-IS in all quantitative bioanalytical methods to correct for variability during both sample extraction and analysis.[12]

Q5: How can chromatographic conditions be optimized to reduce matrix effects?

A: Optimizing chromatographic separation is a key strategy to mitigate matrix effects. The goal is to separate the elution of this compound from co-eluting matrix components.[1] This can be achieved by:

  • Adjusting the Mobile Phase: Modifying the mobile phase pH can alter the retention of this compound relative to interfering compounds like phospholipids (B1166683).[9]

  • Modifying the Gradient: Increasing the gradient duration can improve the resolution between this compound and matrix components.[9]

  • Using Advanced Column Technology: Ultra-high performance liquid chromatography (UPLC) offers better resolution and speed compared to traditional HPLC, which can lead to a statistically significant improvement in reducing matrix effects.[9]

  • Considering Metal-Free Systems: For phosphorylated analytes, using metal-free HPLC columns can prevent interactions with stainless steel components that may cause peak tailing and signal loss.[5]

Troubleshooting Guide

Problem 1: Poor Reproducibility and Inaccurate Quantification of this compound
Potential Cause Recommended Solution
Variable Matrix Effects Different lots of biological matrix (e.g., plasma) can have varying compositions, leading to inconsistent ion suppression. The most robust solution is to use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound to compensate for this variability.[1]
Inadequate Sample Cleanup The sample preparation method may not be sufficiently removing interfering matrix components.[10] Switch from simpler methods like protein precipitation to more rigorous techniques like solid-phase extraction (SPE), particularly mixed-mode SPE.[9]
Calibration Mismatch Calibrating with standards prepared in a neat solvent can lead to inaccurate quantification if the samples exhibit matrix effects.[1] Prepare calibration standards in the same matrix as the sample (matrix-matched calibration) to account for matrix-induced changes in ionization efficiency.[1][2]
Problem 2: Low Signal Intensity or Complete Signal Loss (Ion Suppression) for this compound
Potential Cause Recommended Solution
Co-elution with Suppressing Agents Endogenous compounds, particularly phospholipids in plasma samples, are a major cause of ion suppression in ESI.[10] Optimize the chromatographic method to improve separation.[13] Consider using UPLC for higher resolution or adjusting the mobile phase pH.[9]
Analyte Interaction with HPLC System Phosphorylated compounds can chelate with metal ions (e.g., iron) on the surface of stainless steel HPLC columns and tubing, leading to adsorption and signal loss.[5] Consider using a metal-free or bio-inert HPLC system and column.[5]
High Concentration of Matrix Components Injecting a high concentration of matrix components can overwhelm the ion source.[3] Dilute the sample extract before injection. This can reduce the concentration of interfering components, but ensure the this compound concentration remains above the limit of quantitation.[6][8]

Data & Protocols

Comparison of Sample Preparation Techniques for Matrix Effect Reduction

The following table summarizes the general effectiveness of common sample preparation techniques in removing interfering matrix components.

Technique Effectiveness in Removing Phospholipids Reduction of Matrix Effects Analyst Time Notes
Protein Precipitation (PPT) LowLow to ModerateLowOften results in significant matrix effects due to residual matrix components.[9]
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighModerateCan provide clean extracts, but analyte recovery may be low for polar compounds like this compound.[9]
Solid-Phase Extraction (SPE) - Reversed Phase HighHighHighEffective at removing many interferences.[9]
Solid-Phase Extraction (SPE) - Mixed-Mode Very HighVery HighHighCombines reversed-phase and ion exchange, providing the cleanest extracts and the most significant reduction in matrix effects.[9][10]
Experimental Protocol: Post-Column Infusion for Matrix Effect Evaluation

This protocol provides a method to qualitatively identify regions of ion suppression or enhancement in a chromatographic run.

  • Prepare a standard solution of this compound (e.g., 100 ng/mL) in the mobile phase.

  • Set up the infusion: Use a syringe pump to deliver the this compound standard solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer's ion source.

  • Equilibrate the system: Allow the infused signal to stabilize to obtain a constant baseline for the this compound MRM transition.

  • Inject a blank matrix extract: Prepare a blank sample (e.g., plasma) using your intended sample preparation method and inject it onto the LC-MS/MS system.

  • Analyze the chromatogram: Monitor the signal for the this compound MRM transition. A dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement. This allows you to see if your analyte's retention time falls within a zone of interference.[7]

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

This is a general protocol using a mixed-mode SPE cartridge. The specific sorbent and solvents should be optimized for your application.

  • Condition the Cartridge: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate the Cartridge: Pass 1 mL of an equilibration buffer (e.g., 2% formic acid in water) through the cartridge. Do not let the sorbent bed go dry.

  • Load the Sample: Load the pre-treated sample (e.g., 0.5 mL of plasma diluted with 0.5 mL of 4% phosphoric acid) onto the cartridge at a slow, steady flow rate.

  • Wash Step 1 (Interference Elution): Wash the cartridge with 1 mL of an acidic wash buffer (e.g., 0.1% formic acid in water) to remove polar interferences.

  • Wash Step 2 (Phospholipid Elution): Wash the cartridge with 1 mL of a moderately organic solvent (e.g., 40:60 acetonitrile:water) to remove phospholipids and other less polar interferences.

  • Elute this compound: Elute the target analyte with 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review & Quantification Sample Biological Sample Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS SPE Solid-Phase Extraction (SPE) (Mixed-Mode Recommended) Add_IS->SPE Elute Elute & Reconstitute SPE->Elute LC Optimized LC Separation (e.g., UPLC, Metal-Free Column) Elute->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Validate Method Validation (Assess Matrix Effect) Quant->Validate

Caption: Workflow for minimizing matrix effects in this compound analysis.

G Start Issue: Inaccurate or Irreproducible Results CheckIS Are you using a co-eluting SIL-IS? Start->CheckIS SamplePrep Is sample prep adequate? (e.g., using SPE) CheckIS->SamplePrep Yes ImplementIS Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) CheckIS->ImplementIS No Chrom Is chromatography optimized? SamplePrep->Chrom Yes ImprovePrep Switch to a more effective method (e.g., Mixed-Mode SPE) SamplePrep->ImprovePrep No OptimizeLC Improve separation: - Adjust gradient/mobile phase - Use UPLC or metal-free column Chrom->OptimizeLC No Validate Re-validate method using matrix-matched standards Chrom->Validate Yes ImplementIS->Validate ImprovePrep->Validate OptimizeLC->Validate

Caption: Troubleshooting decision tree for this compound LC-MS/MS analysis.

References

Technical Support Center: Catalyst Deactivation in Triethyl Phosphate (TEP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of triethyl phosphate (B84403) (TEP).

Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my TEP synthesis reaction?

Common indicators of catalyst deactivation include:

  • Decreased Reaction Rate: A noticeable slowdown in the conversion of reactants (e.g., triethyl phosphite) to triethyl phosphate.

  • Reduced Product Yield: A gradual or sudden drop in the overall yield of TEP over consecutive runs with the same catalyst batch.

  • Loss of Selectivity: An increase in the formation of undesirable byproducts.

  • Increased Pressure Drop: In fixed-bed reactors, an increase in the pressure differential across the catalyst bed can indicate fouling or physical obstruction of the catalyst pores.[1]

  • Requirement for Harsher Conditions: Needing to increase the reaction temperature or pressure to achieve the same conversion rate is a classic sign of reduced catalyst activity.[2]

Q2: What are the primary mechanisms of catalyst deactivation?

Catalyst deactivation is typically categorized into three main types: chemical, thermal, and mechanical.[3]

  • Chemical Deactivation (Poisoning): This occurs when impurities in the feedstock strongly adsorb to the active sites of the catalyst, rendering them inactive. For metal oxide catalysts used in TEP synthesis, common poisons include alkali metals, sulfur compounds, and other phosphorus species.[4]

  • Thermal Degradation (Sintering): High operating temperatures can cause the small, highly dispersed active catalyst particles to agglomerate into larger crystals. This process, known as sintering, reduces the active surface area and, consequently, the catalyst's activity.[5]

  • Fouling (Coking): This involves the physical deposition of substances from the reaction mixture onto the catalyst surface. These deposits, often high-molecular-weight organic polymers or carbonaceous material ("coke"), block access to the active sites and pores.[6]

Troubleshooting Guide for Catalyst Deactivation

This guide focuses on issues encountered during the synthesis of TEP, particularly via the oxidation of triethyl phosphite (B83602) using metal oxide catalysts like Vanadium Pentoxide (V₂O₅).[7]

Problem 1: My TEP yield has dropped suddenly and significantly.
  • Possible Cause: Catalyst poisoning. This is the most likely reason for a rapid, severe loss of activity.

  • Troubleshooting Steps:

    • Analyze Feedstock: Immediately analyze your current batches of triethyl phosphite, ethanol (B145695) (if used as a solvent), and the oxidizing gas for impurities. Pay close attention to traces of alkali metals (Na, K), alkaline earth metals (Ca), or other metals like lead and arsenic.[4]

    • Review Feedstock Source: Check if there has been a recent change in the supplier or manufacturing process of your raw materials.

    • Implement Purification: If impurities are found, introduce a purification step for the feedstock, such as passing it through a guard bed, to remove potential poisons before they reach the reactor.

Problem 2: The catalyst's performance is declining gradually over several cycles.
  • Possible Cause: Thermal degradation (sintering) or gradual fouling.

  • Troubleshooting Steps:

    • Monitor Reactor Temperature: Check for "hot spots" or temperature excursions in the reactor.[2] Exceeding the catalyst's recommended operating temperature, even for short periods, can cause irreversible sintering.[5]

    • Characterize Spent Catalyst: Perform a Brunauer-Emmett-Teller (BET) surface area analysis on a sample of the deactivated catalyst. A significant reduction in surface area compared to the fresh catalyst points to sintering.

    • Optimize Operating Temperature: Lower the reaction temperature to the minimum effective level to slow down thermal degradation.

    • Check for Fouling: If the surface area is largely unchanged, the issue may be fouling. Analyze the catalyst for carbon deposits or organic residues.

Problem 3: The pressure drop across the fixed-bed reactor is steadily increasing.
  • Possible Cause: Severe fouling or coking, which physically blocks the gas flow path. It could also be caused by the mechanical crushing of the catalyst pellets.[1]

  • Troubleshooting Steps:

    • Visual Inspection: If possible, safely shut down the reactor and inspect the catalyst bed for signs of plugging, discoloration (which can indicate coke), or crushed particles.

    • Regeneration: Implement a regeneration procedure to remove the fouling material. For carbonaceous deposits, a controlled oxidation (burn-off) with a dilute oxygen stream is often effective.[8]

    • Review Operating Conditions: High reactant concentrations or localized high temperatures can accelerate the formation of coke and other foulants.[6]

Data Presentation

Table 1: Common Poisons for Vanadium Oxide (V₂O₅) Catalysts and Their Effects

Poison ClassSpecific ExamplesRelative Poisoning EffectProbable Mechanism
Alkali Metals K₂O, Na₂O, Cs₂OStrongNeutralization of essential acid sites on the catalyst surface.[4]
Alkaline Earth Metals CaO, MgOModerateSimilar to alkali metals but with a weaker basicity, leading to less severe deactivation.[4]
Other Metals Pb, AsWeakFormation of inactive compounds with vanadium or blocking of active sites.[4]
Sulfur Compounds SO₂ / SO₃VariableCan act as a promoter in some cases, but can also form ammonium (B1175870) bisulfate deposits that block pores, especially at lower temperatures.

Table 2: Influence of Process Parameters on Deactivation Mechanisms

ParameterEffect of High ValueAssociated Deactivation MechanismMitigation Strategy
Temperature Increased rate of crystallite growthSintering / Thermal DegradationOperate within the catalyst's specified temperature window; ensure uniform heat distribution.[5]
Reactant Concentration Higher rate of byproduct/polymer formationFouling / CokingOptimize reactant ratios; consider using a diluent gas.
Feedstock Impurities Rapid loss of active sitesPoisoningPurify raw materials; use guard beds to capture poisons.
Experimental Protocols
Protocol 1: Oxidative Regeneration of a Fouled V₂O₅ Catalyst

This protocol describes a general procedure for removing carbonaceous deposits (coke) from a V₂O₅-based catalyst.

Objective: To restore catalytic activity by burning off foulants in a controlled manner.

Methodology:

  • Reactor Purge: After the synthesis reaction, stop the flow of reactants and purge the reactor with an inert gas (e.g., Nitrogen) at the reaction temperature for 1-2 hours to remove any adsorbed hydrocarbons.

  • Controlled Oxidation: Introduce a stream of diluted air or an oxygen/nitrogen mixture (typically 1-5% O₂) into the reactor.

  • Temperature Ramp: Slowly increase the temperature of the catalyst bed. A typical ramp rate is 2-5 °C/minute. Monitor the reactor outlet for CO and CO₂ to track the combustion of coke.

  • Hold Temperature: Hold the temperature at a specific point (e.g., 350-550 °C, depending on the catalyst's thermal stability) until the CO/CO₂ concentration in the outlet stream returns to baseline, indicating that the coke has been removed.[9]

  • Cool Down: Once regeneration is complete, switch back to the inert gas stream and cool the reactor down to the operating temperature for the next synthesis run.

Safety Note: The oxidation of coke is exothermic and can lead to temperature runaways. Careful control of the oxygen concentration and temperature ramp rate is critical.

Protocol 2: Diagnosis of Sintering via BET Surface Area Analysis

Objective: To determine if thermal degradation has occurred by measuring the active surface area of the catalyst.

Methodology:

  • Sample Collection: Carefully collect representative samples of both the fresh catalyst and the deactivated catalyst. Ensure the deactivated sample is handled under an inert atmosphere if it is pyrophoric.

  • Degassing: Weigh a small amount of the catalyst sample (typically 100-200 mg) into a sample tube. Degas the sample under vacuum at an elevated temperature (e.g., 200-300 °C) for several hours to remove any adsorbed moisture and volatiles.

  • Nitrogen Adsorption: Cool the sample tube in a liquid nitrogen bath (-196 °C).

  • Analysis: Introduce known quantities of nitrogen gas to the sample and measure the amount adsorbed at various partial pressures.

  • Calculation: Use the Brunauer-Emmett-Teller (BET) equation to calculate the specific surface area of the catalyst in m²/g from the nitrogen adsorption isotherm.

  • Comparison: A significant decrease (>20-30%) in the surface area of the deactivated catalyst compared to the fresh catalyst is a strong indication of sintering.[3]

Visualizations

G Troubleshooting Workflow for Catalyst Deactivation start Decline in TEP Yield Observed check_rate Is the decline sudden or gradual? start->check_rate sudden Sudden Decline check_rate->sudden Sudden gradual Gradual Decline check_rate->gradual Gradual poisoning Suspect Poisoning sudden->poisoning check_pressure Check Reactor Pressure Drop gradual->check_pressure analyze_feed Analyze Feedstock for Impurities (Na, K, S) poisoning->analyze_feed pressure_ok Pressure OK check_pressure->pressure_ok No pressure_high Pressure Increasing check_pressure->pressure_high Yes sintering Suspect Sintering pressure_ok->sintering fouling Suspect Fouling / Coking pressure_high->fouling check_temp Review Temperature Logs for Hot Spots sintering->check_temp regenerate Perform Catalyst Regeneration fouling->regenerate run_bet Perform BET Surface Area Analysis check_temp->run_bet G Key Deactivation Mechanisms for V2O5 Catalysts catalyst Active V2O5 Catalyst Site poisoning Poisoning catalyst->poisoning sintering Sintering catalyst->sintering fouling Fouling catalyst->fouling poison_desc Alkali metal (e.g., K+) irreversibly binds to the active site, neutralizing its acidity. poisoning->poison_desc deactivated Deactivated Catalyst poisoning->deactivated sintering_desc High temperatures cause V2O5 crystallites to grow, reducing active surface area. sintering->sintering_desc sintering->deactivated fouling_desc Carbonaceous deposits (coke) physically block pores and active sites. fouling->fouling_desc fouling->deactivated G Decision Tree for Catalyst Regeneration Strategy start Catalyst Deactivated cause What is the primary cause of deactivation? start->cause fouling Fouling / Coking cause->fouling Fouling poisoning Poisoning cause->poisoning Poisoning sintering Sintering cause->sintering Sintering regen_fouling Perform Oxidative Regeneration (Coke Burn-off) fouling->regen_fouling poison_type Is the poison reversible? poisoning->poison_type replace Replace Catalyst sintering->replace reversible Yes (e.g., some organic deposits) poison_type->reversible Yes irreversible No (e.g., alkali metals) poison_type->irreversible No wash Attempt Chemical Washing / Leaching reversible->wash irreversible->replace

References

Technical Support Center: Chromatographic Analysis of Ethylphosphate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing co-elution in the chromatographic analysis of ethylphosphate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common this compound isomers encountered in analysis, and why is their separation challenging?

A1: In many analytical contexts, particularly in environmental and biological monitoring, the primary this compound isomers of interest are diethyl phosphate (B84403) (DEP) and triethyl phosphate (TEP). DEP is a major metabolite of numerous organophosphate pesticides and industrial chemicals, making it a key biomarker for exposure assessment. TEP is used as a flame retardant and plasticizer. The primary challenge in their chromatographic separation lies in their structural similarities, which result in very close physicochemical properties like polarity and boiling points. This often leads to co-elution, where the compounds are not fully separated by the chromatographic system, making accurate quantification difficult.[1][2]

Q2: What are the primary causes of co-elution when analyzing this compound isomers?

A2: Co-elution of this compound isomers, or their co-elution with other matrix components, can stem from several factors:

  • Inadequate Chromatographic Selectivity: The stationary phase and mobile phase composition may not have the chemical properties to sufficiently differentiate between the isomers.[3]

  • Poor Column Efficiency: An old or poorly packed column can lead to broad peaks that overlap.[3]

  • Suboptimal Method Parameters: Incorrect gradient profiles in liquid chromatography (LC) or temperature programs in gas chromatography (GC) can fail to resolve closely eluting compounds.[2]

  • Matrix Effects: In complex samples like urine or wastewater, other compounds can co-elute with the target analytes, causing interference and inaccurate results.[1]

Q3: What are the main analytical techniques used for the separation of this compound isomers?

A3: The two primary techniques for separating this compound isomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for sensitive detection and identification.

  • HPLC: Particularly useful for polar and non-volatile compounds like DEP. It offers versatility in stationary and mobile phase selection to optimize separation.[1][4]

  • GC-MS: A powerful technique for volatile compounds. For polar analytes like DEP, a derivatization step is often required to increase volatility and improve peak shape.[5]

Q4: What is derivatization in the context of GC analysis of this compound isomers, and when is it necessary?

A4: Derivatization is a chemical modification of an analyte to improve its analytical properties for GC analysis. For polar compounds like diethyl phosphate, which have low volatility, derivatization is often essential. A common method involves alkylation to form a more volatile and less polar ester, such as a pentafluorobenzyl (PFB) ester. This derivative is more amenable to separation by GC and produces sharper peaks.[1]

Q5: What are chiral isomers of organophosphates, and how can they be separated?

A5: Many organophosphate pesticides are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can have different biological activities and toxicities. Their separation requires a chiral environment, which is typically achieved using a chiral stationary phase (CSP) in HPLC or GC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose.[6][7][8]

Troubleshooting Guides

Issue 1: Poor Resolution of Diethyl Phosphate and Triethyl Phosphate in HPLC

Initial Assessment:

  • Confirm Co-elution: Examine the chromatogram for a single broad peak where two are expected, or for a peak with a shoulder.[3][9] If using a mass spectrometer, check for the presence of ions from both compounds across the peak.[9]

  • Review Method Parameters: Compare your current mobile phase, column, and gradient profile to established methods for organophosphate analysis.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor HPLC resolution.

Detailed Steps:

  • Optimize Mobile Phase:

    • Adjust pH: For acidic analytes like diethyl phosphate, lowering the mobile phase pH (e.g., with 0.1% formic acid) can suppress ionization and improve retention on reversed-phase columns.[1]

    • Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation.[1]

  • Change Column Chemistry:

    • If mobile phase optimization is insufficient, consider a different stationary phase. While C18 columns are common, phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity for polar compounds.[1]

    • For highly polar analytes, a mixed-mode column that combines reversed-phase and ion-exchange functionalities can significantly improve retention and resolution.[4][10]

  • Optimize Gradient Profile: A shallower gradient, especially around the elution time of the isomers, can increase the separation between the peaks.[2]

  • Check System Suitability: Ensure your HPLC system is performing optimally. Check for leaks, ensure the pump is delivering a consistent flow rate, and verify that the detector is functioning correctly.

Issue 2: Co-elution of this compound Isomers in GC-MS

Initial Assessment:

  • Verify Derivatization: For polar isomers like DEP, confirm that the derivatization reaction has gone to completion. Incomplete derivatization can lead to poor peak shape and co-elution.

  • Examine Peak Shape: Tailing or fronting peaks can contribute to poor resolution.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor GC-MS resolution.

Detailed Steps:

  • Optimize the Temperature Program: This is often the most effective first step. A slower temperature ramp rate around the elution temperature of the isomers can significantly improve resolution.[2] Consider adding an isothermal hold just before the elution of the target peaks.

  • Select an Appropriate GC Column: The choice of stationary phase is critical. For many organophosphates, a non-polar column (e.g., DB-5ms) is a good starting point. If co-elution persists, a column with a different selectivity, such as a mid-polarity stationary phase, may be necessary. Increasing the column length can also enhance resolution.[2]

  • Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions to maximize efficiency.

  • Check Injector Parameters: Ensure the injector temperature is appropriate for the volatility of the analytes (and their derivatives) and that the injection mode (e.g., splitless) is suitable for the concentration of your samples.

Data Presentation

Table 1: Comparison of Chromatographic Methods for this compound Isomer Analysis

ParameterHPLC-MS/MS MethodGC-MS Method (with Derivatization)Mixed-Mode HPLC Method
Analytes Diethyl phosphate, Triethyl phosphateDiethyl phosphate, Triethyl phosphateDiethyl phosphate and other dialkyl phosphates
Column C18 Reversed-PhaseDB-5ms or equivalentMixed-Mode (e.g., Luna Omega PS C18)
Mobile Phase/Carrier Gas Gradient of water and acetonitrile with 0.1% formic acidHeliumGradient of water/methanol and ammonium (B1175870) acetate (B1210297) in methanol
Typical Retention Time (DEP) Varies with gradient (e.g., 2-5 min)Varies with temp. program (e.g., 5-10 min)Improved retention compared to RP
Typical Retention Time (TEP) Varies with gradient (e.g., 5-8 min)Varies with temp. program (e.g., 8-15 min)N/A
Key Advantage No derivatization requiredHigh sensitivity and resolutionExcellent for very polar analytes
Key Disadvantage Potential for matrix effectsRequires derivatization stepCan be more complex to develop methods

Note: Retention times are approximate and will vary depending on the specific instrument, column dimensions, and method parameters.

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of Diethyl Phosphate and Triethyl Phosphate

Objective: To separate and quantify DEP and TEP in aqueous samples.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

MS/MS Conditions:

  • Ionization Mode: ESI positive for TEP, ESI negative for DEP.

  • Multiple Reaction Monitoring (MRM): Monitor specific parent-daughter ion transitions for DEP and TEP.

Procedure:

  • Prepare calibration standards of DEP and TEP in the initial mobile phase composition.

  • Filter samples and standards through a 0.22 µm syringe filter.

  • Inject onto the HPLC-MS/MS system.

  • Quantify using the peak areas from the extracted ion chromatograms.

Protocol 2: GC-MS Analysis of Diethyl Phosphate with Derivatization

Objective: To quantify DEP in biological samples after derivatization.

Instrumentation:

  • Gas chromatograph with a mass spectrometer (GC-MS).

Derivatization Reagents:

  • Pentafluorobenzyl bromide (PFBBr)

  • Potassium carbonate

  • Acetone

Procedure:

  • Extraction: Perform a liquid-liquid extraction of the sample (e.g., urine) with an appropriate organic solvent.

  • Derivatization:

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in acetone.

    • Add potassium carbonate and PFBBr.

    • Heat the mixture (e.g., 60 °C for 1 hour) to form the PFB-ester of DEP.

    • After cooling, add hexane (B92381) and water, vortex, and centrifuge.

    • Collect the upper hexane layer for analysis.

  • GC-MS Analysis:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Start at 80 °C, ramp to 280 °C at 10 °C/min.

    • Injector: Splitless mode at 250 °C.

    • MS Detection: Scan or Selected Ion Monitoring (SIM) mode.

Protocol 3: Chiral Separation of Organophosphate Enantiomers by HPLC

Objective: To separate the enantiomers of a chiral organophosphate pesticide.

Instrumentation:

  • HPLC system with a UV detector or MS detector.

Chromatographic Conditions:

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).[6]

  • Mobile Phase: Typically a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol). The ratio will need to be optimized for the specific analyte.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength appropriate for the analyte.

Procedure:

  • Dissolve the racemic standard in the mobile phase.

  • Inject onto the chiral HPLC system.

  • Optimize the mobile phase composition (ratio of hexane to alcohol) to achieve baseline separation of the enantiomers.[6]

References

Technical Support Center: Optimizing Derivatization for Volatile Ethyl Phosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the derivatization of ethyl phosphate (B84403) and related organophosphorus compounds for volatile analysis, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of ethyl phosphate by GC?

A1: Ethyl phosphate and similar organophosphorus acids are highly polar, non-volatile compounds.[1][2] Gas chromatography requires analytes to be volatile and thermally stable. Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable derivatives, making them suitable for GC analysis.[2][3] This process reduces the polarity and hydrogen bonding capacity of the molecules, which in turn improves chromatographic peak shape, enhances resolution, and increases sensitivity.[3][4]

Q2: What are the most common derivatization reagents for analyzing ethyl phosphate and other dialkyl phosphates using GC?

A2: The most common derivatization approach for dialkyl phosphates for GC analysis is alkylation, specifically using pentafluorobenzyl bromide (PFBBr).[5][6][7][8] This reagent reacts with the acidic phosphate group to form a stable, volatile, and highly detectable pentafluorobenzyl ester.[8] Other methods include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]

Q3: What is the general principle of the PFBBr derivatization reaction?

A3: The derivatization of ethyl phosphate with PFBBr is a nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent like acetonitrile (B52724) or acetone (B3395972) in the presence of a base, such as potassium carbonate.[8][10] The base deprotonates the acidic phosphate group, making it a stronger nucleophile. This nucleophile then attacks the benzyl (B1604629) carbon of PFBBr, displacing the bromide ion and forming the pentafluorobenzyl ester derivative.[11]

Q4: Can I use other analytical techniques besides GC-MS for ethyl phosphate analysis?

A4: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative for analyzing organophosphorus acids.[10][12] While GC-MS often requires derivatization to handle non-volatile compounds, LC-MS/MS can sometimes analyze these polar compounds directly. However, derivatization can also be used in LC-MS/MS to enhance sensitivity and improve chromatographic retention on reversed-phase columns.[10][13] For instance, cationic derivatization has been shown to increase limits of identification by one to two orders of magnitude.[10]

Troubleshooting Guide

Problem 1: Low or No Derivatization Yield

Q: I am observing a very low signal or no peak for my derivatized ethyl phosphate standard. What are the potential causes and how can I fix this?

A: This is a common issue that can stem from several factors related to sample preparation and reaction conditions.

  • Potential Cause 1: Presence of Water or Protic Solvents. Silylating reagents are particularly sensitive to moisture and will react preferentially with any water or alcohol present in the sample or solvents.[2]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If the sample is aqueous, it must be completely dried before adding the derivatization reagent.[1] A gentle stream of nitrogen can be used to evaporate the sample to dryness.[5]

  • Potential Cause 2: Incorrect pH. For reactions like PFBBr derivatization, a basic medium is required to deprotonate the phosphate acid, activating it for the reaction.[8][10]

    • Solution: Ensure the addition of a suitable base, like potassium carbonate, to the reaction mixture.[8] For other types of derivatization, the pH must be optimized for the specific reagent used.[14]

  • Potential Cause 3: Incomplete Reaction. The derivatization reaction may not have gone to completion due to insufficient time or temperature.

    • Solution: Optimize the reaction time and temperature. While some reactions are rapid at room temperature, others require heating.[3] For PFBBr derivatization, heating at 70°C for 1 hour is a common practice.[10] Microwave-assisted derivatization can significantly shorten the reaction time to around 5 minutes.[6]

  • Potential Cause 4: Reagent Degradation. Derivatization reagents can degrade over time, especially if not stored correctly.

    • Solution: Use fresh reagents and store them under the recommended conditions (e.g., in a desiccator, protected from light).

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for the derivatized ethyl phosphate. What could be the issue?

A: Peak tailing is often caused by interactions between the analyte and active sites within the GC system or by issues with the chromatographic conditions.

  • Potential Cause 1: Active Sites in the GC System. Polar analytes can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner, column, or detector, leading to peak tailing.[15]

    • Solution:

      • Inlet Maintenance: Clean or replace the GC inlet liner. Using a deactivated liner is crucial.[15]

      • Column Conditioning: Condition the GC column according to the manufacturer's instructions to ensure it is free of contaminants and properly deactivated.

      • Silanize Glassware: To prevent sample loss through adsorption, glassware used for low-level analyses can be silanized.[16]

  • Potential Cause 2: Incomplete Derivatization. If the derivatization is incomplete, the remaining underivatized polar ethyl phosphate will interact strongly with the column, causing severe tailing.

    • Solution: Re-optimize the derivatization procedure to ensure the reaction goes to completion (see "Low or No Derivatization Yield").

  • Potential Cause 3: Column Overload. Injecting too much sample can overload the column, leading to peak distortion.[17]

    • Solution: Dilute the sample or reduce the injection volume.

Problem 3: Ghost Peaks or High Background Noise

Q: I am observing unexpected peaks ("ghost peaks") in my chromatograms, even in blank runs. What is the source?

A: Ghost peaks are typically caused by contamination in the GC system or carryover from previous injections.

  • Potential Cause 1: Contamination. Contamination can come from the carrier gas, septum, inlet liner, or the column itself.[15][17] Excess derivatization reagent or byproducts can also contribute to high background noise.[13]

    • Solution:

      • System Check: Ensure high-purity carrier gas is used and that gas traps are functioning.

      • Septum Purge: Check for septum bleed by running a blank after replacing the septum.

      • Clean Inlet: Clean the GC inlet and replace the liner.

      • Bake Out Column: Bake the column at a high temperature (within its specified limit) to remove contaminants.[17]

      • Optimize Reagent Concentration: Use the lowest effective amount of derivatizing reagent to minimize background interference.[14]

  • Potential Cause 2: Sample Carryover. Highly concentrated samples can be adsorbed within the injection system and slowly bleed off in subsequent runs.

    • Solution: Run several solvent blanks between samples to wash out the system. If carryover persists, cleaning the syringe and inlet may be necessary.

Experimental Protocols & Data

Protocol 1: PFBBr Derivatization with Conventional Heating

This protocol is adapted for the derivatization of diethyl phosphate (DEP) in an aqueous matrix like urine.[5][8]

1. Sample Preparation (Liquid-Liquid Extraction): a. Take 1-2 mL of the aqueous sample (e.g., urine supernatant) and place it in a glass tube. b. Add an appropriate internal standard (e.g., DEP-d10). c. Acidify the sample with HCl. d. Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether/acetonitrile). e. Evaporate the organic extract to complete dryness under a gentle stream of nitrogen.[5]

2. Derivatization Reaction: a. Reconstitute the dried residue in 200 µL of a saturated potassium carbonate (K₂CO₃) solution in acetone.[8] b. Add 200 µL of a 10% (v/v) PFBBr solution in acetone. c. Vortex the mixture for 1 minute. d. Seal the vial and heat it in a heating block at 70°C for 1 hour.[10] e. After cooling to room temperature, add 1 mL of hexane (B92381) and vortex for 1 minute for a second extraction to clean up the derivatized sample.[5] f. Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

Data Presentation

Table 1: Performance of PFBBr Derivatization for Dialkyl Phosphates

AnalyteMethodLinearity RangePrecision (RSD)Reference
Diethyl thiophosphateMicrowave-assisted PFBBrLinearIntra-assay: 1.1-9.1%[6]
Diethyl dithiophosphateMicrowave-assisted PFBBrLinearIntra-assay: 4.06-6.9%[6]
Various Organophosphorus AcidsCationic Derivatization (CAX-B)0.01–10 ng/mLN/A[10][18]
Dibutyl & bis(2-ethylhexyl) phosphateSilylation (BSTFA/TMCS)N/ARecovery: 92-120%[9][19]

Table 2: Comparison of Limits of Identification (LOIs) Before and After Derivatization

Analyte TypeMethodLOI (Intact Acid)LOI (Derivatized Acid)Reference
Organophosphorus AcidsCationic Derivatization (CAX-B)1 - 10 ng/mL0.02 – 0.2 ng/mL[10]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Aqueous Sample Collection (e.g., Urine) B Internal Standard Spiking A->B C Liquid-Liquid Extraction B->C D Evaporation to Dryness C->D E Reconstitution in Solvent + Base (K₂CO₃) D->E Dried Residue F Add PFBBr Reagent E->F G Reaction (Heating / Microwave) F->G H Solvent Extraction of Derivative G->H I GC-MS Injection H->I Final Extract J Data Acquisition & Processing I->J

Caption: General workflow for ethyl phosphate analysis via derivatization.

Troubleshooting Logic

G Start Problem: Low Derivatization Yield Q1 Is the sample/solvent completely dry? Start->Q1 S1 Action: Dry sample under N₂. Use anhydrous solvents. Q1->S1 No Q2 Is the reaction pH correct? (e.g., basic for PFBBr) Q1->Q2 Yes S1->Q2 S2 Action: Ensure base (e.g., K₂CO₃) is added and active. Q2->S2 No Q3 Are reaction time and temperature sufficient? Q2->Q3 Yes S2->Q3 S3 Action: Increase reaction time or temperature. Consider microwave assistance. Q3->S3 No Q4 Is the derivatizing reagent fresh? Q3->Q4 Yes S3->Q4 S4 Action: Use a new batch of reagent. Q4->S4 No End Yield should improve. Re-analyze. Q4->End Yes S4->End

Caption: Troubleshooting flowchart for low derivatization yield.

References

addressing instrument contamination in trace ethylphosphate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address instrument contamination issues during trace ethylphosphate analysis.

Troubleshooting Guides

Guide 1: High Background Signal of this compound in Blank Injections

Initial Observation: Your LC-MS/MS analysis of a solvent blank shows a significant peak corresponding to this compound.

Objective: To systematically identify and eliminate the source of this compound contamination.

Troubleshooting Workflow:

A High this compound Background Detected B Analyze Freshly Prepared Mobile Phase Blank A->B C Test Solvents and Reagents B->C Contamination Persists D Test Consumables (Vials, Caps, Pipette Tips) C->D Solvents are Clean C_sol Replace Contaminated Solvents/Reagents C->C_sol Contamination Found E Check LC System Components D->E Consumables are Clean D_sol Use Phthalate-Free Consumables D->D_sol Contamination Found F Clean Mass Spectrometer Ion Source E->F LC System is Clean E_sol Flush/Clean LC Components E->E_sol Contamination Found G Assess Sample Preparation Procedure F->G Ion Source is Clean F_sol Perform Deep Ion Source Cleaning F->F_sol Contamination Found H System Clean G->H Sample Prep is Clean G_sol Review and Optimize Sample Prep G->G_sol Contamination Found cluster_LC LC System cluster_MS MS System Solvent Mobile Phase Pump Pump Solvent->Pump Injector Autosampler Pump->Injector Column Column Injector->Column Source Ion Source Column->Source Analyzer Mass Analyzer Source->Analyzer Detector Detector Analyzer->Detector Analyte This compound (M) Protonated [M+H]+ Analyte->Protonated Sodiated [M+Na]+ Analyte->Sodiated Potassiated [M+K]+ Analyte->Potassiated Proton H+ Proton->Protonated Sodium Na+ Sodium->Sodiated Potassium K+ Potassium->Potassiated

Validation & Comparative

Ethylphosphate as a Biomarker for Alcohol Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ethylphosphate (EtP) as a biomarker for alcohol consumption against established markers: ethyl glucuronide (EtG), ethyl sulfate (B86663) (EtS), and phosphatidylethanol (B1425624) (PEth). The information presented is based on available scientific literature to assist in the objective evaluation of these biomarkers.

Introduction to Direct Alcohol Biomarkers

Direct alcohol biomarkers are metabolites of ethanol (B145695) that are formed in the body through non-oxidative pathways. Their presence provides definitive evidence of recent alcohol consumption. While EtG and EtS are well-established short-to-medium-term biomarkers found primarily in urine, and PEth is a longer-term biomarker detected in blood, EtP is a less studied metabolite with potential as a urinary biomarker.

Comparative Performance of Alcohol Biomarkers

BiomarkerMatrixDetection WindowSensitivitySpecificity
This compound (EtP) UrineShort to Medium-Term (estimated)Lower than EtG and EtS[1]High (direct metabolite)
Ethyl Glucuronide (EtG) Urine, HairUp to 5 days in urine[2][3]High[3][4][5][6]High, but potential for false positives from incidental exposure[2][6]
Ethyl Sulfate (EtS) Urine, HairUp to 5 days in urine[2][3]High[3][4]High, considered by some to be more specific than EtG[4]
Phosphatidylethanol (PEth) Whole BloodUp to 3-4 weeks[7]High[3][7]Very High[3]

Metabolic Pathways of Direct Alcohol Biomarkers

Ethanol is primarily metabolized in the liver via oxidative pathways. However, a small fraction is metabolized through non-oxidative pathways, leading to the formation of direct biomarkers.

Signaling Pathway for Alcohol Metabolite Formation

cluster_oxidative Oxidative Pathway (Major) cluster_non_oxidative Non-Oxidative Pathways (Minor) Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH, CYP2E1 EtG EtG Ethanol->EtG UDP-Glucuronosyl- transferase (UGT) EtS EtS Ethanol->EtS Sulfotransferase (SULT) PEth PEth Ethanol->PEth Phospholipase D (PLD) Acetate Acetate Acetaldehyde->Acetate ALDH EtP EtP PEth->EtP Phosphatidate Phosphohydrolase (PAP)

Caption: Metabolic pathways of ethanol.

Experimental Protocols

Detailed methodologies for the analysis of these biomarkers are crucial for obtaining reliable and comparable results. The following sections outline typical experimental protocols.

Analysis of this compound (EtP), Ethyl Glucuronide (EtG), and Ethyl Sulfate (EtS) in Urine by LC-MS/MS

This protocol is based on the validated method described by Bicker et al. (2006) for the simultaneous determination of EtP, EtG, and EtS.[1][8]

a. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample to pellet any particulate matter.

  • Dilute the supernatant with a mixture of acetonitrile (B52724) and water (50:50, v/v). A 1:20 dilution is common for general screening.[8]

  • Add an internal standard solution containing isotopically labeled EtG-d5, EtS-d5, and potentially a suitable internal standard for EtP.

  • Vortex the sample and transfer to an autosampler vial for analysis.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Column: A reversed-phase/weak anion exchange column is suitable for separating these highly polar analytes.[8]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode is used for detection.

  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for each analyte and internal standard are monitored for quantification.

c. Validation Parameters: The method should be validated for linearity, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to relevant guidelines.[9][10][11]

Workflow for Urinary Biomarker Analysis

Urine_Sample Urine Sample Collection Sample_Prep Sample Preparation (Dilution & Centrifugation) Urine_Sample->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis Result Result Reporting Data_Analysis->Result

Caption: Experimental workflow for urinary biomarker analysis.

Analysis of Phosphatidylethanol (PEth) in Whole Blood by LC-MS/MS

a. Sample Preparation:

  • Collect whole blood in EDTA tubes.

  • To a small aliquot of whole blood (e.g., 50 µL), add an internal standard solution (e.g., PEth-d5).

  • Precipitate proteins by adding a solvent like acetonitrile or isopropanol.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for injection.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Column: A C8 or C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mobile phase containing an aqueous component (e.g., ammonium acetate) and an organic component (e.g., a mixture of acetonitrile and isopropanol).

  • Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor specific MRM transitions for the different PEth homologues (e.g., PEth 16:0/18:1 and 16:0/18:2) and the internal standard.

Discussion and Conclusion

This compound (EtP) is a direct metabolite of ethanol, and its detection in urine can, in principle, serve as a biomarker for alcohol consumption. The primary advantage of direct biomarkers is their high specificity. However, the available evidence suggests that EtP is less sensitive than the established urinary biomarkers EtG and EtS.[1][8] This lower sensitivity may limit its utility, particularly for detecting low to moderate alcohol consumption.

In contrast, EtG and EtS have been extensively studied and validated, with established detection windows and cutoff levels for various applications.[2][3][4][6] For longer-term monitoring of alcohol consumption, PEth in whole blood offers a significantly wider detection window and is considered a highly sensitive and specific biomarker.[3][7]

Key Considerations for Biomarker Selection:

  • Detection Window: For recent alcohol use (within a few days), EtG and EtS are suitable. For monitoring abstinence over weeks, PEth is the preferred biomarker. The detection window for EtP is not well-established but is presumed to be in a similar range to EtG and EtS.

  • Sensitivity: For detecting any level of drinking, particularly low doses, EtG and EtS currently appear to be more sensitive than EtP.[1][8] PEth is also highly sensitive for detecting repeated drinking.[7]

  • Matrix: The choice between urine (for EtG, EtS, and EtP) and blood (for PEth) will depend on the collection feasibility and the desired window of detection.

Future Research Directions: Further research is needed to fully validate this compound as a reliable biomarker for alcohol consumption. Specifically, studies that directly compare the sensitivity, specificity, and detection window of EtP with EtG, EtS, and PEth in a controlled setting are required. Additionally, a more thorough understanding of the enzymatic pathway of EtP formation would be beneficial.

References

A Comparative Analysis of Ethyl Phosphate and Ethyl Glucuronide as Ethanol Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of alcohol consumption is critical in various research, clinical, and forensic settings. Direct ethanol (B145695) biomarkers, which are metabolites of ethanol, offer a more extended detection window than ethanol itself. Among these, ethyl glucuronide (EtG) has become a well-established marker. This guide provides a comparative study of ethyl phosphate (B84403) (EtP) and ethyl glucuronide (EtG) as biomarkers for ethanol consumption, supported by experimental data and detailed methodologies.

Overview of Ethyl Glucuronide (EtG) and Ethyl Phosphate (EtP)

Ethyl glucuronide (EtG) is a minor, non-oxidative metabolite of ethanol, formed through the conjugation of ethanol with glucuronic acid by the enzyme UDP-glucuronosyltransferase (UGT) in the liver.[1] It can be detected in various biological matrices, including urine, blood, hair, and nails, making it a versatile marker for assessing recent and long-term alcohol consumption.[2][3][4][5]

Ethyl phosphate (EtP) is another direct metabolite of ethanol, potentially formed from the ethanolysis of endogenous phosphate esters.[6] While it has been investigated as a potential ethanol consumption marker, it is less studied than EtG.[6][7]

Comparative Performance of EtG and EtP

The utility of a biomarker is determined by several key performance characteristics, including its window of detection, sensitivity, and specificity.

FeatureEthyl Glucuronide (EtG)Ethyl Phosphate (EtP)References
Window of Detection (Urine) Up to 5 days after heavy consumption; typically 1-3 days.Appears to be shorter than EtG and EtS.[2][8],[7]
Window of Detection (Hair/Nails) Months to a year, depending on the length of the hair or nail sample.Not established as a long-term marker.[3][4][5][9]
Sensitivity Very high; can detect even low levels of alcohol consumption.Less sensitive compared to EtG and Ethyl Sulfate (B86663) (EtS).[2][10][11],[6][7]
Specificity High, but potential for false positives from incidental exposure to alcohol (e.g., hand sanitizers, mouthwash).Assumed to be high as a direct metabolite, but less data is available.[2][8][12][13][14]
Established Cut-off Levels Various cut-offs are used (e.g., 100 ng/mL, 500 ng/mL) to distinguish between incidental exposure and consumption.Not well-established.[2][12][11][15]
Clinical and Forensic Use Widely used for abstinence monitoring and detecting recent alcohol use.Limited; primarily in research settings.[13][16]

Experimental Protocols

The most common analytical technique for the determination of both EtG and EtP is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[7][17]

Simultaneous Determination of EtG and EtP in Urine by LC-MS/MS

This protocol is based on the method described by Bicker et al. (2006).[6][7][18]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples if necessary to remove any particulate matter.

  • For analysis, perform a 1:20 dilution by mixing 50 µL of urine with 50 µL of an internal standard solution and 900 µL of a 50:50 (v/v) acetonitrile/water mixture in an autosampler vial.[6][18] For higher concentrations, a 1:1000 dilution may be necessary.[7][18]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase/weak anion exchange stationary phase is suitable for retaining these highly polar analytes.[7][18]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for EtG, EtP, and their respective isotope-labeled internal standards.

3. Validation Parameters:

  • Linearity: Establish a calibration curve over a relevant concentration range (e.g., 5-750 µg/L in diluted urine).[7]

  • Precision and Accuracy: Evaluate intraday and interday precision and accuracy at multiple concentration levels. Values should typically be within ±15%.[7]

  • Matrix Effects: Assess the influence of the urine matrix on ionization efficiency and correct for it using isotopically labeled internal standards.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Signaling Pathways and Experimental Workflows

Formation of Ethyl Glucuronide and Ethyl Phosphate

The following diagram illustrates the metabolic pathways leading to the formation of EtG and the proposed formation of EtP.

Metabolic Formation of EtG and EtP Ethanol Ethanol UGT UDP-Glucuronosyl- transferase Ethanol->UGT Ethanolysis Ethanolysis Ethanol->Ethanolysis UDPGA UDP-Glucuronic Acid UDPGA->UGT EtG Ethyl Glucuronide UGT->EtG Endogenous_Phosphate Endogenous Phosphate Esters Endogenous_Phosphate->Ethanolysis EtP Ethyl Phosphate Ethanolysis->EtP

Caption: Metabolic pathways for the formation of EtG and EtP.

Analytical Workflow for EtG and EtP Detection

The diagram below outlines the typical experimental workflow for the analysis of EtG and EtP in urine samples.

Analytical Workflow for EtG and EtP in Urine cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Centrifugation Centrifugation (if necessary) Urine_Sample->Centrifugation Dilution Dilution with Internal Standard Centrifugation->Dilution LC_Separation Liquid Chromatography Separation Dilution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for the analysis of EtG and EtP in urine.

Conclusion

Ethyl glucuronide is a highly sensitive and specific biomarker for recent alcohol consumption with a well-established utility in both clinical and forensic toxicology.[2][16][19] Its application extends to long-term monitoring through hair and nail analysis.[3][5][9] In contrast, while ethyl phosphate is a direct metabolite of ethanol, current research indicates that it is a less sensitive marker than EtG.[6][7] Consequently, EtP is not as widely used or studied. For comprehensive and reliable detection of alcohol consumption, particularly for abstinence monitoring, EtG, often in conjunction with ethyl sulfate (EtS), remains the superior and more established biomarker. Further research is needed to fully elucidate the potential of EtP as a standalone or complementary marker of alcohol intake.

References

A Comparative Guide to Triethyl Phosphate (TEP) and Triphenyl Phosphate (TPP) as Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two widely used organophosphate flame retardants: triethyl phosphate (B84403) (TEP) and triphenyl phosphate (TPP). Both are utilized to enhance the fire safety of various polymeric materials and are considered alternatives to halogenated flame retardants. This document delves into their mechanisms of action, comparative performance based on experimental data, and their effects on polymer properties.

Physical and Chemical Properties

TEP is a halogen-free liquid, whereas TPP is a colorless solid.[1][2] This fundamental difference in their physical state influences their processing and incorporation into polymer matrices.

PropertyTriethyl Phosphate (TEP)Triphenyl Phosphate (TPP)
CAS Number 78-40-0115-86-6
Molecular Formula C₆H₁₅O₄PC₁₈H₁₅O₄P
Molar Mass 182.16 g/mol 326.28 g/mol
Appearance Colorless liquidColorless solid
Boiling Point ~215 °C244 °C at 10 mmHg
Melting Point -56 °C48 to 50 °C
Solubility Miscible with water and most organic solvents.Soluble in most organic solvents; slight solubility in water.

Flame Retardant Performance: A Comparative Analysis

Limiting Oxygen Index (LOI) and UL-94 Ratings

The Limiting Oxygen Index (LOI) test determines the minimum oxygen concentration required to sustain combustion, with higher values indicating better flame retardancy.[2] The UL-94 is a vertical burn test that classifies materials based on their self-extinguishing characteristics.[2]

Polymer MatrixFlame Retardant (Loading)LOI (%)UL-94 Rating (Thickness)
Polycarbonate (PC)10 wt% TPP33.7V-0
PC/ABS15 wt% TPP-V-1
High-Density Polyethylene (HDPE)10 wt% TPP>21-
Polyurethane (PU) Foam15-25% TEP-V-2 achievable

Data for TPP in Polycarbonate, PC/ABS, and HDPE from[2]. Data for TEP in PU Foam from[3].

Cone Calorimetry Data

Cone calorimetry is a bench-scale test that measures key fire behavior parameters, including the heat release rate (HRR), which is a critical indicator of fire intensity.

Specific comparative cone calorimetry data for TEP and TPP in the same polymer was not available in the initial search. Generally, TPP's condensed-phase action is expected to reduce the peak heat release rate (pHRR) by promoting a protective char layer.

Mechanism of Flame Retardancy

TEP and TPP operate through different primary mechanisms, which dictates their suitability for various polymer systems and applications.

Triethyl Phosphate (TEP): Gas-Phase Inhibition

TEP is a non-charring flame retardant that functions almost exclusively in the gas phase.[1] Upon heating, it vaporizes and decomposes, releasing phosphorus-containing radicals (e.g., PO•) into the flame. These radicals act as scavengers, interrupting the high-energy chain reactions of combustion involving H• and OH• radicals.[1] This process quenches the flame and reduces its intensity. Additionally, the endothermic decomposition of TEP absorbs heat from the combustion zone, contributing a cooling effect.[3]

TEP_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) TEP_polymer TEP in Polymer PO_radicals Phosphorus Radicals (PO•) TEP_polymer->PO_radicals Vaporization & Decomposition Flame Combustion (H•, OH• radicals) PO_radicals->Flame Radical Scavenging (Flame Inhibition)

TEP Flame Retardancy Mechanism
Triphenyl Phosphate (TPP): A Dual-Action Mechanism

TPP exhibits a more complex, dual-action mechanism, operating in both the condensed and gas phases.[2][4]

  • Condensed-Phase Action: Upon thermal decomposition, TPP forms phosphoric acid, which then converts to pyrophosphoric acid.[4] This acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface. This char layer acts as a physical barrier, blocking heat transfer and preventing the release of flammable volatiles into the gas phase.[2]

  • Gas-Phase Action: TPP also contributes to flame inhibition in the gas phase, similar to TEP, by releasing phosphorus-containing species that quench flame-propagating radicals.[2]

TPP_Mechanism cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action TPP_Polymer TPP in Polymer Matrix Phosphoric_Acid Phosphoric Acid TPP_Polymer->Phosphoric_Acid Thermal Decomposition PO_Radicals Phosphorus Radicals (PO•) TPP_Polymer->PO_Radicals Vaporization & Decomposition Pyrophosphoric_Acid Pyrophosphoric Acid Phosphoric_Acid->Pyrophosphoric_Acid Reaction Char_Layer Protective Char Layer Pyrophosphoric_Acid->Char_Layer Promotes Charring Char_Layer->TPP_Polymer Insulates Polymer Flame Combustion (H•, OH•) PO_Radicals->Flame Radical Quenching

TPP Flame Retardancy Mechanism

Effects on Polymer Properties: The Plasticizing Effect

Both TEP and TPP are known to act as plasticizers, which can influence the mechanical properties of the host polymer. A plasticizer increases the free volume between polymer chains, reducing intermolecular forces and thereby increasing flexibility and lowering the glass transition temperature (Tg).

This plasticizing effect can be advantageous for improving processability but may also lead to a decrease in properties such as tensile strength and flexural modulus.[5] The choice and concentration of the flame retardant must be carefully balanced to achieve the desired fire safety without compromising the mechanical integrity of the final product. For instance, the addition of TPP to arylamine-based polybenzoxazines was found to decrease their flexural strength and modulus.[5]

Experimental Protocols

Standardized testing is crucial for the accurate assessment and comparison of flame retardant performance. The following are brief descriptions of the methodologies for the key experiments cited.

Limiting Oxygen Index (LOI)
  • Standard: ASTM D2863

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support the flaming combustion of a material.

  • Procedure: A small, vertically oriented specimen is ignited at its upper end in a controlled atmosphere within a glass chimney. The oxygen concentration in the flowing gas mixture is varied until the minimum concentration that supports sustained burning is determined.[3]

UL-94 Vertical Burn Test
  • Standard: ANSI/UL-94

  • Objective: To classify the flammability of plastic materials in response to a small open flame.

  • Procedure: A rectangular test specimen is held vertically and a calibrated flame is applied to its lower end for 10 seconds. The duration of flaming and glowing after the removal of the ignition source is recorded. Based on these times and whether flaming drips ignite a cotton patch placed below the specimen, a classification (V-0, V-1, or V-2) is assigned.[3]

Cone Calorimetry
  • Standard: ASTM E1354 / ISO 5660

  • Objective: To measure the heat release rate and other flammability characteristics of materials under controlled burning conditions.

  • Procedure: A horizontally oriented specimen is exposed to a specific level of radiant heat from a conical heater. Upon ignition from a spark igniter, a range of parameters are continuously measured, including the heat release rate (HRR), total heat released (THR), time to ignition (TTI), mass loss rate, and smoke production.[2]

Experimental_Workflow cluster_prep Material Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Comparison Select_Polymer Select Polymer Matrix (e.g., PU, PC, ABS) Melt_Blending Melt Blending / Compounding Select_Polymer->Melt_Blending Select_FR Select Flame Retardants (TEP vs. TPP) Select_FR->Melt_Blending Specimen_Prep Specimen Preparation (Molding / Cutting) Melt_Blending->Specimen_Prep LOI_Test LOI Test (ASTM D2863) Specimen_Prep->LOI_Test UL94_Test UL-94 Test Specimen_Prep->UL94_Test Cone_Test Cone Calorimetry (ISO 5660) Specimen_Prep->Cone_Test Collect_Data Collect Data: LOI, UL-94 Rating, pHRR, THR, Char Yield LOI_Test->Collect_Data UL94_Test->Collect_Data Cone_Test->Collect_Data Comparative_Analysis Comparative Analysis of Efficacy Collect_Data->Comparative_Analysis

Experimental Workflow for Flame Retardant Evaluation

Conclusion

Triethyl phosphate and triphenyl phosphate are both effective organophosphate flame retardants, but they operate through distinct mechanisms and are suited for different applications.

  • Triethyl Phosphate (TEP) is a liquid flame retardant that acts primarily in the gas phase . Its high volatility and radical scavenging mechanism make it effective in applications where flame inhibition is the primary goal.

  • Triphenyl Phosphate (TPP) is a solid flame retardant with a dual-action mechanism , working in both the condensed and gas phases . Its ability to promote char formation makes it particularly effective in reducing heat release and preventing the spread of fire by creating a protective barrier. This often leads to higher performance ratings, such as UL-94 V-0, in demanding applications.

The selection between TEP and TPP will depend on the specific polymer, the required level of fire safety, processing considerations, and the desired final properties of the material, including its mechanical performance, which is influenced by the plasticizing effects of these additives. Further research involving direct comparative studies within the same polymer systems would be invaluable for a more precise quantitative comparison.

References

performance comparison of ethylphosphate-based battery electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Performance Comparison of Ethylphosphate-Based Battery Electrolytes

The quest for safer, higher-performance lithium-ion batteries has led to significant research into non-flammable electrolytes. This compound-based electrolytes, particularly those utilizing triethyl phosphate (B84403) (TEP), have emerged as promising alternatives to conventional flammable carbonate-based electrolytes. This guide provides an objective comparison of the performance of this compound-based electrolytes with traditional carbonate systems, supported by experimental data from recent literature.

Data Presentation: A Comparative Overview

The following table summarizes the key performance metrics of this compound-based electrolytes in comparison to standard carbonate electrolytes. It is important to note that the presented values are collated from various studies, and direct comparison may be influenced by differing experimental conditions, cell configurations, and electrolyte compositions (e.g., salts and additives).

Performance MetricThis compound-Based ElectrolytesStandard Carbonate Electrolytes (e.g., 1M LiPF6 in EC/DMC)Key Observations
Ionic Conductivity (mS/cm at RT) 1.0 - 6.07.0 - 12.0Carbonate electrolytes generally exhibit higher ionic conductivity. However, the conductivity of TEP-based electrolytes can be improved with additives and co-solvents.[1]
Electrochemical Stability Window (V vs. Li/Li+) ~4.5 V (with additives)4.2 - 4.5 VWith appropriate additives like FEC, TEP-based electrolytes can achieve a comparable electrochemical stability window to conventional electrolytes, enabling their use with high-voltage cathodes.[2][3]
Flammability Non-flammable or significantly reduced flammability (high flash point, short self-extinguishing time)Highly flammable (low flash point, long self-extinguishing time)The primary advantage of this compound-based electrolytes is their inherent non-flammability, which significantly enhances battery safety.[2]
Cycling Performance (Graphite Anode) Moderate to good, highly dependent on additives. Initial coulombic efficiency: 74-85%. Capacity retention: 74-91% after 100 cycles.Good to excellent. Initial coulombic efficiency: >90%. High capacity retention.Additives are crucial for forming a stable Solid Electrolyte Interphase (SEI) on graphite (B72142) anodes in TEP-based electrolytes to prevent solvent co-intercalation and exfoliation.[4][5]
Cycling Performance (LiFePO4 Cathode) Good. ~87.5% capacity retention after 250 cycles with a gel polymer electrolyte containing TEP.Excellent. High capacity retention and stable cycling.TEP-based electrolytes demonstrate good compatibility and stable cycling with LFP cathodes, a common material in safe and long-lasting batteries.[1]
Cycling Performance (NMC Cathode) Promising. Stable cycling of NMC90 at 4.5 V and 60°C has been reported.Good, but can face challenges at high voltages and temperatures.The stability of TEP-based electrolytes at higher temperatures and voltages makes them a promising candidate for high-energy NMC cathodes.[3][6]

Experimental Protocols

The data presented in this guide is based on several key experimental techniques used to characterize battery electrolytes. Below are detailed methodologies for these experiments.

Ionic Conductivity Measurement (AC Impedance Spectroscopy)

Ionic conductivity is determined using Electrochemical Impedance Spectroscopy (EIS).

  • Cell Assembly: The electrolyte is placed in a sealed cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry, separated by a specific distance.

  • Instrumentation: An impedance analyzer or a potentiostat with a frequency response analyzer is used.

  • Measurement Parameters: A small AC voltage (typically 5-10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis: The impedance data is plotted on a Nyquist plot (imaginary vs. real impedance). The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.[7][8][9][10][11]

Electrochemical Stability Window (Cyclic Voltammetry)

The electrochemical stability window (ESW) is determined by cyclic voltammetry (CV).

  • Cell Assembly: A three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Li metal), and a counter electrode (e.g., Li metal). The electrodes are immersed in the electrolyte to be tested.

  • Instrumentation: A potentiostat is used to control the potential of the working electrode and measure the resulting current.

  • Measurement Parameters: The potential of the working electrode is swept linearly from the open-circuit potential to a set anodic limit and then back to a cathodic limit at a slow scan rate (e.g., 0.1-1.0 mV/s).

  • Data Analysis: The current is plotted against the potential. The ESW is defined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) and reduction (cathodic limit). A current density threshold (e.g., 0.1 mA/cm²) is often used to define these limits.[12][13][14][15][16]

Flammability Test (Self-Extinguishing Time - SET)

The flammability of the electrolyte is quantified by its self-extinguishing time.

  • Sample Preparation: A standardized amount of the electrolyte (e.g., 0.5 g) is absorbed into a porous, non-flammable material like a glass fiber mat or ceramic paper.[17][18]

  • Ignition: The electrolyte-soaked material is exposed to a flame from a lighter or a gas burner for a specific duration (e.g., 3-5 seconds).

  • Measurement: After the ignition source is removed, the time it takes for the flame on the material to extinguish on its own is measured. This is the self-extinguishing time. A shorter SET indicates lower flammability.[18][19][20][21]

Visualization of Electrolyte Performance Comparison

The following diagram illustrates the key performance trade-offs and relationships between conventional carbonate electrolytes and this compound-based alternatives.

Electrolyte_Comparison cluster_conventional Conventional Carbonate Electrolytes cluster_this compound This compound-Based Electrolytes Conventional_High_Conductivity High Ionic Conductivity Conventional_Good_Compatibility Good Electrode Compatibility Conventional_High_Conductivity->Conventional_Good_Compatibility Ethylphosphate_Lower_Conductivity Lower Ionic Conductivity Conventional_High_Conductivity->Ethylphosphate_Lower_Conductivity Contrasts with Conventional_Flammability High Flammability Conventional_Good_Compatibility->Conventional_Flammability Ethylphosphate_SEI_Challenge SEI Formation Challenge Conventional_Good_Compatibility->Ethylphosphate_SEI_Challenge Contrasts with Ethylphosphate_Safety Enhanced Safety (Non-flammable) Conventional_Flammability->Ethylphosphate_Safety Addresses Ethylphosphate_Lower_ Ethylphosphate_Lower_ Ethylphosphate_Safety->Ethylphosphate_Lower_ Ethylphosphate_Lower_Conductivity->Ethylphosphate_SEI_Challenge Additives Additives (e.g., FEC) Additives->Ethylphosphate_Lower_Conductivity Can improve Additives->Ethylphosphate_SEI_Challenge Improves SEI Conductivity Conductivity

Caption: Performance trade-offs of electrolyte types.

References

head-to-head comparison of ethylphosphate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Ethylphosphate Synthesis Methods

For researchers and professionals in drug development and chemical synthesis, the efficient production of ethylphosphates is crucial for various applications. This guide provides a detailed, objective comparison of two prominent methods for this compound synthesis: the reaction of phosphorus oxychloride with ethanol (B145695) and the reaction of phosphorus pentoxide with ethanol. The information presented is supported by experimental data to aid in selecting the most suitable method for specific laboratory and industrial needs.

Data Presentation

The following table summarizes the key quantitative parameters for the two synthesis methods, offering a clear comparison of their performance.

ParameterMethod 1: Phosphorus Oxychloride & EthanolMethod 2: Phosphorus Pentoxide & Ethanol
Primary Product(s) Triethyl phosphate (B84403)Mixture of monoethyl and diethyl phosphate
Yield 85-96.3%[1]~95%[2]
Purity >99% (after distillation)Product is a mixture; relative composition determined by NMR[2]
Reaction Temperature 15-30°C[1]0°C to Room Temperature[2]
Reaction Time ~3.5 - 5 hours (including addition and reaction)[1]12 hours[2]
Key Reagents Phosphorus oxychloride, absolute ethanolPhosphorus pentoxide, absolute ethanol
Byproducts Hydrogen chloridePhosphoric acid derivatives[2]

Experimental Protocols

Detailed methodologies for the two synthesis routes are provided below.

Method 1: Synthesis of Triethyl Phosphate from Phosphorus Oxychloride and Ethanol

This method is a widely used industrial process for producing high-purity triethyl phosphate.

Procedure:

  • Into a 1000-liter reactor, 30 kg of absolute ethanol is added.

  • The reactor is cooled to 15°C using a cooling jacket with an ice-salt water mixture.

  • Phosphorus oxychloride is added dropwise while maintaining the reaction temperature at 25°C. The rate of addition is controlled to manage the exothermic reaction. The molar ratio of phosphorus oxychloride to absolute ethanol is maintained at 1:7.[1]

  • The dropwise addition is carried out over a period of at least 1.5 hours.[1]

  • After the addition is complete, the reaction is allowed to proceed for an additional 2 hours at 25°C.[1]

  • Following the reaction, excess alcohol is removed under a vacuum of 0.098 MPa for 1-1.5 hours.

  • The reaction mixture is then neutralized by adding sodium carbonate with stirring until a pH of 6-7 is reached.

  • The final product, triethyl phosphate, is purified by distillation.

Method 2: Synthesis of Mono- and Diethyl Phosphate from Phosphorus Pentoxide and Ethanol

This method provides a mixture of mono- and diethyl phosphates and is suitable for applications where this mixture is desired.

Procedure:

  • In a 50 mL round-bottomed flask, 11.7 mL (0.2 mol) of absolute ethanol is cooled to 0°C in an ice bath.[2]

  • To the cold ethanol, 3.55 g (0.025 mol) of phosphorus pentoxide (P₂O₅) is added in six approximately equal portions. The temperature of the reaction mixture is kept at 0°C during the addition.[2]

  • After the complete addition of P₂O₅, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.[2]

  • The mixture is then stirred for 12 hours at room temperature.[2]

  • Excess ethanol is removed from the product mixture using a rotary evaporator, yielding a colorless, low-viscosity liquid. The reported yield is approximately 95%.[2]

  • The resulting product is a mixture of monoethyl phosphate and diethyl phosphate, with some phosphoric acid derivatives also present. The composition can be analyzed using ³¹P-NMR spectroscopy.[2]

Visualizations

The following diagrams illustrate the workflows of the described this compound synthesis methods.

Synthesis_Method_1 cluster_reactants Reactants cluster_process Process cluster_product Product POCl3 Phosphorus Oxychloride Reaction Esterification Reaction (15-30°C) POCl3->Reaction EtOH Absolute Ethanol EtOH->Reaction Dealcoholization Dealcoholization (Vacuum) Reaction->Dealcoholization Neutralization Neutralization (Sodium Carbonate) Dealcoholization->Neutralization Distillation Distillation Neutralization->Distillation TEP Triethyl Phosphate Distillation->TEP Synthesis_Method_2 cluster_reactants Reactants cluster_process Process cluster_product Product P2O5 Phosphorus Pentoxide Reaction Reaction (0°C to RT, 12h) P2O5->Reaction EtOH Absolute Ethanol EtOH->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Product_Mixture Mixture of Mono- and Diethyl Phosphate Evaporation->Product_Mixture

References

validating 31P NMR for ethylphosphate quantification against reference standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of ethyl phosphate (B84403) is crucial in various applications, from monitoring enzymatic reactions to assessing the stability of drug formulations. While several analytical techniques are available, 3_1_P Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct, non-destructive, and highly specific method for phosphorus-containing compounds. This guide provides a comprehensive comparison of 31P NMR with two common alternative methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the Molybdenum Blue colorimetric assay—for the quantification of ethyl phosphate. The information is supported by experimental protocols and comparative data to aid in method selection and validation.

Performance Comparison

The choice of an analytical method depends on specific requirements such as sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance parameters for the quantification of ethyl phosphate using 31P NMR, LC-MS/MS, and the Molybdenum Blue assay. Note: Direct comparative validation data for ethyl phosphate across all three methods is limited in published literature. The presented data is a composite based on available information for ethyl phosphate and structurally similar organophosphates.

Parameter31P NMRLC-MS/MSMolybdenum Blue Assay
Principle Nuclear spin resonance of the ³¹P nucleusSeparation by chromatography, detection by mass-to-charge ratioFormation of a colored phosphomolybdate complex
Selectivity HighHighModerate (potential interference from other phosphate sources)
Limit of Detection (LOD) ~20 µg/mL[1]~0.04 µg/g[2]~0.004 µM[3]
Limit of Quantification (LOQ) ~60 µg/mL[1]~0.13 µg/g[2]~0.014 µM[3]
Linearity (R²) >0.999[1]>0.99[2]>0.99[4]
Accuracy (Recovery %) 98-100%[1]85-121%[2]Not consistently reported for ethyl phosphate
Precision (RSD %) <1.0%[1]<2.0%Variable
Sample Throughput ModerateHighHigh
Instrumentation Cost HighHighLow
Expertise Required HighHighLow

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the quantification of ethyl phosphate using 31P NMR, LC-MS/MS, and the Molybdenum Blue assay.

31P NMR Spectroscopy

Quantitative 31P NMR (qNMR) relies on the principle that the signal intensity is directly proportional to the number of phosphorus nuclei. For accurate quantification, an internal standard with a known concentration and a distinct chemical shift from the analyte is used.

Materials:

  • Ethyl phosphate

  • Internal Standard (e.g., Triphenyl Phosphate or Trimethyl Phosphate)

  • Deuterated solvent (e.g., D₂O or CDCl₃)

  • NMR spectrometer (e.g., 500 MHz)[1]

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the ethyl phosphate sample and the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in a volumetric flask.

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Acquisition:

    • The measurements are performed on a spectrometer equipped with a phosphorus probe.[1]

    • To ensure accurate quantification, use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and allow for complete spin-lattice relaxation (T₁).[5]

    • Set the relaxation delay (D1) to at least 5 times the longest T₁ of the phosphorus nuclei in the sample and standard.

    • Acquire the 31P NMR spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to ethyl phosphate and the internal standard.

    • Calculate the concentration of ethyl phosphate using the following formula: Concentration_analyte = (Area_analyte / N_analyte) * (N_standard / Area_standard) * (M_standard / M_analyte) * (Weight_standard / Weight_sample) * Purity_standard Where:

      • Area = Integral of the signal

      • N = Number of phosphorus atoms

      • M = Molar mass

      • Weight = Mass of the substance

      • Purity = Purity of the standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it a powerful tool for trace-level quantification.

Materials:

  • Ethyl phosphate standard

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

  • Sample vials

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of ethyl phosphate in a suitable solvent.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Prepare the unknown samples, ensuring they are filtered and diluted to fall within the calibration range.

  • LC-MS/MS Analysis:

    • Set up the LC method with an appropriate gradient elution to achieve good separation of ethyl phosphate from any matrix components.

    • Optimize the MS parameters in Multiple Reaction Monitoring (MRM) mode for ethyl phosphate. This involves selecting precursor and product ions and optimizing collision energy and other source parameters.

    • Inject the calibration standards followed by the unknown samples.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of ethyl phosphate against the concentration of the standards.

    • Determine the concentration of ethyl phosphate in the unknown samples by interpolating their peak areas from the calibration curve.

Molybdenum Blue Assay

This colorimetric method is based on the reaction of orthophosphate with molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex, which is then reduced to a stable blue-colored complex. The intensity of the blue color is proportional to the phosphate concentration. Note that this method quantifies inorganic phosphate; therefore, ethyl phosphate must first be hydrolyzed to release the phosphate group.

Materials:

  • Ethyl phosphate

  • Phosphate standard solution

  • Molybdate reagent (Ammonium molybdate in sulfuric acid)

  • Reducing agent (e.g., Ascorbic acid)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation (Hydrolysis):

    • Treat the ethyl phosphate sample with an acid (e.g., sulfuric acid) and heat to hydrolyze the ester bond and release inorganic phosphate.

    • Neutralize the sample after hydrolysis.

  • Color Development:

    • Prepare a series of phosphate calibration standards.

    • To a known volume of the hydrolyzed sample and each standard, add the molybdate reagent followed by the reducing agent.[6]

    • Allow the color to develop for a specific time (e.g., 15-20 minutes).[6]

  • Measurement and Analysis:

    • Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (typically around 870-890 nm).[4]

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the phosphate concentration in the sample from the calibration curve and back-calculate the initial ethyl phosphate concentration.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis start Start weigh Weigh Ethyl Phosphate & Internal Standard start->weigh 1. dissolve Dissolve in Deuterated Solvent weigh->dissolve 2. transfer Transfer to NMR Tube dissolve->transfer 3. acquire Acquire 31P Spectrum (Inverse-gated Decoupling) transfer->acquire 4. integrate Integrate Signals acquire->integrate 5. calculate Calculate Concentration integrate->calculate 6. end End calculate->end 7.

Caption: Workflow for quantitative 31P NMR analysis of ethyl phosphate.

method_comparison cluster_methods Quantification Methods for Ethyl Phosphate cluster_attributes Key Attributes nmr 31P NMR High Selectivity High Cost Non-destructive selectivity Selectivity nmr->selectivity Excellent sensitivity Sensitivity nmr->sensitivity Good cost Cost nmr->cost High throughput Throughput nmr->throughput Moderate lcms LC-MS/MS High Sensitivity High Throughput Destructive lcms->selectivity Very Good lcms->sensitivity Excellent lcms->cost High lcms->throughput High colorimetric Molybdenum Blue Low Cost High Throughput Indirect (Hydrolysis required) colorimetric->selectivity Moderate colorimetric->sensitivity Good colorimetric->cost Low colorimetric->throughput High

Caption: Comparison of key attributes for ethyl phosphate quantification methods.

References

A Comparative Guide to Inter-Laboratory Analysis of Ethylphosphate in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of ethylphosphate in urine, a critical biomarker for assessing ethanol (B145695) consumption and exposure to organophosphate pesticides. The performance of different laboratories and analytical techniques is supported by experimental data from various studies, offering a comprehensive overview for professionals in toxicology, environmental health, and drug development.

Quantitative Performance Comparison

The two most prominent analytical techniques for the quantification of this compound and its analogs (like diethyl phosphate (B84403), a key biomarker of organophosphate pesticide exposure) in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The selection between these methods often hinges on the desired sensitivity, sample throughput, and the instrumentation available.

The following table summarizes key quantitative performance parameters for each technique based on published methods. It is important to note that direct comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ) values should be approached with caution due to variations in experimental conditions and definitions across different studies.[1]

Performance MetricGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 µg/L0.0201 - 1 µg/L
Limit of Quantification (LOQ) 10 µg/L0.0609 - 2 µg/L
Linearity (r >) >0.99>0.997
Precision (%RSD) 4-14%<9% (repeatability)[1], 0.62-5.46% (repeatability)[1]
Accuracy/Recovery (%) 85-99%78-119%[1], 93-102%[1]

A validated LC-MS/MS method for the determination of ethanol consumption markers, including this compound, demonstrated intraday and interday precision (expressed as relative standard deviation) between 0.6% and 4.7% and 0.8% and 12.1%, respectively.[2][3] The accuracy for this method ranged from 94.2% to 113.5% and 86.6% to 110.9%, respectively.[2][3]

Experimental Protocols

The fundamental difference between GC-MS and LC-MS/MS lies in the sample preparation and analysis workflow. GC-MS typically necessitates a derivatization step to render the polar this compound amenable to gas chromatography. In contrast, LC-MS/MS can often analyze the compound directly or with simpler sample preparation techniques.[1]

LC-MS/MS Method for Ethanol Consumption Markers

A validated method for determining ethyl glucuronide, ethyl phosphate, and ethyl sulfate (B86663) in human urine utilizes a reversed-phase/weak anion exchange liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.[2][3]

  • Sample Preparation: The sample preparation is minimal, involving only centrifugation and dilution of the urine sample prior to injection.[2][3]

  • Chromatography: A reversed-phase/weak anion exchange type stationary phase is particularly suitable for the analysis of these highly polar acidic compounds.[2][3]

  • Internal Standards: Isotopically labeled internal standards are employed to correct for matrix effects, which were found to be minor (approximately -30% to +15% MS/MS signal alterations).[2][3]

  • Validation: The method was validated in the range of 5-750 µg/L with 1:20 and 1:1000 diluted urine, corresponding to actual concentration ranges of 0.1-15 and 5-750 mg/L in undiluted samples.[2][3]

Typical Experimental Workflows

The following diagram illustrates the typical experimental workflows for the quantification of diethyl phosphate (a related compound) in urine using both GC-MS and LC-MS/MS.

Experimental Workflows Experimental Workflows for this compound Analysis in Urine cluster_GCMS GC-MS Workflow cluster_LCMSMS LC-MS/MS Workflow gcms_start Urine Sample gcms_prep Sample Preparation (e.g., Enzymatic Hydrolysis) gcms_start->gcms_prep gcms_ext Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) gcms_prep->gcms_ext gcms_deriv Derivatization gcms_ext->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_end Data Analysis gcms_analysis->gcms_end lcmsms_start Urine Sample lcmsms_prep Sample Preparation (Dilution/Centrifugation) lcmsms_start->lcmsms_prep lcmsms_analysis LC-MS/MS Analysis lcmsms_prep->lcmsms_analysis lcmsms_end Data Analysis lcmsms_analysis->lcmsms_end Inter-Laboratory Comparison Logic Logic of Inter-Laboratory Performance Evaluation start Proficiency Test (PT) Sample Distribution analysis Analysis by Participating Laboratories start->analysis data_submission Submission of Results analysis->data_submission statistical_analysis Statistical Analysis (e.g., Consensus Mean, Z-score) data_submission->statistical_analysis performance_eval Performance Evaluation statistical_analysis->performance_eval satisfactory Satisfactory Performance (Z-score between -2.0 and +2.0) performance_eval->satisfactory Yes unsatisfactory Unsatisfactory Performance (Z-score outside -2.0 and +2.0) performance_eval->unsatisfactory No report Issuance of Performance Report satisfactory->report unsatisfactory->report

References

comparative toxicity of mono-, di-, and triethyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Toxicity of Mono-, Di-, and Triethyl Phosphate (B84403)

This guide provides a detailed comparison of the toxicological profiles of monoethyl phosphate (MEP), diethyl phosphate (DEP), and triethyl phosphate (TEP). These organophosphate esters are utilized in various industrial applications and also occur as metabolites of other organophosphorus compounds. Understanding their relative toxicities is crucial for researchers, scientists, and professionals in drug development and chemical safety assessment.

Data Presentation: Comparative Toxicity

The following table summarizes the available quantitative toxicity data for mono-, di-, and triethyl phosphate. A significant data gap exists for monoethyl phosphate and, to a lesser extent, for diethyl phosphate, which is more commonly studied as a biomarker of exposure to parent organophosphate pesticides.

CompoundToxicity EndpointSpeciesValueReference
Triethyl Phosphate (TEP) Acute Oral LD50Rat1100 - 1600 mg/kg[1]
Acute Oral LD50Rat1165 mg/kg[2]
Acute Oral LD50Rodents>800 - 1600 mg/kg[3]
Acute Oral LD50Mouse1600 mg/kg[4]
Acute Inhalation LC50Rat2.05 mg/L (6 hours)[5]
NeurotoxicityRatBehavioral effects (somnolence, ataxia) observed[2]
NeurotoxicityGeneralMay cause headache, fatigue, dizziness, nausea[5][6]
Eye Irritation-Causes eye irritation[2][5]
Reproductive ToxicityRat (female)TDLo: 5.7 g/kg (oral, affects live birth index)[4]
Reproductive ToxicityRat (male)TDLo: 12.6 g/kg (oral, affects reproductive organs)[4]
GenotoxicitySalmonella typhimuriumNegative in Ames Test
Diethyl Phosphate (DEP) General Toxicity-Known neurotoxin, particularly to developing fetuses, infants, and children[7]
Endocrine EffectsRat (male)Chronic exposure caused thyroid-related hormone disorders[8]
Chronic EffectsRat (male)High doses for 20 weeks led to lower body weights[9]
Enzyme InhibitionRat (male)Chronic exposure resulted in inhibition of serum acetylcholinesterase (AChE)[9]
Monoethyl Phosphate (MEP) Acute Toxicity-No data available
Hazard Classification-Reported as not meeting GHS hazard criteria by multiple companies[10]

Experimental Protocols

Detailed methodologies are essential for interpreting and comparing toxicological data. Below are descriptions of key experimental protocols relevant to the assessment of ethyl phosphates.

Acute Oral Toxicity Assay (e.g., OECD 420)

This method is used to determine the median lethal dose (LD50), the dose that is lethal to 50% of the tested animal population.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females, as they are often slightly more sensitive) are used.

  • Procedure:

    • Animals are fasted prior to dosing (food, but not water, is withheld).

    • The test substance is administered in a single dose by gavage. The substance is usually dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

    • A sequential testing procedure is used, starting with a dose expected to be moderately toxic. The outcome for the first animal determines the dose for the next.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • A post-mortem gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated from the mortality data using statistical methods. The results classify the substance into one of the GHS toxicity categories.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

  • Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, producing a purple formazan (B1609692) product.[11] The amount of formazan is directly proportional to the number of metabolically active cells.

  • Procedure:

    • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.

    • Compound Exposure: The test compound (e.g., TEP) is dissolved in a suitable solvent and added to the wells at various concentrations. Control wells receive only the vehicle. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[12]

    • MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is incubated for 2-4 hours to allow formazan formation.[12]

    • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the insoluble purple formazan crystals.[12]

    • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[12]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. An IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting viability against compound concentration.

Mandatory Visualizations

Signaling Pathway: Organophosphate Neurotoxicity

The primary mechanism of acute toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE).[13][14][15] This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and resulting in a "cholinergic crisis".[15]

AChE_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate (OP) Toxicity ACh_release Acetylcholine (ACh) Released Receptor Cholinergic Receptor ACh_release->Receptor Binds AChE Acetylcholinesterase (AChE) Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis Catalyzes AChE_inhibited Inhibited AChE Receptor->AChE ACh unbinds Signal_Termination Signal Termination Hydrolysis->Signal_Termination OP Ethyl Phosphate (e.g., TEP) OP->AChE_inhibited Irreversibly Binds ACh_accum ACh Accumulation Receptor_overstim Receptor Overstimulation ACh_accum->Receptor_overstim Continuous Binding Cholinergic_Crisis Cholinergic Crisis (Neurotoxic Effects) Receptor_overstim->Cholinergic_Crisis

Caption: Mechanism of organophosphate neurotoxicity via acetylcholinesterase (AChE) inhibition.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using a cell-based assay like the MTT test.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start cell_culture 1. Cell Culture (Select & grow cell line) start->cell_culture end End plate_cells 2. Plate Cells (Seed in 96-well plate) cell_culture->plate_cells add_compound 3. Compound Addition (Varying concentrations) plate_cells->add_compound incubate 4. Incubation (e.g., 24-72 hours) add_compound->incubate add_reagent 5. Add Assay Reagent (e.g., MTT) incubate->add_reagent read_plate 6. Measure Absorbance (Plate Reader) add_reagent->read_plate calc_viability 7. Calculate % Viability read_plate->calc_viability plot_curve 8. Plot Dose-Response Curve & Calculate IC50 calc_viability->plot_curve plot_curve->end

Caption: Standard experimental workflow for an in vitro cytotoxicity assay.

References

A Comparative Guide to the Accuracy and Precision of Analytical Techniques for Ethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of ethyl phosphate (B84403) is critical in various fields, from environmental monitoring to toxicological studies and pharmaceutical development. The selection of an appropriate analytical technique is paramount to ensure reliable and reproducible data. This guide provides an objective comparison of the performance of different analytical methods for the determination of ethyl phosphate, supported by experimental data.

Data Presentation: Quantitative Comparison of Analytical Techniques

The following table summarizes the accuracy and precision of several common analytical techniques used for the quantification of ethyl phosphate. The data has been compiled from various studies to provide a comparative overview.

Analytical TechniqueMatrixAccuracy (% Recovery)Precision (RSD %)
LC-MS/MS Human Urine86.6 - 113.5[1]Intraday: 0.6 - 4.7 Interday: 0.8 - 12.1[1]
GC-MS Aqueous SolutionNot explicitly stated, but method showed good linearity (R² > 0.99)[2][3]Inter-day precision: 2.25% - 25.4% (median <15%)[3]
GC-MS Indoor Air, Dust, Skin Wipes73.4 - 113[4]Not explicitly stated
HPLC-UV Environmental Water95.22 - 98.04[5]< 5[5]
Capillary Electrophoresis Clandestine Lab SamplesNot explicitly statedNormalized migration times < 0.1%[6]

RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of experimental protocols for the key techniques cited.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ethyl Phosphate in Human Urine [1]

  • Sample Preparation: Sample preparation was minimized to centrifugation and dilution of the urine sample prior to injection.[1] Isotopically labeled internal standards were used to correct for matrix effects.[1]

  • Chromatography: A reversed-phase/weak anion exchange type stationary phase was utilized for the analysis of the highly polar ethyl phosphate.[1]

  • Mass Spectrometry: Detection was performed using a tandem mass spectrometer. Matrix effects were found to be minor and were well-corrected by the use of isotopically labeled internal standards.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Organophosphate Esters [4]

  • Sample Preparation (Dust and Skin Wipes): Samples were extracted with a solvent mixture of n-hexane/acetone (3:1, v/v) using ultrasonication. The extract was then centrifuged, and the supernatant was concentrated under a nitrogen stream and redissolved in ethyl acetate. An internal standard was added before analysis.[4]

  • Instrumentation: An Agilent gas chromatograph coupled with a mass spectrometer (GC-MS) was used.[4]

  • Chromatographic Conditions: A DB-5MS column (60 m × 0.25 mm i.d.; 0.25 μm film thickness) was employed. The oven temperature was programmed to start at 80°C for 2 minutes, then ramped to 300°C at 15°C/min, and held for 10 minutes.[4]

  • Mass Spectrometry: The MS was operated in selected ion monitoring (SIM) mode with an electron ionization (EI) source.[4]

3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Phosphates in Environmental Samples [5]

  • Chromatography: Isocratic separation was achieved on a Phenomenex Synergi Polar-RP LC column using a mobile phase of acetonitrile (B52724) and acidified water (pH 2.7) at a 60:40 v/v ratio.[5]

  • Detection: A UV detector was used for the simultaneous determination of nitrites, nitrates, and phosphates.[5]

  • Validation: The method's accuracy was confirmed by comparing the results with those from the traditional ion chromatography method, showing accuracy values between 95.22% and 98.04%. The precision was demonstrated by RSD values all lower than 5%.[5]

4. Capillary Electrophoresis for Phosphorus Species [6]

  • Instrumentation: A capillary electrophoresis system was used to separate various phosphorus-containing ions, including phosphate.

  • Methodology: The CElixerOA 8.2 dynamic coating system was modified by lowering the capillary temperature to 15°C and using an acid flush between runs to remove adsorbed materials.[6]

  • Performance: This method allowed for the detection of ions down to 10 to 30 parts per million with percent relative standard deviations of normalized migration times under 0.1%.[6]

Mandatory Visualization

The following diagrams illustrate key experimental workflows and logical relationships in the analysis of ethyl phosphate.

Experimental Workflow for Ethyl Phosphate Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing SampleCollection Sample Collection (e.g., Urine, Water) Extraction Extraction (e.g., LLE, SPE, QuEChERS) SampleCollection->Extraction Cleanup Sample Cleanup Extraction->Cleanup Concentration Concentration/ Reconstitution Cleanup->Concentration LCMS LC-MS/MS Concentration->LCMS GCMS GC-MS Concentration->GCMS HPLC HPLC-UV Concentration->HPLC CE Capillary Electrophoresis Concentration->CE DataAcquisition Data Acquisition LCMS->DataAcquisition GCMS->DataAcquisition HPLC->DataAcquisition CE->DataAcquisition Quantification Quantification DataAcquisition->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation

Caption: General experimental workflow for ethyl phosphate analysis.

Comparison_Logic cluster_criteria Performance Criteria cluster_techniques Analytical Techniques cluster_selection Method Selection Accuracy Accuracy (% Recovery) OptimalMethod Optimal Method Accuracy->OptimalMethod Precision Precision (RSD%) Precision->OptimalMethod Sensitivity Sensitivity (LOD/LOQ) Sensitivity->OptimalMethod MatrixEffects Matrix Effects MatrixEffects->OptimalMethod LCMS LC-MS/MS LCMS->Accuracy LCMS->Precision LCMS->Sensitivity LCMS->MatrixEffects GCMS GC-MS GCMS->Accuracy GCMS->Precision GCMS->Sensitivity GCMS->MatrixEffects HPLC HPLC-UV HPLC->Accuracy HPLC->Precision HPLC->Sensitivity HPLC->MatrixEffects CE Capillary Electrophoresis CE->Accuracy CE->Precision CE->Sensitivity CE->MatrixEffects

Caption: Logical relationship for selecting an analytical technique.

References

comparing the efficacy of various catalysts for triethyl phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of triethyl phosphate (B84403) (TEP), a versatile compound utilized as an industrial catalyst, a polymer resin modifier, and a plasticizer, is a critical process in chemical manufacturing. The efficiency of TEP synthesis, primarily from phosphoryl chloride and ethanol (B145695), can be significantly enhanced through the use of catalysts. This guide provides an objective comparison of the efficacy of various catalysts for this reaction, supported by available experimental data, to aid researchers in selecting the optimal catalytic system for their needs.

The Role of Catalysts in Triethyl Phosphate Synthesis

The reaction of phosphoryl chloride (POCl₃) with ethanol to produce triethyl phosphate is often catalyzed by Lewis acids. These catalysts facilitate the reaction, allowing for milder conditions and improved yields. A key advantage is the reduction in reaction temperature, which can minimize side reactions and energy consumption. For instance, the uncatalyzed reaction may require temperatures around 50°C, whereas with the addition of a suitable catalyst, the reaction can proceed efficiently at temperatures as low as 25-35°C[1].

Comparative Efficacy of Lewis Acid Catalysts

Several anhydrous metal chlorides have been identified as effective catalysts for the synthesis of triethyl phosphate. While direct comparative studies under identical conditions are limited in publicly available literature, patent information provides valuable insights into their application and general performance. The following table summarizes the performance of various Lewis acid catalysts based on available data. It is important to note that the data is compiled from different sources and reaction conditions may not be directly comparable.

CatalystCatalyst Loading (% of total reactant mass)Reaction Temperature (°C)Reaction Time (hours)Reported Yield (%)Notes
Anhydrous MgCl₂0.1 - 20 - 356 - 8High (not specified)Listed as an effective catalyst, lowering reaction temperature.[1]
Anhydrous CuCl₂0.1 - 20 - 356 - 8High (not specified)Presented as a viable alternative to other Lewis acids.[1]
Anhydrous CuCl0.1 - 20 - 356 - 8High (not specified)Another copper-based catalyst option.[1]
Anhydrous SnCl₄0.1 - 20 - 356 - 8High (not specified)A common Lewis acid catalyst for esterification reactions.
Anhydrous TiCl₄0.1 - 20 - 356 - 8High (not specified)Known to be a strong Lewis acid catalyst.[1]
Ti(OBu)₄0.1 - 20 - 356 - 8High (not specified)A titanium alkoxide catalyst.[1]
Anhydrous ZnCl₂0.1 - 20 - 356 - 8High (not specified)Frequently used Lewis acid in organic synthesis.[1]
No CatalystN/A~50Not specifiedLower (not specified)Higher reaction temperature required compared to catalyzed reactions.[1]

Experimental Protocols

The following is a general experimental protocol for the synthesis of triethyl phosphate from phosphoryl chloride and ethanol using a Lewis acid catalyst, based on information from patent literature.

Materials:

  • Phosphoryl chloride (POCl₃)

  • Anhydrous ethanol

  • Anhydrous Lewis acid catalyst (e.g., MgCl₂, CuCl₂, SnCl₄, TiCl₄, or ZnCl₂) (0.1-2% of the total mass of POCl₃ and ethanol)

  • Apparatus for reaction under reduced pressure with stirring and temperature control

Procedure:

  • Charging the Reactor: In a reaction vessel equipped with a stirrer, dropping funnel, and a system for maintaining reduced pressure, charge the anhydrous ethanol and the selected anhydrous Lewis acid catalyst.

  • Cooling: Cool the mixture to below 5°C.

  • Addition of Phosphoryl Chloride: Begin the dropwise addition of phosphoryl chloride to the cooled ethanol-catalyst mixture while stirring. The addition rate should be controlled to maintain the reaction temperature between 0-35°C. The addition process typically takes 4-5 hours.

  • Reaction: After the complete addition of phosphoryl chloride, the reaction mixture is maintained at a temperature of 25-35°C for an additional 2-3 hours to ensure the reaction goes to completion. The entire esterification process is carried out under reduced pressure (e.g., 1000-5000 Pa) for a total of 6-8 hours.

  • Work-up: Following the reaction, the excess absolute ethanol and generated hydrogen chloride are removed under reduced pressure. The crude triethyl phosphate is then purified by distillation.

Experimental Workflow

The logical flow of the synthesis process, from reactant preparation to final product purification, can be visualized as follows:

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification Reactants Anhydrous Ethanol Phosphoryl Chloride Mixing Mixing and Cooling (0-5°C) Reactants->Mixing Catalyst Lewis Acid Catalyst (e.g., MgCl2, CuCl2, SnCl4, TiCl4, ZnCl2) Catalyst->Mixing Addition Controlled Addition of POCl3 (0-35°C, 4-5h) Mixing->Addition Reaction_Completion Reaction at 25-35°C (2-3h, reduced pressure) Addition->Reaction_Completion Dealcoholization Removal of Excess Ethanol (Reduced Pressure) Reaction_Completion->Dealcoholization Dehydrochlorination Removal of HCl (Reduced Pressure) Dealcoholization->Dehydrochlorination Distillation Final Purification by Distillation Dehydrochlorination->Distillation Final_Product High-Purity Triethyl Phosphate Distillation->Final_Product

Caption: Experimental workflow for triethyl phosphate synthesis.

Conclusion

The use of Lewis acid catalysts, such as anhydrous metal chlorides, provides a clear advantage in the synthesis of triethyl phosphate from phosphoryl chloride and ethanol by enabling lower reaction temperatures and promoting high yields. While the available data does not allow for a definitive ranking of the catalytic efficacy of MgCl₂, CuCl₂, SnCl₄, TiCl₄, and ZnCl₂, they are all presented as effective options. The choice of a specific catalyst may depend on factors such as cost, availability, and specific process requirements. Further research providing a direct comparative analysis of these catalysts under standardized conditions would be highly valuable to the scientific community.

References

A Comparative Analysis of Ethylphosphate Stability Against Other Organophosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of ethylphosphate and other common organophosphate esters, including tributyl phosphate (B84403), triphenyl phosphate, and tris(2-chloroethyl) phosphate. The following sections present quantitative data on their hydrolysis, thermal decomposition, and enzymatic degradation, along with detailed experimental protocols for assessing these stability parameters.

Data Presentation: Comparative Stability of Organophosphate Esters

The stability of organophosphate esters is a critical factor in their environmental fate, toxicological profiles, and application as flame retardants, plasticizers, or industrial chemicals. The following table summarizes key stability data for this compound and selected organophosphate esters. It is important to note that the data are compiled from various sources and may have been obtained under different experimental conditions.

Organophosphate EsterHydrolysis Rate/Half-lifeThermal Decomposition (in Inert Atmosphere)Enzymatic Degradation (kcat/Km in M⁻¹s⁻¹) by Phosphotriesterase (Sb-PTE)
Triethyl Phosphate k = 8.35 x 10⁻⁷ s⁻¹ (in neutral water at 101°C)[1]; k = 2.4 x 10⁻¹⁰ s⁻¹ (extrapolated to 25°C)[2]Onset: ~156°C (for a related diethyl ester)[3]Data not available
Tributyl Phosphate Onset of primary exotherm at 250°C[4]40[5]
Triphenyl Phosphate t½ = 19 days (pH 7, 25°C); t½ = 3 days (pH 9, 25°C)[6][7][8]Begins to decompose at ~600°C[8][9]1.7 x 10⁶[5]
Tris(2-chloroethyl) phosphate Estimated t½ = 20 days (pH 5-9)[3]Data not available under comparable conditions4 x 10³[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for the reproducible assessment of organophosphate ester stability.

1. Determination of Hydrolysis Rate

This protocol outlines a general procedure for determining the hydrolysis rate of organophosphate esters under controlled pH and temperature.

  • Objective: To quantify the rate of hydrolytic degradation of an organophosphate ester in an aqueous solution.

  • Instrumentation:

    • pH meter

    • Constant temperature water bath or incubator

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

    • Volumetric flasks, pipettes, and vials

  • Procedure:

    • Prepare a stock solution of the organophosphate ester in a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Prepare buffered aqueous solutions at the desired pH values (e.g., pH 5, 7, and 9).

    • In separate sealed vials, add a small aliquot of the organophosphate stock solution to each buffered solution to achieve a known initial concentration.

    • Incubate the vials at a constant temperature (e.g., 25°C).

    • At predetermined time intervals, withdraw an aliquot from each vial and quench the hydrolysis reaction, if necessary (e.g., by adding a strong acid or base, or by rapid freezing).

    • Analyze the concentration of the remaining organophosphate ester in each aliquot using a validated HPLC method.

    • Plot the natural logarithm of the organophosphate concentration versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k) for hydrolysis.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

2. Thermogravimetric Analysis (TGA)

This protocol describes a standard method for assessing the thermal stability of organophosphate esters.

  • Objective: To determine the thermal decomposition profile of an organophosphate ester.

  • Instrumentation:

    • Thermogravimetric Analyzer (TGA)

  • Procedure:

    • Calibrate the TGA instrument for temperature and mass.

    • Accurately weigh 5-10 mg of the organophosphate ester into a clean, tared TGA sample pan (e.g., alumina (B75360) or platinum).

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to establish an inert atmosphere.

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant linear heating rate (e.g., 10°C/min) to a final temperature (e.g., 700°C).[10]

    • Record the sample mass as a function of temperature.

    • Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the peak decomposition temperature from the derivative of the TGA curve (DTG curve).[10]

3. Enzymatic Degradation Assay using Phosphotriesterase

This protocol provides a method for determining the kinetic parameters of organophosphate ester hydrolysis by a phosphotriesterase enzyme.

  • Objective: To measure the rate of enzymatic hydrolysis of an organophosphate ester.

  • Instrumentation:

    • UV-Vis spectrophotometer or plate reader

    • Constant temperature incubator

    • pH meter

    • Micropipettes and cuvettes or microplates

  • Procedure:

    • Express and purify the phosphotriesterase enzyme.

    • Prepare a buffer solution at the optimal pH for the enzyme (e.g., 50 mM CHES, pH 9.0).[11]

    • Prepare a series of substrate solutions of the organophosphate ester at different concentrations in the buffer.

    • For substrates that produce a chromophoric product upon hydrolysis (e.g., p-nitrophenol from paraoxon), the reaction can be monitored directly.

    • Add a known concentration of the enzyme to the substrate solution in a cuvette or microplate well to initiate the reaction.

    • Immediately place the cuvette or plate in the spectrophotometer and monitor the increase in absorbance at the wavelength corresponding to the product (e.g., 400 nm for p-nitrophenol) over time.[12]

    • Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot.

    • Repeat the assay for each substrate concentration.

    • Plot the initial velocity (v₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.

    • The catalytic efficiency (kcat/Km) can then be calculated.

Mandatory Visualization

Acetylcholinesterase Inhibition Pathway

Organophosphate esters exert their acute toxicity primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the termination of nerve signals.[13] The following diagram illustrates this signaling pathway.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Organophosphate ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding ACh->AChR Continuous Stimulation Choline Choline AChE->Choline Acetate Acetate AChE->Acetate AChE_inhibited Inhibited AChE AChE->AChE_inhibited Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transmission OP Organophosphate Ester OP->AChE Phosphorylation of Serine AChE_inhibited->ACh

Caption: Acetylcholinesterase inhibition by organophosphates.

Experimental Workflow for Stability Assessment

The logical flow for a comprehensive stability assessment of an organophosphate ester is depicted below.

Stability_Workflow cluster_hydrolysis Hydrolytic Stability cluster_thermal Thermal Stability cluster_enzymatic Enzymatic Stability H1 Prepare Buffered Solutions (pH 5, 7, 9) H2 Incubate with Organophosphate H1->H2 H3 Sample at Time Intervals H2->H3 H4 HPLC Analysis H3->H4 H5 Determine Rate Constant & Half-life H4->H5 T1 Prepare Sample in TGA Pan T2 Heat under Inert Atmosphere T1->T2 T3 Record Mass Loss vs. Temperature T2->T3 T4 Determine Onset & Peak Decomposition Temp. T3->T4 E1 Prepare Substrate Concentrations E2 Incubate with Phosphotriesterase E1->E2 E3 Monitor Product Formation E2->E3 E4 Determine Kinetic Parameters (kcat/Km) E3->E4 Start Organophosphate Ester Sample Start->H1 Start->T1 Start->E1

Caption: Workflow for assessing organophosphate stability.

References

A Comparative Analysis of the Environmental Impact of Ethylphosphate and Alternative Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of ethylphosphate-based flame retardants against common alternatives. The information herein is supported by experimental data to facilitate informed decisions in product development and research, prioritizing environmental safety and regulatory compliance.

Executive Summary

The selection of flame retardants carries significant environmental implications. This guide evaluates the environmental profiles of diethyl phosphate (B84403) (DEP) and triethyl phosphate (TEP) in comparison to other widely used organophosphate flame retardants: tris(2-chloroethyl) phosphate (TCEP), tris(1-chloro-2-propyl) phosphate (TCPP), and triphenyl phosphate (TPP). The assessment focuses on three critical environmental parameters: persistence, bioaccumulation potential, and aquatic toxicity.

Organophosphate flame retardants (OPFRs) have emerged as primary replacements for polybrominated diphenyl ethers (PBDEs), which are now recognized as persistent organic pollutants.[1] However, concerns are growing about the environmental fate and toxicological effects of OPFRs themselves.[2] This comparison reveals a spectrum of environmental risks associated with these compounds, highlighting the need for careful selection based on empirical data.

Quantitative Comparison of Environmental Impact Parameters

The following tables summarize key data on the persistence, bioaccumulation potential, and aquatic toxicity of this compound and its alternatives. These metrics are crucial for assessing the potential long-term environmental risks associated with these flame retardants.

Flame RetardantTypePersistence (Half-life)Data Source(s)
Diethyl Phosphate (DEP) Alkyl PhosphateLimited data available; as a metabolite of various OP pesticides, its persistence is a concern.[3][3]
Triethyl Phosphate (TEP) Alkyl PhosphateNot readily biodegradable (0% in 28 days, OECD 301E), but inherently biodegradable (98% in 28 days, OECD 302B).[4] Half-life in the atmosphere is estimated at 7-8.8 hours.[4][4]
Tris(2-chloroethyl) phosphate (TCEP) Chlorinated OPFRCan be persistent in the environment.[5]
Tris(1-chloro-2-propyl) phosphate (TCPP) Chlorinated OPFRHalf-life in the environment can exceed 60 days.[6][6]
Triphenyl Phosphate (TPP) Aryl PhosphateDoes not meet the criteria for a persistent substance; biodegrades relatively quickly in water.[7][8][7][8]

Table 1: Comparison of Persistence of Selected Flame Retardants

Flame RetardantLog K_ow_Bioaccumulation Potential (BCF, L/kg)Data Source(s)
Diethyl Phosphate (DEP) Data not readily availableData not readily available
Triethyl Phosphate (TEP) 1.11Low potential; BCF <1.3.[4][4]
Tris(2-chloroethyl) phosphate (TCEP) 1.44 - 2.59Low to moderate potential.
Tris(1-chloro-2-propyl) phosphate (TCPP) 2.59Limited bioaccumulation potential.[9][9]
Triphenyl Phosphate (TPP) 4.6Moderate bioaccumulation potential.[10][10]

Table 2: Comparison of Bioaccumulation Potential of Selected Flame Retardants

Flame RetardantAcute Aquatic Toxicity (LC50/EC50)Data Source(s)
Diethyl Phosphate (DEP) Data not readily available
Triethyl Phosphate (TEP) Fish (Leuciscus idus, 48h LC50): 2140 mg/L; Daphnia magna (48h EC50): 350 mg/L; Algae (Scenedesmus subspicatus, 72h EC50): 900 mg/L.[4][4]
Tris(2-chloroethyl) phosphate (TCEP) Fish (Carassius auratus, LC50): Lower than other tested species; significant risk to aquatic life.[11][12][11][12]
Tris(1-chloro-2-propyl) phosphate (TCPP) Highly toxic to some algae species (e.g., Chlorococcum sp.).[6][6]
Triphenyl Phosphate (TPP) Highly toxic to aquatic organisms (LC50 < 1 mg/L for fish).[1][1]

Table 3: Comparison of Acute Aquatic Toxicity of Selected Flame Retardants

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data reliability and comparability across different studies and substances.

Persistence Assessment (Biodegradability)
  • OECD 301: Ready Biodegradability: This series of tests (301A-301F) evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic aquatic conditions.[2][13] A substance is considered "readily biodegradable" if it meets stringent criteria within a 28-day period, typically >60-70% degradation.[2] The specific method used (e.g., CO2 evolution, oxygen consumption) depends on the properties of the test substance.[14]

Bioaccumulation Potential
  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This guideline details the procedures for determining the bioconcentration factor (BCF) of a chemical in fish.[15][16][17][18] The test involves an uptake phase where fish are exposed to the chemical, followed by a depuration phase in a clean environment.[18] The BCF is calculated as the ratio of the chemical's concentration in the fish to its concentration in the water at steady-state.[17]

Aquatic Toxicity Assessment
  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the effects of a substance on the growth of freshwater algae.[19] The endpoint is the EC50, the concentration that causes a 50% reduction in growth.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test determines the acute toxicity of a substance to invertebrates, typically Daphnia magna.[20] The result is expressed as the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.

  • OECD 203: Fish, Acute Toxicity Test: This guideline describes the method for determining the acute lethal toxicity of a chemical to fish.[21][22] The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish over a 96-hour period.[21]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the environmental impact of a flame retardant.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Bioaccumulation & Toxicity Testing cluster_2 Phase 3: Risk Assessment A Physicochemical Properties (Solubility, Vapor Pressure, Log Kow) B Ready Biodegradability (OECD 301) A->B informs C Bioconcentration in Fish (OECD 305) B->C if not readily biodegradable D Acute Aquatic Toxicity (OECD 201, 202, 203) B->D E Persistence, Bioaccumulation, and Toxicity (PBT) Assessment C->E D->E F Environmental Risk Characterization E->F

Caption: A simplified workflow for the environmental risk assessment of flame retardants.

Signaling Pathway of Organophosphate-Induced Neurotoxicity

Organophosphate compounds, including some flame retardants, are known for their potential to induce neurotoxicity, primarily through the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.

G FR Organophosphate Flame Retardant AChE Acetylcholinesterase (AChE) FR->AChE inhibits ACh Acetylcholine (ACh) AChE->ACh normally hydrolyzes Receptor Postsynaptic Receptor ACh->Receptor binds to Response Continuous Nerve Stimulation (Neurotoxicity) Receptor->Response leads to

References

Urinary Ethyl Phosphate Levels as a Biomarker for Alcohol Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate assessment of alcohol consumption is crucial in various research, clinical, and forensic settings. While self-reported alcohol intake is a common method, it is subject to recall bias and underreporting. Therefore, objective biomarkers are essential for validating self-reports and providing a more accurate measure of alcohol consumption. Ethyl phosphate (B84403) (EtP) is a minor, direct metabolite of ethanol (B145695), formed through the non-oxidative conjugation of ethanol with endogenous phosphates. It is excreted in urine and has been investigated as a potential biomarker for recent alcohol intake. This guide provides a comparative analysis of urinary EtP as a biomarker of alcohol consumption, with a focus on its correlation with self-reported intake, and compares its utility with more established biomarkers like ethyl glucuronide (EtG) and ethyl sulfate (B86663) (EtS).

Comparison of Urinary EtP with Other Direct Alcohol Biomarkers

Urinary EtP is a direct biomarker of alcohol consumption, meaning it is a product of ethanol metabolism. In comparison to other direct biomarkers, particularly EtG and EtS, EtP is considered to be less sensitive.[1][2] While elevated levels of EtP can be detected in urine following alcohol consumption, the concentrations are generally lower and the detection window may be shorter compared to EtG and EtS.[2]

Table 1: Comparison of Direct Urinary Biomarkers of Alcohol Consumption

BiomarkerTypical Detection WindowRelative SensitivityComments
Ethyl Phosphate (EtP) ShortLowerLess studied; considered a minor metabolite.[1][2]
Ethyl Glucuronide (EtG) Up to 5 daysHighWidely used and well-validated biomarker.[3][4]
Ethyl Sulfate (EtS) Up to 5 daysHighOften used in conjunction with EtG for confirmation.[1]

Correlation of Urinary EtP Levels with Self-Reported Alcohol Intake

Research directly correlating urinary EtP levels with self-reported alcohol intake is limited. The primary study that developed a validated method for EtP measurement also applied it to a drinking study. While the study found elevated concentrations of EtP in urine samples after alcohol consumption, it did not provide a statistical correlation with the amount of alcohol consumed.[1][2] The study did note that EtP appears to be a less sensitive marker compared to EtG and EtS, suggesting that its correlation with lower levels of alcohol intake may be weaker.[1][2]

In contrast, numerous studies have established a significant correlation between urinary EtG and EtS levels and self-reported alcohol consumption. For instance, a study by van de Luitgaarden et al. (2020) found a significant correlation between self-reported alcohol consumption categories and urinary EtG levels (rs=0.68; P<0.001).[3] Given the established utility of EtG and EtS, EtP is currently considered a secondary or confirmatory biomarker rather than a primary indicator of alcohol intake.

Experimental Protocols

The following is a detailed methodology for the determination of urinary ethyl phosphate, adapted from the validated method developed by Bicker et al. (2006).[1]

Sample Preparation
  • Centrifugation: Centrifuge the urine sample to pellet any particulate matter.

  • Dilution: Dilute the supernatant with deionized water. A dilution factor of 1:20 or 1:1000 may be used depending on the expected concentration of the analyte.[1]

  • Internal Standard: Add an isotopically labeled internal standard to the diluted sample to correct for matrix effects and variations in instrument response.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase/weak anion exchange stationary phase is suitable for the analysis of these highly polar acids.[1]

    • Mobile Phase: A gradient elution with a suitable buffer system is used to separate EtP from other components in the urine matrix.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for EtP and its internal standard.[1]

Table 2: Validation Parameters for the LC-MS/MS Method for Urinary EtP, EtG, and EtS Determination

ParameterEthyl Phosphate (EtP)Ethyl Glucuronide (EtG)Ethyl Sulfate (EtS)
Linearity Range (in diluted urine) 5-750 µg/L5-750 µg/L5-750 µg/L
Intraday Precision (%RSD) 0.8 - 12.10.6 - 4.70.7 - 5.9
Interday Precision (%RSD) 1.5 - 10.80.8 - 9.51.1 - 8.7
Accuracy (% Recovery) 86.6 - 110.994.2 - 113.590.5 - 108.4

Source: Adapted from Bicker et al., Analytical Chemistry, 2006.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample centrifuge Centrifugation urine_sample->centrifuge dilute Dilution (1:20 or 1:1000) centrifuge->dilute add_is Addition of Internal Standard dilute->add_is lc_separation Liquid Chromatography (Reversed-Phase/Weak Anion Exchange) add_is->lc_separation ms_detection Tandem Mass Spectrometry (ESI-, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the analysis of urinary ethylphosphate.

ethanol_metabolism cluster_oxidative Oxidative Pathway cluster_non_oxidative Non-Oxidative Pathway (Conjugation) ethanol Ethanol acetaldehyde Acetaldehyde ethanol->acetaldehyde etg Ethyl Glucuronide (EtG) ethanol->etg UDP-Glucuronosyl-transferase ets Ethyl Sulfate (EtS) ethanol->ets Sulfotransferase etp Ethyl Phosphate (EtP) ethanol->etp Phosphate Conjugation acetate Acetate acetaldehyde->acetate

References

Safety Operating Guide

Navigating the Safe Disposal of Ethylphosphate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of ethylphosphate, a corrosive chemical that can cause severe skin burns and eye damage, is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to a strict, step-by-step procedure is vital for ensuring the safety of laboratory personnel and compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a certified chemical fume hood.[1] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Quantitative Data for Safe Handling

A comprehensive understanding of a chemical's properties is fundamental to its safe management. The following table summarizes key quantitative data for this compound and its common variant, triethyl phosphate.

PropertyValueSource
Triethyl Phosphate Boiling Point 215 °C (419 °F)[4]
Diethyl Phosphate Boiling Point 203 °C (397.4 °F)[2]
Diethyl Phosphate Melting Point 6 °C (42.8 °F)[2]
Diethyl Phosphate Flash Point 91 °C (195.8 °F)[2]

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound is a multi-step process that emphasizes containment, waste segregation, and coordination with your institution's Environmental Health and Safety (EHS) department.

1. Waste Collection and Containment:

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[2] The container should be made of a material compatible with corrosive and organic compounds; glass is generally suitable, while metal containers should be avoided.[2] The container must be clearly labeled with "Hazardous Waste," "this compound," and any other constituents of the waste stream.[2]

  • Solid Waste: Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should be collected in a separate, sealed, and clearly labeled solid waste container.[2] This container should be labeled as "Hazardous Waste" and "this compound Contaminated Debris."[2]

2. Spill Management:

In the event of a spill, evacuate all non-essential personnel from the area.[3] Wearing appropriate PPE, absorb the spill with an inert material such as dry sand, earth, or vermiculite.[5][6] Do not use combustible materials to absorb the spill. Collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container for solid waste.[1][2] Following product recovery, flush the area with water.[5]

3. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash. [1][2][7] Discharge into the environment must be avoided.[1]

  • The final disposal of this compound waste must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][7]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8] All waste must be handled in accordance with local, state, and federal regulations.[8]

  • Contaminated packaging should be triple-rinsed, with the rinsate collected as hazardous waste.[1][9] The rinsed container can then be offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

EthylphosphateDisposal cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_spill Spill Management cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Liquid this compound Waste B->C D Solid Contaminated Debris B->D G Absorb with Inert Material (Sand, Vermiculite) E Collect in Labeled, Sealed Hazardous Waste Container (Glass) C->E F Collect in Separate Labeled, Sealed Hazardous Waste Container D->F I Contact EHS for Pickup E->I F->I H Collect with Non-Sparking Tools G->H H->F J Licensed Chemical Destruction or Controlled Incineration I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethylphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethylphosphate

This guide provides immediate, essential safety and logistical information for handling this compound (Mono- and Di-Ester mixture) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is corrosive and can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, inhaled, or in contact with skin.[2] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[1]To protect against splashes and vapors that can cause serious eye damage or blindness.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and chemical-resistant boots.To prevent skin contact which can lead to severe burns.[1]
Respiratory Protection A NIOSH/MSHA-approved vapor respirator is required, especially in cases of insufficient ventilation. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1]To avoid inhalation of mist or vapors which can cause severe respiratory tract irritation.
Body Protection Wear suitable protective clothing to prevent skin exposure.[1]To provide an additional barrier against accidental spills or splashes.

Operational and Disposal Plans

Safe Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations below exposure limits.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] Do not breathe mist or vapors.[1][2]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

  • Equipment: Use non-sparking tools to prevent ignition sources.[1] Ensure an eyewash station and safety shower are readily accessible.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as oxidizing agents.

  • Store locked up.[1]

Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1]

Workflow for this compound Spill Response

Spill_Response This compound Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Contain the Spill (use dry earth, sand, or other non-combustible material) ppe->contain absorb Absorb the Spilled Material contain->absorb collect Collect Absorbed Material (use non-sparking tools) absorb->collect container Place in a Labeled, Sealed Hazardous Waste Container collect->container decontaminate Decontaminate the Area container->decontaminate dispose Dispose of Waste (according to regulations) decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for responding to an this compound spill.

Disposal Plan
  • Waste Collection: Collect all this compound waste and contaminated materials (e.g., gloves, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.[3][4]

  • Regulatory Compliance: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5] Do not discharge into sewer systems.[1]

  • Empty Containers: Empty containers may retain product residues and should be handled as hazardous waste.[6] They can be triple-rinsed with an appropriate solvent, and the rinsate must be collected as hazardous waste.[7]

First Aid Measures

Immediate medical attention is required for any exposure.[5]

Table 2: First Aid Procedures for this compound Exposure

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[2][5] Seek immediate medical attention.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][5] Seek immediate medical attention.[5]
Ingestion DO NOT induce vomiting. Rinse mouth with water.[1][5] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethylphosphate
Reactant of Route 2
Reactant of Route 2
Ethylphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.